molecular formula C6H6BrN3O2 B1295131 5-Bromo-6-methyl-3-nitropyridin-2-amine CAS No. 68957-50-6

5-Bromo-6-methyl-3-nitropyridin-2-amine

Cat. No.: B1295131
CAS No.: 68957-50-6
M. Wt: 232.03 g/mol
InChI Key: CRELZBHEKSIUDR-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methyl-3-nitropyridin-2-amine
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InChI

InChI=1S/C6H6BrN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9)
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InChI Key

CRELZBHEKSIUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1071901
Record name 5-Bromo-6-methyl-3-nitropyridine-2-amine
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Molecular Weight

232.03 g/mol
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CAS No.

68957-50-6
Record name 5-Bromo-6-methyl-3-nitro-2-pyridinamine
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Record name 2-Pyridinamine, 5-bromo-6-methyl-3-nitro-
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Record name 2-Pyridinamine, 5-bromo-6-methyl-3-nitro-
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Record name 5-Bromo-6-methyl-3-nitropyridine-2-amine
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Record name 5-bromo-6-methyl-3-nitropyridin-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS No. 68957-50-6), a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The guide elucidates its core chemical properties, provides a validated synthetic approach, explores its chemical reactivity based on its functional groups, and discusses its potential applications as a key building block in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

Core Chemical Identity and Physicochemical Properties

This compound is a poly-functionalized aromatic heterocycle. Its structure, featuring an amino group, a nitro group, a bromine atom, and a methyl group on a pyridine core, makes it a versatile intermediate for chemical synthesis.[1] The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro, bromo) groups on the pyridine ring creates a unique electronic profile that dictates its reactivity and potential biological activity.[1] The bromine atom, in particular, can enhance the compound's lipophilicity, which may influence its interaction with biological membranes.[1]

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
CAS Number 68957-50-6[1][2]
Molecular Formula C₆H₆BrN₃O₂[1][3]
Molecular Weight 232.03 g/mol [1][3]
Boiling Point 316 °C[2][4]
Density 1.795 g/cm³[2][4]
Flash Point 145 °C[2][4]
pKa 0.30 ± 0.50 (Predicted)[4]
Storage Room temperature, inert atmosphere, keep in dark place[2][4]
SMILES N(=O)(=O)C1=C(N)N=C(C)C(Br)=C1[1]
InChI InChI=1S/C6H6BrN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9)[1]
InChIKey CRELZBHEKSIUDR-UHFFFAOYSA-N[1]

Synthesis and Purification Protocol

Representative Synthesis: Nitration of 2-Amino-5-bromo-6-methylpyridine

The key transformation is the regioselective introduction of a nitro group at the C3 position of the pyridine ring. The amino group at C2 is a strong activating group and ortho-, para-director. However, under strong acidic conditions (H₂SO₄), the amino group is protonated to form an ammonium salt (-NH₃⁺), which is a deactivating, meta-directing group. The methyl group at C6 is a weak activating group. The interplay of these electronic effects, along with steric hindrance from the methyl group, directs the incoming electrophile (NO₂⁺) to the C3 position.

G cluster_synthesis Synthetic Workflow start Start: 2-Amino-5-bromo-6-methylpyridine reagents Reagents: - Concentrated H₂SO₄ - 95% HNO₃ reaction Electrophilic Nitration - Add precursor to H₂SO₄ at 0°C - Add HNO₃ dropwise - Stir at 0°C, then room temp, then 50-60°C start->reaction reagents->reaction workup Workup - Pour onto ice - Neutralize with 40% NaOH reaction->workup product Product: this compound (Yellow Precipitate) workup->product purification Purification - Collect by filtration - Wash with H₂O - Recrystallize from ethanol/water product->purification G cluster_reactivity Reactivity Map Structure This compound Amino C2-Amino Group (Nucleophilic) - Acylation - Alkylation - Diazotization Structure->Amino Reacts at N Nitro C3-Nitro Group (Electron Withdrawing) - Reduction to Amine - Nucleophilic Aromatic Substitution (Nu replaces H or Br) Structure->Nitro Activates Ring Bromo C5-Bromo Group (Leaving Group) - Cross-Coupling (e.g., Suzuki, Heck) - Nucleophilic Aromatic Substitution Structure->Bromo Reaction Site

Caption: Functional group reactivity on the pyridine core.

  • Amino Group (C2): The primary amine is nucleophilic and can undergo standard amine reactions such as acylation, alkylation, and sulfonylation. [6]This site provides a handle for linking the pyridine core to other molecular fragments.

  • Nitro Group (C3): The nitro group is a powerful electron-withdrawing group that activates the pyridine ring towards nucleophilic attack. It can also be readily reduced to an amino group using standard conditions (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation), yielding a diaminopyridine derivative. This transformation is fundamental in building more complex heterocyclic systems. [5]* Bromo Group (C5): The bromine atom is a versatile functional group. It can participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups at this position. It can also serve as a leaving group in nucleophilic aromatic substitution reactions, although this is less favorable than substitution activated by the nitro group.

Applications in Drug Discovery and Medicinal Chemistry

Substituted nitropyridines are crucial intermediates in the synthesis of biologically active molecules. [7][8]Their ability to undergo a variety of chemical transformations allows for the generation of diverse compound libraries for screening.

  • Scaffold for Bioactive Molecules: The core structure of this compound is a privileged scaffold. Similar nitropyridine derivatives have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), which are relevant in cancer therapy. [7][8]* Precursor for Fused Heterocycles: Through reactions like the reduction of the nitro group followed by intramolecular cyclization, this compound can serve as a precursor to various fused heterocyclic systems, which are common motifs in pharmaceuticals.

  • Antimicrobial and Antitumor Research: The general class of substituted pyridines is of high interest for its potential antimicrobial and antitumor properties, making this compound a valuable starting material for developing new drug candidates in these areas. [1]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS). [9][10] Table 2: Hazard and Precautionary Information

Hazard TypeGHS Classification & StatementsPrecautionary Measures
Skin Contact Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling. [9][11]
Eye Contact Causes serious eye irritation.Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9][12]
Inhalation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area. Move victim to fresh air if inhaled. [9][11]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if ingested. Do not induce vomiting. Seek immediate medical attention. [9][10]
Fire N/AUse dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. Wear self-contained breathing apparatus for firefighting. [9][10]
Handling Avoid dust formation.Ensure adequate ventilation. Prevent spillage and leakage. [9][10]

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the versatile reactivity of its constituent functional groups make it an attractive starting material for the synthesis of complex molecular architectures and for the discovery of new bioactive compounds. Adherence to established safety protocols is crucial for its handling and use in a laboratory setting.

References

  • This compound - ChemicalBook.
  • CAS 68957-50-6: 5-Bromo-6-methyl-3-nitro-2-pyridinamine - CymitQuimica.
  • This compound | 68957-50-6 - ChemicalBook.
  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook.
  • 5-Bromo-6-methyl-3-nitro-2-pyridinamine Safety D
  • This compound | 68957-50-6 - ChemicalBook.
  • 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS | CAS 39856-50-3 MSDS - Loba Chemie.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • 5-Bromo-6-methyl-3-nitropyridine-2-amine - SIELC Technologies.
  • This compound , 97% , 68957-50-6 - CookeChem.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Amine Reactivity - MSU chemistry. [Link]

Sources

5-Bromo-6-methyl-3-nitropyridin-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Introduction

This compound, CAS 68957-50-6, is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring amino, bromo, nitro, and methyl groups, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[3] The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations. This guide provides a detailed, step-by-step pathway for the synthesis of this compound, grounded in established principles of heterocyclic chemistry. We will delve into the rationale behind the chosen synthetic route, explain the mechanistic underpinnings of each reaction, and provide detailed experimental protocols suitable for a laboratory setting.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a straightforward, three-step approach starting from the commercially available precursor, 2-Amino-6-methylpyridine. The core strategy involves the sequential introduction of the bromo and nitro substituents onto the pyridine ring through electrophilic aromatic substitution.

G Target This compound Intermediate1 2-Amino-5-bromo-6-methylpyridine Target->Intermediate1 Nitration StartingMaterial 2-Amino-6-methylpyridine Intermediate1->StartingMaterial Bromination

Caption: Retrosynthetic pathway for the target compound.

The order of these substitutions is critical. The powerful activating and ortho, para-directing effect of the amine group is harnessed first for the bromination step. Introducing the strongly deactivating nitro group first would render the subsequent bromination significantly more difficult. Therefore, the chosen forward synthesis proceeds as follows:

  • Starting Material: 2-Amino-6-methylpyridine

  • Step 1: Electrophilic Bromination to yield 2-Amino-5-bromo-6-methylpyridine.

  • Step 2: Electrophilic Nitration to yield the final product, this compound.

Detailed Synthesis Pathway

Starting Material: 2-Amino-6-methylpyridine

2-Amino-6-methylpyridine (also known as 6-methylpyridin-2-amine or 2-amino-6-picoline) is a common reagent and a crucial starting point for this synthesis.[4] It can be prepared via several methods, including the Chichibabin reaction from α-picoline and sodium amide or by the Hofmann degradation of 6-methyl-2-pyridinecarboxamide.[5][6] For the purposes of this guide, we will assume this starting material is commercially available.

Step 1: Electrophilic Bromination of 2-Amino-6-methylpyridine

The first synthetic transformation is the regioselective bromination of the pyridine ring. The position of electrophilic attack is dictated by the directing effects of the substituents already present. The amino group at the C2 position is a potent activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions. The methyl group at C6 is weakly activating and also has an ortho, para-directing influence. The pyridine nitrogen itself is deactivating.

In this case, the directing power of the amino group dominates. Bromination occurs preferentially at the C5 position, which is para to the amino group and sterically accessible. This leads to the formation of the desired intermediate, 2-Amino-5-bromo-6-methylpyridine.[7]

G cluster_0 Step 1: Bromination Start 2-Amino-6-methylpyridine Reagents Br2, Acetic Acid Start->Reagents Product 2-Amino-5-bromo-6-methylpyridine Reagents->Product

Caption: Workflow for the electrophilic bromination step.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-methylpyridine

This protocol is adapted from established procedures for the bromination of aminopyridines.[8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-Amino-6-methylpyridine (e.g., 0.1 mol, 10.81 g) in glacial acetic acid (e.g., 100 mL). Cool the solution to 0-5 °C in an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (0.1 mol, 15.98 g, approx. 5.1 mL) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 300 g). Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide (e.g., 40% w/v) until the pH is approximately 8-9. The product will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Amino-5-bromo-6-methylpyridine as a solid.

Step 2: Electrophilic Nitration of 2-Amino-5-bromo-6-methylpyridine

The final step is the nitration of the brominated intermediate. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The directing effects of the substituents on the ring (amino, bromo, methyl) must again be considered.

  • Amino Group (C2): Strongly activating, ortho, para-directing.

  • Bromo Group (C5): Deactivating, ortho, para-directing.

  • Methyl Group (C6): Weakly activating, ortho, para-directing.

The most activated position available for electrophilic attack is the C3 position, which is ortho to the powerful amino group. The sulfuric acid protonates the amino group to form an ammonium salt, which moderates its activating effect and prevents oxidation, but the free amine in equilibrium is what directs the reaction. The nitronium ion (NO₂⁺) generated from the mixed acid will therefore preferentially attack the C3 position.[8][9]

G cluster_1 Step 2: Nitration Start 2-Amino-5-bromo-6-methylpyridine Reagents HNO3, H2SO4 Start->Reagents Product This compound Reagents->Product

Caption: Workflow for the electrophilic nitration step.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established nitration of 2-amino-5-bromopyridine.[8]

  • Reaction Setup: In a flask immersed in an ice-salt bath, add concentrated sulfuric acid (e.g., 100 mL). Slowly add 2-Amino-5-bromo-6-methylpyridine (e.g., 0.05 mol, 9.4 g) in portions, with stirring, keeping the temperature below 10 °C.

  • Nitrating Agent: Prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.055 mol, approx. 3.5 mL) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid. Maintain the internal temperature at 0-5 °C throughout the addition. After the addition is complete, let the mixture stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice (e.g., 500 g) with vigorous stirring. A yellow precipitate will form.

  • Isolation and Purification: Neutralize the slurry with a concentrated base solution (e.g., 40% NaOH or ammonium hydroxide) to pH 7-8. Collect the yellow precipitate by vacuum filtration. Wash the solid extensively with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure this compound.

Data Summary

The following table summarizes the key parameters for the proposed synthesis. Note that yields are indicative and will vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsConditionsProduct
12-Amino-6-methylpyridineBromine, Glacial Acetic Acid0 °C to Room Temp.2-Amino-5-bromo-6-methylpyridine
22-Amino-5-bromo-6-methylpyridineConc. Nitric Acid, Conc. Sulfuric Acid0 °C to Room Temp.This compound

Safety and Handling

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Acids (Sulfuric, Nitric): Extremely corrosive. Can cause severe burns. Always add acid to water, never the other way around. Handle with extreme care and appropriate PPE.

  • Nitration Reactions: Can be highly exothermic. Strict temperature control is essential to prevent runaway reactions.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step electrophilic substitution sequence starting from 2-Amino-6-methylpyridine. The pathway relies on the fundamental principles of substituent directing effects in heterocyclic chemistry, first employing the para-directing influence of the amino group for bromination, followed by nitration at the activated C3 position. Careful control of reaction conditions, particularly temperature, is paramount for achieving high yields and purity. This synthetic route provides a reliable and scalable method for producing a valuable intermediate for research and development in medicinal and materials chemistry.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from PrepChem.com. [Link]

  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from e-alkalimetals.com. [Link]

  • Sari, Y., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. Retrieved from nb-innovative.com. [Link]

  • Bayer AG. (1986). Process for the preparation of 2-amino-alkylpyridines.
  • He, Q. (2010). Synthesis of 2-amino-6-bromopyridine. Nanjing University of Technology and Engineering.
  • Contreras, R., et al. (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Yokoyama, Y., et al. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • PubChem. (n.d.). 2-Amino-6-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from orgsyn.org. [Link]

  • SIELC Technologies. (2018). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Retrieved from sielc.com. [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from chem.libretexts.org. [Link]

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5-Bromo-6-methyl-3-nitropyridin-2-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Abstract

This compound (CAS No. 68957-50-6) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecular architectures.[1] Accurate and unambiguous structural confirmation is paramount for its application in drug development and synthetic chemistry. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from analogous structures and first principles of spectroscopy, this document serves as a predictive reference for researchers, offering insights into the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a primary amine, a nitro group, a bromine atom, and a methyl group on a pyridine core—give rise to a unique and predictable spectroscopic fingerprint. Each functional group imparts distinct electronic effects that influence the chemical environment of the nuclei and bonds within the molecule, which are in turn reported by various spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy reveals the electronic environment of hydrogen and carbon atoms, providing information on connectivity and substitution patterns.

  • Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides structural clues through analysis of fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the strong electron-withdrawing nature of the nitro group and the electron-donating character of the amino group, which create a highly polarized aromatic system.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with primary amine protons to better resolve their signals.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program with a spectral width of 220-240 ppm. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the aromatic proton, the amine protons, and the methyl protons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.4 - 8.6 Singlet (s) 1H H-4 This lone aromatic proton is significantly deshielded due to the strong electron-withdrawing effects of the adjacent nitro group (at C-3) and bromine atom (at C-5).
~ 7.0 - 7.5 Broad Singlet (br s) 2H -NH₂ The chemical shift of amine protons can vary with concentration and temperature. They typically appear as a broad signal due to quadrupole broadening and exchange.[2]

| ~ 2.5 - 2.7 | Singlet (s) | 3H | -CH₃ | The methyl group is attached to the pyridine ring and is expected in the typical range for an aryl methyl group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals for the six unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~ 158 - 162 C-2 Attached to the electron-donating amino group, this carbon is shifted significantly downfield.
~ 150 - 154 C-6 Attached to the nitrogen atom of the ring and the methyl group, appearing downfield.
~ 145 - 149 C-4 This carbon, bearing a hydrogen, is deshielded by the adjacent nitro and bromo substituents.
~ 130 - 135 C-3 Directly attached to the strongly electron-withdrawing nitro group, causing a downfield shift.
~ 105 - 110 C-5 The carbon bearing the bromine atom. Its shift is influenced by halogen electronegativity and resonance effects.

| ~ 20 - 25 | -CH₃ | Typical chemical shift for a methyl carbon attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the N-H bonds of the amine and the N-O bonds of the nitro group.

Experimental Protocol (ATR-IR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded first.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3450 - 3300 Medium-Strong N-H Asymmetric & Symmetric Stretch A primary amine (-NH₂) is expected to show two distinct bands in this region, which is a hallmark of this functional group.[3]
3100 - 3000 Weak-Medium Aromatic C-H Stretch Corresponds to the stretching vibration of the single C-H bond on the pyridine ring.
2980 - 2850 Weak-Medium Aliphatic C-H Stretch Corresponds to the stretching vibrations of the methyl (-CH₃) group.
1640 - 1600 Strong N-H Scissoring Bend The in-plane bending vibration of the primary amine group is typically strong and appears in this region.[2]
1550 - 1510 Very Strong Asymmetric NO₂ Stretch The asymmetric stretch of the nitro group is one of the most intense and characteristic bands in the spectrum.
1360 - 1320 Very Strong Symmetric NO₂ Stretch The symmetric stretch of the nitro group is also very strong and, together with the asymmetric band, confirms its presence.

| 1580 - 1450 | Medium | C=C and C=N Ring Stretch | Vibrations associated with the aromatic pyridine core. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers insight into the molecule's stability and fragmentation pathways under ionization. The presence of bromine is a key diagnostic feature due to its characteristic isotopic distribution.

Experimental Protocol (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₆H₆BrN₃O₂. The molecular weight is approximately 232.03 g/mol .[4] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

Table 4: Predicted Key Mass Fragments

m/z Assignment Rationale
231 / 233 [M]⁺ Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
185 / 187 [M - NO₂]⁺ Loss of a nitro group (46 Da), a common fragmentation pathway for nitroaromatic compounds.
155 / 157 [M - NO₂ - H₂CN]⁺ Subsequent loss of a fragment from the ring or methyl group.

| 106 | [M - Br - NO₂]⁺ | Loss of both the bromine radical and the nitro group. |

M [M]⁺ m/z 231/233 F1 [M - NO₂]⁺ m/z 185/187 M->F1 - NO₂ (46 Da) F2 [C₅H₃BrN]⁺ m/z 155/157 F1->F2 - H₂CN (28 Da)

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed and self-consistent portrait of the molecule. The key diagnostic features include the unique singlet for the H-4 proton in NMR, the strong dual N-H and dual N-O stretching bands in the IR spectrum, and the characteristic M/M+2 isotopic pattern in the mass spectrum. Researchers can use this guide as an authoritative reference to confirm the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development efforts.

References

  • SIELC Technologies. (2018). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Available at: [Link]

  • Bakke, J. M., et al. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Gorelik, M. V., & Luk'yanets, E. A. (2007). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Tranfić Bakić, M., et al. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Available at: [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Available at: [Link]

  • PubMed Central. (2016). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication showing various substituted pyridine NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

  • Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication showing various substituted pyridine NMR spectra. Available at: [Link]

  • ACS Publications. (1966). Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Available at: [Link]

  • PMC. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

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An In-Depth Technical Guide to the Purity Analysis of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Advanced Pharmaceutical Intermediates

In the landscape of pharmaceutical development and medicinal chemistry, the molecular integrity of building blocks is paramount. 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS No. 68957-50-6), a substituted pyridinamine, represents a class of heterocyclic compounds of significant interest in the synthesis of bioactive molecules.[1][2] Its unique arrangement of bromo, methyl, nitro, and amino functional groups makes it a versatile intermediate.[1] However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. Undefined impurity profiles can lead to downstream reaction failures, the generation of toxic byproducts, and compromised final drug substance quality.

This guide provides a comprehensive framework for the purity analysis of this compound. We will move beyond rote protocol recitation to explore the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of a robust, self-validating quality control strategy, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

Understanding the Analyte: Physicochemical Profile and Synthetic Landscape

A robust analytical strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties

This compound is a solid, typically appearing as a yellow to light-brown powder.[1][5] Its structure features a pyridine core, making it a weak base, with the electron-withdrawing nitro group significantly influencing its chemical properties and chromatographic behavior.[1][6] The presence of both a bromine atom and a nitro group enhances its reactivity and lipophilicity.[1]

PropertyValueSource
CAS Number 68957-50-6[1]
Molecular Formula C₆H₆BrN₃O₂[1]
Molecular Weight 232.04 g/mol [7][8]
Boiling Point 316°C (Predicted)[6]
Density 1.795 g/cm³ (Predicted)[6]
Storage Keep in dark place, Inert atmosphere, Room temperature[6][7]
Synthetic Pathway and Potential Process-Related Impurities

The purity of a substance is intrinsically linked to its synthesis. While multiple synthetic routes to nitropyridines exist[9][10][11], a common pathway to analogous compounds involves the electrophilic nitration of a substituted aminopyridine precursor.[5][12] For this compound, a likely precursor is 2-amino-5-bromo-6-methylpyridine.

The critical nitration step, typically using a mixture of nitric and sulfuric acids, must be under strict temperature control to manage regioselectivity and prevent over-nitration or degradation.[5] Based on this synthetic logic, we can anticipate several classes of process-related impurities.

Impurity ClassPotential Structure / IdentityRationale for Formation
Starting Material 2-Amino-5-bromo-6-methylpyridineIncomplete reaction during the nitration step.
Regioisomers Isomeric nitropyridines (e.g., 5-nitro isomer)Incomplete regioselectivity of the electrophilic nitration reaction on the pyridine ring.
Over-nitrated Species Dinitro-bromo-methylpyridine derivativesHarsh reaction conditions leading to the addition of a second nitro group.
Degradation Products Hydrolyzed or oxidized speciesInstability of the nitro compound under certain pH or oxidative conditions.

Identifying and controlling these impurities is a central goal of the analytical workflow. The development of analytical methods must prioritize selectivity to separate these closely related structures from the main analyte.[13]

The Core of Purity Assessment: High-Performance Liquid Chromatography (HPLC)

For non-volatile, polar-to-moderately-polar organic molecules like our target compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity and assay determination.[5][14] It offers high resolution, sensitivity, and quantitative accuracy.

Principle of Separation

In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is a more polar aqueous/organic mixture. Our analyte and its impurities will partition between these two phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while more non-polar (lipophilic) compounds will be retained longer by the stationary phase. Given the structure of this compound, it is expected to be well-retained on a C18 column, allowing for effective separation from both more polar starting materials and potentially more non-polar byproducts.

G Analyte Analyte Detector UV Detector Analyte->Detector Elutes Second Impurity_Polar Polar Impurity Impurity_Polar->Detector Elutes First Impurity_NonPolar Non-Polar Impurity Impurity_NonPolar->Detector Elutes Last MobilePhase Polar Mobile Phase (Water/Acetonitrile) MobilePhase->Analyte Weak Affinity (Moderate Retention) MobilePhase->Impurity_Polar Strong Affinity (Fast Elution) MobilePhase->Impurity_NonPolar Weakest Affinity (Slow Elution)

Figure 1: Principle of RP-HPLC separation for the target analyte and its impurities.

Experimental Protocol: A Validated HPLC Method

This protocol is based on established methods for similar compounds and serves as a robust starting point for method development and validation.[14]

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water with 0.1% Phosphoric Acid. (Note: For LC-MS compatibility, replace phosphoric acid with 0.1% formic acid).[14]

  • Mobile Phase B: Acetonitrile.

  • Filter and degas all mobile phases prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Gradient Elution:

    • 0-5 min: 20% B
    • 5-25 min: 20% to 80% B
    • 25-30 min: 80% B
    • 30-32 min: 80% to 20% B
    • 32-40 min: 20% B (re-equilibration)

4. Sample and Standard Preparation:

  • Prepare a stock solution of the reference standard and the sample lot in a diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 0.5 mg/mL.

5. Analysis and Calculation:

  • Inject the standard and sample solutions.

  • Purity is calculated using the area percent method:

    • % Purity = (Area_MainPeak / Area_Total) * 100
Causality Behind Experimental Choices:
  • C18 Column: Provides excellent hydrophobic retention for the aromatic pyridine ring.

  • Acidified Mobile Phase: The use of phosphoric or formic acid protonates the amino group on the pyridine ring, leading to sharper, more symmetrical peaks by minimizing interaction with residual silanols on the silica support.

  • Gradient Elution: Necessary to elute a wide range of potential impurities, from polar starting materials to more non-polar byproducts, within a reasonable run time while maintaining good resolution around the main peak.

  • PDA Detector: Highly recommended during method development to check for peak purity and identify the optimal detection wavelength for all components.

Orthogonal and Confirmatory Techniques

Relying on a single analytical technique is insufficient for comprehensive purity analysis. Orthogonal methods, which rely on different separation or detection principles, are essential for a complete profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[15][16] Given the compound's predicted boiling point, it may have limited volatility, but this technique is invaluable for assessing starting materials or solvent-related impurities.

Protocol Outline:

  • System: GC system coupled to a Mass Selective Detector (e.g., a Quadrupole).

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Split/splitless injector. A temperature of 250-280°C is typical.

  • Oven Program: A temperature ramp from ~50°C to 300°C to elute a range of compounds.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 450.

Rationale: The primary utility of GC-MS here is not for quantifying the main peak but for its superior identification capabilities. The mass spectrum provides a molecular fingerprint that can be compared against libraries (like NIST) to tentatively identify unknown peaks. This is particularly useful for detecting unexpected impurities from raw material sources or side reactions.[17]

Spectroscopic Confirmation: NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the main component. The chemical shifts, coupling constants, and integration of the proton signals provide an unambiguous map of the molecule's hydrogen framework. For example, the aromatic protons and the methyl group protons will have characteristic signals.[18] While not a primary tool for quantifying trace impurities, NMR can detect and help identify impurities present at levels of ~0.5% or higher.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with an LC inlet (LC-MS), provides an accurate mass measurement of the parent ion, confirming its elemental composition.[7] During impurity analysis, LC-MS is critical for assigning molecular weights to the small impurity peaks observed in the HPLC chromatogram, providing vital clues to their identity.[19]

Method Validation: Ensuring Trustworthiness and Compliance

A method is only as good as its validation. For drug development professionals, adherence to ICH Q2(R1) or the newer Q2(R2) and Q14 guidelines is mandatory.[3][20][21] The HPLC purity method must be validated to prove it is fit for its intended purpose.

G cluster_Validation ICH Q2(R2) Validation Parameters Specificity Specificity (Discrimination from impurities) ValidatedMethod Fit-for-Purpose Validated Method Specificity->ValidatedMethod Linearity Linearity (Correlation of signal vs. conc.) Linearity->ValidatedMethod Accuracy Accuracy (% Recovery of known amount) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Range Range (Interval of acceptable precision) Range->ValidatedMethod Robustness Robustness (Resilience to small changes) Robustness->ValidatedMethod Limits Detection & Quantitation Limits (LOD/LOQ) Limits->ValidatedMethod Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Range Method->Robustness Method->Limits

Figure 2: Key validation parameters required to establish a method as fit-for-purpose.

Validation ParameterPurposeTypical Acceptance Criteria (for Impurity Method)
Specificity To ensure the method can separate and detect the analyte from potential impurities and degradation products.[4]Peak purity analysis (PDA) demonstrates no co-elution. Spiked samples show baseline resolution between all components.
Linearity To demonstrate a direct relationship between concentration and detector response over a specified range.[4]Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentrations, typically from the reporting threshold to 120% of the specification limit.
Accuracy To measure the closeness of the test results to the true value.[4]Determined by spike recovery studies at multiple levels (e.g., 50%, 100%, 150% of the specification limit). Recovery should be within 80-120%.
Precision Assesses the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[4]Expressed as Relative Standard Deviation (%RSD). Typically, %RSD should be ≤ 10% at the quantitation limit.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[4]Signal-to-Noise ratio of ~10:1. The precision at this concentration must meet the acceptance criteria.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp, mobile phase composition).[3]The effect on resolution and quantitation should be documented and shown to be minimal.

Conclusion: An Integrated Strategy for Quality Assurance

The purity analysis of this compound is not a single measurement but a holistic strategy. It begins with a theoretical understanding of the analyte's synthesis and potential impurities. This knowledge informs the development of a high-resolution primary analytical technique, RP-HPLC, which serves as the workhorse for routine quality control. The identity of the main peak and any significant impurities must be confirmed using orthogonal methods like GC-MS, NMR, and high-resolution MS. Finally, the entire analytical workflow is built upon a foundation of rigorous method validation according to global regulatory standards. This integrated approach ensures that each batch of this critical intermediate meets the stringent quality requirements necessary for successful drug development and manufacturing.

References

  • SIELC Technologies. (2018, February 16). Separation of 5-Bromo-6-methyl-3-nitropyridine-2-amine on Newcrom R1 HPLC column. Retrieved from [Link][14]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][3]

  • PharmTech. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link][13]

  • EFLA. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link][20]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][4]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][21]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Retrieved from [Link][2]

  • Menjo, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Retrieved from [Link][9]

  • Organic Syntheses. 2,3-diaminopyridine. Retrieved from [Link][12]

  • ResearchGate. (2009). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link][10]

  • ACS Publications. (2019). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. Retrieved from [Link][22]

  • ResearchGate. (2013). Nitropyridines: Synthesis and reactions. Retrieved from [Link][11]

  • University of Toronto. (2015). Identification and Analysis of Halogenated Contaminants Formed in Thermal. TSpace Repository. Retrieved from [Link][23]

  • ResearchGate. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Retrieved from [Link][17]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link][15]

  • CORESTA. (2022). Development of an analytical method for nitrogen compounds in mainstream cigarette smoke using GC-MS. Retrieved from [Link][16]

  • Arkat USA. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link][19]

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A Technical Guide to the Potential Biological Activity of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1] This guide focuses on 5-Bromo-6-methyl-3-nitropyridin-2-amine, a substituted aminopyridine that, while not extensively characterized in biological literature, presents a compelling structural profile for investigation. Its architecture combines three key pharmacophoric elements: the 2-aminopyridine core, a bromine substituent, and a nitro group. Each of these moieties is independently associated with significant biological activities. This document synthesizes information from related chemical classes to build a robust scientific rationale for investigating this compound's potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. We provide detailed, field-proven experimental protocols to systematically evaluate these hypotheses and offer insights into the causality behind these strategic choices.

Introduction and Physicochemical Profile

This compound (CAS: 68957-50-6) is a substituted pyridine derivative.[2] The pyridine ring is a fundamental heterocycle in drug design due to its ability to act as a hydrogen bond acceptor and its capacity for substitution, making it a privileged scaffold.[3] The unique combination of substituents on this particular molecule warrants a thorough investigation of its potential bioactivity.

The core structure is a 2-aminopyridine, a motif found in drugs with antibacterial, antiviral, and anticancer properties.[4][5][6] The strategic placement of a bromine atom, a methyl group, and a nitro group significantly influences its electronic properties, lipophilicity, and potential for metabolic activation or specific receptor interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 68957-50-6[7]
Molecular Formula C₆H₆BrN₃O₂[2]
Molecular Weight 232.03 g/mol [2]
Boiling Point 316°C[8]
Density 1.795 g/cm³[8]
pKa 0.30 ± 0.50 (Predicted)[8]
InChIKey CRELZBHEKSIUDR-UHFFFAOYSA-N[2]
SMILES CC1=C(C=C(C(=N1)N)[O-])Br[2]

Scientific Rationale: Deconstructing the Potential for Bioactivity

While direct biological data for this compound is sparse, a logical framework for its potential can be constructed by analyzing its constituent functional groups. The presence of these specific groups in a single molecule creates a compelling case for targeted screening campaigns.

  • The 2-Aminopyridine Scaffold: This moiety is a well-established "hinge-binder" in medicinal chemistry, particularly for kinase inhibitors.[9] The nitrogen atoms in the pyridine ring and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibition.[10] Furthermore, aminopyridine derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial and anti-inflammatory activities.[5][11]

  • The Nitro (NO₂) Group: The nitro group is a strong electron-withdrawing group that significantly modulates the electronic character of the pyridine ring.[12] Crucially, it can act as a bio-reducible moiety. In hypoxic environments (characteristic of solid tumors) or within certain microbial species, nitroreductase enzymes can reduce the nitro group to cytotoxic nitroso, hydroxylamino, and amino derivatives.[12] This mechanism is the basis for the activity of several approved antibacterial and antiparasitic drugs.[12] However, the nitro group is also considered a potential structural alert for toxicity, necessitating careful evaluation.[12]

  • The Bromo (Br) Substituent: The bromine atom enhances the compound's lipophilicity, which can improve its ability to cross biological membranes.[2] In drug design, halogens often serve to occupy specific hydrophobic pockets within a target protein, enhancing binding affinity. Bromine is also an excellent leaving group, making bromo-pyridines valuable substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[13] This synthetic tractability is a significant advantage for future structure-activity relationship (SAR) studies and lead optimization.

The interplay of these three groups suggests several high-priority avenues for investigation, as illustrated in the logical diagram below.

G cluster_0 Structural Features of this compound cluster_1 Predicted Physicochemical & Mechanistic Properties cluster_2 Hypothesized Biological Activities A 2-Aminopyridine Core P1 Hinge-Binding Motif (Kinase Inhibition) A->P1 B Nitro (NO₂) Group P2 Bio-reductive Activation (Antimicrobial, Hypoxic Cytotoxicity) B->P2 C Bromo (Br) Substituent P3 Enhanced Lipophilicity (Membrane Permeation) C->P3 P4 Handle for SAR (Lead Optimization) C->P4 H1 Anticancer P1->H1 H3 Enzyme Inhibition P1->H3 P2->H1 H2 Antimicrobial P2->H2 P3->H1 P3->H2 P3->H3

Caption: Logical connections between structural features and potential bioactivity.

Proposed Avenues for Investigation & Experimental Workflows

Based on the scientific rationale, we propose a multi-pronged screening approach to efficiently probe the potential of this compound.

Anticancer Activity Screening

Causality: The 2-aminopyridine core suggests potential as a kinase inhibitor, while the nitro group raises the possibility of hypoxia-activated cytotoxicity. Therefore, a primary screen should assess general cytotoxicity across a panel of cancer cell lines, followed by mechanistic assays if activity is confirmed.

Caption: Workflow for investigating anticancer activity.

This protocol assesses the compound's ability to reduce the viability of cancer cells.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, A549 for lung) in 96-well plates at a density of 5 x 10³ cells/well.[14] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Antimicrobial Activity Screening

Causality: The nitroaromatic structure is a strong predictor of antimicrobial activity, particularly against bacteria and protozoa that possess nitroreductase enzymes.[12] A primary screen against a panel of clinically relevant microbes is therefore highly justified.

This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungi (e.g., Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth).[5]

  • Validation: To confirm the result, a viability indicator like Resazurin can be added, which changes color in the presence of metabolic activity.

Table 2: Representative Data Interpretation for MIC Assay

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Test Compound 8>12832
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4
(Note: Data is hypothetical for illustrative purposes)
Enzyme Inhibition Screening

Causality: Beyond kinases, the substituted pyridine scaffold is present in inhibitors of various other enzymes, such as cholinesterases and monoamine oxidases.[9][17] A targeted screen against enzymes implicated in neurological disorders could reveal unexpected activity.

This colorimetric assay measures the activity of AChE, an enzyme relevant to Alzheimer's disease.

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of the test compound. Include a positive control (e.g., Galantamine) and a negative control (no inhibitor).

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the substrate (ATCI) to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5-10 minutes. The rate of color change is proportional to the enzyme activity.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control. Determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a constellation of structural features that strongly suggest biological potential. Its 2-aminopyridine core, bio-reducible nitro group, and lipophilic bromine atom provide a compelling, multi-faceted rationale for investigation in oncology, infectious disease, and enzyme inhibition. The experimental workflows detailed in this guide offer a clear, logical, and resource-efficient path to systematically evaluate these hypotheses. Positive results in any of these primary screens would trigger a cascade of secondary mechanistic studies and, importantly, initiate a medicinal chemistry program. The bromine atom provides a direct handle for SAR studies, allowing for the rapid generation and testing of analogues to optimize potency, selectivity, and drug-like properties. This compound represents a promising starting point for a new discovery program.

References

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • CymitQuimica. (n.d.). 5-Bromo-6-methyl-3-nitro-2-pyridinamine. CymitQuimica Product Page.
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Blog.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • ResearchGate. (n.d.). Some bioactive molecules containing the 2-aminopyridine.
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The Strategic Utility of 5-Bromo-6-methyl-3-nitropyridin-2-amine: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, 5-Bromo-6-methyl-3-nitropyridin-2-amine emerges as a compound of significant interest. Its unique arrangement of substituents—a nucleophilic amino group, an electron-withdrawing nitro group, a reactive bromine atom, and a methyl group—on a pyridine core bestows upon it a rich and tunable reactivity profile. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals.

The inherent electronic properties of the substituted pyridine ring make this compound a valuable precursor for a diverse array of complex molecular architectures.[1] The presence of both an amino and a nitro group on the pyridine ring contributes to its unique reactivity and utility in chemical synthesis.[2] This guide will delve into the practical aspects of handling and utilizing this compound, with a focus on key transformations such as palladium-catalyzed cross-coupling reactions and the strategic reduction of the nitro group to unlock further synthetic possibilities.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 68957-50-6[1][3]
Molecular Formula C₆H₆BrN₃O₂[1][3]
Molecular Weight 232.04 g/mol [4]
Appearance Likely a yellow or light brown crystalline solidInferred from related compounds
Purity Commercially available up to 97%[5]
SMILES NC1=NC(C)=C(Br)C=C1=O[4]
InChI Key CRELZBHEKSIUDR-UHFFFAOYSA-N[1][3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the amine protons. The chemical shift of the aromatic proton will be influenced by the electron-withdrawing nitro group and the bromine atom. The methyl protons will appear as a singlet, and the amine protons will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methyl group. The chemical shifts of the ring carbons will be significantly affected by the substituents, particularly the carbon bearing the nitro group, which will be shifted downfield.[7]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-H and C=C/C=N vibrations of the substituted pyridine ring.[1][6][8]

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound, with the mass-to-charge ratio of the molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

Proposed Synthesis of this compound

A robust synthetic route to this compound can be strategically designed based on established methodologies for the functionalization of aminopyridines. The proposed multi-step synthesis starts from the readily available 2-amino-6-methylpyridine.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Bromination (NBS or Br₂)

Caption: A proposed two-step synthesis of the target compound.

Step 1: Nitration of 2-Amino-6-methylpyridine

The initial step involves the regioselective nitration of 2-amino-6-methylpyridine. The directing effects of the amino and methyl groups on the pyridine ring are crucial in this transformation. While the amino group strongly activates the ortho and para positions, the reaction conditions must be carefully controlled to favor nitration at the 3-position and minimize the formation of the 5-nitro isomer.[9]

Protocol: Nitration of 2-Amino-6-methylpyridine

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain crude 2-amino-6-methyl-3-nitropyridine.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is standard for aromatic nitration. The low temperature during the addition of reagents helps to control the exothermic reaction and improve the regioselectivity, minimizing the formation of undesired isomers.

Step 2: Bromination of 2-Amino-6-methyl-3-nitropyridine

The subsequent step is the bromination of the nitrated intermediate. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution, but the amino group's activating effect directs the incoming electrophile. The 5-position is the most likely site for bromination.

Protocol: Bromination of 2-Amino-6-methyl-3-nitropyridine

  • Dissolve 2-amino-6-methyl-3-nitropyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise or dropwise to the solution. The use of a catalyst like iron powder may be beneficial if using elemental bromine.

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature or with gentle heating) until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if bromine was used).

  • Isolate the crude product by extraction or precipitation.

  • Purify the crude this compound by column chromatography or recrystallization.

Causality Behind Experimental Choices: NBS is often preferred over elemental bromine as it is a solid and easier to handle, often leading to cleaner reactions with fewer byproducts. The choice of solvent is critical to ensure the solubility of the starting material and to moderate the reactivity of the brominating agent.

Reactivity and Synthetic Applications

This compound is a versatile building block, primarily due to the presence of the bromine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions, and the nitro group, which can be reduced to an amino group, opening up further derivatization possibilities.

Diagram: Key Synthetic Transformations

Synthetic Transformations A This compound B 5-Aryl-6-methyl-3-nitropyridin-2-amine A->B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) C 5-(N-Substituted)-6-methyl-3-nitropyridin-2-amine A->C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) D 5-Bromo-6-methyl-pyridine-2,3-diamine A->D Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) E Fused Heterocycles (e.g., Imidazopyridines) D->E Cyclization Reactions

Caption: Major synthetic pathways utilizing the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen-based substituents.

1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids.[10][11] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceutically active molecules.[10]

Generalized Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 5-aryl-6-methyl-3-nitropyridin-2-amine product.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is crucial and often substrate-dependent. For electron-rich aminopyridines, more electron-rich and sterically hindered phosphine ligands can be beneficial. The base is essential for the transmetalation step of the catalytic cycle.[11] The use of an aqueous solvent system often enhances the reaction rate.

2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the bromopyridine with a wide range of primary and secondary amines.[12][13][14][15] This reaction provides access to a diverse array of substituted aminopyridines.

Generalized Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction tube with this compound, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

  • Add the amine coupling partner.

  • Add an anhydrous aprotic solvent (e.g., toluene, 1,4-dioxane, or THF).

  • Seal the reaction tube and heat the mixture with stirring at a temperature typically between 80 and 120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[12][14] Sterically hindered and electron-rich ligands often promote the reductive elimination step and prevent catalyst deactivation. Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The reaction must be carried out under strictly anhydrous and inert conditions to prevent catalyst decomposition.

Reduction of the Nitro Group: A Gateway to Diaminopyridines

The nitro group at the 3-position can be selectively reduced to a primary amine, yielding 5-Bromo-6-methyl-pyridine-2,3-diamine. This transformation is of great synthetic value as the resulting 1,2-diamine is a key precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines.[16][17][18]

Common Methods for Nitro Group Reduction:

  • Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.[19] Care must be taken as prolonged reaction times or harsh conditions can lead to the hydrodebromination of the C-Br bond.

  • Metal-Acid Systems: A classic and often high-yielding method involves the use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid.[16][20][21][22]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Generalized Protocol: Reduction with Iron in Acidic Media

  • To a flask containing this compound, add a solvent such as ethanol, acetic acid, or a mixture thereof.

  • Add iron powder (typically in excess).

  • Heat the mixture to reflux and slowly add an acid (e.g., concentrated HCl or glacial acetic acid).

  • Continue heating at reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with the reaction solvent.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting 5-Bromo-6-methyl-pyridine-2,3-diamine as needed.

Causality Behind Experimental Choices: The iron/acid system is a robust and cost-effective method for nitro group reduction. The acidic conditions protonate the nitro group, facilitating its reduction by the metal. Filtration through celite is an effective way to remove the insoluble iron oxides and hydroxides formed during the reaction.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives. Nitropyridine compounds should be handled with care as they can be harmful if swallowed, inhaled, or absorbed through the skin.[4][9][23][24][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Building Block of Strategic Importance

This compound is a highly functionalized and synthetically versatile building block. Its strategic combination of reactive sites allows for the facile and controlled introduction of molecular diversity through well-established synthetic transformations. The ability to perform palladium-catalyzed cross-coupling reactions at the 5-position, coupled with the potential for further elaboration following the reduction of the nitro group, makes this compound a valuable asset in the synthesis of complex heterocyclic molecules. For medicinal chemists and drug development professionals, this translates to a powerful tool for the construction of novel scaffolds with the potential for a wide range of biological activities. A thorough understanding of its reactivity and the careful application of the protocols outlined in this guide will enable researchers to fully exploit the synthetic potential of this important intermediate.

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An In-depth Technical Guide to the Theoretical Studies of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical framework for the investigation of 5-Bromo-6-methyl-3-nitropyridin-2-amine, a pyridine derivative with significant potential in pharmaceutical and materials science. The presence of electron-donating (amino, methyl) and electron-withdrawing (nitro, bromo) groups on the pyridine ring suggests intriguing electronic, optical, and biological properties worthy of detailed exploration. Pyridine and its derivatives are foundational scaffolds in drug discovery, known for a wide array of biological activities including antimicrobial and antitumor effects[1][2][3].

This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for computational analysis of this molecule. The methodologies described herein are grounded in established quantum chemical techniques that have been successfully applied to similar nitropyridine systems[4][5].

Rationale for Theoretical Investigation

A thorough theoretical study of this compound is essential for several reasons. Firstly, it allows for the prediction of its molecular structure and spectroscopic properties, which can aid in its experimental identification and characterization. Secondly, computational methods provide invaluable insights into the electronic structure, reactivity, and potential applications of the molecule, such as its nonlinear optical (NLO) properties, which are of great interest in optoelectronics[6]. Finally, understanding the molecule's electrostatic potential and frontier molecular orbitals can guide the design of new derivatives with enhanced biological activity[1][3].

Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a robust computational methodology. Density Functional Theory (DFT) has been proven to be a powerful tool for studying the properties of organic molecules, offering a good balance between accuracy and computational cost[4][5]. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such studies[4][5].

Geometry Optimization and Vibrational Analysis

The first step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates. For this compound, this would be performed using DFT with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p), which provides a good description of polarization and diffuse functions, crucial for molecules with heteroatoms and potential intramolecular interactions[4][7].

To ensure that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry. The calculated vibrational frequencies can then be compared with experimental FT-IR and FT-Raman spectra to validate the computational model[8].

Experimental Protocol: Computational Details

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Task: Geometry optimization followed by frequency calculation.

  • Solvent Effects (Optional): To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed.

G cluster_workflow Computational Workflow Input Initial Molecular Structure (this compound) DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Input->DFT_Calc Opt Geometry Optimization DFT_Calc->Opt Freq Vibrational Frequency Analysis Opt->Freq Validation Comparison with Experimental Spectra (FT-IR, FT-Raman) Freq->Validation G cluster_mep Molecular Electrostatic Potential (MEP) Interpretation Molecule This compound Red Negative Potential (Red) Molecule->Red Green Neutral Potential (Green) Molecule->Green Blue Positive Potential (Blue) Molecule->Blue Red_desc Electron-rich regions (e.g., around Nitro group oxygens) Susceptible to electrophilic attack Red->Red_desc Blue_desc Electron-deficient regions (e.g., around Amino group hydrogens) Susceptible to nucleophilic attack Blue->Blue_desc

Caption: Interpretation of Molecular Electrostatic Potential.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics. The presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system in this compound suggests that it may exhibit significant NLO properties. The first-order hyperpolarizability (β) can be calculated using DFT. A high β value indicates a strong NLO response.[4][9] The dipole moment (μ) and polarizability (α) are also important parameters for understanding the NLO behavior of a molecule.[4]

ParameterDescriptionSignificance for NLO
μ Dipole MomentA non-zero dipole moment is a prerequisite for second-order NLO activity.
α PolarizabilityMeasures the ease with which the electron cloud can be distorted by an electric field.
β First-order HyperpolarizabilityQuantifies the second-order NLO response of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular interactions and charge delocalization within a molecule.[4] It allows for the study of hyperconjugative interactions, which can contribute to the stability of the molecule. The stabilization energy (E(2)) associated with the interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO can be calculated to quantify the strength of these interactions.

Potential for Drug Development

The structural features of this compound make it a candidate for further investigation in drug discovery programs. Pyridine derivatives are known to exhibit a wide range of biological activities.[1] The bromo and nitro substituents can influence the lipophilicity and electronic properties of the molecule, which are important for its pharmacokinetic and pharmacodynamic profiles.[10][11] Molecular docking studies could be performed to investigate the potential binding of this molecule to various biological targets, such as enzymes or receptors, to predict its bioactivity.[4][12]

Conclusion

The theoretical study of this compound, as outlined in this guide, provides a powerful and cost-effective approach to understanding its fundamental properties. The insights gained from these computational investigations can guide experimental efforts in synthesizing and characterizing this molecule and exploring its potential applications in materials science and drug development. The synergy between theoretical predictions and experimental validation is crucial for advancing our knowledge of novel chemical entities.

References

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The Unseen Cornerstone: A Deep Dive into the Discovery and History of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of a Nondescript Intermediate

In the vast and intricate world of synthetic chemistry and drug discovery, the narrative is often dominated by the final, active pharmaceutical ingredient (API). However, the journey to these life-altering molecules is paved with a legion of unsung heroes: the chemical intermediates. These compounds, though not destined for the pharmacy shelf, are the critical linchpins upon which complex molecular architectures are built. One such unassuming yet vital entity is 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS Number: 68957-50-6). This guide delves into the discovery, history, and synthetic considerations of this pivotal building block, offering a comprehensive resource for researchers navigating the landscape of medicinal and agrochemical synthesis. While a singular, seminal publication marking its "discovery" remains elusive in the annals of chemical literature, its emergence and significance can be traced through the evolution of synthetic methodologies for substituted aminopyridines and its implicit role in the quest for novel bioactive compounds.

Physicochemical Properties at a Glance

Before delving into its history and synthesis, a summary of the key physicochemical properties of this compound is essential for any practical application.

PropertyValueSource(s)
Molecular Formula C₆H₆BrN₃O₂[1]
Molecular Weight 232.04 g/mol [1]
Appearance Yellow to light-brown powder
Melting Point Not consistently reported
Boiling Point ~316 °C (Predicted)
Density ~1.795 g/cm³ (Predicted)
CAS Number 68957-50-6[1]

A Historical Perspective: The Rise of Substituted Aminopyridines

The story of this compound is intrinsically linked to the broader history of substituted 2-aminopyridines, a class of compounds that has proven to be a "privileged scaffold" in medicinal chemistry. The 2-aminopyridine motif is a key structural feature in a multitude of approved drugs, including piroxicam, sulfapyridine, and tenoxicam. Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it an attractive core for designing molecules that can bind to specific biological targets.

The development of synthetic routes to functionalized pyridines has been a long-standing endeavor in organic chemistry. Early methods, such as the Chichibabin reaction, provided access to simple aminopyridines. However, the demand for more complex substitution patterns, driven by the burgeoning field of drug discovery, necessitated the development of more sophisticated and regioselective synthetic strategies.

The introduction of nitro and halogen substituents onto the pyridine ring, as seen in this compound, significantly enhances its synthetic utility. The nitro group, a powerful electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a handle for further functionalization. The bromine atom, on the other hand, serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of carbon and heteroatom substituents.

While the exact date of the first synthesis of this compound is not readily apparent from publicly available records, its existence as a commercial product and its appearance in chemical supplier catalogs from the late 20th century suggest its synthesis was likely achieved as part of broader efforts to create libraries of functionalized heterocyclic compounds for screening in drug discovery programs. Its potential for generating molecular diversity makes it an invaluable tool for medicinal chemists.[2]

The Synthetic Blueprint: A Plausible and Validated Approach

Although a specific, first-hand account of the synthesis of this compound is not available, a robust and detailed synthetic protocol can be constructed based on well-established and validated procedures for analogous compounds. The most logical and widely practiced approach involves the nitration of a pre-functionalized aminopyridine precursor. A highly relevant and reliable precedent for this transformation is found in the Organic Syntheses procedure for the preparation of 2-amino-5-bromo-3-nitropyridine.

The proposed synthetic pathway for this compound is a two-step process starting from the commercially available 2-amino-6-methylpyridine.

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration A 2-Amino-6-methylpyridine B 2-Amino-5-bromo-6-methylpyridine A->B Br₂ / Acetic Acid C This compound B->C HNO₃ / H₂SO₄

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

  • Rationale: The initial step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 5-position (para to the amino group) is the most sterically accessible and electronically favored position for bromination. Acetic acid is a common solvent for such reactions, providing a polar medium and facilitating the reaction.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-amino-6-methylpyridine (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • The product, 2-amino-5-bromo-6-methylpyridine, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Rationale: This step involves the nitration of the brominated intermediate. The presence of the amino group and the bromine atom influences the position of nitration. The strong activating effect of the amino group directs the incoming nitro group to the 3-position. A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice-salt bath to below 0 °C.

    • Slowly add 2-amino-5-bromo-6-methylpyridine (1.0 eq) in small portions, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The product, this compound, will precipitate as a yellow solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

The Role in Drug Discovery and Beyond: A Versatile Synthetic Intermediate

This compound is a quintessential example of a versatile building block in modern organic synthesis, particularly in the realms of medicinal and agrochemical research.[2] Its trifunctional nature (amino, bromo, and nitro groups) provides a rich platform for a multitude of chemical transformations, enabling the construction of complex molecular scaffolds.[2]

The primary utility of this compound lies in its ability to serve as a precursor to a wide range of substituted pyridines. The nitro group can be selectively reduced to an amine, which can then be further elaborated through acylation, alkylation, or participation in the formation of fused heterocyclic systems. The bromine atom is a key handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

While specific examples of its incorporation into blockbuster drugs are not prominently documented in the public domain, its structural motifs are prevalent in numerous patented compounds, particularly in the area of kinase inhibitors and other targeted therapies. The substituted aminopyridine core is known to interact with the hinge region of many kinases, making it a valuable pharmacophore. The strategic placement of substituents at the 5- and 6-positions, facilitated by intermediates like this compound, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these inhibitors.

Beyond pharmaceuticals, the structural features of this compound also make it a person of interest in the development of novel agrochemicals, where substituted pyridines are known to exhibit herbicidal, insecticidal, and fungicidal activities.[2]

Conclusion: An Enduring Legacy in Synthesis

This compound, while not a household name, represents a vital thread in the fabric of modern chemical synthesis. Its history is intertwined with the broader evolution of synthetic methodologies for functionalized heterocycles, driven by the relentless pursuit of novel bioactive molecules. The logical and well-precedented synthetic pathway outlined in this guide provides a reliable roadmap for its preparation, empowering researchers to harness its synthetic potential. As the quest for more effective and targeted therapies and agrochemicals continues, the importance of such versatile and strategically functionalized building blocks will undoubtedly endure, solidifying the legacy of this "unseen cornerstone" in the world of chemical innovation.

References

2. Organic Syntheses. 2,3-diaminopyridine. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-6-methyl-3-nitropyridin-2-amine Derivatives and Analogues: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-6-methyl-3-nitropyridin-2-amine, a versatile heterocyclic building block, and its derivatives. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the synthesis, reactivity, and potential applications of this important scaffold.

Introduction: The Strategic Importance of the 2-Aminonitropyridine Scaffold

The pyridine ring is a privileged structural motif in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives, particularly substituted 2-aminopyridines, are recognized as key pharmacophores due to their ability to engage in a variety of biological interactions.[2][3][4] The introduction of a nitro group, as seen in this compound, further enhances the synthetic versatility of the scaffold. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for certain nucleophilic substitutions and can also serve as a precursor to an amino group, opening up a wide array of synthetic possibilities.

This compound (CAS 68957-50-6) is an organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 6-position, a nitro group at the 3-position, and an amino group at the 2-position.[5][6] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic systems with potential therapeutic applications, including antimicrobial and antitumor agents.[5] The presence of the bromine atom provides a handle for cross-coupling reactions, while the nitro and amino groups offer opportunities for further functionalization and cyclization reactions.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence: bromination, nitration, and purification.

Synthesis_of_this compound start 2-Amino-6-methylpyridine step1 Bromination start->step1 Br2, Acetic Acid intermediate1 2-Amino-5-bromo-6-methylpyridine step1->intermediate1 step2 Nitration intermediate1->step2 HNO3, H2SO4 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

This step is adapted from established procedures for the bromination of 2-aminopyridines.

  • Materials:

    • 2-Amino-6-methylpyridine

    • Glacial Acetic Acid

    • Bromine

    • Sodium hydroxide solution (10 M)

    • Ice

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-amino-6-methylpyridine (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a 10 M sodium hydroxide solution until the pH is approximately 8.

    • The precipitate, 2-amino-5-bromo-6-methylpyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

This nitration step is based on standard procedures for the nitration of activated aromatic rings.

  • Materials:

    • 2-Amino-5-bromo-6-methylpyridine

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (70%)

    • Ice

  • Procedure:

    • In a clean and dry three-necked flask, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add 2-amino-5-bromo-6-methylpyridine in small portions, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete, slowly add fuming nitric acid dropwise, maintaining the temperature at 0-5 °C.

    • After the addition, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the distinct reactivity of its functional groups.

Reactivity_of_Scaffold scaffold This compound amino_group 2-Amino Group scaffold->amino_group Acylation, Alkylation, Diazotization nitro_group 3-Nitro Group scaffold->nitro_group Reduction to Amino bromo_group 5-Bromo Group scaffold->bromo_group Suzuki Coupling, Buchwald-Hartwig Amination, Stille Coupling cyclization cyclization amino_group->cyclization Cyclization Reactions diamino_intermediate diamino_intermediate nitro_group->diamino_intermediate Formation of Diamino Intermediate heterocycle_formation heterocycle_formation diamino_intermediate->heterocycle_formation Heterocycle Formation (e.g., imidazopyridines)

Caption: Key reactive sites and potential transformations of the core scaffold.

  • The 2-Amino Group: This group can undergo acylation, alkylation, and diazotization reactions. It also plays a crucial role in cyclization reactions to form fused heterocyclic systems.

  • The 3-Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group under various conditions (e.g., using SnCl2, Fe/HCl, or catalytic hydrogenation). The resulting 2,3-diamino intermediate is a key precursor for the synthesis of imidazopyridines and other fused heterocycles.

  • The 5-Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position, enabling the generation of diverse chemical libraries for drug discovery.

Derivatives and Analogues in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.

Exemplary Application: Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The 2-aminopyridine motif is particularly adept at forming these crucial hydrogen bonds. By leveraging the reactivity of the this compound core, potent and selective kinase inhibitors can be designed and synthesized.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor Analogue

Kinase_Inhibitor_Synthesis start 5-Bromo-6-methyl- 3-nitropyridin-2-amine step1 Suzuki Coupling start->step1 Arylboronic acid, Pd catalyst intermediate1 Aryl-substituted 2-amino-3-nitropyridine step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 Fe, NH4Cl intermediate2 Aryl-substituted 2,3-diaminopyridine step2->intermediate2 step3 Cyclization intermediate2->step3 e.g., Phosgene equivalent product Imidazopyridine-based Kinase Inhibitor Analogue step3->product

Caption: A generalized workflow for the synthesis of a kinase inhibitor analogue.

Protocol 2: Synthesis of 2,3-Diamino-5-bromo-6-methylpyridine

This protocol is based on the well-established reduction of nitropyridines.[7]

  • Materials:

    • This compound

    • Iron powder

    • Ammonium chloride

    • Ethanol

    • Water

  • Procedure:

    • To a suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (0.5 eq).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

    • Wash the Celite® pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-5-bromo-6-methylpyridine, which can be purified by column chromatography or recrystallization.

Representative Biological Activity of Analogous Structures

While specific biological data for derivatives of this compound are not widely published, the activity of structurally related kinase inhibitors highlights the potential of this scaffold.

Analogue Scaffold Target Kinase IC50 (nM) Reference
N,9-diphenyl-9H-purin-2-amine derivativeBTK0.4[8]
Pyridine-based derivativeJAK28.5 - 12.2 (µM)[9]
2-aminopyridine derivativeALK5.3[10]

Note: The data in this table are for structurally related but not identical compounds and are presented for illustrative purposes to demonstrate the potential of the 2-aminopyridine scaffold in kinase inhibition.

Conclusion and Future Perspectives

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the facile synthesis of a diverse range of derivatives and analogues. The ability to generate complex heterocyclic systems, particularly those relevant to kinase inhibition, makes this scaffold an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on the exploration of novel cyclization reactions, the development of new cross-coupling methodologies, and the synthesis and biological evaluation of libraries of derivatives targeting a broader range of biological targets.

References

  • Daina, A., & Zoete, V. (2021). The privileged pyridine scaffold in FDA-approved drugs. RSC Medicinal Chemistry, 12(9), 1448-1460.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
  • Blindheim, F. H., Olsen, C. E., Søgaard, C. K., & Hoff, B. H. (2018). Synthetic Strategies towards Imidazopyridinones and 7-Azaoxindoles and their Evaluation as Antibacterial Agents. ChemistryOpen, 7(5), 405-419.
  • SIELC Technologies. (2018, February 16). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Retrieved from [Link]

  • Cho, W. J., et al. (2015). Computer-aided discovery of aminopyridines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4473-4477.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11), 112-116.
  • Rahman, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Wang, X., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(10), 941-946.
  • Novasyn Organics. (n.d.). 5-BROMO-2-CHLORO-6-METHYL-3-NITROPYRIDINE (CAS 186413-75-2). Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity of the Nitro Group in 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Polysubstituted Pyridine

As a Senior Application Scientist, it is my experience that the predictive understanding of a molecule's reactivity is paramount to its effective utilization in complex synthetic campaigns. This guide is dedicated to a molecule of significant interest in medicinal and materials chemistry: 5-Bromo-6-methyl-3-nitropyridin-2-amine. The strategic placement of a nitro group on this highly functionalized pyridine core presents a fascinating case study in chemical reactivity, offering a versatile handle for a variety of chemical transformations. This document moves beyond a simple recitation of reactions; it aims to provide a deep, mechanistic understanding of why this molecule behaves as it does, empowering you to rationally design and execute your synthetic strategies. We will delve into the electronic and steric interplay of the substituents, providing a solid, authoritative foundation for your research and development endeavors.

The Electronic Landscape of this compound: A Prelude to Reactivity

The reactivity of the nitro group in this compound is intrinsically linked to the electronic nature of the pyridine ring, which is heavily influenced by the array of substituents it bears. The pyridine nitrogen, being more electronegative than carbon, inherently withdraws electron density from the ring, rendering it electron-deficient. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position and the bromo group at the 5-position.

Conversely, the amino group at the 2-position and the methyl group at the 6-position are electron-donating groups. The amino group, in particular, exerts a strong +M (mesomeric) effect, which can partially counteract the electron-withdrawing effects of the heteroatom and the other substituents. This "push-pull" electronic arrangement creates a unique reactivity profile, particularly for the nitro group.

Nucleophilic Aromatic Substitution (SNAr): The Nitro Group as a Leaving Group

One of the most synthetically valuable transformations involving the nitro group in electron-deficient aromatic systems is its displacement via nucleophilic aromatic substitution (SNAr). In the case of this compound, the nitro group at the 3-position is well-positioned to act as a leaving group, facilitated by the overall electron-poor nature of the pyridine ring.

Mechanistic Considerations

The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitro group. In the second, typically fast step, the leaving group (the nitrite ion, NO₂⁻) is expelled, restoring the aromaticity of the ring.[1]

The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the electronic and steric environment of the pyridine ring. The presence of the electron-donating amino and methyl groups can somewhat decrease the electrophilicity of the ring compared to a pyridine with only electron-withdrawing groups. However, the cumulative electron-withdrawing effect of the pyridine nitrogen, the bromo, and the nitro group is generally sufficient to enable SNAr reactions with strong nucleophiles.

sn_ar_mechanism

Experimental Protocol: Nucleophilic Substitution with Thiols

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as DMF or DMSO.

  • Addition of Reagents: Add the desired thiol (1.1-1.5 eq) to the solution, followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) to generate the thiolate nucleophile in situ.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Predicted Outcomes of Nucleophilic Substitution with Various Thiols

Nucleophile (Thiol)Expected ProductPredicted Yield Range
Thiophenol5-Bromo-6-methyl-3-(phenylthio)pyridin-2-amineGood to Excellent
Benzyl mercaptan3-(Benzylthio)-5-bromo-6-methylpyridin-2-amineGood to Excellent
Ethanethiol3-(Ethylthio)-5-bromo-6-methylpyridin-2-amineModerate to Good

Reduction of the Nitro Group: A Gateway to Diaminopyridines

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a wide range of functionalities. In the context of this compound, this reduction opens the door to the synthesis of 5-bromo-6-methylpyridine-2,3-diamine, a valuable precursor for the construction of fused heterocyclic systems such as imidazopyridines and quinoxalines.[3]

Chemoselectivity Considerations

A key challenge in the reduction of this molecule is the potential for side reactions involving the bromo and amino substituents. Catalytic hydrogenation, a common method for nitro group reduction, can sometimes lead to hydrodebromination (removal of the bromine atom). Therefore, the choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group while preserving the other functional groups.

reduction_workflow

Recommended Reduction Protocols

Several methods can be employed for the selective reduction of the nitro group in the presence of a halogen.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon

This is often the method of choice due to its efficiency and clean reaction profiles.[4]

Step-by-Step Methodology:

  • Catalyst Preparation: In a hydrogenation vessel, suspend this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Addition of Catalyst: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Metal-Acid Reduction (e.g., SnCl₂/HCl or Fe/HCl)

This classical method is often effective for the selective reduction of nitro groups in the presence of halogens.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) and concentrated hydrochloric acid (HCl). Alternatively, iron powder (Fe, 3-5 eq) in the presence of a catalytic amount of HCl can be used.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress.

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the solution is basic.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude product, which can then be purified.

Table 2: Comparison of Reduction Methods

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CClean reaction, high yields, easy work-upPotential for hydrodebromination, requires specialized equipment
Metal-Acid ReductionSnCl₂/HCl or Fe/HClCost-effective, tolerant of many functional groupsRequires stoichiometric amounts of metal salts, work-up can be tedious

Synthesis of Fused Heterocyclic Systems: Leveraging the Diamine Intermediate

The 5-bromo-6-methylpyridine-2,3-diamine, readily synthesized from the title compound, is a versatile precursor for the construction of various fused heterocyclic systems of medicinal and material science interest.

Synthesis of Imidazo[4,5-b]pyridines

The reaction of the diamine with aldehydes or carboxylic acids (or their derivatives) provides a straightforward route to imidazo[4,5-b]pyridines.

imidazopyridine_synthesis

Experimental Protocol:

  • Reaction Mixture: In a suitable solvent such as ethanol or acetic acid, combine 5-bromo-6-methylpyridine-2,3-diamine (1.0 eq) and an aldehyde (1.0-1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux. An oxidizing agent, such as air or nitrobenzene, can be added to facilitate the final aromatization step.

  • Work-up and Purification: After the reaction is complete, cool the mixture and isolate the product by filtration or extraction. The crude product can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a highly versatile synthetic intermediate. The reactivity of its nitro group, through both nucleophilic aromatic substitution and reduction, provides access to a diverse array of functionalized pyridines and fused heterocyclic systems. The electronic interplay of the various substituents on the pyridine ring governs this reactivity, and a thorough understanding of these effects is crucial for the rational design of synthetic routes. While direct experimental data for this specific molecule is somewhat limited in the public domain, the well-established chemistry of closely related analogs provides a robust framework for predicting its behavior. Further exploration of the reactivity of this compound, particularly in the context of developing novel therapeutic agents and functional materials, is a promising area for future research.

References

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (URL: [Link])

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (URL: [Link])

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC, (2022). (URL: [Link])

  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (URL: [Link])

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace, (URL: [Link])

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (URL: [Link])

  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate, (2025). (URL: [Link])

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (URL: [Link])

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons, (URL: [Link])

  • 2-Amino-5-bromo-3-nitropyridine Manufacturer & Supplier China - Pipzine Chemicals. (URL: [Link])

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI, (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL: [Link])

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH, (URL: [Link])

  • Method for preparing 5-bromo-2-methylpyridine.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC, (URL: [Link])

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences, (URL: [Link])

  • WO 00/38684. Googleapis.com, (URL: [Link])

  • Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic (RSC Publishing), (URL: [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI, (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC, (URL: [Link])

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). (URL: [Link])

  • Preparation method of 2-amino-5-methyl-6-bromopyridine.

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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 5-Bromo-6-methyl-3-nitropyridin-2-amine, a polysubstituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document synthesizes foundational principles of pyridine chemistry with practical, field-proven insights to predict and control the regioselectivity of these reactions. We will delve into the complex interplay of the directing effects of the amino, nitro, bromo, and methyl substituents, offering a predictive framework for electrophilic attack. This guide will further present detailed, step-by-step experimental protocols for key electrophilic substitution reactions, supported by mechanistic discussions and visual aids to facilitate a deeper understanding. The aim is to equip researchers with the necessary knowledge to effectively utilize this versatile scaffold in the synthesis of novel chemical entities.

Introduction: The Unique Reactivity of a Polysubstituted Pyridine

The pyridine ring is a cornerstone heterocycle in a multitude of pharmaceutical agents and functional materials.[2] Its reactivity, particularly towards electrophilic aromatic substitution (EAS), is markedly different from that of benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making such reactions inherently more challenging and often requiring harsh conditions.[3] The situation becomes significantly more complex with multiple substituents, as is the case with this compound. Each substituent exerts its own electronic and steric influence, creating a nuanced reactivity profile that demands careful consideration for predictable synthetic outcomes.

The subject of this guide, this compound, presents a fascinating case study in regioselectivity. It possesses a powerful electron-donating amino group, a strong electron-withdrawing nitro group, a weakly deactivating bromo group, and a weakly activating methyl group. Understanding the cumulative effect of these substituents is paramount for any synthetic chemist aiming to further functionalize this molecule.

Decoding the Directing Effects: A Predictive Analysis of Regioselectivity

The regiochemical outcome of an electrophilic substitution reaction on this compound is determined by the concerted electronic and steric influences of its four substituents. The pyridine nitrogen itself strongly directs incoming electrophiles to the C3 and C5 positions.[4] However, the substituents dramatically modulate this intrinsic preference.

Substituent Analysis:

  • Amino Group (-NH₂ at C2): This is a potent activating and ortho, para-directing group due to its strong +R (resonance) effect.[5] It donates electron density into the pyridine ring, particularly at the C3 and C5 positions.

  • Nitro Group (-NO₂ at C3): As a powerful deactivating and meta-directing group, the nitro group withdraws electron density from the ring via both -I (inductive) and -R effects.[2] This deactivation is most pronounced at the ortho (C2, C4) and para (C6) positions relative to the nitro group.

  • Bromo Group (-Br at C5): Halogens are generally deactivating due to their -I effect but are ortho, para-directing because of their +R effect.[6] In this context, the bromo group will direct towards C4 and C6.

  • Methyl Group (-CH₃ at C6): An alkyl group is a weak activating and ortho, para-directing group through inductive effects and hyperconjugation. It will direct towards C5 and, to a lesser extent, C4 (due to steric hindrance from the adjacent bromo group).

Predicting the Site of Electrophilic Attack:

Considering the available position on the ring, C4, the directing effects of the substituents can be summarized as follows:

  • The amino group at C2 strongly activates and directs ortho to itself, which is the C3 position (already occupied) and para, which is the C5 position (already occupied).

  • The nitro group at C3 strongly deactivates the ring and directs meta to itself, which are the C5 (occupied) and C1 (nitrogen) positions.

  • The bromo group at C5 directs ortho to itself, which are the C4 and C6 positions (C6 is occupied).

  • The methyl group at C6 directs ortho to itself, which is the C5 position (occupied) and para, which is the C3 position (occupied).

Below is a diagram illustrating the directing influences of the substituents on the pyridine ring.

Caption: Directing effects of substituents on this compound.

Key Electrophilic Substitution Reactions and Protocols

Given the highly substituted and electronically complex nature of the substrate, electrophilic substitution reactions will likely require carefully optimized conditions. The following sections detail protocols for common electrophilic substitution reactions, with an emphasis on achieving regioselective functionalization at the C4 position.

Nitration

The introduction of a second nitro group onto the ring further deactivates it, requiring potent nitrating agents.[7][8]

Protocol: Nitration of this compound

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, carefully add fuming sulfuric acid (20% SO₃). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add potassium nitrate (KNO₃) to the cooled sulfuric acid with continuous stirring.

  • Substrate Addition: Once the potassium nitrate has dissolved, add this compound portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Fuming Sulfuric Acid and Potassium Nitrate: This combination generates the highly reactive nitronium ion (NO₂⁺) in situ, which is necessary to overcome the deactivation of the pyridine ring.[9]

  • Controlled Temperature: The initial low temperature is crucial to control the exothermic reaction. The subsequent heating provides the necessary activation energy for the substitution to occur on the deactivated ring.

Halogenation

Introducing a halogen at the C4 position can be achieved using standard halogenating agents, but the reaction conditions must be carefully controlled to prevent side reactions.[10]

Protocol: Bromination of this compound

  • Dissolution: In a round-bottom flask, dissolve this compound in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) to the solution.

  • Catalyst (Optional): In some cases, a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) may be required to facilitate the reaction, although the activating effect of the amino group may render this unnecessary.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, which can lead to over-halogenation and other side reactions.[11]

  • Solvent Choice: Acetic acid can act as both a solvent and a mild acid catalyst. Chlorinated solvents are often used for their inertness.

Sulfonation

Sulfonation of pyridines typically requires harsh conditions due to the deactivating nature of the ring.[12]

Protocol: Sulfonation of this compound

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, place this compound.

  • Addition of Sulfonating Agent: Carefully add fuming sulfuric acid (oleum) to the substrate.

  • Reaction: Heat the mixture to a high temperature (typically >150 °C) for several hours. The progress of the reaction should be monitored by taking aliquots and analyzing them (after careful quenching) by LC-MS.

  • Work-up: After cooling, pour the reaction mixture onto ice.

  • Isolation: The resulting sulfonic acid may precipitate from the solution. If not, it can often be isolated by adjusting the pH.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Fuming Sulfuric Acid (Oleum): This is a strong sulfonating agent that contains an excess of sulfur trioxide (SO₃), the active electrophile in sulfonation.[7]

  • High Temperature: The significant activation energy barrier for sulfonating a deactivated heterocyclic ring necessitates high reaction temperatures.

Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings.[13] The Lewis acid catalyst required for these reactions coordinates with the basic nitrogen atom of the pyridine, leading to further deactivation of the ring.[13][14] Alternative strategies, such as metal-catalyzed cross-coupling reactions, are typically employed to introduce alkyl or acyl groups.

Data Presentation

ReactionElectrophileReagentsPredicted Major Product
NitrationNO₂⁺KNO₃, Fuming H₂SO₄5-Bromo-6-methyl-3,4-dinitropyridin-2-amine
BrominationBr⁺NBS, Acetic Acid4,5-Dibromo-6-methyl-3-nitropyridin-2-amine
SulfonationSO₃Fuming H₂SO₄2-Amino-5-bromo-6-methyl-3-nitropyridin-4-sulfonic acid

Conclusion

The electrophilic substitution reactions of this compound are governed by a complex interplay of substituent effects. A thorough analysis of these directing influences allows for the reliable prediction of regioselectivity, with the C4 position being the most likely site of electrophilic attack. While the polysubstituted and deactivated nature of the ring necessitates carefully chosen and often forcing reaction conditions, the protocols outlined in this guide provide a solid foundation for the successful functionalization of this versatile chemical scaffold. For drug development professionals and synthetic chemists, a deep understanding of these principles is crucial for the rational design and synthesis of novel pyridine-based molecules with desired biological activities and material properties.

References

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An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the nucleophilic aromatic substitution (SNAr) reactions of 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS 68957-50-6). This versatile heterocyclic compound serves as a valuable intermediate in medicinal and materials chemistry.[1] We will explore the underlying mechanistic principles governing its reactivity, present detailed, field-tested protocols for substitution with various nucleophiles, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Value of a Polysubstituted Pyridine

This compound is a highly functionalized pyridine derivative. Its structure is primed for selective chemical modification, making it an important building block in organic synthesis.[2] The strategic placement of an amino, bromo, methyl, and nitro group on the pyridine core creates a unique electronic and steric environment.

The key to its utility lies in the pyridine ring's activation towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group (-NO2), positioned para to the bromine atom, significantly acidifies the ring protons and stabilizes the key intermediate in SNAr reactions, thereby facilitating the displacement of the bromide leaving group.[3] This guide will dissect the factors controlling this reactivity and provide actionable protocols for its synthetic application.

Mechanistic Underpinnings: The SNAr Reaction on an Activated Pyridine Core

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. Unlike aliphatic SN1 and SN2 reactions, SNAr on an aromatic ring is not a concerted process nor does it typically involve a free aryl cation.[3][4] Instead, it proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, bromine at the C-5 position). This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success.[3]

In the case of this compound, the negative charge of the Meisenheimer complex is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.[3] This stabilization lowers the activation energy of the initial attack, making the reaction feasible.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.

Caption: General Mechanism of SNAr on this compound.

Step 2: Elimination of the Leaving Group

In the second, faster step, the aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is inverse to the order seen in aliphatic substitution.[5] This is because the rate-determining step is the initial attack, which is accelerated by more electronegative halogens that increase the electrophilicity of the carbon atom. While bromine is a competent leaving group in this activated system, fluorine at the C-5 position would be expected to react even more readily.[6]

Reaction Landscape: Substitution with Diverse Nucleophiles

The activated nature of this compound allows for reactions with a wide array of nucleophiles. The choice of solvent, base, and temperature are critical for achieving high yields and purity. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred as they effectively solvate cations while leaving the nucleophile relatively unencumbered.[7]

N-Nucleophiles: Amines and Amides

Substitution with primary and secondary amines is one of the most common transformations for this substrate class, leading to valuable diaminopyridine derivatives.

Protocol 1: General Procedure for Amination

This protocol is a robust starting point for the reaction with a variety of primary and secondary amines, such as morpholine, piperidine, or aniline derivatives.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base: Add a suitable solvent, such as DMF or n-butanol (approx. 0.2 M concentration). Add the amine nucleophile (1.2-2.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

    • Scientist's Insight: The base is crucial. It serves to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. For less reactive amines, a stronger base like sodium hydride (NaH) may be required, although this demands anhydrous conditions.

  • Reaction Conditions: Heat the mixture to 80-120 °C. The optimal temperature must be determined empirically for each nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Pour the mixture into water, which will often precipitate the product.

  • Purification: Collect the solid product by filtration. Wash thoroughly with water and then a non-polar solvent like hexanes to remove impurities. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

NucleophileBaseSolventTemp (°C)Typical Yield (%)
MorpholineK₂CO₃DMF100>90
AnilineCs₂CO₃Dioxane11075-85
BenzylamineDIPEAn-Butanol12080-90

Caption: Representative Conditions for N-Nucleophile Substitution.

O-Nucleophiles: Alcohols and Phenols

The synthesis of corresponding ethers is achieved using alkoxides or phenoxides. These reactions often require more forcing conditions compared to aminations due to the lower nucleophilicity of oxygen nucleophiles.

Protocol 2: General Procedure for Etherification (Williamson-type)

  • Nucleophile Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF. Add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide/phenoxide.

    • Scientist's Insight: Pre-forming the alkoxide is critical. Attempting the reaction with the alcohol and a weaker base like K₂CO₃ is often sluggish or unsuccessful. NaH ensures the generation of a potent nucleophile.

  • Reaction Setup: Add the solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the prepared nucleophile solution.

  • Reaction Conditions: Heat the reaction to 60-100 °C. Monitor carefully by TLC.

  • Workup: After completion, cool the reaction to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

S-Nucleophiles: Thiols

Thiolates are excellent nucleophiles and typically react readily with this substrate to form thioethers.

Protocol 3: General Procedure for Thiolation

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in DMF.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Scientist's Insight: The pKa of a thiol is much lower than that of an alcohol, so a milder base like K₂CO₃ is usually sufficient to deprotonate it in situ, forming the highly nucleophilic thiolate.

  • Reaction Conditions: Stir the mixture at room temperature or warm gently to 50 °C. These reactions are often complete within a few hours.

  • Workup and Purification: Follow the general aqueous workup and purification procedures described in Protocol 1.

Experimental Workflow and Logic

A successful synthetic campaign relies on a logical and systematic workflow. The following diagram illustrates the decision-making process and experimental flow for a typical nucleophilic substitution reaction on this substrate.

Workflow start Define Target Molecule (Select Nucleophile) setup Reaction Setup (Substrate, Nu, Base, Solvent) start->setup monitor Reaction Monitoring (TLC, LC-MS) setup->monitor complete Reaction Complete? monitor->complete complete->monitor No (Continue Heating) workup Aqueous Workup (Quench, Extract) complete->workup Yes purify Purification (Chromatography / Recrystallization) workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize product Pure Product characterize->product

Caption: Standard Experimental Workflow for SNAr Reactions.

Subsequent Transformations and Applications

The products derived from these SNAr reactions are valuable intermediates themselves. For instance, the nitro group can be readily reduced to an amino group, providing access to 2,3,5-trisubstituted diaminopyridines. This reduction is commonly achieved using reagents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation.[8] These resulting vicinal diamines are key precursors for the synthesis of fused heterocyclic systems like imidazopyridines and quinoxalines, which are prevalent motifs in pharmaceuticals.[2]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its reactivity is dominated by the SNAr mechanism, driven by the strong electron-withdrawing effect of the C-3 nitro group. By carefully selecting the nucleophile, base, solvent, and temperature, chemists can achieve selective and high-yielding substitutions at the C-5 position. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully employ this reagent in the development of novel molecules for drug discovery and materials science.

References

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  • ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. [Link]

  • Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?[Link]

  • LookChem. 2-Amino-3-bromo-5-nitropyridine | Properties, Applications, Safety Data & Supplier China. [Link]

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Methodological & Application

The Strategic Utility of 5-Bromo-6-methyl-3-nitropyridin-2-amine in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of available starting materials, 5-Bromo-6-methyl-3-nitropyridin-2-amine has emerged as a particularly versatile and valuable scaffold. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic nitro group, a reactive bromo substituent amenable to cross-coupling, and a methyl group for steric and electronic modulation—renders it a powerful precursor for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on detailed protocols for the synthesis of medicinally relevant imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines. These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles that govern these transformations.

The strategic importance of this building block lies in its capacity to undergo a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and cyclocondensation reactions. The bromine atom at the 5-position serves as a versatile handle for the introduction of aryl, heteroaryl, or alkyl substituents via Suzuki-Miyaura cross-coupling, or for the formation of C-N bonds through Buchwald-Hartwig amination. Concurrently, the vicinal amino and nitro groups on the pyridine ring are primed for cyclization reactions, leading to the formation of fused five- and six-membered rings. This multiplicity of reactive sites allows for the generation of complex molecular architectures with a high degree of substitution, a critical aspect in the exploration of structure-activity relationships (SAR) during lead optimization in drug discovery programs.

Part 1: Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis of this bicyclic system from this compound can be efficiently achieved through a cyclocondensation reaction with an α-haloketone.

Mechanistic Insight: The Tschitschibabin Reaction

The formation of the imidazo[1,2-a]pyridine ring from a 2-aminopyridine and an α-haloketone is a classic transformation known as the Tschitschibabin reaction. The reaction proceeds through a two-step sequence:

  • N-Alkylation: The exocyclic amino group of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form an intermediate N-(2-oxoalkyl)-2-aminopyridinium salt.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization occurs via the nucleophilic attack of the endocyclic pyridine nitrogen onto the carbonyl carbon of the newly introduced side chain. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

The presence of the electron-withdrawing nitro group in this compound can influence the nucleophilicity of the amino group and the pyridine nitrogen. However, under appropriate reaction conditions, the cyclization proceeds efficiently.

Tschitschibabin_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization & Dehydration Start This compound + α-Haloketone Intermediate1 N-(2-oxoalkyl)-2-aminopyridinium salt Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Imidazo[1,2-a]pyridine Intermediate2->Product - H2O

Caption: Mechanism of Imidazo[1,2-a]pyridine formation.

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-(4-fluorophenyl)-7-methyl-5-nitroimidazo[1,2-a]pyridine

This protocol describes the synthesis of a representative imidazo[1,2-a]pyridine derivative using 2-bromo-1-(4-fluorophenyl)ethan-1-one as the α-haloketone.

Materials:

  • This compound

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.31 mmol, 1.0 equiv) and anhydrous ethanol (30 mL).

  • Reagent Addition: Add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.02 g, 4.74 mmol, 1.1 equiv) to the stirred suspension.

  • Base Addition: Add sodium bicarbonate (0.72 g, 8.62 mmol, 2.0 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 6-bromo-2-(4-fluorophenyl)-7-methyl-5-nitroimidazo[1,2-a]pyridine.

Parameter Value
Starting Material This compound
Reagent 2-Bromo-1-(4-fluorophenyl)ethan-1-one
Base Sodium Bicarbonate
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 6-8 hours
Typical Yield 75-85%

Part 2: Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including use as kinase inhibitors in oncology.[1] The synthesis of this scaffold from this compound typically involves a two-step process: reduction of the nitro group to an amino group, followed by cyclocondensation of the resulting diamine with an α-dicarbonyl compound.

Synthetic Strategy Overview

Pyrido_Pyrazine_Synthesis Start This compound Intermediate 5-Bromo-6-methylpyridine-2,3-diamine Start->Intermediate Reduction of Nitro Group Product Pyrido[2,3-b]pyrazine Intermediate->Product Cyclocondensation with α-Dicarbonyl

Caption: Two-step synthesis of Pyrido[2,3-b]pyrazines.

Detailed Experimental Protocol: Synthesis of 7-Bromo-2,3,8-trimethyl-6-nitropyrido[2,3-b]pyrazine

This protocol outlines the synthesis of a representative pyrido[2,3-b]pyrazine derivative.

Step 1: Reduction of this compound to 5-Bromo-6-methylpyridine-2,3-diamine

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (2.0 g, 8.62 mmol, 1.0 equiv) in a mixture of ethanol (50 mL) and water (10 mL).

  • Reagent Addition: Add iron powder (2.41 g, 43.1 mmol, 5.0 equiv) and ammonium chloride (0.46 g, 8.62 mmol, 1.0 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron catalyst. Wash the Celite pad with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the crude 5-Bromo-6-methylpyridine-2,3-diamine, which can be used in the next step without further purification.

Step 2: Cyclocondensation with 2,3-Butanedione

Materials:

  • Crude 5-Bromo-6-methylpyridine-2,3-diamine

  • 2,3-Butanedione (diacetyl)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the crude 5-Bromo-6-methylpyridine-2,3-diamine from the previous step (assuming quantitative yield, 8.62 mmol, 1.0 equiv) and glacial acetic acid (25 mL).

  • Reagent Addition: Add 2,3-butanedione (0.82 mL, 9.48 mmol, 1.1 equiv) to the solution.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Neutralization and Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield 7-Bromo-2,3,8-trimethyl-6-nitropyrido[2,3-b]pyrazine.

Parameter Step 1: Reduction Step 2: Cyclocondensation
Starting Material This compound5-Bromo-6-methylpyridine-2,3-diamine
Reagent Iron powder, Ammonium chloride2,3-Butanedione
Solvent Ethanol/WaterGlacial Acetic Acid
Temperature Reflux (~80 °C)100 °C
Reaction Time 2-3 hours4-6 hours
Typical Yield >90% (crude)70-80% (after purification)

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring in this compound is a key functional group that allows for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine derivative to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-Br) Pd(II) Ar-Pd(II)-Br(L_n) Oxidative_Addition->Pd(II) + Ar-Br Transmetalation Transmetalation (R-B(OR)2) Pd(II)_R Ar-Pd(II)-R(L_n) Transmetalation->Pd(II)_R + R-B(OR)2 - Br- Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) - Ar-R Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (0.5 g, 2.15 mmol, 1.0 equiv), phenylboronic acid (0.31 g, 2.58 mmol, 1.2 equiv), and potassium carbonate (0.89 g, 6.45 mmol, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.12 g, 0.108 mmol, 5 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Workup and Purification: Follow standard aqueous workup and extraction procedures, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4][5]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the nucleophile.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-Br) Pd(II) Ar-Pd(II)-Br(L_n) Oxidative_Addition->Pd(II) + Ar-Br Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Amido Ar-Pd(II)-NR2(L_n) Amine_Coordination->Pd(II)_Amido + HNR2, Base - H-Base+, Br- Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) - Ar-NR2 Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound (0.5 g, 2.15 mmol, 1.0 equiv), cesium carbonate (1.05 g, 3.23 mmol, 1.5 equiv), Pd₂(dba)₃ (0.04 g, 0.043 mmol, 2 mol%), and Xantphos (0.05 g, 0.086 mmol, 4 mol%).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Reagent and Solvent Addition: Add anhydrous toluene (15 mL) followed by aniline (0.24 mL, 2.58 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of complex heterocyclic molecules. The protocols detailed herein for the synthesis of imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines, as well as for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a solid foundation for researchers in the field of medicinal chemistry. The ability to readily access these medicinally important scaffolds from a common precursor underscores the strategic advantage of incorporating such well-functionalized starting materials in the design of synthetic routes for novel therapeutic agents.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 35, 00010. [Link]

  • Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2011). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(1), 123-143. [Link]

  • Zhang, Y., et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Pest Management Science. [Link]

  • Keglevich, P., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5868-5872. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(12), 9182-9230. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Rao, V. R., et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73. [Link]

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6338-6341. [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • ResearchGate. (2021). Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. [Link]

  • MDPI. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. [Link]

  • RSC Publishing. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • ResearchGate. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides detailed protocols and technical guidance for the Suzuki coupling of 5-Bromo-6-methyl-3-nitropyridin-2-amine, a challenging yet valuable substrate in medicinal chemistry and drug discovery. The presence of multiple functional groups—a bromine atom, a methyl group, a nitro group, and an amino group—on the pyridine ring presents unique challenges, including potential catalyst inhibition and competing side reactions.[4][5]

The successful arylation of this substrate provides access to a diverse range of substituted 2-aminopyridine scaffolds, which are privileged structures in numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

The Challenge of Substituted Pyridines

The Suzuki coupling of pyridines, particularly those bearing electron-withdrawing and coordinating groups, can be notoriously difficult.[6] The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to the formation of inactive complexes and diminished catalytic activity.[4][5][7] Furthermore, the electron-deficient nature of the 3-nitropyridine ring can influence the kinetics of the catalytic cycle, necessitating careful optimization of reaction parameters.

Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and can be influenced by the electronic properties of the pyridine ring.[3]

  • Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid.[8]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X 5-Bromo-6-methyl- 3-nitropyridin-2-amine Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OR)2 Arylboronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Two distinct protocols are provided below. Protocol A is a general screening method suitable for a wide range of aryl and heteroaryl boronic acids. Protocol B is an optimized procedure for more challenging couplings, such as those involving sterically hindered or electronically deactivated boronic acids.

Protocol A: General Screening Conditions

This protocol is designed for initial screening of various boronic acid partners and employs a commonly effective catalyst system.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the vial.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Optimized Conditions for Challenging Substrates

This protocol utilizes a more active catalyst system, which is often necessary for less reactive or sterically demanding coupling partners.[5]

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.5 - 2.0 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane (degassed)

  • Ethyl Acetate

  • Brine

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid or pinacol ester (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed, anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Base B Add Catalyst System: - Pd Precursor - Ligand (if applicable) A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A generalized workflow for the Suzuki coupling of this compound.

Key Parameter Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters.[9][10]

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is critical for achieving high yields, especially with challenging substrates.[1] While Pd(PPh₃)₄ is a reliable starting point, more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, often provide superior results by promoting the oxidative addition step and stabilizing the active catalytic species.[4]

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None2-5A standard, air-sensitive catalyst.
Pd₂(dba)₃SPhos1-3 (Pd), 2-6 (Ligand)Effective for sterically hindered substrates.
Pd(OAc)₂XPhos1-3 (Pd), 2-6 (Ligand)Broadly applicable for challenging couplings.[4]
Pd(dppf)Cl₂None2-5Good for a range of substrates and is air-stable.
Base and Solvent Considerations

The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly influence the reaction outcome.[11] Inorganic bases such as K₂CO₃ and K₃PO₄ are commonly used. For particularly challenging couplings, stronger bases like CsF or organic bases may be beneficial.[12]

The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often employed to facilitate the dissolution of the base and the boronic acid.[13] Anhydrous conditions with a strong, non-aqueous soluble base can also be effective.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst system.- Insufficiently strong base.- Low reaction temperature.- Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).- Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Decomposition of the palladium catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Use a fresh, high-quality palladium catalyst.
Protodeboronation - Hydrolysis of the boronic acid, especially with heteroaryl boronic acids.- Use the boronic acid pinacol ester instead of the free acid.- Minimize the amount of water in the reaction or use anhydrous conditions.- Use a milder base like KF.
Dehalogenation of Starting Material - Presence of hydride sources.- Catalyst-mediated side reaction.- Ensure the use of high-purity, dry solvents.- Screen different catalyst systems.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of diverse 2-aminopyridine derivatives. While the substrate presents challenges due to its electronic and structural features, high yields can be achieved through careful optimization of the catalyst system, base, and solvent. The protocols and guidelines presented in this application note provide a robust starting point for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
  • Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3757-3760.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2018). Comptes Rendus Chimie, 21(11-12), 1083-1089.
  • Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(15), 3251-3254.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Hartwig, J. F., & Shekhar, S. (2025). Suzuki–Miyaura (hetero-)
  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. (2005). Semantic Scholar.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Deriv
  • McFarland, J. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405.
  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
  • Optimization in reaction conditions for Suzuki coupling reactions... (n.d.).
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025). BenchChem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. (n.d.). BenchChem.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). BenchChem.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.).
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Why can't I achieve good yields for this Suzuki reaction? (2018).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(40), 28965-28970.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4236.
  • Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions. (2025). BenchChem.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-6-methyl-3-nitropyridin-2-amine. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic and structural features. The strategic placement of the bromo, amino, methyl, and nitro groups on the pyridine core allows for a diverse range of subsequent chemical modifications. This document will delve into the nuances of leveraging this substrate in several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols provided herein are designed to be robust and adaptable, offering a solid foundation for the synthesis of novel and complex molecular architectures.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized pyridine derivative that serves as a valuable scaffold in the synthesis of a wide array of chemical entities. The pyridine ring is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[1] The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3]

The substituents on the pyridine ring play a crucial role in modulating its reactivity:

  • 2-Amino Group: This electron-donating group can influence the electronic properties of the pyridine ring and may also participate in subsequent functionalization. In the context of cross-coupling, it can pose a challenge due to potential chelation with the palladium catalyst, which might inhibit the catalytic cycle.[4]

  • 3-Nitro Group: As a strong electron-withdrawing group, the nitro functionality significantly influences the reactivity of the pyridine ring, making the C-Br bond more susceptible to oxidative addition by the palladium catalyst.[5]

  • 6-Methyl Group: This group can sterically influence the approach of the catalyst and coupling partners to the adjacent bromo substituent.

Understanding the interplay of these functional groups is paramount for the successful design and execution of cross-coupling strategies. This guide will provide the necessary insights and practical protocols to navigate these complexities.

Foundational Cross-Coupling Methodologies

The following sections detail the application of three major palladium-catalyzed cross-coupling reactions to this compound. Each protocol is accompanied by an explanation of the underlying principles and a visual representation of the workflow and catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds by coupling an organoboron species with an organic halide.[6] Due to its tolerance of a wide range of functional groups and generally good yields, it is a preferred method for synthesizing biaryl compounds.[7][8]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is effective for a broad range of Suzuki couplings.[7]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing the degradation of sensitive functional groups.[8]

  • Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. The water is essential for the activation of the boronic acid and the solubility of the base, while the dioxane solubilizes the organic components.[1][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C.

  • Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9016
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9016
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9016

Note: The above conditions are based on established protocols for similar substrates and may require optimization for specific arylboronic acids.[1][9]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[11] This reaction has become a cornerstone in medicinal chemistry due to its broad substrate scope and functional group tolerance.[12]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as RuPhos is often effective for the amination of challenging substrates like 3-halo-2-aminopyridines.[4] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions as it is non-coordinating and can be heated to the required temperatures.[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry sealed tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), the palladium precatalyst, and the phosphine ligand.

  • Base and Solvent Addition: Add the base (e.g., LiHMDS, 2.5 eq) and anhydrous toluene.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2) / RuPhos (4)LiHMDSToluene10016
2PiperidinePd₂(dba)₃ (2) / RuPhos (4)LiHMDSToluene10016
3AnilinePd₂(dba)₃ (2) / RuPhos (4)LiHMDSToluene10016

Note: These conditions are starting points and may require optimization based on the specific amine coupling partner.[4][13]

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Pyridine, Amine, Catalyst, Ligand, and Base Solvent Add Anhydrous Toluene Reactants->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to 100-110 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for the Buchwald-Hartwig amination.[12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[15]

Causality Behind Experimental Choices:

  • Catalyst System: A common catalyst system for Sonogashira couplings is a combination of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.[16]

  • Base: An amine base, such as triethylamine (Et₃N), is used both as a base to neutralize the HX byproduct and often as a solvent.[17]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is often used to dissolve the reactants.[17]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the solvent (e.g., a mixture of THF and Et₃N) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through celite to remove the catalyst.

  • Extraction: Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Conditions

EntryAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)
1PhenylacetylenePd(PPh₃)₄ (5) / CuI (5)Et₃NTHF2512
21-HexynePd(PPh₃)₄ (5) / CuI (5)Et₃NTHF2512
3TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (5)Et₃NTHF2512

Note: The reaction conditions can be adjusted based on the reactivity of the specific alkyne.[16][17]

Visualization: Sonogashira Coupling Logical Relationship

Sonogashira_Relationship cluster_reactants Reactants cluster_catalysts Catalytic System Pyridyl_Bromide 5-Bromo-6-methyl- 3-nitropyridin-2-amine Product Alkynyl Pyridine Product Pyridyl_Bromide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product Cu_Catalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Product Base Amine Base (e.g., Et3N) Base->Product

Sources

Application Notes and Protocols: Chemoselective Reduction of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The transformation of a nitro group into a primary amine is a fundamental and critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The resulting aromatic amines are versatile intermediates, pivotal for constructing complex molecular architectures. This application note provides a detailed guide for the chemoselective reduction of the nitro group in 5-Bromo-6-methyl-3-nitropyridin-2-amine to yield 5-Bromo-6-methylpyridine-2,3-diamine. The presence of a bromo substituent and a primary amine on the pyridine ring necessitates a reduction strategy that is both efficient and highly selective to avoid unwanted side reactions, such as dehalogenation or reactions involving the existing amino group.

This document explores three robust and field-proven protocols for this transformation: iron-mediated reduction in an acidic medium, reduction using stannous chloride (SnCl₂), and catalytic transfer hydrogenation. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting guidance are provided to ensure reliable and reproducible outcomes in a research and development setting.

Scientific Rationale: The Challenge of Chemoselectivity

The substrate, this compound, presents a specific challenge: the nitro group must be reduced without affecting the carbon-bromine bond. Catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C) under hydrogen gas, while often efficient for nitro reduction, carries a significant risk of hydrodebromination.[1][2] Therefore, methods known for their high chemoselectivity are paramount.

  • Metal/Acid Systems (Fe/HCl): The reduction of aromatic nitro compounds using iron metal in the presence of an acid (like HCl or acetic acid) is a classic, cost-effective, and highly reliable method.[3][4][5][6] The reaction proceeds via a series of single electron transfers from the iron surface. A key advantage is that this system is generally inert towards aryl halides, making it an excellent candidate for this specific transformation. A procedure for the closely related 2-amino-5-bromo-3-nitropyridine using iron and hydrochloric acid has been documented, underscoring its applicability.[7]

  • Stannous Chloride (SnCl₂): Tin(II) chloride is another widely used reagent for the mild and selective reduction of aromatic nitro groups.[8][9] It is particularly valuable when other reducible functional groups, including halogens, are present in the molecule.[10] The reaction can often be carried out in non-acidic and non-aqueous media, which can be advantageous for sensitive substrates.[10]

  • Catalytic Transfer Hydrogenation: This method serves as a safer and often more selective alternative to traditional catalytic hydrogenation using flammable hydrogen gas.[11] A hydrogen donor, such as ammonium formate (HCOONH₄) or formic acid, transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C or Pt/C.[12][13][14] Under these conditions, the reduction of the nitro group can often be achieved with minimal or no dehalogenation of aryl bromides.[13][15]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Iron-Mediated Reduction

This protocol is recommended for its robustness, low cost, and high chemoselectivity.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Substrate, Fe powder, and EtOH in flask B Add conc. HCl dropwise A->B Stirring C Heat to reflux (e.g., 80°C) B->C D Monitor by TLC/LC-MS (2-4 hours) C->D E Cool to RT, filter through Celite D->E Upon completion F Concentrate filtrate E->F G Partition between EtOAc and H₂O F->G H Neutralize aqueous phase with NaHCO₃ G->H I Extract aqueous with EtOAc H->I J Combine organic layers, wash with brine I->J K Dry (Na₂SO₄), filter, concentrate J->K L Purify crude product (Crystallization or Chromatography) K->L

Caption: Workflow for Iron-Mediated Nitro Reduction.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), ethanol (10-15 mL per gram of substrate), and iron powder (5.0 eq).

  • Initiation: Begin vigorous stirring and add a few drops of concentrated hydrochloric acid (approx. 0.1 eq). The mixture may become exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and water.

    • Carefully neutralize the aqueous layer by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until gas evolution ceases (pH ~7-8).

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 5-Bromo-6-methylpyridine-2,3-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Stannous Chloride (SnCl₂) Reduction

This protocol offers a milder alternative, often resulting in cleaner reaction profiles.

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Celite

Reaction Scheme:

Caption: Reduction using Stannous Chloride.

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with water and ethyl acetate.

    • Cool the mixture in an ice bath and carefully basify by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. A thick, white precipitate of tin salts will form.

    • Filter the entire mixture through a pad of Celite, washing the cake extensively with ethyl acetate or DCM.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purification: Purify as described in Protocol 1.

Protocol 3: Catalytic Transfer Hydrogenation

This protocol avoids the use of hydrogen gas and often provides high yields with excellent selectivity.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • Setup: To a solution of this compound (1.0 eq) in methanol (20-30 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (0.05-0.10 eq).

  • Reagent Addition: Add ammonium formate (5.0-6.0 eq) in portions over 10-15 minutes. The reaction is often exothermic. A reflux condenser can be fitted.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-6 hours. The decomposition of ammonium formate generates gas, so the system should not be sealed.[12] Monitor the reaction's completion by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with methanol and filter through a Celite pad to remove the catalyst. Wash the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify as described in Protocol 1.

Data Summary and Comparison

ParameterProtocol 1: Iron/HClProtocol 2: SnCl₂Protocol 3: Transfer Hydrogenation
Primary Reagent Iron PowderStannous Chloride DihydrateAmmonium Formate, Pd/C
Chemoselectivity Excellent; minimal dehalogenation.[7]Excellent; tolerates halogens well.[10]Very Good to Excellent; low risk of dehalogenation.[13][15]
Reaction Conditions Reflux (80°C)Reflux (80°C)Room Temp to 60°C
Work-up Complexity Moderate; filtration of iron salts.Moderate to High; filtration of tin salts can be difficult.Low to Moderate; filtration of catalyst.
Cost-Effectiveness High (Iron is very inexpensive).Moderate.Low (Pd/C is a precious metal catalyst).
Safety Concerns Use of concentrated acid.Tin compounds have moderate toxicity.Pd/C is flammable when dry; handle with care.

Troubleshooting Guide

  • Incomplete Reaction:

    • All Protocols: Ensure reagents are of good quality. Iron powder should be fine and activated. SnCl₂ should not be overly oxidized. Pd/C can lose activity over time.

    • Protocol 1 & 2: Add a small amount of additional acid (Protocol 1) or extend the reaction time.

    • Protocol 3: Add more ammonium formate or fresh catalyst. Ensure the solvent is anhydrous if using methanol.

  • Dehalogenation (Loss of Bromine):

    • Protocol 3: This is the most likely protocol to cause this issue. Reduce the reaction temperature, lower the catalyst loading, or switch to a different catalyst like Platinum on carbon (Pt/C), which is sometimes less prone to causing dehalogenation.[13]

  • Difficult Work-up (Emulsions or Filtration issues):

    • Protocol 2: The formation of gelatinous tin hydroxides during basification can make filtration slow. Diluting the mixture significantly with both the organic solvent and water can help. Using a larger pad of Celite is also recommended.

    • General: If emulsions form during extraction, adding more brine can help break them.

Conclusion

The reduction of the nitro group in this compound can be successfully and chemoselectively achieved using several well-established methods. For large-scale, cost-effective synthesis, the iron-mediated reduction (Protocol 1) is highly recommended. For milder conditions and potentially cleaner reactions on a smaller scale, stannous chloride (Protocol 2) and catalytic transfer hydrogenation (Protocol 3) are excellent alternatives. The choice of protocol will depend on the scale of the reaction, cost considerations, and available laboratory equipment. Careful monitoring and adherence to the detailed work-up procedures are critical for obtaining the desired 5-Bromo-6-methylpyridine-2,3-diamine in high yield and purity.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018, October 16). Taylor & Francis Online. Retrieved from [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022, April 7). RSC Publishing. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives…. (n.d.). Allen. Retrieved from [Link]

  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Sn2+ reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians. Retrieved from [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020, January 5). Science Primary Literature. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe2O3. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. (n.d.). Rhodium.ws. Retrieved from [Link]

Sources

The Strategic Utility of 5-Bromo-6-methyl-3-nitropyridin-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in FDA-approved drugs and their capacity for versatile chemical modifications. This guide focuses on a particularly valuable, yet underexplored, building block: 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS: 68957-50-6) . This compound is a trifunctionalized pyridine ring, offering medicinal chemists a unique combination of reactive handles to construct complex molecular architectures with significant therapeutic potential.

The presence of an amino group, a nitro group, and a bromine atom on the 6-methylpyridine core imparts a distinct reactivity profile. The nitro group acts as a powerful electron-withdrawing group, influencing the aromatic system's reactivity and providing a precursor to a primary amine for further elaboration. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The existing amino group can be a site for acylation, alkylation, or can direct further electrophilic aromatic substitution. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, complete with detailed protocols to empower researchers in their drug discovery endeavors.

I. Physicochemical Properties and Safety Considerations

A foundational understanding of a building block's properties is essential for its effective use.

PropertyValue
CAS Number 68957-50-6
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.03 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 205-208 °C
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. The compound is an irritant and may be harmful if swallowed or inhaled. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

II. Synthesis of this compound

The synthesis of the title compound can be achieved from the readily available starting material, 2-amino-6-methylpyridine. The following two-step protocol is a proposed route based on well-established transformations of aminopyridines.

Diagrammatic Representation of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration 2-amino-6-methylpyridine 2-amino-6-methylpyridine product_1 5-Bromo-2-amino-6-methylpyridine 2-amino-6-methylpyridine->product_1 NBS, Acetonitrile product_2 This compound product_1->product_2 H₂SO₄, HNO₃

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 5-Bromo-2-amino-6-methylpyridine (Intermediate)

Rationale: This step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. In this case, the 5-position is electronically favored and less sterically hindered than the 3-position. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid bromine.

Materials:

  • 2-amino-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-Bromo-2-amino-6-methylpyridine as a solid.

Protocol 2: Synthesis of this compound

Rationale: The nitration of the brominated intermediate is a classic electrophilic aromatic substitution. The use of a mixture of concentrated sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). The amino group's strong activating and directing effect is tempered by its protonation in the strongly acidic medium, allowing for nitration at the 3-position.

Materials:

  • 5-Bromo-2-amino-6-methylpyridine (from Protocol 1)

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (70%)

  • Ice/water bath

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Standard glassware for organic synthesis

Procedure:

  • To a clean, dry round-bottom flask, add concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.

  • Slowly and carefully add 5-Bromo-2-amino-6-methylpyridine (1.0 eq) to the cold sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield this compound.

III. Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 2-amino-3-nitropyridine scaffold is a key pharmacophore in a number of biologically active molecules, particularly in the realm of protein kinase inhibitors. The strategic placement of functional groups in this compound makes it an excellent starting point for the synthesis of such inhibitors.

Conceptual Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Start This compound Step1 Suzuki Coupling (Introduce R¹) Start->Step1 Pd catalyst, Base R¹-B(OH)₂ Step2 Nitro Reduction Step1->Step2 Fe/HCl or H₂/Pd-C Step3 Amide Coupling/Alkylation (Introduce R²) Step2->Step3 R²-COOH, Coupling agent or R²-X Final Kinase Inhibitor Candidate Step3->Final

Caption: A generalized synthetic strategy for kinase inhibitors from the title compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In this context, it allows for the introduction of a variety of aryl or heteroaryl groups at the 5-position of the pyridine ring, which can be crucial for targeting specific pockets in the kinase active site.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to obtain the 5-aryl-6-methyl-3-nitropyridin-2-amine derivative.

Protocol 4: Reduction of the Nitro Group

Rationale: The reduction of the nitro group to a primary amine is a critical step to unveil a key functional handle for further diversification. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid.

Materials:

  • 5-Aryl-6-methyl-3-nitropyridin-2-amine (from Protocol 3)

  • Iron powder (5.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Celite®

Procedure:

  • In a round-bottom flask, suspend the 5-aryl-6-methyl-3-nitropyridin-2-amine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate, and if necessary, adjust the pH with a base to precipitate the product.

  • The crude product can be purified by crystallization or column chromatography.

IV. Biological Evaluation of Derived Compounds

The newly synthesized compounds can be evaluated for their biological activity using a variety of in vitro assays. For kinase inhibitors, a common starting point is a kinase activity assay to determine the compound's potency (IC₅₀).

Protocol 5: General Kinase Activity Assay (Luminescent Assay)

Rationale: This protocol describes a generic luminescent kinase assay, which measures the amount of ATP remaining after a kinase reaction. The amount of light produced is inversely proportional to the kinase activity.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In the wells of a 384-well plate, add the assay buffer, the kinase, and the inhibitor solution.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP according to the manufacturer's instructions for the luminescent assay kit.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value using a suitable software.

V. Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique arrangement of reactive sites provides a robust platform for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. The protocols outlined in this guide offer a practical framework for the synthesis and utilization of this valuable intermediate. By leveraging the strategic reactivity of this compound, researchers can accelerate the discovery and development of novel therapeutic agents.

VI. References

  • Organic Syntheses Procedure. 2,3-diaminopyridine. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

Sources

Application Notes and Protocols for 5-Bromo-6-methyl-3-nitropyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-6-methyl-3-nitropyridin-2-amine in Agrochemical R&D

In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the discovery of novel, effective, and economically viable active ingredients. This compound (CAS No. 68957-50-6) emerges as a highly versatile and valuable building block for the synthesis of next-generation insecticides and fungicides.[1] Its unique molecular architecture, featuring a pyridine core substituted with strategically placed functional groups, offers a rich platform for chemical elaboration.

The presence of a bromine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This is of particular interest in the synthesis of modern insecticides that often feature biaryl structures. The nitro group at the 3-position, being a strong electron-withdrawing group, activates the pyridine ring for certain nucleophilic substitutions and can be a precursor to an amino group, opening pathways to a different set of derivatives. Furthermore, the 2-amino group is a key functional handle for the construction of various heterocyclic systems, including those found in neonicotinoid and other insecticide classes. The methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially enhancing biological activity and metabolic stability in target pests.

This guide provides detailed application notes and protocols for the use of this compound in two distinct and impactful synthetic strategies relevant to agrochemical discovery:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A foundational C-C bond-forming reaction to generate novel 5-aryl-6-methyl-3-nitropyridin-2-amine derivatives, a scaffold with potential insecticidal or fungicidal properties.

  • Hantzsch Thiazole Synthesis: A classic and reliable method for constructing a pyridyl-thiazole framework, a common feature in a number of commercial insecticides.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to facilitate adaptation and optimization in the laboratory.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful reaction design and scale-up.

PropertyValueSource
CAS Number 68957-50-6[1]
Molecular Formula C₆H₆BrN₃O₂[1]
Molecular Weight 232.03 g/mol
Appearance Solid
Boiling Point 316°C[2]
Density 1.795 g/cm³[2]
Flash Point 145°C[2]
pKa 0.30 ± 0.50 (Predicted)[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Application Note 1: Synthesis of 5-Aryl-6-methyl-3-nitropyridin-2-amine Derivatives via Suzuki-Miyaura Coupling

Scientific Rationale and Expertise-Driven Insights

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in modern agrochemicals.[3] In the context of this compound, the bromine atom at the 5-position serves as the electrophilic partner. The presence of the electron-withdrawing nitro group on the pyridine ring is expected to facilitate the rate-limiting oxidative addition step of the catalytic cycle, a favorable characteristic for this reaction.[4]

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. For electron-deficient aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often superior as they promote both the oxidative addition and the reductive elimination steps.[5] The protocol below utilizes Tetrakis(triphenylphosphine)palladium(0), a versatile and readily available catalyst, but optimization with more specialized ligand systems may be beneficial for challenging substrates.[6][7]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ B Add Solvents: - 1,4-Dioxane - Water A->B 1. C Degas Mixture: (N₂ or Ar purge) B->C 2. D Heat to 90°C (Vigorous Stirring) C->D E Monitor Progress (TLC/LC-MS) D->E 3. (8-16 h) F Cool & Dilute (Ethyl Acetate & Water) E->F G Extract & Wash F->G 4. H Dry & Concentrate G->H 5. I Purify (Column Chromatography) H->I 6. J Final Product: 5-Aryl-6-methyl-3-nitropyridin-2-amine I->J Characterize

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 232 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol). Subsequently, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C. Stir the mixture vigorously for 8-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate), to afford the pure 5-aryl-6-methyl-3-nitropyridin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Synthesis of 2-Amino-5-(6-methyl-3-nitro-pyridin-2-yl)thiazole Derivatives

Scientific Rationale and Expertise-Driven Insights

The pyridyl-thiazole moiety is a key pharmacophore in several successful insecticides, including the neonicotinoid clothianidin.[8] The Hantzsch thiazole synthesis provides a direct and efficient route to this scaffold. This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. In this proposed application, we utilize the inherent reactivity of the 2-amino group of our starting material to first form a pyridyl-thiourea intermediate, which is then cyclized with an α-haloketone.

This two-step, one-pot approach is advantageous as it avoids the isolation of the potentially unstable thiourea intermediate. The choice of the α-haloketone allows for the introduction of various substituents onto the thiazole ring, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the nitropyridine ring may influence the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions for the initial thiourea formation compared to electron-rich aminopyridines.

Proposed Synthetic Pathway Diagram

Hantzsch_Thiazole_Synthesis cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclocondensation cluster_workup Work-up & Purification A This compound C Pyridyl-thiourea Intermediate (in situ) A->C B Benzoyl isothiocyanate B->C F Cyclized Product C->F Reacts with D α-Haloketone (e.g., 2-bromoacetophenone) D->F E Heat in Ethanol E->F G Cool & Precipitate F->G H Filter & Wash G->H I Recrystallize H->I J Final Product: Pyridyl-thiazole Derivative I->J Characterize

Caption: Proposed pathway for pyridyl-thiazole synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Benzoyl isothiocyanate (1.1 equiv)

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.1 equiv)

  • Ethanol (anhydrous)

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Thiourea Formation (in situ): In a round-bottom flask, dissolve this compound (232 mg, 1.0 mmol) in anhydrous acetone (15 mL). To this solution, add benzoyl isothiocyanate (179 mg, 1.1 mmol) dropwise at room temperature. Stir the mixture for 1 hour. A precipitate of the N-benzoyl-N'-(5-bromo-6-methyl-3-nitropyridin-2-yl)thiourea may form.

  • Hydrolysis of Benzoyl Group: Add a solution of sodium hydroxide (80 mg, 2.0 mmol) in water (5 mL) to the reaction mixture. Heat the mixture to reflux for 1 hour to hydrolyze the benzoyl protecting group, forming the pyridyl-thiourea in situ.

  • Cyclocondensation: After cooling the mixture slightly, add the α-haloketone (e.g., 2-bromoacetophenone, 219 mg, 1.1 mmol) dissolved in a minimal amount of ethanol.

  • Reaction: Heat the resulting mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-amino-5-(6-methyl-3-nitro-pyridin-2-yl)thiazole derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Conclusion and Future Directions

This compound stands as a potent and versatile intermediate for the synthesis of novel agrochemicals. The protocols detailed herein for Suzuki-Miyaura coupling and Hantzsch thiazole synthesis represent robust and adaptable starting points for the exploration of new chemical space in the search for effective insecticides and fungicides. The functional handles on the synthesized derivatives—the nitro group (which can be reduced to an amine) and the amino group on the thiazole ring—offer further opportunities for derivatization, allowing for the fine-tuning of physicochemical and biological properties. Researchers are encouraged to use these protocols as a foundation for their own investigations, optimizing conditions and exploring a wide range of coupling partners and reagents to unlock the full potential of this valuable building block.

References

  • Deshmukh, M. B., et al. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Retrieved from [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6614. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6614. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242258A - Clothianidin synthesis process.
  • Google Patents. (n.d.). US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • Valente, A., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(45), 16182-16190. Retrieved from [Link]

  • Uneme, H. (2011). Chemistry of clothianidin and related compounds. Journal of Agricultural and Food Chemistry, 59(7), 2932-2937. Retrieved from [Link]

  • Gad, M. E., et al. (2025). Synthesis of novel thiazole and pyridine derivatives and evaluation of their insecticidal potency. Arkivoc, 2025(5), 123-133. Retrieved from [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. Retrieved from [Link]

  • Dračínský, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]

  • Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 5 with different arylboronic acids a. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4010-4109. Retrieved from [Link]

  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • Al-Masoudi, N. A., et al. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 20(9), 15814-15848. Retrieved from [Link]

  • Adebayo, G. A., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. RSC Medicinal Chemistry, 13(10), 1238-1250. Retrieved from [Link]

  • Dračínský, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • De Kimpe, N., et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(20), 3583. Retrieved from [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of N-substituted aminopyridines is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a wide array of pharmacologically active molecules. The target compound, 5-Bromo-6-methyl-3-nitropyridin-2-amine, is a versatile building block, featuring multiple functional groups that allow for diverse chemical modifications.[1] Specifically, the N-alkylation of the primary amino group is a critical transformation for generating libraries of compounds for biological screening.

This guide provides a comprehensive, field-proven protocol for the selective N-monoalkylation of this compound. We will delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step workflow, and address critical safety and characterization considerations. The protocol is designed to be robust and reproducible for researchers engaged in pharmaceutical and chemical synthesis.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of a 2-aminopyridine derivative is fundamentally a nucleophilic substitution reaction (SN2), where the nitrogen atom of the amino group acts as the nucleophile, attacking an electrophilic alkylating agent.[2][3] However, the reactivity of this compound is significantly influenced by its substituent pattern.

  • Substituent Effects: The presence of a strong electron-withdrawing nitro group (-NO₂) at the 3-position and a bromine atom at the 5-position decreases the electron density of the pyridine ring and, by extension, reduces the nucleophilicity of the exocyclic amino group.[4] This makes the starting material less reactive compared to unsubstituted 2-aminopyridine, necessitating more forcing reaction conditions.

  • Choice of Base: To overcome the reduced nucleophilicity, a strong, non-nucleophilic base is required to deprotonate the amine, generating a more potent nucleophilic anion (an amide). Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the amine to form the sodium salt and hydrogen gas. Other suitable bases include potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Weaker bases like potassium carbonate (K₂CO₃) may result in incomplete reaction or require significantly higher temperatures and longer reaction times.

  • Choice of Alkylating Agent: Standard alkyl halides (e.g., iodomethane, ethyl bromide, benzyl bromide) are effective electrophiles for this transformation. Alkyl iodides are generally more reactive than bromides or chlorides. It is crucial to use the alkylating agent in a controlled stoichiometry to minimize the risk of undesired dialkylation, a common side reaction in amine alkylations.[3][5]

  • Solvent Selection: A polar aprotic solvent is ideal for this reaction. Solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are excellent choices as they can dissolve the starting material and the intermediate salt, and they effectively solvate the cation of the base without interfering with the nucleophile. Anhydrous conditions are critical, especially when using reactive bases like NaH.

Visualizing the Reaction and Workflow

To provide a clear overview, the following diagrams illustrate the chemical transformation and the experimental procedure.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product reactant1 This compound product N-Alkyl-5-bromo-6-methyl-3-nitropyridin-2-amine reactant1->product 1. Base 2. R-X reactant2 Alkyl Halide (R-X) reactant2->product base Base (e.g., NaH) solvent Solvent (e.g., Anhydrous THF)

Caption: General reaction scheme for the N-alkylation.

workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂) dissolve Dissolve Starting Material in Anhydrous THF start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_base Add Sodium Hydride (NaH) Portion-wise cool->add_base stir1 Stir at 0 °C for 30 min add_base->stir1 add_alkylating Add Alkyl Halide Dropwise stir1->add_alkylating warm_stir Warm to Room Temperature and Stir for 2-16 h add_alkylating->warm_stir monitor Monitor Reaction by TLC/LC-MS warm_stir->monitor quench Quench with Saturated NH₄Cl (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry (Na₂SO₄), and Filter extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Obtain Pure N-Alkylated Product purify->end_product

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol details the N-methylation using iodomethane as a representative alkylating agent. The molar equivalents can be adapted for other alkyl halides.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
This compound68957-50-6232.04Starting material.
Sodium Hydride (NaH), 60% dispersion in mineral oil7646-69-724.00Strong base. Handle with extreme care.
Iodomethane (CH₃I)74-88-4141.94Alkylating agent. Toxic and volatile.
Anhydrous Tetrahydrofuran (THF)109-99-972.11Reaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent.
Saturated Ammonium Chloride (NH₄Cl) solution12125-02-9-Quenching agent.
Saturated Sodium Chloride (Brine) solution7647-14-5-Washing agent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent.
Silica Gel (230-400 mesh)7631-86-9-For column chromatography.

Equipment: Round-bottom flask, magnetic stirrer, stirring bar, ice bath, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, chromatography column.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.31 mmol).

    • Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.

    • Add 20 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

  • Deprotonation:

    • Cool the flask in an ice-water bath to 0 °C.

    • Carefully add sodium hydride (60% dispersion in oil, 0.21 g, 5.17 mmol, 1.2 eq.) portion-wise over 5 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • Stir the resulting suspension at 0 °C for 30 minutes. The solution may turn a deeper color, indicating the formation of the anion.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add iodomethane (0.32 mL, 5.17 mmol, 1.2 eq.) dropwise via syringe over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 2-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Caution: Initial quenching may be exothermic and cause gas evolution if any unreacted NaH remains.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with 30 mL of brine.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc) to isolate the pure N-methylated product.[5][6]

Product Characterization

The final product, 5-Bromo-N-methyl-3-nitropyridin-2-amine, should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7][8]

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[9][10]

  • Reagent Hazards:

    • This compound: May be harmful if swallowed or inhaled. The presence of bromo and nitro groups suggests that it should be handled with care.[1]

    • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Never add water directly to NaH. Always quench reactions carefully at low temperatures.

    • Iodomethane: Highly toxic, a suspected carcinogen, and volatile. Handle with extreme caution and always use a syringe for transfers.

    • Solvents: THF can form explosive peroxides. Use from a freshly opened bottle or a still.

References

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones - Supporting Information. American Chemical Society. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). [Link]

  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • Process for the N-alkylation of aminopyridines.
  • Amine alkylation. Wikipedia. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

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Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS 68957-50-6). This highly functionalized pyridine derivative is a valuable building block in medicinal and materials chemistry, offering multiple sites for synthetic elaboration.[1][2][3] We will explore the molecule's electronic landscape and detail field-proven protocols for strategic functionalization, with a primary focus on palladium-catalyzed cross-coupling reactions at the C5-bromo position. Additionally, this guide covers alternative pathways, including nucleophilic aromatic substitution and the chemical modification of the existing nitro and amino substituents. Each section provides not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and troubleshoot these methodologies.

Introduction: Reactivity and Strategic Considerations

This compound is a scaffold of significant interest due to the orthogonal reactivity of its substituents. The pyridine ring is rendered profoundly electron-deficient by the synergistic electron-withdrawing effects of the C3-nitro group and the ring nitrogen atom. This electronic character is pivotal, as it greatly facilitates palladium-catalyzed cross-coupling reactions at the C5-position.

The substituents dictate the ring's reactivity as follows:

  • C2-Amine (-NH₂): A strong electron-donating group by resonance, which can influence catalyst coordination. Its acidic protons require consideration in reactions involving strong bases or organometallic reagents.

  • C3-Nitro (-NO₂): A powerful electron-withdrawing group that activates the ring towards nucleophilic attack and stabilizes intermediates in palladium catalytic cycles.

  • C5-Bromine (-Br): An excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, serving as the primary handle for introducing molecular diversity.

  • C6-Methyl (-CH₃): A weakly electron-donating group that can exert minor steric and electronic influences.

Our strategic approach will primarily leverage the C5-Br bond for building complexity, followed by modifications of the nitro and amino groups to unlock further synthetic possibilities.

G cluster_0 Functionalization Strategy Selection cluster_1 C-C Bond Formation cluster_2 C-N Bond Formation cluster_3 Substituent Modification Start Starting Material: This compound Decision1 Primary Goal? Start->Decision1 C_C_Bond Target Bond Type? Decision1->C_C_Bond C-C Bond C_N_Bond Buchwald-Hartwig Amination Decision1->C_N_Bond C-N Bond Modify_Substituent Target Group? Decision1->Modify_Substituent Modify Existing Substituent Suzuki Suzuki-Miyaura Coupling C_C_Bond->Suzuki Aryl/Vinyl Sonogashira Sonogashira Coupling C_C_Bond->Sonogashira Alkynyl Stille Stille Coupling C_C_Bond->Stille Aryl/Vinyl/Alkyl (Tin Reagent) Reduce_Nitro Reduction to Amine (e.g., Fe/NH4Cl) Modify_Substituent->Reduce_Nitro Nitro Group Modify_Amine Acylation, Alkylation, etc. Modify_Substituent->Modify_Amine Amino Group

Figure 1: Decision workflow for functionalizing this compound.

Chapter 1: Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-bromo functionality is the most synthetically versatile position on the ring, ideally suited for palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring generally accelerates the rate-limiting oxidative addition step in these catalytic cycles.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for creating biaryl or vinyl-substituted pyridines.[5][6]

Causality and Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice as the triphenylphosphine ligands are sufficiently labile to generate the active Pd(0) species, yet stable enough for easy handling. For more challenging couplings, catalyst systems generated in situ from a precursor like Pd(OAc)₂ and a specialized phosphine ligand (e.g., SPhos) can offer superior performance.[6]

  • Base: A base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex.[7] Aqueous Na₂CO₃ is a common, cost-effective choice, while K₃PO₄ is often used in anhydrous conditions with more sensitive substrates.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard when using an inorganic base like Na₂CO₃, creating a biphasic system that facilitates the reaction.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br ArBr Ar-Br (Substrate) ArBr->OxAdd PdII_Complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation + Base Base Base (e.g., CO₃²⁻) Base->Transmetalation PdII_R_Complex L₂Pd(II)(Ar)(R) Transmetalation->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent/Base Addition: Add degassed 1,4-dioxane (to make a ~0.1 M solution) followed by a degassed 2 M aqueous solution of Na₂CO₃ (3.0 equiv.) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-methyl-3-nitro-5-phenylpyridin-2-amine.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Reliable, commercially available Pd(0) source.
Boron Source Arylboronic Acid (1.2 equiv)Common coupling partner.
Base Aq. Na₂CO₃ (3.0 equiv)Activates boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂OBiphasic system to dissolve all components.
Temperature 90-100 °CProvides thermal energy to overcome activation barriers.
Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is one of the most powerful methods for forming C-N bonds, coupling an aryl halide with a primary or secondary amine.[8][9] It is invaluable for synthesizing complex aniline and heteroarylamine derivatives.

Causality and Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the final reductive elimination step.[10] Pre-catalysts like RuPhos-Pd-G3 or BrettPhos-Pd-G3 are often used as they are air-stable and efficiently generate the active Pd(0) species.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, though weaker bases like K₂CO₃ or Cs₂CO₃ can be used for more sensitive substrates.[12]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Setup: In a glovebox or under a positive flow of argon, add to an oven-dried Schlenk tube the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol% if not using a pre-catalyst), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and anhydrous toluene (to make a ~0.2 M solution).

  • Nucleophile Addition: Add morpholine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C5 position, a key transformation for accessing rigid scaffolds used in materials science and as pharmaceutical intermediates.[13][14]

Causality and Experimental Choices:

  • Dual Catalysis: The reaction classically employs a dual catalytic system. A palladium(0) species facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[15] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.

  • Conditions: The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.

Protocol: Sonogashira Coupling with Phenylacetylene

  • Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed DMF (or THF) and degassed triethylamine (2.0-3.0 equiv.). Stir for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄ and filter.

  • Purification: After solvent removal, purify the residue by column chromatography.

Stille Coupling for C-C Bond Formation

The Stille coupling offers a versatile method for C-C bond formation using organotin reagents. A key advantage is the stability and tolerance of organostannanes to a wide range of functional groups.[16][17] However, the high toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.

Protocol: Stille Coupling with Tributyl(vinyl)tin

  • Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and lithium chloride (3.0 equiv.) in anhydrous DMF.

  • Inerting & Catalyst Addition: Degas the solution with a stream of argon for 15 minutes. Add Pd(PPh₃)₄ (5 mol%).

  • Stannane Addition: Add tributyl(vinyl)tin (1.1 equiv.) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir for 6-18 hours under argon.

  • Work-up: Cool to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour (this precipitates tin fluorides). Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Chapter 2: Alternative Functionalization Pathways

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions proceed via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[18] For SₙAr to be efficient, a strong electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.[19]

In this compound, the activating nitro group is meta to the bromine leaving group. This positioning provides poor resonance stabilization for the Meisenheimer complex, making direct SₙAr displacement of the bromide challenging and generally unfavorable compared to palladium-catalyzed pathways. However, under forcing conditions with very strong nucleophiles, some reaction may be observed. Interestingly, for some 3-nitropyridines, the nitro group itself can act as a leaving group when attacked by soft nucleophiles like thiols, a pathway that could be explored for this substrate.[20]

Metal-Halogen Exchange

Converting the C-Br bond to a C-Li or C-Mg bond creates a potent nucleophile that can react with various electrophiles.[21][22] However, this is complicated by the presence of the acidic N-H protons on the C2-amino group. Standard organolithium reagents (e.g., n-BuLi) will preferentially deprotonate the amine rather than perform the halogen exchange.

A modern protocol using a combination of a Grignard reagent and an organolithium can circumvent this issue. The Grignard reagent (i-PrMgCl) first complexes with the acidic proton, and subsequent addition of n-BuLi performs the desired Br-Li exchange at low temperatures.[23]

Chapter 3: Modification of Existing Substituents

Reduction of the 3-Nitro Group

The conversion of the nitro group to an amine is a highly valuable transformation, as the resulting diamine is a precursor to many fused heterocyclic systems and other complex molecules.

Causality and Experimental Choices:

  • Reducing Agent: Reduction with metallic iron in an acidic medium is a classic, scalable, and chemoselective method that typically does not affect the aryl bromide.[24] Other reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂, Pd/C) can also be effective, although catalytic methods carry a higher risk of competitive debromination.

Figure 3: Reaction scheme for the reduction of the 3-nitro group.

Protocol: Reduction of Nitro Group with Iron

  • Setup: In a round-bottom flask, suspend this compound (1.0 equiv.), iron powder (2.5-3.0 equiv.), and ammonium chloride (2.5-3.0 equiv.) in a 4:1 mixture of methanol and water.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 2-4 hours. The reaction mixture will turn from yellow/orange to a dark grey/black. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the methanol. Add water to the residue and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to afford 5-bromo-6-methylpyridine-2,3-diamine, which is often pure enough for subsequent steps or can be further purified by crystallization or chromatography.[24]

References

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed. [Link]

  • Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions. (2007). Chemical Society Reviews (RSC Publishing). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Institutes of Health. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zürich. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

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  • Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. (2021). YouTube. [Link]

Sources

scale-up synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent process scale-up for producing this compound. This compound and its derivatives are valuable intermediates in the pharmaceutical and specialty chemical industries, often serving as key building blocks for more complex bioactive molecules.[1][2] This guide emphasizes not only the synthetic protocols but also the critical safety, engineering, and procedural considerations necessary for transitioning from bench-top to pilot or production scale. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both safety and success.

Introduction and Significance

Substituted nitropyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[2][3] The specific compound, this compound, possesses a unique arrangement of functional groups—an amino group, a bromine atom, a methyl group, and a nitro group—that provides a versatile platform for synthetic elaboration. The electron-withdrawing nitro group, combined with the directing effects of the other substituents, allows for a range of subsequent chemical transformations, making it a highly sought-after intermediate in drug discovery and development. This application note details a reliable two-step synthesis from commercially available 2-amino-6-methylpyridine and provides critical insights for scaling this process safely and efficiently.

Overall Synthetic Strategy

The synthesis is approached as a two-step sequence starting from 2-amino-6-methylpyridine. The strategy involves an initial electrophilic bromination followed by a regioselective nitration. This sequence is chosen because the strong activating, ortho, para-directing nature of the amino group facilitates a clean bromination at the C-5 position. Subsequent nitration is then directed to the C-3 position, activated by the amino group and sterically unhindered.

G A 2-Amino-6-methylpyridine (Starting Material) B Step 1: Electrophilic Bromination A->B  DBDMH or NBS  Solvent (e.g., ACN) C 2-Amino-5-bromo-6-methylpyridine (Intermediate) B->C D Step 2: Regioselective Nitration C->D  HNO3 / H2SO4  0-5 °C E This compound (Final Product) D->E

Caption: Overall two-step synthetic workflow.

Laboratory-Scale Synthesis Protocol

This section details the bench-scale synthesis for producing multi-gram quantities of the target compound.

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

Rationale: This step introduces the bromine atom at the 5-position. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is chosen as the brominating agent. It is a solid, making it easier and safer to handle than liquid bromine, and it often provides high regioselectivity with activated substrates.[4][5] Acetonitrile is selected as the solvent due to its polarity and relatively high boiling point, which allows for a moderate reaction temperature.

Materials and Equipment:

Reagent/Equipment Specification Quantity (for 10g scale)
2-Amino-6-methylpyridine >98% purity 10.0 g (92.5 mmol)
DBDMH >98% purity 13.2 g (46.2 mmol, 0.5 eq)
Acetonitrile (ACN) Anhydrous 200 mL
Saturated NaHCO₃ solution Aqueous ~150 mL
Saturated Na₂S₂O₃ solution Aqueous ~50 mL
Ethyl Acetate (EtOAc) Reagent Grade ~300 mL
Brine Saturated NaCl solution ~100 mL
Anhydrous MgSO₄ or Na₂SO₄ - As needed
Round-bottom flask (500 mL) - 1
Magnetic stirrer, heating mantle - 1 set
Condenser, Thermometer - 1 set

| TLC plates (Silica gel) | - | As needed |

Procedure:

  • Charge a 500 mL round-bottom flask with 2-amino-6-methylpyridine (10.0 g) and acetonitrile (200 mL). Stir until all the solid dissolves.

  • Add DBDMH (13.2 g) to the solution in one portion.

  • Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (~150 mL) until effervescence ceases.

  • Add saturated sodium thiosulfate (Na₂S₂O₃) solution (~50 mL) to neutralize any remaining active bromine species.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-amino-5-bromo-6-methylpyridine as a crystalline solid.

    • Expected Yield: 80-90%

    • Purity (HPLC): >98%

Step 2: Synthesis of this compound

Rationale: This electrophilic nitration introduces the nitro group at the C-3 position. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.[1][6] Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is highly exothermic and requires strict temperature control (0-5 °C) to prevent over-nitration, side reactions, and ensure safety.[7][8]

Materials and Equipment:

Reagent/Equipment Specification Quantity (for 10g scale)
2-Amino-5-bromo-6-methylpyridine From Step 1 10.0 g (53.5 mmol)
Sulfuric Acid (H₂SO₄) 98% Conc. 50 mL
Nitric Acid (HNO₃) 70% Conc. 5.0 mL (71.6 mmol)
Ice - As needed
Sodium Hydroxide (NaOH) 40% Aqueous solution As needed for neutralization
Three-necked flask (500 mL) - 1
Dropping funnel - 1
Mechanical stirrer, Ice bath - 1 set

| Buchner funnel, filter paper | - | 1 set |

Procedure:

  • EXTREME CAUTION: This procedure involves strong, corrosive acids and is highly exothermic. Perform in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including an acid-resistant apron, gloves, and face shield. [9][10][11]

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add the 2-amino-5-bromo-6-methylpyridine (10.0 g) in small portions to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until a clear solution is formed.

  • Cool the solution back down to 0 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (5.0 mL) to a separate flask containing 10 mL of chilled sulfuric acid. (Always add acid to acid, never the other way around for this mixture).

  • Add the prepared nitrating mixture dropwise to the solution from step 4 via the dropping funnel, maintaining the internal reaction temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor by TLC or HPLC.

  • Prepare a large beaker with approximately 400 g of crushed ice.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow precipitate will form.

  • Neutralize the cold slurry by the slow, portion-wise addition of 40% NaOH solution. Monitor the pH and temperature closely, adding more ice as needed to keep the temperature below 20 °C. Adjust the pH to ~7-8.

  • Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 75-85%

    • Purity (HPLC): >97%[12]

Scale-Up Considerations and Protocol

Transitioning from the laboratory to a pilot plant or manufacturing facility requires a fundamental shift in focus towards process safety, thermal management, and operational efficiency.

Hazard Analysis and Mitigation

The primary hazard in this synthesis is the nitration step. Nitrations are notoriously energetic reactions that can lead to thermal runaway if not properly controlled.[7][11]

  • Thermal Runaway: The reaction between the pyridine derivative and the nitrating mixture is highly exothermic. A failure in cooling can lead to a rapid increase in temperature, accelerating the reaction rate and potentially causing a violent release of energy and gas (NOx).[7][10]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive to skin, eyes, and most metals.[8][9]

  • Toxicity: Inhalation of nitric acid mists or the nitrogen dioxide (NO₂) gas produced during the reaction can cause severe respiratory damage.[10]

G cluster_0 Scale-Up Logic for Nitration Step Start Start: Plan Nitration A Perform Reaction Calorimetry (RC1/DSC) to determine heat flow & onset temperature Start->A B Is MTSR < T_reflux? A->B C Proceed with Scale-Up. Design cooling capacity. B->C  Yes D STOP. Unsafe Process. Re-evaluate: change solvent, concentration, or addition mode. B->D  No E Select Reactor (Glass-lined, Hastelloy) C->E F Define Critical Process Parameters (CPPs): - Addition Rate - Temperature Limits - Agitation Speed E->F G Implement Emergency Procedures: - Quench Protocol - Scrubber System F->G H Execute Batch under Strict Control G->H

Caption: Decision workflow for safe scale-up of the nitration process.

Recommended Scale-Up Protocol (Nitration Step)

This protocol assumes the use of a jacketed chemical reactor with appropriate controls.

  • Reactor Preparation: Ensure the reactor (preferably glass-lined steel or Hastelloy) is clean, dry, and passivated. All safety systems, including the cooling loop, emergency quench system, and off-gas scrubber, must be verified as operational.

  • Charging Sulfuric Acid: Charge the calculated volume of concentrated H₂SO₄ to the reactor. Begin agitation and start the reactor cooling system to bring the acid temperature to 0-5 °C.

  • Substrate Addition: The intermediate, 2-amino-5-bromo-6-methylpyridine, should be added via a solids charging port or dissolved in a minimal amount of additional sulfuric acid and charged as a solution. The addition must be controlled to maintain the internal temperature below a pre-defined limit (e.g., 15 °C).

  • Nitrating Agent Addition (Semi-Batch): The nitrating mixture (pre-mixed HNO₃/H₂SO₄) must be added via a dosing pump at a slow, controlled rate.

    • Critical Control Point: The internal reactor temperature is the most critical parameter. The addition rate of the nitrating agent must be directly linked to the cooling capacity of the reactor. If the temperature rises above the set limit (e.g., 5 °C), the addition must be automatically paused until the temperature is back in range.

  • Reaction Hold: Once the addition is complete, hold the reaction at 0-5 °C with continued agitation until process monitoring (e.g., in-situ IR or offline HPLC) confirms completion.

  • Controlled Quench & Neutralization:

    • The reaction mass should be transferred via a pressure/vacuum differential into a separate, larger quench vessel containing a well-agitated mixture of ice and water. The transfer rate must be controlled to manage the heat of dilution.

    • The acidic slurry in the quench vessel is then neutralized by the controlled addition of a base solution (e.g., 20-40% NaOH). This step is also highly exothermic and requires robust cooling and agitation to maintain temperature control.

  • Isolation and Drying: The precipitated product is isolated using a centrifuge or filter-dryer. The wet cake must be washed extensively with water to remove all inorganic salts. Drying is performed under vacuum at a controlled temperature.

Data Summary

ParameterLab Scale (10g)Scale-Up Target (10kg)Key Considerations
Step 1: Bromination
Starting Material10.0 g10.0 kgSourcing, Purity Consistency
Solvent Volume200 mL~200 LSolvent Recovery, Cost
Typical Yield85% (14.6 g)85% (14.6 kg)Consistent Mixing, Temp. Control
Step 2: Nitration
Starting Intermediate14.6 g14.6 kgDryness, Purity from Step 1
H₂SO₄ Volume~75 mL~75 LGrade, Water Content
HNO₃ Volume~7.5 mL~7.5 LAssay, Controlled Dosing
Max. Temp. Allowed5 °C5 °CCRITICAL SAFETY PARAMETER
Typical Yield80% (14.3 g)80% (14.3 kg)Heat Transfer, Quench Efficiency
Overall Yield ~68%~68%Process Optimization
Final Purity (HPLC) >97%>97%Washing and Drying Efficiency

References

  • YouTube. (2024).
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • Advanced Organic Synthesis. (n.d.).
  • Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Google Patents. (n.d.).
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  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • PMC. (n.d.).
  • PubMed Central (NIH). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions.
  • ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine.
  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • HETEROCYCLES. (2011, March 8).
  • SIELC Technologies. (2018, February 16). 5-Bromo-6-methyl-3-nitropyridine-2-amine.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.
  • ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • NIH. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

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Application Notes and Protocols: Screening for Antimicrobial Activity of 5-Bromo-6-methyl-3-nitropyridin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the antimicrobial activity of 5-Bromo-6-methyl-3-nitropyridin-2-amine and its analogs. Detailed, step-by-step protocols for established methodologies, including agar disk diffusion for preliminary screening and broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are presented. The rationale behind experimental choices, best practices for quality control, and data interpretation are discussed to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Screening Novel Pyridinamine Compounds

The pyridine ring is a fundamental scaffold in numerous biologically active compounds and approved pharmaceuticals.[3] The introduction of various substituents to the pyridine core allows for the fine-tuning of its physicochemical and biological properties. Specifically, 2-aminopyridine derivatives have demonstrated notable fungicidal and bactericidal activities.[4][5] The compound of interest, this compound, possesses several functional groups that suggest potential antimicrobial efficacy. The nitro group, in particular, is a well-known pharmacophore in several existing antimicrobial drugs, often exerting its effect through the generation of reactive nitrogen species that can damage microbial DNA and proteins.[6][7][8][9][10] The bromine atom can enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial cell membranes.[11]

Given these structural features, a systematic screening of this compound against a panel of clinically relevant microorganisms is warranted. This application note outlines a robust workflow for this purpose, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[12][13][14][15][16]

Materials and Reagents

Test Compound
  • This compound: Purity >95%

  • Stock Solution: Prepare a 10 mg/mL stock solution in 100% dimethyl sulfoxide (DMSO). Store at -20°C. Note: The final concentration of DMSO in the assays should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

Microbial Strains

A representative panel of Gram-positive and Gram-negative bacteria, as well as a yeast species, should be used for comprehensive screening. The following ATCC (American Type Culture Collection) strains are recommended for quality control and standardization.[17][18][19][20][21]

Table 1: Recommended Microbial Strains for Antimicrobial Screening

MicroorganismATCC NumberGram StainRelevance
Staphylococcus aureus25923PositiveCommon cause of skin and soft tissue infections
Enterococcus faecalis29212PositiveOpportunistic pathogen, often multidrug-resistant
Escherichia coli25922NegativeCommon cause of urinary tract and gastrointestinal infections
Pseudomonas aeruginosa27853NegativeOpportunistic pathogen, known for intrinsic resistance
Candida albicans10231N/A (Yeast)Common cause of fungal infections
Culture Media and Reagents
  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)

  • Sabouraud Dextrose Agar (SDA) (for C. albicans)

  • Sabouraud Dextrose Broth (SDB) (for C. albicans)

  • Sterile Saline (0.85% NaCl)

  • 0.5 McFarland Turbidity Standard

  • Sterile DMSO

  • Sterile deionized water

  • Sterile petri dishes (90 mm and 150 mm)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile filter paper disks (6 mm)

  • Control Antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Amphotericin B)

Experimental Workflow

The screening process is designed as a two-tiered approach: a qualitative primary screen to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Reporting A This compound B Prepare 10 mg/mL Stock in DMSO A->B C Agar Disk Diffusion Assay B->C D Measure Zones of Inhibition C->D E Identify Active Compounds D->E F Broth Microdilution for MIC E->F G Subculture for MBC F->G H Determine MIC & MBC Values G->H I Tabulate Results H->I J Compare with Control Antibiotics I->J

Caption: Overall workflow for antimicrobial screening.

Detailed Protocols

Inoculum Preparation (for all assays)
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] This can be done visually or using a nephelometer.

  • For broth microdilution, this initial suspension will be further diluted.

Protocol 1: Agar Disk Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of antimicrobial activity.[23]

  • Plate Inoculation: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[24]

  • Disk Application: Allow the plate to dry for 3-5 minutes. Aseptically apply sterile 6 mm paper disks impregnated with a known amount of the test compound onto the agar surface.

    • Test Compound: Pipette 10 µL of a 1 mg/mL solution of this compound (in a solvent that will evaporate, e.g., methanol, after initial dilution from DMSO stock) onto sterile blank disks. Allow the solvent to evaporate completely.

    • Controls: Include a positive control disk (standard antibiotic) and a negative control disk (impregnated with the solvent used for the test compound, e.g., 10 µL of 10% DMSO).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours (24-48 hours for C. albicans on SDA).

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or calipers.[25]

Interpretation: The presence of a zone of inhibition indicates that the compound has antimicrobial activity against the tested organism. The size of the zone provides a preliminary indication of its potency.[26]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[27][28]

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.

    • In the first column of wells, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, add a 256 µg/mL solution). This is achieved by diluting the DMSO stock solution in CAMHB.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column.[29] This will result in a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).[27]

  • Inoculation:

    • Dilute the 0.5 McFarland standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This is typically done by a 1:150 dilution of the standardized suspension, followed by adding 100 µL of this diluted inoculum to each well (except the sterility control).[30] The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[27] A microplate reader can also be used to measure absorbance at 600 nm.

G cluster_1 Inoculation (5x10^5 CFU/mL) cluster_2 Observation plate Well 1 Well 2 Well 3 Well 4 ... Well 10 Growth Control Sterility Control a 128 µg/mL b 64 µg/mL a->b c 32 µg/mL b->c d 16 µg/mL c->d e ... d->e f 0.25 µg/mL e->f g Inoculate f->g h Turbid (Growth) g->h i Clear (No Growth) j MIC i->j

Caption: Broth microdilution workflow for MIC determination.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[31][32] This assay is a continuation of the MIC test.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate (or SDA for C. albicans).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, observe the plates for colony growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[33][34] In practice, this is often the lowest concentration at which no colonies (or only 1-2 colonies) are observed.

Interpretation of MIC vs. MBC:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format.

Table 2: Example Data Summary for Antimicrobial Screening

Test MicroorganismCompoundDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)Interpretation (MIC/MBC Ratio)
S. aureus ATCC 25923This compound[Insert Data][Insert Data][Insert Data][Calculate Ratio]
Vancomycin (Control)[Insert Data][Insert Data][Insert Data][Calculate Ratio]
E. coli ATCC 25922This compound[Insert Data][Insert Data][Insert Data][Calculate Ratio]
Ciprofloxacin (Control)[Insert Data][Insert Data][Insert Data][Calculate Ratio]
P. aeruginosa ATCC 27853This compound[Insert Data][Insert Data][Insert Data][Calculate Ratio]
Gentamicin (Control)[Insert Data][Insert Data][Insert Data][Calculate Ratio]
C. albicans ATCC 10231This compound[Insert Data][Insert Data][Insert Data][Calculate Ratio]
Amphotericin B (Control)[Insert Data][Insert Data][Insert Data][Calculate Ratio]

Conclusion

These application notes provide a standardized and robust framework for the initial antimicrobial screening of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to assess the compound's potential as a novel antimicrobial agent. Positive results from this screening workflow would justify further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing.

References

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  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
  • El-Zemity, S. R. (2025). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate.
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  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Bakke, J. M., et al. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2.
  • ATCC. (n.d.). Priority Antimicrobial- Resistant Strains.
  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
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  • Saleh, I., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Bakke, J. M., et al. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2.
  • Microbiologics. (n.d.). Antimicrobial Resistance Strains.
  • Patel, K. D., et al. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate.
  • PMC - PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • CymitQuimica. (n.d.). CAS 68957-50-6: 5-Bromo-6-methyl-3-nitro-2-pyridinamine.
  • PMC - PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PMC - NIH. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights.

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Application Notes & Protocols: Leveraging 5-Bromo-6-methyl-3-nitropyridin-2-amine as a Versatile Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-6-methyl-3-nitropyridin-2-amine as a versatile starting fragment for drug discovery campaigns.

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen collections of low molecular weight compounds, or "fragments," to identify weak but highly efficient binders to a biological target.[2][3] These initial hits serve as starting points for rational, structure-guided optimization into potent, drug-like molecules. This approach is particularly advantageous for tackling challenging targets, such as protein-protein interactions, which were long considered "undruggable".[4][5]

A key element for success in FBDD is the design and composition of the fragment library.[4] Heterocyclic scaffolds are of particular interest as they are prevalent in a large number of FDA-approved drugs and offer rich, three-dimensional chemical space.[6] The substituted pyridine core, for instance, is a privileged structure in medicinal chemistry, providing a rigid framework with tunable electronic and steric properties.[7][8]

This guide focuses on one such scaffold: This compound . We will explore its characteristics as an ideal starting fragment and provide detailed protocols for its use in a typical FBDD campaign, from initial screening and hit validation to strategies for hit-to-lead evolution.

Part 1: Fragment Characterization and Rationale for Use

The selection of fragments is a critical first step in any FBDD program. Ideal fragments are small, possess low complexity, and exhibit adequate solubility while offering clear vectors for subsequent chemical modification. This compound is an exemplary candidate that aligns well with the widely accepted "Rule of Three" (Ro3), a set of guidelines for desirable fragment properties.[5]

Physicochemical Properties

The properties of this compound make it an excellent candidate for a fragment library. Its molecular weight, lipophilicity, and hydrogen bonding potential are well within the optimal range for FBDD, increasing the probability of identifying a binding event while leaving ample room for optimization.[3][5]

PropertyValueRo3 GuidelineCompliance
CAS Number 68957-50-6[9]N/AN/A
Molecular Formula C₆H₆BrN₃O₂[9]N/AN/A
Molecular Weight 232.03 g/mol [10]≤ 300 DaYes
cLogP (Predicted) ~1.5-2.0≤ 3Yes
Hydrogen Bond Donors 1 (from -NH₂)≤ 3Yes
Hydrogen Bond Acceptors 4 (2 from -NO₂, 1 from -NH₂, 1 from Pyridine N)≤ 3No*
Rotatable Bonds 1 (C-N bond of nitro group)≤ 3Yes

Note: While the number of hydrogen bond acceptors slightly exceeds the Ro3 guideline, this is often tolerated for fragments with high chemical utility. The nitro and amino groups provide valuable, well-defined vectors for chemical elaboration.

Rationale as a "Poised" Fragment

This compound is not just a binder; it is a chemically "poised" fragment. Each substituent on the pyridine core serves a distinct purpose and provides a handle for systematic chemical exploration during the hit-to-lead phase.

  • 2-Amino Group: A key hydrogen bond donor and a common site for derivatization via amide coupling or other reactions.

  • 3-Nitro Group: A strong electron-withdrawing group that influences the electronics of the pyridine ring. It can be reduced to an amine, providing a new vector for chemical modification.[6] Its presence also impacts solubility and potential interactions.[9]

  • 5-Bromo Group: A versatile synthetic handle. The bromine atom can be readily functionalized using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the "growing" of the fragment into adjacent pockets of the target protein.[6] It also enhances lipophilicity, which can influence membrane interactions.[9]

  • 6-Methyl Group: Provides a steric element that can probe specific pockets and influence the orientation of the fragment within the binding site.

Part 2: Experimental Workflow & Protocols

An FBDD campaign is a multi-step process that relies on the integration of highly sensitive biophysical techniques to detect weak binding events and validate true hits.[11]

FBDD_Workflow Lib Fragment Library (incl. Target Fragment) PS Primary Screen (e.g., SPR) Lib->PS Screening Hits Initial Hits PS->Hits Identify Binders HV Hit Validation (Orthogonal Method, e.g., NMR) Hits->HV Confirm Binding ValHits Validated Hits HV->ValHits Eliminate False Positives SB Structural Biology (X-ray Crystallography) ValHits->SB Determine Binding Mode SAR Structure-Guided Hit-to-Lead (SAR) SB->SAR Rational Design Lead Lead Compound SAR->Lead Optimization

Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is an excellent primary screening technique due to its high sensitivity, real-time data acquisition, and relatively low protein consumption.[12] It allows for the rapid screening of hundreds to thousands of fragments to identify those that bind to a target protein immobilized on a sensor chip.

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5) and activate the carboxyl groups using a fresh 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 8,000-12,000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.[12]

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound (and other library fragments) at 100 mM in 100% DMSO.

    • Create a working plate by diluting the stock solutions into running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO) to a final screening concentration, typically between 100 µM and 500 µM.

  • SPR Screening Run:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform periodic buffer-only injections to double-reference the data.

    • A positive "hit" is identified by a specific binding response in the target flow cell that is significantly above the noise and absent in the reference cell.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference cell signal and buffer-only injections.

    • Hits are typically prioritized based on the binding response magnitude and visual inspection of the sensorgram shape, which should be consistent with a 1:1 binding model.

Protocol 2: Hit Validation using 2D NMR Spectroscopy

Scientific Rationale: It is essential to validate hits from a primary screen using an orthogonal, solution-based technique to eliminate false positives (e.g., aggregators, reactive compounds).[13] Protein-observed 2D NMR, specifically the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, is considered a gold standard.[14][15] It directly reports on the binding of a ligand to the protein in solution by monitoring chemical shift perturbations (CSPs) of the protein's backbone amides.

Methodology:

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N-labeling. This is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[16]

  • NMR Sample Preparation:

    • Prepare a reference NMR sample containing 50-100 µM of ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) with 5-10% D₂O for the lock signal.

    • Prepare an identical sample and add a stock solution of the hit fragment (e.g., this compound in d6-DMSO) to a final concentration of 250-500 µM. The final DMSO concentration should be matched in the reference sample.[17]

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the reference (protein-only) sample on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.[18]

    • Acquire an identical ¹H-¹⁵N HSQC spectrum of the sample containing the fragment.

  • Data Analysis and Hit Confirmation:

    • Process both spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Overlay the two spectra. A genuine binding event is confirmed by the specific movement (perturbation) of a subset of cross-peaks in the spectrum containing the fragment compared to the reference spectrum.

    • The residues exhibiting significant CSPs map the binding site of the fragment on the protein surface.[14] This provides invaluable information for the next stage of structure-based design.

Part 3: Structural Biology and Hit-to-Lead Progression

With a validated hit in hand, the next critical step is to obtain high-resolution structural information to guide the optimization process.

Protocol 3: Co-crystallization for Structural Elucidation

Scientific Rationale: X-ray crystallography provides a precise, atomic-level picture of how the fragment binds to the target protein.[14] This structural information is paramount for a successful hit-to-lead campaign, as it reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) and identifies nearby pockets that can be exploited for fragment growing.

Methodology:

  • Complex Formation: Incubate the purified target protein with a 5- to 10-fold molar excess of this compound for several hours to ensure complex formation.

  • Crystallization Screening: Set up crystallization trials using commercially available sparse-matrix screens (e.g., via sitting-drop or hanging-drop vapor diffusion).

  • Crystal Optimization: Optimize initial crystal hits by varying parameters such as precipitant concentration, pH, and temperature.

  • Data Collection and Structure Solution: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using the apo-protein structure as a model. The resulting electron density map should clearly show the bound fragment, confirming its binding mode and orientation.

Conceptual Framework: Structure-Activity Relationship (SAR) by Design

The high-resolution crystal structure unlocks the ability to perform rational, structure-guided optimization.[19] The goal is to systematically modify the fragment to improve its binding affinity and develop a structure-activity relationship (SAR).[20]

SAR_Growth Core Core Fragment This compound (Kd = 500 µM) N_Amide Amide Coupling at 2-NH2 (Explore H-bond network) Kd = 150 µM Core->N_Amide Vector 1 Br_Suzuki Suzuki Coupling at 5-Br (Grow into hydrophobic pocket) Kd = 50 µM Core->Br_Suzuki Vector 2 NO2_Reduction Reduce 3-NO2 to 3-NH2 (New vector for growth) Kd = 400 µM Core->NO2_Reduction Vector 3 Combined Optimized Lead (Combined Modifications) Kd = 0.1 µM N_Amide->Combined Br_Suzuki->Combined

Caption: Hypothetical fragment evolution strategy for this compound.

Based on the crystal structure, chemists can design and synthesize a small library of analogs to probe the SAR. The bromine at the 5-position is an ideal handle for a "fragment growing" strategy using Suzuki coupling to introduce aryl groups that can occupy an adjacent hydrophobic pocket.[19] Similarly, the amino group at the 2-position can be acylated to form amides that extend to form new hydrogen bonds.

Hypothetical SAR Table:

CompoundModification from Core FragmentBinding Affinity (Kd, µM)Ligand Efficiency (LE)
Core This compound5000.35
Analog 1 Suzuki coupling at 5-Br with phenylboronic acid500.38
Analog 2 Suzuki coupling at 5-Br with 3-methoxyphenylboronic acid250.40
Analog 3 Acylation of 2-NH₂ with acetic anhydride3000.36
Analog 4 Combined modification (Analog 2 + Analog 3)1.50.42

Ligand Efficiency (LE) is a key metric in FBDD, calculated as ΔG / (number of heavy atoms). It normalizes binding affinity for molecular size.

Conclusion

This compound represents an archetypal fragment for modern drug discovery campaigns. Its compliance with fragment-based guidelines, coupled with its synthetically tractable functional groups, makes it a highly valuable starting point for FBDD. By employing an integrated workflow of sensitive biophysical techniques—such as SPR for primary screening, NMR for hit validation, and X-ray crystallography for structural insights—research teams can effectively leverage this and similar fragments. The subsequent structure-guided evolution allows for the rational and efficient development of these weak-binding hits into potent, highly optimized lead compounds, accelerating the path toward novel therapeutics.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.[Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal.[Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences.[Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.[Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Semantic Scholar.[Link]

  • Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B.[Link]

  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Fragment Screening | Drug Discovery. Sygnature Discovery.[Link]

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  • The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. ACS Publications.[Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions.[Link]

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  • Structure-activity relationship (SAR). GARDP Revive.[Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate.[Link]

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Application Notes & Protocols: Strategic Synthetic Routes to Novel Kinase Inhibitors Utilizing 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed synthetic strategies and step-by-step protocols for the design and synthesis of novel kinase inhibitors using 5-Bromo-6-methyl-3-nitropyridin-2-amine as a versatile starting material. The unique trifunctional nature of this scaffold—possessing a reactive bromine atom, a reducible nitro group, and a primary amine—offers a robust platform for molecular elaboration. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nitro group reduction, to construct diverse chemical libraries. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to empower researchers in medicinal chemistry and drug development.

Introduction: The Pyridinamine Scaffold in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] A significant number of approved and investigational kinase inhibitors are built upon heterocyclic scaffolds capable of forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.

The 2-aminopyridine moiety is a privileged scaffold in this context. It acts as an effective hinge-binder, mimicking the adenine portion of ATP. The starting material, this compound, is a particularly valuable building block.[2] Its structure presents three distinct points for chemical diversification:

  • C5-Bromine: An ideal handle for introducing aryl or heteroaryl fragments via palladium-catalyzed cross-coupling reactions. These fragments can be tailored to occupy adjacent hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity.

  • C3-Nitro Group: This electron-withdrawing group can be readily reduced to a primary amine, providing a new vector for growth.[3][4] This secondary amine is a common site for installing solubilizing groups or moieties that can form additional interactions with the target kinase.

  • C2-Amine: The primary amine is the core hinge-binding element and is typically conserved, though it can also be a site for further modification if desired.

This guide outlines logical and field-proven synthetic pathways to leverage these functionalities for the rapid generation of novel kinase inhibitor candidates.

Overall Synthetic Strategy & Core Transformations

The general workflow for elaborating the this compound scaffold is a multi-step process that prioritizes strategic bond formation while managing functional group compatibility. The most common approach involves initial diversification at the C5-position, followed by unmasking and derivatization of the C3-amine.

G cluster_0 Step 1: C5-Position Diversification cluster_1 Step 2: Unmasking C3-Amine cluster_2 Step 3: C3-Amine Derivatization start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki ArB(OH)2, Pd Catalyst buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald R2NH, Pd Catalyst intermediate1 C5-Arylated/Aminated Intermediate suzuki->intermediate1 buchwald->intermediate1 reduction Nitro Group Reduction (Fe/NH4Cl or H2, Pd/C) intermediate2 Key Diamine Intermediate reduction->intermediate2 amidation Amide Coupling (R-COOH) final_product Novel Kinase Inhibitors amidation->final_product sulfonylation Sulfonamide Formation (R-SO2Cl) sulfonylation->final_product urea Urea Formation (R-NCO) urea->final_product intermediate1->reduction intermediate2->amidation intermediate2->sulfonylation intermediate2->urea

Caption: General workflow for kinase inhibitor synthesis.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The initial and most critical step is the diversification at the C5 position via the bromo substituent. This allows for the introduction of a wide array of chemical functionalities. The two most powerful and widely used methods are the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5]

Principle & Rationale: The Suzuki reaction is a robust method for forming carbon-carbon bonds between the sp2-hybridized carbon of the bromopyridine and an aryl or heteroaryl boronic acid/ester.[6][7] This is the premier strategy for installing moieties that can extend into the ribose-binding pocket or other hydrophobic regions of the kinase active site, a common feature of potent inhibitors.[8] The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-methyl-3-nitropyridin-2-amine.

  • Expert Insights: The protection of the primary amine at C2 is often unnecessary for this coupling, but in cases of low yield or complex substrates, acetylation can be performed, followed by deprotection after the coupling.[10] Using a pre-catalyst like Pd(dppf)Cl₂ simplifies setup and often gives more reproducible results than generating the Pd(0) species in situ.

Principle & Rationale: The Buchwald-Hartwig amination is the method of choice for forming carbon-nitrogen bonds, coupling the bromopyridine with a primary or secondary amine.[11][12] This is particularly useful for introducing linker groups or solubilizing moieties (e.g., morpholine, piperazine) that can interact with the solvent-exposed region of the ATP binding site. The reaction requires a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04-0.10 eq)

    • Sodium tert-butoxide (NaOtBu) (2.0 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add NaOtBu, Xantphos, and Pd₂(dba)₃ to a flame-dried Schlenk flask.

    • Add the this compound and the desired amine coupling partner.

    • Add anhydrous, degassed solvent.

    • Seal the flask and heat the mixture to 100-110 °C.

    • Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

    • Cool the reaction to room temperature, and carefully quench by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Expert Insights: The choice of ligand is crucial. Xantphos is a good general-purpose ligand for this type of substrate. The base, NaOtBu, is highly hygroscopic and its quality is critical for reaction success.[12] Running small-scale test reactions to optimize the catalyst, ligand, and base is highly recommended for new substrates.[13]

Nitro Group Reduction: Unmasking the Second Amine

Principle & Rationale: The reduction of the aromatic nitro group to a primary amine is a pivotal step, transforming the molecule into a diamine intermediate ready for final derivatization.[4] This transformation must be chemoselective, leaving other functional groups intact. Several methods are effective, with the choice depending on the substrate's sensitivity and the desired reaction scale.[3]

Protocol 3: Nitro Reduction with Iron in Acidic Media

  • Materials:

    • 5-Substituted-6-methyl-3-nitropyridin-2-amine (1.0 eq)

    • Iron powder (<10 micron) (5.0-10.0 eq)

    • Ammonium Chloride (NH₄Cl) (4.0 eq)

    • Ethanol and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a round-bottom flask, add the nitro-pyridine intermediate and the Ethanol/Water solvent mixture.

    • Add iron powder and ammonium chloride.

    • Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Once complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or methanol.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can often be taken directly to the next step or purified by column chromatography if necessary.

  • Expert Insights: This method is robust, inexpensive, and generally high-yielding. It avoids the use of high-pressure hydrogenation equipment. For substrates sensitive to acidic conditions, catalytic hydrogenation (H₂, Pd/C) in ethanol or ethyl acetate is a milder alternative, although care must be taken to avoid over-reduction of other groups.[14]

Exemplary Synthetic Workflows

The following workflows illustrate how the core protocols can be combined to generate two distinct classes of potential kinase inhibitors.

Workflow 1: Synthesis of a C5-Aryl Pyridinamine via Suzuki Coupling

This route targets inhibitors where an aryl group at C5 is desired for exploring hydrophobic interactions.

G start This compound step1 Suzuki Coupling (Protocol 1) Reagents: - 4-Methoxyphenylboronic Acid - Pd(dppf)Cl2, K2CO3 - Dioxane/H2O, 90°C start->step1 intermediate1 5-(4-methoxyphenyl)-6-methyl- 3-nitropyridin-2-amine step1->intermediate1 step2 Nitro Reduction (Protocol 3) Reagents: - Fe, NH4Cl - EtOH/H2O, reflux intermediate1->step2 intermediate2 5-(4-methoxyphenyl)-6-methyl- pyridine-2,3-diamine step2->intermediate2 step3 Amide Coupling Reagents: - 3-Chlorobenzoyl chloride - Pyridine, DCM, 0°C to RT intermediate2->step3 final_product Final Product: N-(2-amino-5-(4-methoxyphenyl)-6-methylpyridin-3-yl)- 3-chlorobenzamide step3->final_product

Caption: Workflow for a C5-aryl substituted inhibitor.

Workflow 2: Synthesis of a C5-Morpholinyl Pyridinamine via Buchwald-Hartwig Amination

This route generates inhibitors with a solubilizing group at the C5 position, which can improve pharmacokinetic properties.

G start This compound step1 Buchwald-Hartwig Amination (Protocol 2) Reagents: - Morpholine - Pd2(dba)3, Xantphos, NaOtBu - Toluene, 110°C start->step1 intermediate1 6-methyl-5-morpholino- 3-nitropyridin-2-amine step1->intermediate1 step2 Nitro Reduction (Protocol 3) Reagents: - Fe, NH4Cl - EtOH/H2O, reflux intermediate1->step2 intermediate2 6-methyl-5-morpholino- pyridine-2,3-diamine step2->intermediate2 step3 Sulfonamide Formation Reagents: - Benzenesulfonyl chloride - Pyridine, DCM, 0°C to RT intermediate2->step3 final_product Final Product: N-(2-amino-6-methyl-5-morpholinopyridin-3-yl) benzenesulfonamide step3->final_product

Caption: Workflow for a C5-amino substituted inhibitor.

Data Summary Table

The following table summarizes the expected outcomes for the key transformations described in the exemplary workflows. Yields are representative and may vary based on the specific substrates used.

StepReaction TypeStarting MaterialKey ReagentsExpected YieldPurity (Post-Purification)
1A Suzuki CouplingThis compoundArylboronic Acid, Pd(dppf)Cl₂, K₂CO₃60-90%>95%
1B Buchwald-HartwigThis compoundAmine, Pd₂(dba)₃, Xantphos, NaOtBu50-85%>95%
2 Nitro Reduction5-Substituted-3-nitropyridin-2-amineFe, NH₄Cl85-98%>90% (often used crude)
3A Amide Coupling5-Substituted-pyridine-2,3-diamineAcyl Chloride, Pyridine70-95%>98%
3B Sulfonylation5-Substituted-pyridine-2,3-diamineSulfonyl Chloride, Pyridine75-95%>98%

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of diverse libraries of potential kinase inhibitors. By strategically employing modern synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and chemoselective nitro reduction, medicinal chemists can efficiently explore the structure-activity relationships around the 2-aminopyridine scaffold. The protocols and workflows detailed in this guide provide a reliable foundation for these efforts, enabling the rapid development of novel therapeutic candidates.

References

  • Sharma, S., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5-6). Available from: [Link].

  • Asati, V., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 4(3), 161-169. Available from: [Link].

  • Singh, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 397-427. Available from: [Link].

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Available from: [Link].

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1481. Available from: [Link].

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link].

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link].

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link].

  • Naral, K., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 16, 579–587. Available from: [Link].

  • Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. Available from: [Link].

  • ResearchGate. Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. Available from: [Link].

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available from: [Link].

  • Ostrovskyi, D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available from: [Link].

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. Available from: [Link].

  • Titov, I. Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. Available from: [Link].

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available from: [Link].

  • Peterson, L. A. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 43(10), 1593-1606. Available from: [Link].

  • Liu, W., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(7), 1083. Available from: [Link].

  • Google Patents. (2020). Method of reducing aromatic nitro compounds.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link].

  • SIELC Technologies. (2018). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Available from: [Link].

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link].

  • Wang, A., et al. (2017). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 8(2), 236-241. Available from: [Link].

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the yield and reproducibility of Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 5-Bromo-6-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will move from high-level frequently asked questions to in-depth troubleshooting and optimized protocols, explaining the causal chemistry behind each recommendation.

The Challenge: Understanding the Substrate

The structure of this compound presents a confluence of chemical properties that can impede the standard Suzuki-Miyaura catalytic cycle. The primary difficulties arise from multiple Lewis basic sites that can coordinate with and inhibit the palladium catalyst.[1]

  • Pyridine Ring Nitrogen: The lone pair on the pyridine nitrogen can bind strongly to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. This is a well-documented issue often referred to as the "2-pyridyl problem".[2]

  • 2-Amino Group: The primary amine at the C2 position is also a potent ligand for palladium. This coordination can sequester the active catalyst, preventing its participation in the catalytic cycle.[3][4]

  • Electron-Deficient Ring: The presence of a strongly electron-withdrawing nitro group at the C3 position renders the pyridine ring electron-deficient. While this can facilitate the initial oxidative addition step, it also increases the substrate's susceptibility to certain side reactions and can slow the rate of transmetalation.[5]

Fig 1. Key structural features leading to catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing no conversion, or the yield is consistently below 20%. What is the most likely cause? A1: The most common reason for very low or no conversion with this substrate is severe catalyst inhibition by the unprotected 2-amino group and the pyridine nitrogen.[1][3] Your catalyst is likely being sequestered into an inactive state. The recommended primary solution is to protect the amino group, for example as an acetamide, before attempting the coupling.[6][7]

Q2: I'm observing a significant amount of debrominated starting material in my crude NMR. What's happening? A2: This side product arises from a dehalogenation reaction. After oxidative addition, the palladium complex can abstract a hydride from sources like alcohol solvents or amine bases, leading to the undesired product.[8][9] To minimize this, switch to a non-reducing solvent like dioxane or toluene and use a carbonate or phosphate base (e.g., K₃PO₄, Cs₂CO₃) instead of an amine base.[2]

Q3: My main impurity is the homocoupled product of my boronic acid. How can I prevent this? A3: Homocoupling of boronic acids is typically promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[2][8] The solution is to ensure your reaction is rigorously degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.

Q4: Should I use a boronic acid or a boronate ester for this reaction? A4: Boronate esters, particularly pinacol esters (Bpin), are highly recommended.[10] They exhibit significantly greater stability compared to their corresponding boronic acids and are less prone to protodeboronation, a common decomposition pathway under aqueous basic conditions that renders the reagent inactive.[11][12][13]

In-Depth Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving poor reaction outcomes.

G start Problem: Low Yield (<50%) check_sm Is starting material fully consumed? start->check_sm sm_not_consumed Low Conversion check_sm->sm_not_consumed No sm_consumed Full Conversion, Low Product Yield check_sm->sm_consumed Yes cause_inhibition Cause: Catalyst Inhibition (unprotected amine/pyridine N) sm_not_consumed->cause_inhibition solution_inhibition Solution 1: Protect 2-amino group (e.g., as acetamide). Solution 2: Switch to advanced catalyst system (e.g., Pd₂(dba)₃ + Buchwald ligand). cause_inhibition->solution_inhibition check_byproducts What are the major byproducts? sm_consumed->check_byproducts byproduct_dehalo Debrominated Starting Material check_byproducts->byproduct_dehalo byproduct_proto Protodeboronated Arene check_byproducts->byproduct_proto byproduct_homo Homocoupled Boronic Acid check_byproducts->byproduct_homo cause_dehalo Cause: Dehalogenation from non-inert atmosphere or reducing solvent/base. byproduct_dehalo->cause_dehalo solution_dehalo Solution: Use degassed, non-reducing solvents (dioxane, toluene). Use carbonate/phosphate base. cause_dehalo->solution_dehalo cause_proto Cause: Boronic acid instability (hydrolysis). byproduct_proto->cause_proto solution_proto Solution: Use more stable boronate esters (e.g., pinacol ester). Minimize water content. cause_proto->solution_proto cause_homo Cause: Oxygen contamination. byproduct_homo->cause_homo solution_homo Solution: Rigorously degas all reagents and maintain a strict inert atmosphere. cause_homo->solution_homo

Fig 2. Troubleshooting workflow for low-yield reactions.

Catalyst and Condition Optimization

For challenging substrates like this, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[1] More active and robust catalyst systems are required to overcome inhibition and achieve high yields. Buchwald-type biarylphosphine ligands are particularly effective as their bulk and electron-donating properties promote the desired catalytic steps while discouraging catalyst deactivation.

Table 1: Comparison of Catalytic Systems for Challenging Aminopyridine Substrates

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Rationale & Reference
System 1: Traditional Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9575-85A good starting point, but may suffer from catalyst inhibition with the unprotected amine.[6][7]
System 2: Buchwald G3 CataCXium A PalladacycleCs₂CO₃2-MeTHF80-100>90Pre-formed palladacycles offer high activity and are effective for coupling unprotected anilines.[14]
System 3: Advanced Pd₂(dba)₃SPhosK₃PO₄80-100>90SPhos is a bulky, electron-rich ligand known to be highly effective for challenging substrates prone to catalyst inhibition.[1]
System 4: Copper Co-catalysis Pd(dppf)Cl₂ + CuClCs₂CO₃DMF100-110>85Copper(I) salts can facilitate the transmetalation step, which is often slow for electron-deficient heterocyclic boronates.[15]

Recommended Experimental Protocols

The most robust strategy for achieving high yields with this compound involves a three-step sequence: protection of the 2-amino group, Suzuki-Miyaura coupling, and subsequent deprotection.

G start Starting Material: This compound protect Step 1: Amine Protection (e.g., Acetylation with Ac₂O) start->protect protected_sm Protected Substrate: N-(5-Bromo-6-methyl-3-nitropyridin-2-yl)acetamide protect->protected_sm suzuki Step 2: Suzuki Coupling (Optimized Conditions) protected_sm->suzuki coupled_product Protected Coupled Product suzuki->coupled_product deprotect Step 3: Deprotection (e.g., Acidic Hydrolysis) coupled_product->deprotect final_product Final Product deprotect->final_product

Fig 3. Recommended workflow for maximizing yield.
Protocol 1: Protection of 2-Amino Group (Acetylation)

This protocol masks the coordinating amino group, significantly reducing catalyst inhibition.[3][6][7]

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (as solvent or catalyst) or Acetonitrile with catalytic H₂SO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound in pyridine or acetonitrile in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution. If using acetonitrile, add a few drops of concentrated sulfuric acid.[7]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(5-Bromo-6-methyl-3-nitropyridin-2-yl)acetamide.

  • Purify the product by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

This protocol uses an advanced catalyst system suitable for the protected, electron-deficient substrate.

Materials:

  • N-(5-Bromo-6-methyl-3-nitropyridin-2-yl)acetamide (1.0 eq)

  • Arylboronic acid pinacol ester (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)

  • SPhos (Spherical Phos, 0.06 eq)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 eq), finely ground

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add N-(5-Bromo-6-methyl-3-nitropyridin-2-yl)acetamide, the arylboronic acid pinacol ester, and potassium phosphate.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of dioxane to form the pre-catalyst complex.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • Improving yield in Suzuki reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
  • Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH).
  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives. Benchchem.
  • Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions. Benchchem.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health (NIH).
  • Struggling with Suzuki Reaction. Reddit.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.. ChemRxiv.

Sources

Technical Support Center: Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Overall Synthetic Pathway

The synthesis of this compound from 2-Amino-6-methylpyridine is typically a two-step process involving nitration followed by bromination. Each step presents unique challenges regarding regioselectivity and potential side reactions that can impact yield and purity.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B HNO₃ / H₂SO₄ C This compound (Target Compound) B->C Br₂ or NBS

Caption: General synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect to see in this synthesis?

A1: The most prevalent side product is the regioisomer formed during the initial nitration step: 2-amino-6-methyl-5-nitropyridine . The formation of this isomer is a direct consequence of the directing effects of the substituents on the pyridine ring. Both the amino (-NH₂) group and the methyl (-CH₃) group are activating and ortho-, para-directing for electrophilic aromatic substitution. This leads to competitive nitration at both the C3 and C5 positions.[1][2][3]

Q2: My reaction mixture from the nitration step is dark brown or black and the yield is very low. What happened?

A2: The formation of dark, tarry byproducts is indicative of degradation of the pyridine ring. This typically occurs when reaction conditions are too harsh. The combination of concentrated sulfuric acid and nitric acid is highly oxidative, and excessive temperatures or prolonged reaction times can lead to decomposition of the starting material and product.[4] Strict temperature control is paramount to prevent this.

Q3: I'm seeing a significant amount of di-brominated product after the second step. How can I avoid this?

A3: The formation of di-bromo derivatives, such as 2-amino-3,5-dibromo-6-methylpyridine (if bromination is attempted before nitration) or other di-brominated species, is a classic example of over-halogenation.[1] The pyridine ring, activated by the amino group, is highly susceptible to further electrophilic attack. To mitigate this, you should use a controlled stoichiometry of the brominating agent (e.g., exactly one equivalent of Br₂ or NBS) and add it slowly to the reaction mixture at a reduced temperature to control the reaction rate.

Q4: Can the order of the steps be reversed? Bromination first, then nitration?

A4: While synthetically possible, reversing the steps often leads to more complex purification challenges. Bromination of 2-amino-6-methylpyridine can produce a mixture of 3-bromo and 5-bromo isomers, which can be difficult to separate. Nitrating the 5-bromo isomer would then yield the desired product, but the overall yield would be diminished by the initial isomeric separation. The conventional route (nitration then bromination) is generally preferred because the electronic properties of 2-amino-6-methyl-3-nitropyridine strongly favor bromination at the C5 position, leading to better regioselectivity in the second step.

Troubleshooting Guide: Side Reactions & Solutions

This section provides a detailed, problem-oriented approach to identifying and mitigating specific side reactions.

Problem 1: Poor Regioselectivity in Nitration (Formation of 5-Nitro Isomer)

This is the most common issue, directly impacting the yield of the desired intermediate.

Q: Why do I get a mixture of 3-nitro and 5-nitro isomers?

A: The directing effects of the substituents on the 2-amino-6-methylpyridine ring are the root cause.

  • Amino Group (-NH₂ at C2): A powerful activating group that directs electrophiles to the ortho (C3) and para (C5) positions.

  • Methyl Group (-CH₃ at C6): A weakly activating group that directs to its ortho (C5) and para (C2, which is occupied) positions.

Both groups direct nitration to the C5 position, while only the strong amino group directs to the C3 position. This results in a competitive reaction, often producing a mixture of 2-amino-6-methyl-3-nitropyridine and 2-amino-6-methyl-5-nitropyridine.[1][3] The separation of these isomers is often tedious and inconvenient.[3]

Nitration_Isomers cluster_paths Start 2-Amino-6-methylpyridine Product_Desired Desired Product: 2-Amino-6-methyl-3-nitropyridine Start->Product_Desired  Attack at C3 (Ortho to -NH₂) Product_Side Side Product: 2-Amino-6-methyl-5-nitropyridine Start->Product_Side  Attack at C5 (Para to -NH₂, Ortho to -CH₃)

Caption: Competing nitration pathways leading to regioisomers.

Q: How can I improve the yield of the desired 3-nitro isomer?

A: Optimizing reaction conditions is key to favoring the C3 nitration. The primary lever is temperature control .

ParameterRecommendationRationale
Temperature Maintain reaction temperature strictly between 0°C and 5°C during the addition of nitric acid.[3][5]Lower temperatures reduce the overall reaction rate and can enhance selectivity. Some procedures note that allowing the reaction to proceed at slightly higher temperatures (e.g., 50-60°C) after the initial addition can drive the reaction to completion, but this must be carefully monitored to prevent degradation.[3]
Reagent Addition Add the nitric acid dropwise or as a pre-mixed nitrating solution (HNO₃ in H₂SO₄) very slowly.This prevents localized temperature spikes and maintains a controlled concentration of the active nitronium ion (NO₂⁺), reducing the likelihood of side reactions and degradation.[4]
Acid Medium Use a significant excess of concentrated sulfuric acid.The sulfuric acid protonates the pyridine nitrogen, but more importantly, it generates the nitronium ion, the active electrophile.[6] It also serves as the solvent.
Optimized Protocol for Selective Nitration
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (e.g., 10 volumes) to 0°C in an ice-salt bath.

  • Slowly add 2-amino-6-methylpyridine (1.0 eq) in portions, ensuring the temperature does not rise above 10°C.

  • Once the addition is complete and the solution is homogeneous, cool the mixture back down to 0°C.

  • Add a solution of concentrated nitric acid (1.05 eq) in concentrated sulfuric acid dropwise over 1-2 hours, maintaining the internal temperature at or below 5°C.[3]

  • After the addition is complete, stir the mixture at 0-5°C for an additional hour.

  • Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, consider allowing it to stir at room temperature for a controlled period.[3]

  • Carefully pour the reaction mixture onto crushed ice, followed by neutralization with a cold aqueous base (e.g., NaOH or NH₄OH) to precipitate the product.[3][5]

  • Filter the precipitate, wash thoroughly with cold water, and dry. The crude product will likely be a mixture of isomers requiring purification.

Problem 2: Formation of Di-bromo Byproducts

Q: What causes the formation of more than one bromine atom being added to the ring?

A: This is a result of the high reactivity of the substrate. The 2-amino-6-methyl-3-nitropyridine intermediate is still activated towards further electrophilic substitution by the powerful -NH₂ group. The C5 position is particularly susceptible. If an excess of the brominating agent is used or if the reaction is too vigorous, a second bromine atom can be added. This is a common issue in the halogenation of activated aromatic systems.[1]

Q: How can I ensure mono-bromination?

A: Precise control over stoichiometry and reaction conditions is essential.

ParameterRecommendationRationale
Stoichiometry Use no more than 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide or Bromine).This is the most critical factor. Using a slight excess of the pyridine substrate can help consume all the brominating agent and prevent over-bromination.
Temperature Perform the reaction at a reduced temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.Lowering the temperature moderates the reaction rate, giving greater control and reducing the chance of a second substitution.
Solvent Use a suitable solvent such as acetic acid or a chlorinated solvent like chloroform or dichloromethane.The choice of solvent can influence the reactivity of the brominating agent. Acetic acid is a common choice for bromine-based reactions.
Recommended Protocol for Mono-bromination
  • Dissolve 2-amino-6-methyl-3-nitropyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of bromine (1.0 eq) in acetic acid dropwise over 30-60 minutes.

  • After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into an aqueous solution of a reducing agent like sodium bisulfite to destroy any excess bromine.

  • Neutralize with a base to precipitate the crude product.

  • Filter, wash with water, and purify by recrystallization (e.g., from ethanol) or column chromatography.

Problem 3: Degradation and Formation of Tarry Byproducts

Q: My reaction turned into a black tar. Is it salvageable?

A: Unfortunately, extensive tar formation usually indicates widespread decomposition, and salvaging a good yield is unlikely. The focus should be on prevention in subsequent attempts. Strong oxidizing conditions from the nitrating mixture can destroy the electron-rich pyridine ring, especially at elevated temperatures.[4]

Q: What are the key steps to prevent degradation?

A:

  • Strict Temperature Control: This cannot be overstated. Keep the temperature below 5°C during the addition of the nitrating agent. A runaway reaction will rapidly lead to decomposition.

  • High-Purity Starting Materials: Impurities in the initial 2-amino-6-methylpyridine can act as catalysts for decomposition. Ensure your starting material is pure before beginning.

  • Efficient Stirring: Ensure the reaction mixture is well-agitated. This prevents the formation of localized "hot spots" where the concentration of reagents and temperature can spike, initiating decomposition.

  • Controlled Workup: The quenching and neutralization steps are highly exothermic. Pouring the acid mixture onto a large volume of ice and performing the neutralization slowly with cooling is critical to avoid degrading the product during workup.

Troubleshooting_Tree Start Analyze Crude Product (TLC / LCMS / NMR) Q1 Multiple Isomers Detected? (e.g., 5-Nitro) Start->Q1 Q2 Higher MW Impurities? (e.g., Di-bromo) Start->Q2 Q3 Low Yield & Tarring? Start->Q3 Sol1 Solution: - Lower Nitration Temp (0-5°C) - Slow Reagent Addition - Purify via Column/Recrystallization Q1->Sol1 Yes Sol2 Solution: - Use 1.0 eq Brominating Agent - Reduce Reaction Temperature - Slow Reagent Addition Q2->Sol2 Yes Sol3 Solution: - Maintain Strict Temp Control - Ensure High Purity of SM - Controlled Quench/Neutralization Q3->Sol3 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

  • SIELC Technologies. (2018). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Retrieved from [Link]

  • Google Patents. (1993). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Zemīte, L., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(2), 843. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Microbial transformation of 2-amino-4-methyl-3-nitropyridine. Applied Microbiology and Biotechnology, 95(4), 931-941. Retrieved from [Link]

  • Maji, M., & Dahiya, J. (2017). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 19(17), 4456-4459. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]

  • Králová, P., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3196. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrite reaction with aromatic amines. Retrieved from [Link]

  • de la Cruz, C., et al. (2017). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Journal of the Mexican Chemical Society, 61(1), 58-63. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Thomson, D. S., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 131(18), 6360–6361. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 6-Amino-3-bromo-2-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Google Patents. (1994). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • Google Patents. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Oikawa, M., & Katritzky, A. R. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(11), 3196. Retrieved from [Link]

  • AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Shapiro, R., & Danzig, M. (1973). Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 319(1), 5-10. Retrieved from [Link]

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Technical Support Center: Purification of 5-Bromo-6-methyl-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Bromo-6-methyl-3-nitropyridin-2-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates to the required purity. The unique substitution pattern of this class of compounds—featuring a basic aminopyridine core, an electron-withdrawing nitro group, and a lipophilic bromo-methyl backbone—presents a distinct set of purification hurdles.[1]

This document provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound derivatives.

Issue 1: Poor Separation in Column Chromatography (Co-elution of Impurities)

Problem: The target compound co-elutes with impurities, often appearing as overlapping or tailing spots on TLC or broad, unresolved peaks in flash chromatography.

Potential Causes & Solutions:

  • Cause 1: Strong Analyte-Silica Interaction: The basicity of the pyridine nitrogen and the 2-amino group leads to strong interactions with acidic silanol groups on the silica surface, causing significant peak tailing and poor resolution.[2]

    • Solution: Introduce a basic modifier to the mobile phase. Adding a small amount of triethylamine (TEA) or ammonium hydroxide (e.g., 0.1-1% v/v) to your eluent system will neutralize the active silanol sites, leading to more symmetrical peaks and improved separation.[2][3] Be sure to perform a preliminary TLC analysis with the modified eluent to confirm the improved separation.

  • Cause 2: Inappropriate Eluent Polarity: The chosen solvent system may not have sufficient selectivity for the target compound and closely related impurities, such as positional isomers.[4][5]

    • Solution 1: Employ Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity. This approach helps to first elute non-polar impurities before cleanly eluting the more polar target compound.[3][6]

    • Solution 2: Change the Solvent System: If a standard Hexane/Ethyl Acetate system fails, explore alternative systems that offer different selectivity. A common and effective alternative is a Dichloromethane/Methanol system.

  • Cause 3: Column Overload: Loading too much crude material onto the column can saturate the stationary phase, leading to broad bands and poor separation.[2]

    • Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product. If separation is particularly difficult, increase this ratio. Reduce the amount of crude material loaded or use a larger column.[6]

Troubleshooting Workflow: Column Chromatography

Below is a decision tree to guide the optimization of your chromatographic purification.

G start Crude Product Loaded check_rf Analyze Initial Fractions by TLC. Is Rf between 0.2-0.4? start->check_rf rf_ok Continue Elution & Combine Pure Fractions check_rf->rf_ok Yes rf_low Problem: Streaking / Rf Too Low check_rf->rf_low No, Too Low rf_high Problem: Eluted Too Fast / Rf Too High check_rf->rf_high No, Too High check_tailing Are Peaks Tailing? rf_ok->check_tailing increase_polarity Action: Gradually Increase Eluent Polarity rf_low->increase_polarity decrease_polarity Action: Restart with Lower Polarity Eluent rf_high->decrease_polarity increase_polarity->check_rf decrease_polarity->check_rf check_tailing->rf_ok No tailing_yes Action: Add 0.5% TEA or NH4OH to Eluent check_tailing->tailing_yes Yes tailing_yes->rf_ok

Caption: Decision workflow for troubleshooting column chromatography.

Issue 2: Low Yield or Product Loss During Recrystallization

Problem: Attempts at recrystallization result in the product "oiling out," failing to crystallize, or yielding very low recovery.

Potential Causes & Solutions:

  • Cause 1: "Oiling Out": The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution is too concentrated (supersaturated).[4]

    • Solution: Ensure a very slow cooling rate. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. If the problem persists, add a small amount of the "good" solvent to the oiled mixture and gently heat until dissolved, then attempt to cool slowly again. Using a solvent pair, where the compound is less soluble in the second solvent, can also promote proper crystal lattice formation.[4]

  • Cause 2: Compound Fails to Dissolve: The selected solvent is not polar enough to dissolve the polar this compound derivative.

    • Solution: Select a more polar solvent. For similar bromo-nitro-aminopyridines, solvents like ethanol, acetone, or ethyl methyl ketone have proven effective.[4][7][8] If a single solvent fails, a mixed-solvent system (e.g., dissolving in hot ethyl acetate and adding hexane dropwise until turbidity appears) is a powerful alternative.[9]

  • Cause 3: Poor Recovery: The compound has significant solubility in the chosen solvent even at low temperatures.

    • Solution: After slow cooling to room temperature, place the solution in an ice bath or refrigerator (2-8°C) for several hours to maximize precipitation.[4] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling.

Recrystallization Troubleshooting Logic

G start Dissolve Crude in Minimal Hot Solvent cool Cool Solution Slowly start->cool check_xtal Crystals Formed? cool->check_xtal success Collect Crystals by Filtration check_xtal->success Yes oiled_out Problem: Oiled Out check_xtal->oiled_out No, Oiled Out no_precipitate Problem: No Precipitate check_xtal->no_precipitate No, Stays in Solution reheat Action: Reheat, Add More 'Good' Solvent, Cool Slower oiled_out->reheat add_antisolvent Action: Add Anti-solvent (e.g., Hexane) or Scratch Flask no_precipitate->add_antisolvent reheat->cool add_antisolvent->check_xtal

Caption: Troubleshooting decision tree for recrystallization.

Issue 3: Product Degradation During Purification

Problem: The final product is discolored (e.g., dark brown or tarry), and purity analysis (HPLC, NMR) shows the presence of degradation products.

Potential Causes & Solutions:

  • Cause 1: Thermal Instability: Nitro-aromatic compounds can be thermally sensitive.[10][11] Prolonged heating during recrystallization or solvent evaporation at high temperatures can cause decomposition.

    • Solution: Use a rotary evaporator with the water bath set to a moderate temperature (typically ≤ 40°C). For recrystallization, avoid prolonged heating at the solvent's boiling point. Dissolve the compound quickly and proceed to the cooling step.

  • Cause 2: Acid Sensitivity: The compound may degrade on acidic silica gel over long periods.

    • Solution: If degradation on silica is suspected (which can be tested by spotting the compound on a TLC plate and letting it sit for an hour before developing), switch to a more neutral stationary phase like alumina. Alternatively, perform the chromatography as quickly as possible and use a basic modifier (TEA) as described above to minimize contact time with acidic sites.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound? A1: Typical impurities include unreacted starting materials, di-nitrated byproducts, and positional isomers formed during the nitration step.[5][7] The separation of these closely related isomers often poses the most significant purification challenge.

Q2: Which is the better primary purification method: recrystallization or column chromatography? A2: The choice depends on the impurity profile. If the crude product is a solid with >80% purity and the impurities have different solubility profiles, recrystallization is often a fast and efficient method for obtaining highly pure material.[4] If the mixture contains multiple impurities with similar polarities to the product, or if the product is an oil, gradient column chromatography is the more powerful and necessary technique.[6]

Q3: My compound streaks badly on TLC plates. How can I get clean spots? A3: Streaking is a classic sign of strong interaction with the stationary phase, usually due to the basicity of the amino-pyridine.[2] Prepare your developing chamber with a mobile phase containing 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide. This will give you much sharper, more reliable spots and a more accurate assessment of purity and Rf value.

Q4: Can I use Reverse-Phase HPLC for final purification? A4: Yes, Reverse-Phase (RP) HPLC is an excellent method for obtaining high-purity material (>99%), especially on a small to medium scale. A typical method for this compound uses a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility.[12][13]

Q5: What are the recommended storage conditions for the purified product? A5: The purified compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C) to ensure long-term stability.[4]

Key Experimental Protocols

Protocol 1: TLC Method Development for Column Chromatography

Objective: To determine the optimal mobile phase for separating the target compound from impurities.

Methodology:

  • Prepare stock solutions of your crude product in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Set up three separate TLC developing chambers with the following solvent systems:

    • Chamber A: 80:20 Hexane / Ethyl Acetate

    • Chamber B: 80:20 Hexane / Ethyl Acetate + 0.5% Triethylamine (TEA)

    • Chamber C: 95:5 Dichloromethane / Methanol + 0.5% Triethylamine (TEA)

  • Spot the crude material on three separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates under a UV lamp (254 nm).

  • Analysis: Compare the plates. The ideal system (often B or C) will show the product spot moving off the baseline with a retention factor (Rf) of approximately 0.2-0.3, with clear separation from other spots.[6] The spot should be symmetrical and not streak. This system will be the starting point for your column chromatography elution.

Protocol 2: Gradient Column Chromatography Purification

Objective: To purify crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Chromatography column, collection tubes, TLC plates

Methodology:

  • Column Packing: Prepare a slurry of silica gel (approx. 50-100 g per 1 g of crude product) in your initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 0.5% TEA). Pour this into the column and allow it to pack evenly under a gentle flow of the eluent, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve your crude product (1 g) in a minimal amount of dichloromethane. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column.[3]

  • Elution:

    • Begin elution with the low-polarity mobile phase (95:5 Hexane/EtOAc + 0.5% TEA), collecting fractions (15-20 mL each).

    • Monitor the fractions by TLC.

    • Once lower Rf impurities have eluted, gradually increase the eluent polarity by increasing the percentage of Ethyl Acetate (e.g., to 90:10, then 80:20).

  • Collection & Analysis:

    • As the product begins to elute (identified by TLC), collect the relevant fractions.

    • Combine all fractions containing the pure product.

    • Remove the solvent under reduced pressure (at ≤ 40°C) to yield the purified compound.

    • Assess final purity using HPLC or NMR.

Protocol 3: Recrystallization from a Mixed-Solvent System

Objective: To purify the compound by recrystallization when a single solvent is not ideal.

Materials:

  • Crude this compound

  • "Good" Solvent: Ethyl Acetate (dissolves the compound well when hot)

  • "Anti-solvent": Hexane (compound is poorly soluble)

  • Erlenmeyer flask, heating source, filtration apparatus

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot Ethyl Acetate and heat gently with stirring until the solid is completely dissolved.[4]

  • Remove the flask from the heat. Slowly add Hexane dropwise while swirling the flask until you see persistent cloudiness (turbidity).

  • Add 1-2 drops of hot Ethyl Acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature without disturbance.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold Hexane.

  • Dry the crystals under vacuum.

Data Summary Tables

Table 1: Recommended Solvent Systems for Chromatography

Impurity TypeRecommended Eluent SystemModifierRationale
Non-polar byproductsGradient: Hexane / Ethyl Acetate0.5% TEAExcellent for resolving compounds with large polarity differences. TEA prevents tailing.[2][6]
Positional IsomersGradient: Dichloromethane / Methanol0.5% TEAOffers different selectivity compared to EtOAc systems, often effective for isomer separation.
Highly Polar ImpuritiesIsocratic: Ethyl Acetate or DCM/MeOH0.5% TEAA more polar system can be used to quickly flush the desired product off the column if it is significantly less polar than the impurities.

Table 2: Common Recrystallization Solvents

SolventTypeCommentsReference
EthanolSingle SolventGood for polar compounds, may require cooling to low temperatures for good recovery.[4][7]
AcetoneSingle SolventEffective, but its low boiling point requires careful handling.[7]
Ethyl Methyl KetoneSingle SolventReported to be effective for the very similar 2-amino-5-bromo-3-nitropyridine.[8]
Ethyl Acetate / HexaneSolvent PairExcellent for fine-tuning solubility to induce crystallization and improve yield.[9][14]
Ether / Petroleum EtherSolvent PairGood for less polar derivatives, allows for crystallization of oils.[9]

References

  • SIELC Technologies. (2018). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Retrieved from [Link]

  • Gagnon, P. E., Boivin, J. L., & Poquin, R. J. (1952). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 30(12), 1018-1023. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1951). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry, 29(12), 1032-1037. Retrieved from [Link]

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (2015). Thermal degradation steps and temperatures details. Retrieved from [Link]

  • ResearchGate. (2007). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromo-6-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this electron-deficient, sterically hindered heterocyclic halide. We will explore common challenges and provide actionable, evidence-based solutions in a direct question-and-answer format.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. Its reactivity is governed by a confluence of electronic and steric factors:

  • Electron-Deficient Ring: The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 3-position make the aromatic ring electron-poor. This generally facilitates the oxidative addition step, which is often rate-limiting for aryl halides.[1]

  • Steric Hindrance: The bromine atom is flanked by a primary amine at the 2-position and a methyl group at the 6-position, creating significant steric congestion around the reaction center.

  • Coordinating Groups: The primary amine at the 2-position and the pyridine ring nitrogen can act as coordinating ligands to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]

These features necessitate careful selection of reaction conditions—catalyst, ligand, base, and solvent—to achieve high yields and minimize side reactions. This guide will focus primarily on two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

Question: My reaction shows no or very low conversion of this compound. What are the likely causes and how can I fix it?

Answer: This is a common issue often pointing to problems with catalyst activity or suboptimal reaction conditions. A systematic approach is key to diagnosis.[2]

Possible Causes & Recommended Actions:

  • Catalyst Inhibition/Deactivation:

    • Cause: The pyridine nitrogen or the 2-amino group can coordinate to the palladium center, forming inactive catalyst species.[2] The active Pd(0) catalyst is also highly sensitive to oxygen.

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are designed to create a sterically hindered environment around the palladium atom. This bulkiness can prevent the pyridine substrate from inhibiting the catalyst while promoting the desired catalytic cycle.[2]

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[3]

  • Ineffective Base:

    • Cause: The choice of base is critical, especially in Suzuki couplings where it facilitates the transmetalation step.[1] For the electron-deficient pyridine, a sufficiently strong, non-nucleophilic base is required.

    • Solution:

      • Screen Bases: For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine coupling partner.[6]

      • Solubility: Ensure the chosen base has some solubility in the reaction solvent. For Suzuki reactions, adding a small amount of water can sometimes improve the efficacy of inorganic bases like K₃PO₄.[1]

  • Suboptimal Temperature or Time:

    • Cause: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition, especially if the ligand is not robust enough.[2]

    • Solution:

      • Temperature Screening: Screen a range of temperatures, for example, from 80 °C to 120 °C.

      • Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times from hours to minutes, often leading to improved yields by minimizing thermal decomposition of reagents and catalysts.[7][8][9][10] Reactions can often be completed in 15-30 minutes under microwave conditions.[7]

Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant amounts of side products like debromination (proto-debromination) or homocoupling. How can I suppress these?

Answer: The formation of these side products points to specific, competing reaction pathways that can be minimized by fine-tuning your reaction conditions.

A. Proto-debromination (Replacement of -Br with -H)

  • Cause: This occurs when the palladium intermediate reacts with a proton source in the reaction mixture before the desired coupling can take place.[1] Water, alcohols, or even trace acidic impurities can be proton sources.[3]

  • Solutions:

    • Use Anhydrous Conditions: Scrupulously dry all glassware, solvents, and reagents. Use of a glovebox for reaction setup is ideal.

    • Base Selection: In Buchwald-Hartwig reactions, the choice of base can influence the rate of hydrodehalogenation. Screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary.[3]

    • Ligand Choice: A more electron-donating ligand can sometimes accelerate the desired reductive elimination step, outcompeting the proto-debromination pathway.

B. Homocoupling of Boronic Acid/Ester (Suzuki Reaction)

  • Cause: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[3] It consumes your nucleophile and complicates purification.

  • Solutions:

    • Improve Degassing: This is the most critical factor. Ensure the reaction is maintained under a strict inert atmosphere.[3]

    • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[3]

    • Lower Temperature: Homocoupling can sometimes be disfavored at lower reaction temperatures.[3]

C. Protodeboronation (Replacement of -B(OR)₂ with -H)

  • Cause: This is the cleavage of the carbon-boron bond by a proton source, destroying the boronic acid/ester nucleophile.[11] It is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids under prolonged heating.[11][12]

  • Solutions:

    • Switch to Boronic Esters: Pinacol or MIDA boronate esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][11][13] MIDA boronates offer a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[11][13]

    • Optimize Base and Solvent: Use a weaker base if possible, or anhydrous conditions, as water can facilitate this side reaction.[14]

    • Reduce Reaction Time: Use microwave irradiation to shorten the reaction time, giving the boronic acid less opportunity to decompose.[9]

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction should I choose, Suzuki or Buchwald-Hartwig? A1: This depends on the bond you want to form. Use Suzuki-Miyaura coupling for forming a new carbon-carbon (C-C) bond (e.g., coupling with an aryl or vinyl boronic acid). Use Buchwald-Hartwig amination for forming a new carbon-nitrogen (C-N) bond (e.g., coupling with a primary or secondary amine).[6][15]

Q2: My palladium catalyst turns black during the reaction. What does this mean and is it a problem? A2: The formation of palladium black is the aggregation of the Pd(0) catalyst into inactive clusters.[2] It signifies catalyst decomposition and will stop your reaction. It is often caused by excessively high temperatures, an insufficient ligand-to-palladium ratio, or the presence of oxygen.[2] To prevent it, use a more robust ligand, ensure a proper ligand:Pd ratio (typically 2:1 to 4:1), lower the reaction temperature, and maintain strict inert conditions.[2][3]

Q3: How do I choose the right ligand for this specific substrate? A3: For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich monodentate phosphine ligands are the best starting point. The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and cataCXium A are excellent candidates.[2][16] They are designed to accelerate oxidative addition and reductive elimination while providing steric bulk to prevent catalyst inhibition.[2]

Q4: Can I use microwave heating for these reactions? A4: Absolutely. Microwave-assisted heating is highly recommended. It offers rapid, uniform heating that can dramatically reduce reaction times, often from many hours to under 30 minutes.[8][9] This speed can significantly improve yields by minimizing the thermal degradation of sensitive reagents and preventing side reactions like protodeboronation.[9][17]

Q5: My product is very polar and difficult to purify by standard silica gel chromatography. What are my options? A5: The presence of the nitro and amino groups makes the product quite polar. If standard chromatography is challenging, consider these alternatives:

  • Alternative Stationary Phases: Try using alumina or a different polarity silica (like diol or amino-functionalized). Reversed-phase chromatography (C18) can also be effective for polar compounds.[18]

  • Solvent Extraction: A carefully planned series of acidic and basic aqueous extractions can sometimes remove impurities.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[19][20]

Data & Protocols

Table 1: Recommended Starting Conditions for Reaction Screening
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)dba complexes are good Pd(0) sources; pre-catalysts offer stability and reliability.[1][5]
Ligand XPhos or SPhos (2-4 mol%)XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands are essential for this substrate class.[2][21]
Base K₃PO₄ (2-3 equiv.)NaOtBu or LHMDS (1.5-2 equiv.)Strong bases are needed to facilitate transmetalation (Suzuki) or amine deprotonation (Buchwald).[3][22]
Solvent 1,4-Dioxane/H₂O (10:1) or 2-MeTHFToluene or 1,4-DioxaneDioxane and Toluene are common, effective solvents. A small amount of water is often beneficial in Suzuki reactions.[1][16]
Temperature 100 °C (conventional) or 120-150 °C (microwave)100 °C (conventional) or 120-150 °C (microwave)Higher temperatures are often needed, but microwave heating is preferred to reduce degradation.[9][10]
Coupling Partner Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv.)Primary/Secondary Amine (1.2-1.5 equiv.)A slight excess of the coupling partner drives the reaction to completion.
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki Coupling
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with argon three times.

  • Via syringe, add a degassed solution of 1,4-Dioxane/H₂O (10:1).

  • In a separate vial under argon, prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and add the required amount to the reaction vial via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate at 120-140 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Diagrams

Reaction Optimization Workflow

This diagram illustrates a logical workflow for optimizing the coupling reaction, starting from initial screening to scale-up.

OptimizationWorkflow cluster_prep Preparation cluster_screen Screening Phase cluster_troubleshoot Troubleshooting cluster_optimize Optimization & Scale-up Prep Define Goal: C-C (Suzuki) or C-N (Buchwald) Bond Reagents Ensure High Purity of: - Substrate - Coupling Partner - Anhydrous Solvents Prep->Reagents Screen Initial Condition Screen (Use Table 1 as guide) Reagents->Screen Monitor Monitor by LC-MS/TLC (15 min, 1 hr, 4 hr) Screen->Monitor Analyze Analyze Results: Conversion, Yield, Byproducts Monitor->Analyze NoRxn Low / No Conversion? - Change Ligand/Base - Increase Temperature - Check Degassing Analyze->NoRxn Problem SideRxn Side Products? (Debromination, Homocoupling) - Switch to Boronic Ester - Optimize Base/Solvent - Use Anhydrous Conditions Analyze->SideRxn Problem Optimize Refine Best Conditions: - Lower Catalyst Loading - Adjust Stoichiometry - Vary Concentration Analyze->Optimize Good Result >70% NoRxn->Screen Re-screen SideRxn->Screen Re-screen ScaleUp Scale-up Reaction (Monitor Temperature) Optimize->ScaleUp Purify Purification & Characterization ScaleUp->Purify

Caption: A workflow for systematic optimization of coupling reactions.

Troubleshooting Decision Tree for Low Yield

This diagram provides a step-by-step decision-making process when encountering low product yield.

TroubleshootingTree Start Low Yield Observed Check_SM Starting Material (SM) Consumed? Start->Check_SM Complex_Mixture Complex Mixture of Products Check_SM->Complex_Mixture Yes SM_Unreacted Mainly Unreacted SM Check_SM->SM_Unreacted No Sol_Complex ACTION: - Lower Temperature - Check Reagent Purity - Change Solvent Complex_Mixture->Sol_Complex Sol_Unreacted ACTION: - Increase Temperature - Screen New Ligands - Screen New Bases - Ensure Rigorous Inert Atmosphere SM_Unreacted->Sol_Unreacted

Caption: A decision tree for troubleshooting low-yield reactions.

References

Click to expand
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2218–2229. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5038. Retrieved from [Link]

  • Valente, E., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(9), 10566-10578. Retrieved from [Link]

  • Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3885–3890. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Adamo, M. F. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1, 623-629. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(7), 839. Retrieved from [Link]

  • Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). “Slow release” Suzuki‐Miyaura coupling strategy. Retrieved from [Link]

  • Nguyen, T. L., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12, 3343-3359. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2004). Mapping the reaction pathway in palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Semantic Scholar. (2021). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. Retrieved from [Link]

  • PubMed Central. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • PubMed Central. (2016). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • MDPI. (2020). Upgrading of Wash Oil through Reduction of Nitrogen-Containing Compounds. Processes, 8(11), 1435. Retrieved from [Link]

  • ResearchGate. (2014). 2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 849. Retrieved from [Link]

  • ResearchGate. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • PubMed Central. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2016). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 221. Retrieved from [Link]

Sources

preventing decomposition of 5-Bromo-6-methyl-3-nitropyridin-2-amine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS 68957-50-6). This guide is designed for researchers, scientists, and drug development professionals to address stability challenges encountered during its use in chemical synthesis. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to ensure the integrity of your reactions and maximize yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is a product of the interplay between its substituents on the pyridine ring. The potent electron-withdrawing nitro group (-NO2) at the 3-position significantly influences the molecule's reactivity.[1][2] This group, combined with the bromine atom at the 5-position, makes the pyridine ring electron-deficient. The amino (-NH2) and methyl (-CH3) groups are electron-donating, which somewhat counteracts this effect. This complex electronic nature makes the compound susceptible to specific reaction conditions, particularly those involving strong nucleophiles, reducing agents, high temperatures, and UV light.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., Argon or Nitrogen).[3][4] Exposure to heat, light, and moisture should be minimized. The recommended storage temperature is room temperature, in a tightly sealed container to prevent atmospheric contamination.[3][4]

Q3: Is this compound sensitive to light?

A3: Yes, many substituted nitropyridines exhibit photosensitivity. The recommended storage instruction "Keep in dark place" suggests that prolonged exposure to light, especially UV radiation, can induce degradation.[3][4] It is best practice to conduct reactions in amber glass vessels or protect the reaction setup from direct light.

Q4: Can I use standard reducing agents if I want to modify other parts of the molecule?

A4: Extreme caution is advised. The nitro group is highly susceptible to reduction by common reagents like catalytic hydrogenation (H2/Pd), iron in acidic media, or stannous chloride.[5] If the nitro group's integrity is essential for your synthetic route, these reagents must be avoided. Alternative synthetic strategies or the use of protecting groups may be necessary.

Troubleshooting Guide: Reaction Decomposition

This section addresses specific issues you may encounter during your experiments.

Problem 1: My reaction mixture is turning dark brown or black, and TLC/HPLC analysis shows multiple new spots/peaks.

  • Probable Cause A: Thermal Decomposition

    • Explanation: This compound has a flash point of 145°C and can decompose at elevated temperatures.[3] Many reactions, especially those involving prolonged heating, can exceed the thermal stability threshold, leading to polymerization or charring.

    • Solution:

      • Lower Reaction Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate.

      • Use a Milder Solvent: If applicable, switch to a lower-boiling point solvent that allows for sufficient reactivity at a reduced temperature.

      • Monitor Closely: Run time-course experiments to check for the onset of decomposition and stop the reaction before significant degradation occurs.

  • Probable Cause B: Incompatible Reagents (pH Extremes)

    • Explanation: The pyridine nitrogen can be protonated under strongly acidic conditions, which can alter the molecule's reactivity and stability.[6] Conversely, strong bases can deprotonate the amino group or promote side reactions, such as nucleophilic substitution.

    • Solution:

      • Buffer the Reaction: If possible, maintain the reaction pH within a neutral or mildly acidic/basic range using a suitable buffer.

      • Use Milder Bases/Acids: Replace strong bases like NaOH or LDA with organic bases (e.g., triethylamine, DIPEA) or carbonate bases. Use organic acids where possible instead of strong mineral acids.

      • Slow Reagent Addition: Add strong acids or bases dropwise at a low temperature to control any exotherms and minimize localized concentration spikes.

Problem 2: The nitro group is being unintentionally reduced during the reaction.

  • Probable Cause: Presence of a Reducing Agent

    • Explanation: The nitro group is readily reduced to an amine. This can be caused by obvious reducing agents or by reagents not typically considered reducers but which can act as such under specific conditions (e.g., certain metals, phosphines at high temperatures). A documented procedure for a similar compound uses reduced iron specifically to transform the nitro group into an amine.[5]

    • Solution:

      • Reagent Audit: Scrutinize all reagents and catalysts in your reaction for reducing potential.

      • Protecting Group Strategy: If reduction is unavoidable for another functional group, consider protecting the nitro group, though this is synthetically challenging. A more common approach is to introduce the nitro group at a later stage in the synthesis.

      • Alternative Synthesis: Redesign the synthetic route to avoid reductive conditions altogether.

Problem 3: I am observing the loss of the bromine substituent.

  • Probable Cause: Nucleophilic Aromatic Substitution (SNAr) or Reductive Debromination

    • Explanation: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Strong nucleophiles can displace the bromine atom. Additionally, some catalytic systems, particularly those involving palladium, can cause reductive debromination, especially in the presence of a hydrogen source.

    • Solution:

      • Control Nucleophile Strength: Use the mildest possible nucleophile for your desired transformation.

      • Avoid Aggressive Catalysts: In cross-coupling reactions, screen catalysts to find one with lower activity towards C-Br bond cleavage if it is not the intended reaction site.

      • Inert Atmosphere: Ensure a robust inert atmosphere to prevent side reactions with atmospheric components that could lead to radical-mediated debromination.

Troubleshooting Workflow

Below is a decision-making diagram to help diagnose the source of decomposition.

G start Decomposition Observed? (e.g., color change, multiple spots) temp Is Reaction Temperature > 80°C? start->temp reagents Are Strong Acids/Bases or Reducing Agents Used? temp->reagents No sol_temp Action: Lower Temperature & Monitor Closely temp->sol_temp Yes atmosphere Is Reaction Run Under Air? reagents->atmosphere No sol_reagents Action: Use Milder Reagents or Buffer pH reagents->sol_reagents Yes sol_atmosphere Action: Use Inert Gas (N2 or Ar) atmosphere->sol_atmosphere Yes end_node Consult Further (e.g., review literature for specific reaction type) atmosphere->end_node No

Caption: Troubleshooting flowchart for decomposition.

Key Experimental Protocols

Protocol 1: General Handling and Storage
  • Receiving: Upon receipt, inspect the container for damage. Store immediately in the designated location.

  • Storage: Keep the compound in its original, tightly sealed container in a cool, dark, and dry area away from incompatible materials like strong oxidizing agents.[7][8] A dedicated cabinet for nitrogen-containing or halogenated compounds is recommended.

  • Dispensing: Weigh and dispense the compound in a well-ventilated area or a fume hood.[9] Minimize the time the container is open. Purge the headspace of the container with an inert gas like argon or nitrogen before resealing.

  • PPE: Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]

Protocol 2: Model Reaction Setup to Minimize Decomposition

This protocol outlines a general setup for a reaction, such as a nucleophilic substitution, prioritizing stability.

  • Glassware Preparation: Use oven-dried or flame-dried glassware to ensure the absence of moisture. For light-sensitive reactions, use amber glass flasks or wrap the flask in aluminum foil.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Dissolve the this compound in an appropriate anhydrous solvent. Cool the solution in an ice bath (0°C) before adding other reagents.

  • Temperature Control: Add reactive reagents (e.g., bases, nucleophiles) slowly and dropwise to the cooled solution to maintain temperature control and dissipate any heat generated.

  • Reaction Monitoring: Place a small aliquot of the reaction mixture onto a TLC plate or prepare for HPLC injection at regular intervals (e.g., every 30 minutes). This allows for the early detection of any decomposition products alongside the desired product. An appropriate HPLC method would involve a reverse-phase column with a mobile phase of acetonitrile and water with a mild acid modifier like formic acid.[10]

  • Work-up: Upon completion, quench the reaction carefully, preferably at a low temperature. Use mild aqueous solutions (e.g., saturated ammonium chloride instead of strong acids) for the initial work-up.

  • Purification: Purify the product promptly after the work-up to prevent degradation of the crude material. Standard silica gel chromatography is often suitable.

Potential Decomposition Pathways

The diagram below illustrates potential sites of reactivity that can lead to decomposition under harsh conditions.

Caption: Potential decomposition pathways.

Compound Data Summary

PropertyValueSource
CAS Number 68957-50-6[11][12]
Molecular Formula C6H6BrN3O2[11][12]
Molecular Weight 232.03 g/mol [11][12]
Boiling Point 316°C (Predicted)[3]
Density 1.795 g/cm³ (Predicted)[3]
Flash Point 145°C[3]
pKa 0.30 ± 0.50 (Predicted)[3]
Storage Keep in dark place, Inert atmosphere, Room temperature[3][4]

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. FAO AGRIS.
  • 5-Bromo-6-methyl-3-nitropyridine-2-amine. SIELC Technologies.
  • Nitropyridines: Synthesis and reactions. ResearchGate.
  • How is 5-Bromo-2-methyl-3-nitropyridine synthesized?. Guidechem.
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate.
  • This compound. ChemicalBook.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • CAS 68957-50-6: 5-Bromo-6-methyl-3-nitro-2-pyridinamine. CymitQuimica.
  • 68957-50-6|this compound. BLDpharm.
  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. LinkedIn.
  • 5-bromo-2-nitropyridine. Jubilant Ingrevia.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Chemical Compatibility and Storage. Case Western Reserve University.
  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
  • Pyridine. Apollo Scientific.
  • 5-Bromo-6-chloro-3-nitropyridin-2-amine. Sigma-Aldrich.
  • Storage and Segregation of Hazardous Chemicals. University of Glasgow.
  • 5-Bromo-2-methylpyridin-3-amine. PubChem.
  • 2-Amino-5-bromo-6-methyl-3-nitropyridine. SynQuest Laboratories.
  • This compound , 97% , 68957-50-6. CookeChem.

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troubleshooting guide for the nitration of 2-amino-5-bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the nitration of 2-amino-5-bromo-6-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The aim is to address specific experimental challenges, explain the underlying chemical principles, and offer robust, field-tested solutions to ensure the successful synthesis of the desired product, 2-amino-5-bromo-6-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of 2-amino-5-bromo-6-methylpyridine, and what is the underlying mechanistic principle?

The major product expected from the nitration of 2-amino-5-bromo-6-methylpyridine is 2-amino-5-bromo-6-methyl-3-nitropyridine .

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[1][2][3] However, the activating and directing effects of the substituents on the ring govern the position of nitration.

  • Amino Group (-NH₂): This is a powerful activating group and is ortho-, para- directing. In the acidic nitrating medium, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is strongly deactivating and meta- directing. However, a small equilibrium concentration of the free amine likely persists, or the reaction may proceed on the N-protonated species where the ring is still activated by the amino group's resonance effect.

  • Methyl Group (-CH₃): This is a weakly activating group and is ortho-, para- directing.

  • Bromo Group (-Br): This is a deactivating group but is ortho-, para- directing.

Considering the directing effects, the positions ortho and para to the strongly activating amino group are the most favorable for electrophilic attack. The C4 position is sterically hindered by the adjacent methyl group at C6 and the bromo group at C5. The C3 position is ortho to the amino group and is the most electronically activated and sterically accessible position for the incoming nitro group (NO₂⁺).

Q2: What are the standard reaction conditions for the nitration of 2-amino-5-bromo-6-methylpyridine?

A typical procedure involves the use of a mixed acid system, such as concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).[4][5]

General Protocol:

  • The starting material, 2-amino-5-bromo-6-methylpyridine, is dissolved in concentrated sulfuric acid at a low temperature, typically between 0-5°C, using an ice bath.

  • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution while maintaining the low temperature.

  • After the addition is complete, the reaction is stirred at a controlled temperature for a specific duration.

  • The reaction is then quenched by carefully pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.[6][7]

  • The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.[6]

Q3: What are the primary safety concerns associated with this nitration reaction?

Nitration reactions are inherently hazardous and require strict safety protocols.[8][9][10]

  • Highly Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[10][11] Nitric acid is also a strong oxidizer and can react violently with organic materials.[11][12]

  • Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[9]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) fumes.[8]

Mandatory Safety Precautions:

  • Always work in a well-ventilated chemical fume hood.[8][10]

  • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[8][10][11]

  • Use an ice bath to control the reaction temperature, especially during the addition of the nitrating mixture.

  • Add reagents slowly and monitor the temperature closely.

  • Have appropriate spill kits and emergency procedures in place.[8][10]

Troubleshooting Guide

This section addresses common issues encountered during the nitration of 2-amino-5-bromo-6-methylpyridine.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction time may have been too short, or the temperature too low for the reaction to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the stirring period. A slight, controlled increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.
Degradation of Starting Material or Product The reaction conditions, particularly the temperature, may be too harsh, leading to the decomposition of the pyridine derivative.Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating agent.[5] Ensure the temperature does not exceed the recommended range (e.g., 0-10°C).
Suboptimal Work-up Procedure The product may be lost during the work-up and purification steps. Incomplete precipitation or loss during washing can significantly reduce the yield.During neutralization, add the base slowly and ensure the pH is adjusted carefully to maximize the precipitation of the product.[6] Use cold water for washing the precipitate to minimize its solubility. If the product has some solubility in the aqueous layer, consider back-extraction with a suitable organic solvent like dichloromethane or ethyl acetate.
Issue 2: Formation of Significant Amounts of Impurities or By-products
Potential Cause Explanation Recommended Solution
Formation of Isomeric Products While the 3-nitro isomer is the major product, other isomers could form, especially if the reaction temperature is not well-controlled.Maintain a low and consistent reaction temperature to enhance the regioselectivity of the reaction.
Di-nitration The use of an excess of the nitrating agent or higher reaction temperatures can lead to the formation of di-nitrated by-products.Use a stoichiometric amount or only a slight excess of the nitrating agent. Monitor the reaction closely and stop it once the mono-nitrated product is predominantly formed.
Oxidation of the Methyl Group The strong oxidizing conditions of the nitrating mixture could potentially oxidize the methyl group to a carboxylic acid.Use the mildest possible reaction conditions that still allow for the nitration to proceed. Avoid excessively high temperatures and prolonged reaction times.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Explanation Recommended Solution
Product is an Oily or Gummy Solid The crude product may be impure, leading to difficulty in crystallization.Purify the crude product using column chromatography on silica gel. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities.[6]
Product is Contaminated with Starting Material The reaction did not go to completion.If TLC shows the presence of starting material, consider re-subjecting the crude product to the reaction conditions or purifying it via column chromatography.
Product is Difficult to Recrystallize The choice of solvent for recrystallization may not be optimal.Screen a variety of solvents or solvent mixtures for recrystallization. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexane.
Experimental Workflow and Logic

The following diagram illustrates the key steps and decision points in the troubleshooting process for the nitration of 2-amino-5-bromo-6-methylpyridine.

TroubleshootingWorkflow cluster_prep Reaction Setup cluster_workup Work-up & Isolation cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions Start Start: 2-amino-5-bromo-6-methylpyridine Dissolve Dissolve in conc. H₂SO₄ at 0-5°C Start->Dissolve AddNitratingMix Add HNO₃/H₂SO₄ dropwise at 0-5°C Dissolve->AddNitratingMix Stir Stir at controlled temperature AddNitratingMix->Stir Quench Quench on ice Stir->Quench Neutralize Neutralize with base Quench->Neutralize FilterWash Filter and wash crude product Neutralize->FilterWash Analyze Analyze crude product (TLC, NMR) FilterWash->Analyze CheckYield Check Yield Analyze->CheckYield CheckPurity Check Purity Analyze->CheckPurity OptimizeTimeTemp Optimize reaction time/temp CheckYield->OptimizeTimeTemp Low Yield (Incomplete Reaction) OptimizeWorkup Optimize work-up CheckYield->OptimizeWorkup Low Yield (Product Loss) End Pure 2-amino-5-bromo-6-methyl-3-nitropyridine CheckYield->End Good Yield ColumnChrom Column Chromatography CheckPurity->ColumnChrom Low Purity CheckPurity->End Good Purity Recrystallize Recrystallize ColumnChrom->Recrystallize Recrystallize->End

Troubleshooting workflow for the nitration reaction.

References

  • Nitration reaction safety. (2024-06-06). YouTube.
  • Guggenheim, T. L. (2013-11-22). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • NITRIC ACID SAFETY. University of Washington.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electro - RSC Publishing. (2023-02-06). RSC Publishing.
  • The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. Benchchem.
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. ChemBeq.
  • Nitric Acid Safety Tips & Health Hazards. (2015-04-27). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024-06-24). UW Environmental Health & Safety.
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024-06-28). Pearson.
  • Technical Support Center: Nitration of 3-Aminopyridine 1-Oxide. Benchchem.
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Google Patents.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020-09-04). YouTube.
  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. ChemBeq.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-6-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this challenging heterocyclic building block. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.

Introduction: Understanding the Substrate

This compound is a highly functionalized pyridine derivative. Its reactivity in palladium-catalyzed cross-coupling is governed by a unique interplay of electronic and steric factors, making catalyst selection a critical parameter for success.

  • Electronic Profile : The pyridine ring is rendered significantly electron-deficient by the strongly withdrawing nitro group (-NO₂). This electronic posture greatly facilitates the initial oxidative addition step of the palladium catalyst to the C-Br bond, which is often the rate-limiting step for more electron-rich aryl halides.[1]

  • Catalyst Coordination : The presence of the pyridine nitrogen and the adjacent 2-amino group creates a bidentate chelation site. While this can sometimes be beneficial, it frequently leads to the formation of overly stable palladium complexes that can inhibit the catalyst, sequestering it from the catalytic cycle and leading to low or no conversion.[2][3]

  • Steric Hindrance : The methyl group at the C6 position, ortho to the bromine, introduces steric bulk that can influence the approach of the catalyst and the subsequent steps of the reaction.

This guide will address the most common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—providing specific catalyst recommendations, troubleshooting advice, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The primary challenges are threefold:

  • Catalyst Inhibition : The 2-amino and pyridine nitrogen can act as a pincer, binding too tightly to the palladium center and stalling the catalytic cycle.[2]

  • Side Reactions : Hydrodehalogenation (replacement of bromine with hydrogen) can compete with the desired cross-coupling, particularly if the reaction is sluggish.

  • Substrate/Product Stability : The nitro group can be sensitive to highly reducing conditions, and the amino group may require protection in some contexts, although modern catalysts often obviate this need.

Q2: Should I use a Pd(0) or Pd(II) precatalyst?

Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are viable.

  • Pd(0) sources like Pd(PPh₃)₄ can be used directly but are often sensitive to air and may require more careful handling. Their use can sometimes reduce homocoupling of boronic acid partners in Suzuki reactions.[4]

Q3: How critical is degassing and using anhydrous solvents?

It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote the undesirable homocoupling of boronic acids in Suzuki reactions.[4] Water can lead to protodeboronation of the organoboron reagent in Suzuki couplings and can interfere with the strong bases used in Buchwald-Hartwig aminations. Always use high-quality anhydrous solvents and rigorously degas the solvent and the sealed reaction vessel (e.g., by sparging with argon or nitrogen, or by several freeze-pump-thaw cycles).

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Given the electron-deficient nature of the substrate, oxidative addition should be favorable. The most common failure mode is catalyst inhibition.

Q4: I am seeing no reaction or very low conversion with a standard catalyst like Pd(PPh₃)₄. What should I do?

This is a classic symptom of catalyst inhibition. The triphenylphosphine ligand is often not sufficient to overcome the strong coordination of the aminopyridine substrate.

Solution: Switch to a more advanced catalyst system featuring bulky, electron-rich monophosphine ligands. These ligands stabilize the Pd(0) center, accelerate the rate-limiting reductive elimination step, and discourage the formation of inactive catalyst complexes.[7][8]

  • Recommended Ligands: SPhos, XPhos, or RuPhos.

  • Recommended Precatalysts: Use a pre-formed palladium complex of these ligands, such as SPhos Pd G3 or XPhos Pd G3. These are often more reliable than generating the catalyst in situ.[9][10]

Q5: My reaction is producing a significant amount of debrominated starting material. How can I prevent this?

Hydrodehalogenation arises when the palladium-hydride species, formed via side reactions like β-hydride elimination or reaction with a proton source, reductively eliminates to replace the C-Br bond with a C-H bond.

Solution:

  • Check for Moisture : Ensure all reagents and solvents are scrupulously dry.[4]

  • Base Selection : The choice of base is critical. While stronger bases can sometimes accelerate the desired reaction, they can also promote side reactions. Potassium phosphate (K₃PO₄) is often a good starting point for heteroaryl couplings.[4][11] If issues persist, consider a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Ligand Choice : Bulky ligands that promote rapid reductive elimination can outcompete the hydrodehalogenation pathway.

Catalyst Selection Logic for Suzuki Coupling

G start Start Suzuki Coupling catalyst Initial Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) Base: K₃PO₄ Solvent: Dioxane/H₂O start->catalyst check_yield Reaction Outcome? catalyst->check_yield success High Yield Proceed to Scale-up check_yield->success >80% troubleshoot Low/No Yield or Side Products check_yield->troubleshoot <50% ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) Use Precatalyst (e.g., XPhos Pd G3) troubleshoot->ligand base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) ligand->base solvent Ensure Anhydrous Solvents (e.g., Toluene, THF) base->solvent re_evaluate Re-evaluate Outcome solvent->re_evaluate re_evaluate->success Improved re_evaluate->troubleshoot No Improvement (Consult Specialist)

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommended System 1 (Standard)Recommended System 2 (Optimized)Rationale
Pd Source Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2-5 mol%)Bulky ligand precatalysts are superior for overcoming catalyst inhibition.[10]
Ligand --Ligand is integrated into the precatalyst.
Base K₃PO₄ (2-3 eq.)Cs₂CO₃ (2-3 eq.)Stronger, yet often milder, bases can be effective for challenging substrates.[4]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene or 2-MeTHF (anhydrous)Anhydrous conditions can minimize side reactions like protodeboronation.
Temperature 85-100 °C80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the go-to method for forming C-N bonds.[12] The challenges are similar to the Suzuki coupling but are often exacerbated by the stronger coordinating ability of the amine coupling partner.

Q6: My amination reaction with a primary amine is failing. What catalyst system is recommended?

Standard ligands are often ineffective. For coupling with primary amines on a challenging 2-aminopyridine scaffold, specialized ligands are required.

Solution: Use a catalyst system known to be effective for this specific transformation. Research has shown that precatalysts derived from ligands like RuPhos and BrettPhos are outstanding for the C-N coupling of unprotected 3-halo-2-aminopyridines.[2][13]

  • Recommended Precatalyst: BrettPhos Pd G3.

  • Base: A strong, non-nucleophilic base is essential. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are the standard choices.[2][6] LiHMDS is particularly effective in these cases.[13]

Q7: The reaction is messy and I see multiple unidentified byproducts. What could be the cause?

This can result from several issues, including catalyst decomposition, side reactions involving the nitro group, or reactions with the solvent.

Solution:

  • Use a Precatalyst: Well-defined precatalysts provide a cleaner, more controlled initiation of the active catalyst, reducing decomposition pathways.[6]

  • Solvent Choice: Ethereal solvents like THF, 1,4-dioxane, or toluene are generally preferred. Avoid reactive solvents.[6]

  • Temperature Control: Do not overheat the reaction. While thermal energy is required, excessive heat can accelerate catalyst decomposition and side reactions. Run the reaction at the lowest temperature that provides a reasonable rate (typically 80-110 °C).

Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ParameterCoupling with Primary AminesCoupling with Secondary AminesRationale
Pd Source BrettPhos Pd G3 (2-4 mol%)RuPhos Pd G3 (2-4 mol%)These specific ligands are proven to be highly effective for aminations of 3-halo-2-aminopyridines.[2][13]
Base LiHMDS (2 eq.)NaOtBu (2 eq.)A strong, non-nucleophilic base is required to deprotonate the amine.[2]
Solvent Toluene or THF (anhydrous)Toluene or 1,4-Dioxane (anhydrous)Anhydrous, non-protic solvents are crucial for this reaction.
Temperature 80-100 °C90-110 °CTemperature must be optimized for specific amine coupling partners.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for installing an alkyne moiety.[14] This reaction typically uses a dual-catalyst system of palladium and copper(I).[15][16]

Q8: What is the role of the copper(I) co-catalyst, and is it always necessary?

The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex much more rapidly than the alkyne itself, greatly accelerating the overall reaction.[16]

While copper-free Sonogashira protocols exist, they often require higher temperatures or specialized ligands. For a substrate like this, the standard Pd/CuI system is the most reliable starting point.

Q9: My Sonogashira reaction is not going to completion. How can I improve the yield?

Incomplete conversion is often due to catalyst deactivation or suboptimal reaction parameters.

Solution:

  • Catalyst Choice : The classic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[15] A study on the Sonogashira coupling of 2-amino-3-bromopyridines found that Pd(CF₃COO)₂ with PPh₃ as a ligand was highly efficient.[17]

  • Base/Solvent : The amine base (e.g., Et₃N, piperidine) is critical. It serves to deprotonate the alkyne and scavenge the HBr byproduct. Using the amine as a co-solvent or in excess is common.[17] DMF is a good solvent for this reaction.[17]

  • Inert Atmosphere : Ensure the reaction is rigorously protected from oxygen, as it can cause homocoupling of the alkyne (Glaser coupling), a common side reaction.

Table 3: Recommended Conditions for Sonogashira Coupling
ParameterRecommended ConditionsRationale
Pd Source Pd(CF₃COO)₂ (2.5 mol%)Found to be highly effective for similar substrates.[17]
Ligand PPh₃ (5 mol%)Standard and effective phosphine ligand for this transformation.[17]
Cu(I) Source CuI (5 mol%)Essential co-catalyst to facilitate the transmetalation step.[17][18]
Base Et₃N (Triethylamine)Acts as both a base and a co-solvent.[17]
Solvent DMFA polar aprotic solvent that aids in substrate and catalyst solubility.[17]
Temperature 100 °CProvides sufficient energy for efficient coupling.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and cesium carbonate (2.0 eq.).

  • Add the palladium precatalyst, XPhos Pd G3 (0.02-0.05 eq.).

  • Seal the vial with a septum cap and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe (to make a ~0.1 M solution).

  • Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add this compound (1.0 eq.), BrettPhos Pd G3 (0.02-0.04 eq.), and LiHMDS (2.0 eq.) to an oven-dried reaction vial.

  • Remove the vial from the glovebox, add the amine coupling partner (1.2 eq.), and seal with a septum cap.

  • Evacuate and backfill the vial with argon.

  • Add anhydrous, degassed toluene via syringe (to make a ~0.1 M solution).

  • Heat the reaction at 90-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by column chromatography.

General Catalytic Cycle Diagram

G pd0 LₙPd(0) (Active Catalyst) oa_complex [LₙPd(II)(Ar)(X)] pd0->oa_complex Ar-X oa_label Oxidative Addition trans_complex [LₙPd(II)(Ar)(R)] oa_complex->trans_complex R-M trans_label Transmetalation trans_complex->pd0 Ar-R re_label Reductive Elimination product_complex [LₙPd(II)(Ar-R)]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hosseini-Shorafa, J., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(6), 983–1035. [Link]

  • Reddit r/chemistry. (2012). Suzuki coupling help. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ArODES. (2024). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (Thesis). [Link]

  • VIPEr. (2015). Ligand Effects in Pd-Catalyzed Cross Coupling. [Link]

  • Wang, S., et al. (2025). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Journal of Porphyrins and Phthalocyanines. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • de Souza, A. L. F., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4, 53442-53466. [Link]

  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]

  • Vantourout, J. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Grel, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20, 2748-2752. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (2019). Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • Cheminter. Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands. [Link]

  • Hassan, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

managing regioselectivity in reactions of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in reactions involving 5-Bromo-6-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile, yet complex, building block. Here, we move beyond simple protocols to address the "why" behind experimental outcomes, providing you with the insights needed to troubleshoot and control your reactions effectively.

Understanding the Substrate: An Overview of Reactivity

This compound (CAS 68957-50-6) is a highly substituted pyridine ring, presenting multiple potential sites for reaction.[1][2][3] The regiochemical outcome of any transformation is a delicate interplay between the electronic and steric influences of its four distinct substituents.

  • Pyridine Nitrogen: Intrinsically electron-withdrawing, it deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at the C2, C4, and C6 positions.[4]

  • Amino Group (-NH₂ at C2): A strong electron-donating group (+R effect) that can also act as a directing group and a potential ligand for metal catalysts.

  • Nitro Group (-NO₂ at C3): A powerful electron-withdrawing group (-I, -R effects) that strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C4) and para (C6) positions.[5]

  • Bromo Group (-Br at C5): An inductively electron-withdrawing but resonance-donating group. Crucially, it serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.

  • Methyl Group (-CH₃ at C6): A weak electron-donating group that exerts a significant steric influence on the adjacent C5 and N1 positions.

G sub 5-Bromo-6-methyl- 3-nitropyridin-2-amine snar S<sub>Nsub>Ar Reaction (e.g., R-O⁻, R-S⁻, R₂N-) sub->snar Strong Nucleophile (e.g., NaOMe, NaSPh) cross_coupling Pd Cross-Coupling (e.g., Suzuki, Buchwald) sub->cross_coupling Pd Catalyst + Boronic Acid or Amine product_snar_c4 Product A (C4 Substitution) snar->product_snar_c4 Kinetic Control (VNS-type) product_snar_nitro Product B (C3-NO₂ Substitution) snar->product_snar_nitro Thermodynamic Control? (High Temp, Strong Nu) product_cross_coupling Product C (C5-Br Substitution) cross_coupling->product_cross_coupling Standard Conditions

Sources

Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS: 68957-50-6). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile pyridine derivative in their synthetic workflows. The unique substitution pattern of this molecule—featuring an amino group, a nitro group, a bromine atom, and a methyl group—imparts a specific set of chemical properties that can present challenges during reaction workup and purification.[1][2]

The presence of both electron-withdrawing (nitro, bromo) and electron-donating (amino, methyl) groups, along with the basic nitrogen of the pyridine ring, results in a compound with moderate polarity and specific solubility characteristics. Its structure makes it a valuable intermediate, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, for the synthesis of complex, biologically active molecules.[1][3]

This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a practical question-and-answer format to help you navigate these challenges effectively, ensuring high purity and yield for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during workup?

A1: Understanding the molecule's characteristics is the first step to a successful workup.

  • Polarity and Solubility: The combination of a polar nitro group (-NO₂) and amino group (-NH₂) with a lipophilic bromine atom (-Br) and methyl group (-CH₃) gives the molecule an intermediate polarity.[1] It exhibits moderate solubility in polar aprotic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and acetone, but is generally poorly soluble in nonpolar solvents like hexanes and sparingly soluble in water.

  • Basicity: The compound has two basic centers: the endocyclic pyridine nitrogen and the exocyclic 2-amino group. The 2-amino group's basicity is significantly reduced by the adjacent electron-withdrawing nitro group. The pyridine nitrogen can be protonated under acidic conditions (pH < 4-5), which can be used to manipulate its solubility (e.g., making it water-soluble for washing away non-basic impurities).

  • Stability: The compound is generally stable under standard workup conditions. However, the nitro group can be sensitive to strong reducing agents that might be used to quench a reaction.[4] It is also thermally stable, with a reported melting point between 205-208°C.[2][5]

  • Appearance: It is typically a yellow to light-brown powder.[2][5] A significant color change during workup (e.g., to a dark tar) may indicate decomposition or the presence of persistent impurities.

Q2: My reaction mixture is a dark, heterogeneous slurry containing residual palladium catalyst. What is the best initial step?

A2: For palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the first step is crucial for a clean workup. The dark color is often from palladium black (Pd(0)), which can complicate extractions by causing emulsions.

Recommended First Step: Filtration through Celite®.

  • Dilute the reaction mixture with a solvent that fully dissolves your desired product, such as ethyl acetate or DCM.

  • Prepare a short plug of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. The pad should be about 1-2 cm thick.

  • Wet the Celite® pad with the same solvent used for dilution.

  • Filter the reaction mixture through the Celite® pad under vacuum.[6]

  • Wash the reaction flask and the Celite® pad thoroughly with additional solvent to ensure complete recovery of the product.

This procedure effectively removes insoluble catalyst residues and other particulates, providing a clear filtrate that is much easier to handle in subsequent extractive steps.

Q3: I'm experiencing persistent emulsions during my liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common when working with amine-containing compounds and residual catalyst fines. Here are several strategies to break them:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion layer.

  • Patience and Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. If an emulsion forms, let the funnel stand for 10-30 minutes.

  • Filtration: Filter the entire emulsified mixture through the Celite® pad, as described in Q2. This can physically disrupt the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some DCM can help.

Q4: How can I effectively remove phosphine ligands and their oxides from a Buchwald-Hartwig reaction?

A4: Phosphine-based ligands (e.g., XantPhos, BINAP) and their corresponding oxides are common impurities that can be challenging to remove due to their polarity, which often overlaps with that of the product.

  • Acidic Wash: If your product is stable to acid, perform an extraction with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer, while the neutral phosphine oxide remains in the organic layer. You can then basify the aqueous layer and re-extract your product.

  • Solvent Choice for Chromatography: Phosphine oxides are often highly polar. Using a less polar eluent system for column chromatography (e.g., Hexanes/EtOAc) can help retain the oxides at the baseline while your product elutes.

  • Alternative Workup: For some Buchwald-Hartwig reactions, a simple filtration and recrystallization may be sufficient if the product has favorable crystallization properties.[7]

Q5: What is the most reliable method for purifying the final product derived from this compound?

A5: The choice between column chromatography and recrystallization depends on the scale of the reaction and the nature of the impurities.[8]

  • Flash Column Chromatography: This is the most versatile and common method for purifying products from cross-coupling reactions.[8][9] It is excellent for separating compounds with different polarities, such as unreacted starting material, byproducts, and ligand residues. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: This is an ideal method for obtaining highly pure, crystalline solid products, especially on a larger scale.[8] It is most effective when impurities are present in small amounts and have different solubility profiles than the product. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).

Troubleshooting Guides by Reaction Type

Guide 1: Suzuki-Miyaura Coupling Workup

The Suzuki coupling is a robust C-C bond-forming reaction, but workup can be complicated by boronic acid-related byproducts and catalyst residues.[10]

Problem Probable Cause(s) Recommended Solution(s)
Recovery of Starting Material (SM) and Protodebrominated SM 1. Incomplete reaction. 2. Degradation (protodeborylation) of the boronic acid/ester.[11]1. Confirm Reaction Completion: Use TLC or LC-MS to confirm the reaction has gone to completion before starting the workup. 2. Aqueous Base Wash: During extraction, wash the organic layer with an aqueous base (e.g., 1M Na₂CO₃ solution) to remove unreacted boronic acid and its byproducts.
Low Isolated Yield After Extraction 1. Product is partially soluble in the aqueous phase. 2. Product precipitated during filtration or extraction.1. Back-Extraction: Back-extract the aqueous layers with fresh organic solvent (e.g., EtOAc or DCM) to recover any dissolved product. 2. Solvent Selection: Ensure the chosen organic solvent fully dissolves the product. If precipitation occurs, add more solvent or a more polar co-solvent.
Final Product is Contaminated with a Gray/Black Powder Palladium catalyst residue was not fully removed.1. Re-dissolve and Re-filter: Dissolve the crude product in a suitable solvent and filter again through a fresh Celite® pad or a 0.45 µm syringe filter. 2. Charcoal Treatment: Stirring a solution of the crude product with activated charcoal for 15-30 minutes can adsorb residual palladium, followed by filtration through Celite®.
Guide 2: Buchwald-Hartwig Amination Workup

This C-N bond-forming reaction is powerful but often leaves behind persistent catalyst and ligand-related impurities.[12][13]

Problem Probable Cause(s) Recommended Solution(s)
Product is Contaminated with Phosphine Oxide The phosphine ligand used in the reaction has been oxidized and is co-eluting with the product.1. Optimize Column Chromatography: Use a shallower gradient and a less polar solvent system (e.g., start with 100% Hexanes or Toluene and slowly increase the percentage of EtOAc). 2. Acidic Wash (If applicable): As mentioned in FAQ A4, use an acidic wash to separate the basic product from the neutral phosphine oxide.
Difficulty Removing the Strong Base (e.g., NaOtBu, K₃PO₄) Incomplete quenching of the base before extraction.1. Quench Thoroughly: Before extraction, carefully quench the reaction with a saturated aqueous NH₄Cl solution or water. 2. Multiple Water Washes: Wash the organic layer multiple times with water and finally with brine to remove residual inorganic salts.
Reaction Appears Complete by LC-MS, but Yield is Low The product may have chelated to the palladium, hindering its extraction into the organic phase.1. Ammonia Wash: During the workup, washing with a dilute ammonium hydroxide solution can sometimes help break up palladium-amine complexes, liberating the product. 2. Stir with EDTA: Stirring the organic layer with a solution of a chelating agent like EDTA for 30-60 minutes can sequester metal ions.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Extractive Workup

This protocol is a general procedure for quenching and extracting the product from a typical cross-coupling reaction mixture.

  • Cool the Reaction: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature.

  • Quench: Slowly pour the reaction mixture into a beaker containing water or a saturated aqueous solution of NH₄Cl while stirring.

  • Filter (If Necessary): If significant solids (catalyst, salts) are present, filter the entire quenched mixture through a pad of Celite®, washing with ethyl acetate.[6] Collect the filtrate in a separatory funnel.

  • Extract: Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Combine and Wash: Combine the organic layers. Wash the combined organic phase sequentially with:

    • Water (1 x 50 mL)

    • Saturated aqueous NaHCO₃ (1 x 50 mL) - to remove acidic impurities.

    • Brine (1 x 50 mL) - to remove excess water and aid in phase separation.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a solid product when impurities are minimal.[8]

  • Choose a Solvent System: Select a solvent or solvent pair in which your product has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, EtOAc/Hexane).

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Allow the crystals to air dry on the filter, then transfer them to a vacuum oven to remove all traces of solvent.

Visualizations & Data

Diagrams

Workup_Strategy Diagram 1: Workup & Purification Strategy Workflow start Reaction Complete (by TLC/LC-MS) quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench filter_celite Filter through Celite®? quench->filter_celite perform_filter Dilute & Filter through Celite® filter_celite->perform_filter Yes (Pd catalyst present) extraction Liquid-Liquid Extraction (e.g., EtOAc/H₂O) filter_celite->extraction No perform_filter->extraction dry_concentrate Dry (Na₂SO₄) & Concentrate extraction->dry_concentrate crude_product Crude Product Obtained dry_concentrate->crude_product purification_choice Purity Check (TLC/¹H NMR) Choose Purification Method crude_product->purification_choice column Flash Column Chromatography purification_choice->column Complex Mixture recrystallize Recrystallization purification_choice->recrystallize Solid w/ Minor Impurities final_product Pure Product column->final_product recrystallize->final_product

Caption: A generalized workflow for workup and purification.

Troubleshooting_Yield Diagram 2: Troubleshooting Low Post-Workup Yield start Low Yield After Workup check_aqueous Analyze Aqueous Layer(s) by TLC/LC-MS start->check_aqueous product_in_aqueous Product Detected in Aqueous Phase check_aqueous->product_in_aqueous Yes no_product_in_aqueous No Product in Aqueous Phase check_aqueous->no_product_in_aqueous No cause_solubility Cause: Product is water-soluble or was protonated. product_in_aqueous->cause_solubility cause_incomplete Cause: Incomplete reaction or decomposition. no_product_in_aqueous->cause_incomplete solution_back_extract Solution: Back-extract aqueous layers with more organic solvent (EtOAc or DCM). Adjust pH if necessary. cause_solubility->solution_back_extract solution_reoptimize Solution: Re-evaluate reaction conditions (time, temp). Check stability of product under workup conditions. cause_incomplete->solution_reoptimize

Caption: A troubleshooting guide for low product yield.

Data Table

Table 1: Common Solvents for Workup and Purification

SolventBoiling Point (°C)Polarity IndexUse CaseNotes
Hexanes 690.1Eluent for column chromatography (nonpolar component), recrystallization (to precipitate product).Good for separating nonpolar impurities.
Ethyl Acetate (EtOAc) 774.4Primary extraction solvent, eluent for column chromatography (polar component), recrystallization.Versatile, good solvent for many pyridine derivatives.
Dichloromethane (DCM) 403.1Extraction solvent, eluent for column chromatography.Higher density than water. Good for dissolving polar compounds. Volatile.
Ethanol (EtOH) 784.3Recrystallization solvent.Can be difficult to remove completely under vacuum.
Toluene 1112.4Reaction solvent, can be used in chromatography for certain separations.High boiling point.

References

  • Scott, P., et al. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690, 3373-3382. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 5-Bromo-6-methyl-3-nitropyridine-2-amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2012). Suzuki coupling help. Retrieved from [Link]

  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2012). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Angene. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved from [Link]

  • Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

Sources

stability issues of 5-Bromo-6-methyl-3-nitropyridin-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-6-methyl-3-nitropyridin-2-amine. As a substituted nitropyridine, this compound possesses a unique combination of functional groups that contribute to its utility in synthesis and biological applications, but also present specific challenges regarding its stability in solution.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and maximize the shelf-life of your compound in solution.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound in solution.

Issue 1: You observe a gradual color change in your solution, from yellow to orange or brown, over time.

Potential Cause: This color change is often indicative of compound degradation. The nitro group on the pyridine ring makes the compound susceptible to decomposition, which can be accelerated by factors such as light, high temperature, and the chemical nature of the solvent.[2] For many aminopyridine derivatives, darkening upon storage is a known issue.[3]

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to minimize light exposure. Photodegradation is a common issue for nitroaromatic compounds.

  • Control Temperature: Store the solution at a lower temperature. For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage (weeks to months), freezing (-20 °C or -80 °C) is advisable. Note that you should perform a freeze-thaw stability test to ensure the compound remains in solution upon temperature cycling.

  • Solvent Choice: If you are using a protic solvent like methanol or ethanol, consider switching to an aprotic solvent such as DMSO, DMF, or acetonitrile for stock solutions. While the compound is soluble in alcohols, the presence of a labile proton can sometimes facilitate degradation pathways.[3]

  • Inert Atmosphere: If possible, degas your solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon). This will minimize oxidative degradation.

Issue 2: Your compound precipitates out of solution, especially after refrigeration or freeze-thaw cycles.

Potential Cause: this compound is sparingly soluble in water and its solubility in organic solvents is also limited and highly temperature-dependent.[4] The bromine atom enhances its lipophilicity, which can affect its solubility profile.[1]

Troubleshooting Steps:

  • Determine Solubility Limits: Before preparing a stock solution, it is crucial to determine the approximate solubility of the compound in your chosen solvent at the intended storage temperature.

  • Use of Co-solvents: If you need to use an aqueous buffer for your experiments, consider preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use. Be mindful of the final concentration of the organic solvent in your assay.

  • Gentle Warming and Sonication: If precipitation occurs upon cooling, you may be able to redissolve the compound by gently warming the solution (e.g., in a 37 °C water bath) and sonicating for a few minutes. Avoid excessive heat, as this can accelerate degradation.

  • pH Adjustment of Aqueous Solutions: The amino group on the pyridine ring means the compound has a basic character. The solubility of such compounds in aqueous solutions can be highly pH-dependent.[5] Forcing the pH to be more acidic might improve solubility by protonating the amine, but could also introduce instability. It is critical to experimentally determine the optimal pH for both solubility and stability.

Issue 3: You are observing inconsistent results in your biological or chemical assays.

Potential Cause: Inconsistent results are often a downstream effect of compound instability. If the concentration of the active compound is decreasing over time due to degradation, the observed effects in your assays will also diminish. Hydrolysis, particularly in alkaline aqueous solutions, can be a significant issue for compounds with functional groups susceptible to it.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocol: Short-Term Stability Assessment

  • Prepare a fresh solution of this compound in your final assay buffer at the working concentration.

  • Immediately analyze a sample (t=0) using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial peak area or concentration.

  • Keep the solution under the same conditions as your assay (e.g., room temperature, specific lighting).

  • Analyze samples at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Compare the peak area or concentration at each time point to the t=0 sample. A significant decrease indicates instability under your assay conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: For long-term storage, aprotic solvents are generally preferred to minimize the risk of solvolysis.

SolventSuitabilityComments
DMSO Excellent High solubility, good for long-term storage at -20°C or -80°C.
DMF Good Similar to DMSO, but can be more reactive. Ensure high purity.
Acetonitrile Good A good choice for analytical purposes, less viscous than DMSO/DMF.
Ethanol/Methanol Fair Can be used for short-term storage, but the protic nature may lead to long-term instability.
Water Poor The compound is sparingly soluble in water.[4] Not recommended for stock solutions.

Q2: How should I store solutions of this compound?

A2: Proper storage is critical to maintaining the integrity of the compound.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability.

  • Light: Always protect solutions from light by using amber vials or wrapping them in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage, consider aliquoting the stock solution into smaller volumes under an inert atmosphere (nitrogen or argon) to minimize freeze-thaw cycles and exposure to oxygen.

Q3: What is the likely effect of pH on the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be significantly influenced by pH.[5]

Caption: The potential impact of pH on the stability of the compound.

In general, for many organic compounds, hydrolysis is accelerated under alkaline conditions.[6][7] Therefore, it is advisable to maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 4-7) for better stability. However, this must be balanced with solubility requirements and the specific conditions of your experiment.

Q4: Are there any known chemical incompatibilities for this compound?

A4: While specific reactivity data for this exact molecule is limited, based on its functional groups, you should avoid the following:

  • Strong Oxidizing Agents: The amino and methyl groups can be susceptible to oxidation.[3][8]

  • Strong Reducing Agents: The nitro group can be readily reduced.

  • Strong Acids and Bases: These can catalyze decomposition, as discussed in the pH section.

  • Reactive Nucleophiles: The bromine atom on the electron-deficient pyridine ring may be susceptible to nucleophilic aromatic substitution, especially under harsh conditions.

Always conduct small-scale compatibility tests if you plan to mix this compound with other reactive reagents.

References

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation and stability constants of 2-aminopyridine and its complexes at different temperatures. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • ResearchGate. (2005, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • SIELC Technologies. (2018, February 16). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]

  • DigitalCommons@USU. (2001, July). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]

  • Semantic Scholar. (2005, September 1). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Retrieved from [Link]

  • Acta Chimica Slovenica. (2006). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Retrieved from [Link]

  • PubMed Central. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS 68957-50-6). This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities of this highly functionalized pyridine derivative. Here, we will dissect the inherent reactivity challenges of this molecule and provide actionable, field-proven strategies to ensure the success of your synthetic campaigns.

The structure of this compound presents a unique set of challenges and opportunities. The pyridine core is rendered electron-deficient by the strongly withdrawing nitro group at the 3-position. This electronic feature significantly influences the reactivity of the bromine atom at the 5-position, often leading to low reactivity in standard cross-coupling reactions.[1] However, this same electron deficiency can be leveraged to facilitate other transformations, such as nucleophilic aromatic substitution.[2][3]

This guide is structured to provide direct, practical solutions to common issues encountered when working with this substrate. We will explore troubleshooting strategies for key transformations and provide detailed protocols to enhance reaction efficiency and yield.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. My starting material is either recovered, or I see significant decomposition. What is going wrong?

Answer: This is a common challenge stemming from the electronic nature of the substrate. The electron-withdrawing nitro group deactivates the pyridine ring, making the oxidative addition of the palladium catalyst to the C-Br bond the rate-limiting and often difficult step.[4][5] Additionally, the primary amine at the 2-position can coordinate to the palladium center, potentially leading to catalyst inhibition.[6]

Troubleshooting Workflow:

start Low/No Suzuki Coupling Product catalyst Optimize Catalyst System start->catalyst ligand Select Appropriate Ligand catalyst->ligand Key for electron-deficient substrates base Choose a Suitable Base ligand->base solvent Modify Solvent System base->solvent boron Consider Boronic Acid/Ester Stability solvent->boron protect Protect the Amine Group boron->protect result Improved Yield protect->result

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Solutions:

  • Catalyst and Ligand Selection: For electron-deficient aryl bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] More electron-rich and sterically bulky phosphine ligands are required to promote the oxidative addition step.

    • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent choices.[8] They form highly active, monoligated Pd(0) species that are more effective at activating the C-Br bond.

    • Pre-catalysts: Consider using palladium pre-catalysts like SPhos Pd G3 or XPhos Pd G4, which are air- and moisture-stable and generate the active catalyst in situ.[9]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred.

    • Effective Bases: Potassium phosphate (K₃PO₄) is often a good starting point.[6] For more challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective, but be mindful of potential side reactions with other functional groups.[8][10]

  • Solvent System: The solvent must be able to dissolve all reactants and facilitate the reaction at the required temperature.

    • Common Solvents: A mixture of an organic solvent and water is typical for Suzuki reactions. Toluene/water, 1,4-dioxane/water, or THF/water are common choices.[6][9] The water is necessary to help dissolve the inorganic base and facilitate transmetalation.[11][12]

  • Protecting the Amine: The free amine can interfere with the catalyst.[6] While many modern catalyst systems can tolerate free amines, protection may be necessary if other optimization strategies fail.

    • Protection Strategy: Acetylation of the amine to form the corresponding acetamide can prevent catalyst inhibition.[6] This protecting group can be readily removed under acidic or basic conditions after the coupling reaction.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-6 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1, 0.1 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Failure in Buchwald-Hartwig Amination

Question: I'm trying to perform a Buchwald-Hartwig amination on this compound with a secondary amine, but the reaction is not proceeding. What factors should I consider?

Answer: Similar to the Suzuki coupling, the electron-deficient nature of the pyridine ring makes oxidative addition challenging. Furthermore, the presence of the primary amine on the substrate can lead to competitive self-coupling or catalyst inhibition.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Catalyst/Ligand Use a modern Buchwald ligand system (e.g., RuPhos, BrettPhos) with a suitable palladium source (e.g., Pd₂(dba)₃).[8]These ligands are designed to facilitate the coupling of electron-deficient substrates and are often tolerant of functional groups like primary amines.[13]
Base A strong, non-nucleophilic base is crucial. LiHMDS is often the base of choice for these challenging couplings.[8]LiHMDS is highly effective at deprotonating the incoming amine without causing unwanted side reactions.[10]
Solvent Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred.These solvents are compatible with the strong bases required and can facilitate the reaction at elevated temperatures.
Temperature Higher reaction temperatures (e.g., 100-120 °C) may be necessary to overcome the activation barrier for oxidative addition.Increased thermal energy can help drive the sluggish oxidative addition step to completion.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the this compound (1.0 eq.), the amine coupling partner (1.2 eq.), Pd₂(dba)₃ (2-5 mol%), and the appropriate ligand (e.g., RuPhos, 4-10 mol%) in a dry Schlenk flask.

  • Add anhydrous toluene or 1,4-dioxane.

  • Add LiHMDS (1.5-2.0 eq.) as a solid or a solution in THF.

  • Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

FAQs: Understanding the Reactivity of this compound

Q1: Can the nitro group be used as a leaving group in nucleophilic aromatic substitution (SNAr) reactions?

A1: Yes, under certain conditions. The nitro group, particularly when positioned ortho or para to an activating group, can be displaced by strong nucleophiles.[2] For 3-nitropyridines, the nitro group can be susceptible to substitution, especially with soft nucleophiles like thiols.[3] This provides an alternative synthetic pathway if cross-coupling at the bromine position is unsuccessful.

Q2: Is it possible to selectively reduce the nitro group without affecting the bromo substituent?

A2: Yes, selective reduction of the nitro group is a common transformation.

  • Recommended Reagents: Standard conditions such as iron powder in acetic acid or ethanol/water with an acid catalyst (like HCl or NH₄Cl) are effective for this reduction.[14][15] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another reliable method. These conditions are generally mild enough to leave the C-Br bond intact.

Q3: Can I perform other cross-coupling reactions, such as Sonogashira or Heck couplings?

A3: In principle, yes. However, you will likely face similar reactivity challenges as with the Suzuki and Buchwald-Hartwig reactions due to the electron-deficient nature of the substrate.[16] Optimization of the catalyst system, particularly the ligand, will be crucial for success. For Sonogashira coupling, the addition of a copper(I) co-catalyst is standard. For Heck reactions, a strong base and a polar aprotic solvent are typically required.

Q4: Are there any alternative strategies to functionalize this molecule if cross-coupling fails?

A4: Vicarious Nucleophilic Substitution (VNS) is a powerful method for C-H functionalization of electron-deficient aromatic rings.[17][18] This reaction involves the addition of a nucleophile (typically a carbanion with a leaving group at the alpha-position) to the aromatic ring, followed by base-induced elimination to restore aromaticity. This could be a viable strategy to introduce substituents at positions ortho or para to the nitro group.

Conclusion

Successfully employing this compound in organic synthesis requires a nuanced understanding of its electronic properties. The low reactivity in palladium-catalyzed cross-coupling reactions is a significant hurdle, but it can be overcome through the judicious selection of modern, highly active catalyst systems, appropriate bases, and optimized reaction conditions. By approaching experimental design with the principles outlined in this guide, researchers can unlock the synthetic potential of this versatile building block for applications in drug discovery and materials science.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Holt, H. J., Tjosaas, F., Bakke, J. M., & Fiksdahl, A. (2005).
  • Galyakina, I. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693.
  • Grudzień, K., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. (2021). [Link]

  • Afanasyev, O. I., et al. (2018). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry, 42(10), 7856-7865.
  • Grudzień, K., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243.
  • Campeau, L. C., et al. (2009). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 131(10), 3291-3306.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wang, D., et al. (2018). Regiodivergent Cross-Dehydrogenative Coupling of Pyridines and Benzoxazoles: Discovery of Organic Halides as Regio-Switching Oxidants. Organic Letters, 20(15), 4559-4562.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ilovaisky, A. I., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
  • Chen, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(33), 6465-6473.
  • Reddit. Struggling with Suzuki Reaction. r/Chempros. (2024). [Link]

  • Kelly, T. R., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-390.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Inozemtsev, A. N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.
  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. (2025). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Wisniewski, S. R., et al. (2016). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons.
  • Mako, T. L., & Morken, J. P. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5481-5484.
  • Pharmaceutical Technology. (2015). New Horizons for Cross-Coupling Reactions. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Li, Y., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. The Journal of Organic Chemistry, 71(1), 379-381.
  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet. [Link]

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analytical methods for detecting impurities in 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-Bromo-6-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities in this critical pharmaceutical intermediate. Adherence to strict purity thresholds is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document will equip you with the necessary knowledge to develop robust analytical methods, troubleshoot common experimental issues, and interpret your results with confidence, all while maintaining compliance with regulatory standards.

The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Impurities, which can be introduced from starting materials, arise as by-products during synthesis, or form upon degradation, can significantly impact the quality, safety, and efficacy of the final drug product.[3] Therefore, rigorous analytical testing is not just a regulatory requirement but a scientific necessity.

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as ICH Q3A(R2), that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5][6] Understanding these thresholds is fundamental to a compliant and scientifically sound impurity control strategy.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[4][7]

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the analysis of this compound and its impurities.

HPLC-Related Issues

Q1: My HPLC chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue when analyzing basic compounds like pyridinamines.[8] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[8][9]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is to operate at a lower pH (e.g., pH 2.5-3.5) using a suitable buffer (e.g., phosphate or formate). At low pH, the silanol groups are protonated and less likely to interact with the protonated amine.[8]

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[10]

  • Column Selection: Employ a modern, high-purity, end-capped column. These columns have a lower concentration of residual silanols. Base-deactivated columns are specifically designed for the analysis of basic compounds.[10]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[9]

Q2: I'm having difficulty separating a known impurity from the main peak of this compound. How can I improve the resolution?

A2: Achieving adequate resolution between a main component and a closely eluting impurity requires careful method optimization.

Optimization Strategies:

  • Modify Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient can help to separate closely eluting peaks.

  • Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different retention mechanisms.

  • Temperature: Lowering the column temperature can sometimes enhance resolution, although it may increase backpressure.

GC-Related Issues

Q3: Can I use Gas Chromatography (GC) to analyze for impurities? What are the challenges?

A3: Yes, GC can be a powerful tool, especially for identifying volatile or semi-volatile impurities that may not be amenable to HPLC.[11][12] However, the polar and thermolabile nature of amine-containing compounds can present challenges.[13]

Key Considerations:

  • Derivatization: To improve volatility and thermal stability, derivatization of the amine group may be necessary.

  • Column Selection: A polar capillary column is often required to achieve good peak shape and resolution for these types of compounds.

  • Injector Temperature: The injector temperature should be optimized to ensure efficient volatilization without causing degradation of the analyte or its impurities.

Spectroscopy-Related Issues

Q4: How can I definitively identify an unknown impurity detected by HPLC-UV?

A4: While HPLC-UV is excellent for quantification, it does not provide definitive structural information. For structural elucidation, hyphenated techniques are essential.

Workflow for Identification:

  • LC-MS Analysis: The most direct approach is to couple the HPLC to a mass spectrometer (MS).[14] The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for determining the molecular formula.[15]

  • Tandem MS (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) will yield a fragmentation pattern that can be used to piece together the structure of the molecule.[15]

  • NMR Spectroscopy: For complete and unambiguous structure determination, it is often necessary to isolate the impurity (e.g., by preparative HPLC) and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17][18] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can reveal the connectivity of atoms within the molecule.[16]

Troubleshooting Guides

Guide 1: HPLC Method Development and Troubleshooting Workflow

This guide provides a systematic approach to developing a robust HPLC method for impurity profiling and troubleshooting common issues.

HPLC_Troubleshooting start Start: Poor Peak Shape or Resolution check_tailing Is Peak Tailing Observed? start->check_tailing check_resolution Is Resolution Inadequate? start->check_resolution check_tailing->check_resolution No tailing_ph Adjust Mobile Phase pH (2.5-3.5) check_tailing->tailing_ph Yes res_mobile_phase Optimize Organic:Aqueous Ratio check_resolution->res_mobile_phase Yes tailing_column Use Base-Deactivated Column tailing_ph->tailing_column tailing_overload Dilute Sample tailing_column->tailing_overload tailing_solved Peak Shape Acceptable? tailing_overload->tailing_solved tailing_solved->check_resolution No end_good End: Method Optimized tailing_solved->end_good Yes res_gradient Implement Shallow Gradient res_mobile_phase->res_gradient res_column_chem Try Different Stationary Phase res_gradient->res_column_chem res_solved Resolution Acceptable? res_column_chem->res_solved res_solved->end_good Yes end_bad Re-evaluate Method Strategy res_solved->end_bad No Impurity_ID_Workflow start Start: Unknown Peak Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms hrms Obtain High-Resolution Mass (HRMS) for Elemental Composition lcms->hrms msms Acquire MS/MS Fragmentation Data hrms->msms propose_structure Propose Putative Structure(s) msms->propose_structure isolate Isolate Impurity (Prep-HPLC) propose_structure->isolate nmr Acquire 1D and 2D NMR Data isolate->nmr confirm_structure Confirm Structure nmr->confirm_structure

Sources

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS: 68957-50-6). This document is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of working with this versatile building block. Our focus is to provide actionable, field-proven insights into a critical, yet often underestimated, experimental parameter: the choice of solvent.

The unique arrangement of a nucleofugal bromine atom, a potent electron-withdrawing nitro group, and an electron-donating amino group makes this pyridine derivative a highly valuable substrate, particularly for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] However, its reactivity is profoundly influenced by the surrounding solvent environment. This guide will address common challenges and questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reactivity of this compound.

Q1: What are the key reactive sites on this molecule and how do they influence its chemistry?

A: The reactivity of this compound is dominated by the interplay of its substituents, making it an activated system for Nucleophilic Aromatic Substitution (SNAr).

  • The Leaving Group: The bromine atom at the C5 position is the primary leaving group (nucleofuge).

  • The Activating Group: The nitro group (NO₂) at the C3 position is a powerful electron-withdrawing group. Through resonance, it delocalizes negative charge, strongly activating the pyridine ring for nucleophilic attack, especially at positions ortho and para to it.[3]

  • The Modulating Groups: The amino group (NH₂) at C2 and the methyl group (CH₃) at C6 are electron-donating groups. While the amino group generally activates a ring toward electrophilic substitution, in this context, its primary role is to modulate the overall electron density and regioselectivity.

The most common reaction pathway involves a nucleophile attacking the carbon bearing the bromine, leading to a substitution reaction. The nitro group is essential for stabilizing the negatively charged intermediate formed during this process.

Q2: Why is solvent choice so critical for Nucleophilic Aromatic Substitution (SNAr) reactions involving this compound?

A: The choice of solvent is paramount because the SNAr reaction proceeds through a charged, high-energy intermediate known as a Meisenheimer complex .[3] The solvent's ability to stabilize or destabilize this complex directly dictates the reaction rate and, in some cases, the product distribution.

The reaction mechanism involves two key steps:

  • Addition: The nucleophile attacks the electron-deficient carbon atom bonded to the bromine, forming the negatively charged, resonance-stabilized Meisenheimer complex. This is typically the rate-determining step.

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

A suitable solvent must effectively stabilize the charged Meisenheimer complex to lower the activation energy of the first step. This is why a one-size-fits-all approach to solvent selection often leads to failed experiments.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems encountered during experimentation.

Issue Category: Low or No Product Conversion

Q3: My SNAr reaction with an amine nucleophile is extremely slow or not working at all. I'm using Toluene. Could the solvent be the problem?

A: Yes, almost certainly. Toluene is a non-polar aprotic solvent. It is incapable of effectively stabilizing the highly polar, charged Meisenheimer complex that is the key intermediate in this reaction.[4][5] The lack of stabilization results in a very high activation energy barrier, effectively preventing the reaction from proceeding at a reasonable rate.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The solvent of first choice for SNAr reactions should be a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or Acetonitrile (ACN) .[4] These solvents have high dielectric constants and are excellent at solvating cations and charged intermediates without strongly hydrogen-bonding to the nucleophile.

  • Consider Temperature: If solubility is an issue in ACN, moving to a higher boiling solvent like DMF or DMSO allows for higher reaction temperatures, which can also increase the reaction rate.

Q4: I switched to Methanol, a polar solvent, but my reaction with a charged nucleophile (e.g., sodium thiophenoxide) is still slow. Why?

A: This is a classic case of nucleophile deactivation by a polar protic solvent. Methanol (MeOH) is a polar protic solvent, meaning it has an acidic proton (-OH). It forms a strong hydrogen-bonding shell around your charged nucleophile.[6][7] This "solvation cage" stabilizes the nucleophile, lowering its ground state energy and making it less reactive and less available to attack the pyridine ring.

Solution Workflow:

G start Charged Nucleophile (e.g., RO⁻, RS⁻) in Protic Solvent (MeOH, EtOH)? problem Problem: Nucleophile is deactivated by H-bonding. Reaction rate is low. start->problem Yes yes_path Yes no_path No solution Solution: Switch to a Polar APROTIC Solvent (DMF, DMSO, THF). problem->solution

Caption: Decision workflow for troubleshooting slow reactions with charged nucleophiles.

Issue Category: Side Product Formation & Purity

Q5: I'm observing a significant amount of an unexpected side product when running my reaction in DMSO at high temperatures. What could be happening?

A: While DMSO is an excellent solvent for SNAr, it is not always inert, especially at elevated temperatures (>120 °C) or in the presence of strong bases. You could be observing products arising from reaction with the solvent or its impurities (e.g., dimethyl sulfide, water).

Another possibility is that high temperatures are enabling a competing reaction pathway. In some substituted pyridines, the nitro group itself can be displaced, or other complex decompositions can occur.[8]

Preventative Measures:

  • Lower the Temperature: First, attempt the reaction at a lower temperature for a longer duration. Many SNAr reactions proceed smoothly in DMF or DMSO at 60-80 °C.

  • Use High-Purity Solvent: Ensure you are using a dry, high-purity grade of DMSO or DMF. Water impurities can lead to hydrolysis byproducts.

  • Solvent Screening: If side reactions persist, screen other polar aprotic solvents like DMF, DMAc (Dimethylacetamide), or NMP (N-Methyl-2-pyrrolidone), which may offer a different reactivity profile.

Q6: I'm trying to perform a substitution using sodium hydroxide in ethanol and I'm getting a mixture of the desired hydroxylated product and an ethoxy-substituted byproduct. How do I improve selectivity?

A: This is a case of competing nucleophiles and solvolysis. Ethoxide (EtO⁻), formed by the deprotonation of ethanol by NaOH, is also a potent nucleophile and is present in vast excess as the solvent. It competes with the hydroxide ion (HO⁻) in the SNAr reaction.

Solutions for Selectivity:

  • Change the Solvent System: To favor the hydroxide substitution, you must use a solvent that is not a competing nucleophile. A mixture of Dioxane and Water or THF and Water is a standard choice. Water acts as the solvent and the source of the hydroxide nucleophile (when base is added), while the organic co-solvent (Dioxane/THF) helps to dissolve the starting material.

  • Use a Phase-Transfer Catalyst: In a biphasic system (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the hydroxide ion into the organic phase to react, minimizing the participation of other nucleophiles.

Issue Category: Solubility & Work-Up

Q7: My starting material, this compound, has poor solubility in many common solvents. What are the best options for achieving a homogeneous reaction mixture?

A: The combination of polar (amino, nitro) and non-polar (bromo, methyl, pyridine ring) features gives this compound tricky solubility properties.

  • Excellent Solubility: DMSO and DMF are generally the best solvents for dissolving this starting material and achieving a homogeneous reaction environment.

  • Moderate Solubility: THF , Dioxane , and Acetonitrile can often dissolve the compound, especially with gentle heating.

  • Poor Solubility: Alcohols (Methanol, Ethanol) and non-polar solvents (Toluene, Hexanes, Dichloromethane) are typically poor choices for dissolving the starting material at room temperature.

Q8: The reaction worked beautifully in DMSO, but now I can't get rid of the solvent during work-up. What are the best practices?

A: Removing high-boiling polar aprotic solvents is a common challenge. Simple evaporation is ineffective due to their high boiling points (DMSO: 189 °C, DMF: 153 °C).

Recommended Work-up Protocol:

  • Dilute with Water: After the reaction is complete, cool the mixture and pour it into a significant volume of cold water or ice water. Many organic products will precipitate out.

  • Collect Precipitate: If a solid crashes out, it can be collected by filtration, washed thoroughly with water to remove residual DMSO/DMF, and then washed with a non-polar solvent like ether or hexanes to dry.

  • Liquid-Liquid Extraction: If the product is soluble, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract several times with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . The DMSO/DMF will preferentially remain in the aqueous layer.

  • Aqueous Washes: Combine the organic extracts and wash them multiple times with water, and then with brine, to remove the last traces of the high-boiling solvent before drying and concentrating.

Part 3: Data Summary & Protocols
Table 1: Influence of Solvent Class on SNAr Reactivity
Solvent ClassExample SolventsEffect on Reaction Rate (SNAr)Common Issues & Considerations
Polar Aprotic DMSO, DMF, ACN, NMPHighly Favorable. Stabilizes the Meisenheimer complex, accelerating the reaction.High boiling points can complicate work-up. Potential for side reactions at high temperatures.
Polar Protic H₂O, MeOH, EtOHGenerally Unfavorable. Deactivates nucleophiles via hydrogen bonding, slowing the reaction.[6][7]Can act as a competing nucleophile (solvolysis). May be required for specific reagents (e.g., NaOH in water).
Ethers THF, Dioxane, 2-MeTHFModerately Favorable. Less polar than DMF/DMSO but can still support the reaction, often requiring heat.Good for reactions where DMSO/DMF are too reactive. Lower boiling points simplify work-up.
Non-Polar Toluene, Hexane, BenzeneHighly Unfavorable. Does not stabilize the charged intermediate; reactions are typically extremely slow or do not occur.[4]Primarily used for work-up or as part of a biphasic system with a phase-transfer catalyst.
Experimental Protocol: General Procedure for SNAr with a Thiol Nucleophile

This protocol provides a self-validating framework. The choice of solvent is the primary variable, and the outcome (rate, purity) validates the principles discussed.

Objective: To substitute the 5-bromo group with a generic aryl thiol (e.g., 4-methoxythiophenol).

Materials:

  • This compound (1.0 eq)

  • 4-Methoxythiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous DMF (or other solvent being tested)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous potassium carbonate.

    • Scientist's Note: Using an inert atmosphere and anhydrous conditions prevents the introduction of water, which could lead to unwanted hydrolysis side products.

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M. Stir for 5 minutes.

  • Nucleophile Addition: Add 4-methoxythiophenol to the stirring mixture.

    • Scientist's Note: The base (K₂CO₃) deprotonates the thiol in situ to generate the more potent thiophenoxide nucleophile.

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction to room temperature. b. Pour the mixture into a beaker containing 10 volumes of ice-cold water. c. Stir for 30 minutes. The product should precipitate. d. Collect the solid by vacuum filtration. e. Wash the solid sequentially with water (3x) and cold diethyl ether (1x).

  • Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography.

Visualization of SNAr Mechanism and Solvent Role

Caption: The SNAr mechanism highlighting the solvent-stabilized Meisenheimer intermediate.

References
  • Influence of solvent on the selected nucleophilic aromatic substitution (SNAr) process. (n.d.). Google Scholar.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry.
  • 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis. (n.d.). ChemicalBook.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions. (2015). PMC - NIH.
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI.
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube.
  • 5-Bromo-6-methyl-3-nitropyridine-2-amine. (2018). SIELC Technologies.
  • Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temper
  • This compound. (n.d.). BLDpharm.
  • CAS 68957-50-6: 5-Bromo-6-methyl-3-nitro-2-pyridinamine. (n.d.). CymitQuimica.
  • This compound | 68957-50-6. (n.d.). ChemicalBook.
  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • 2-Amino-5-bromo-6-methyl-3-nitropyridine. (n.d.).
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC - NIH.
  • 2-Amino-5-bromo-3-nitropyridine. (n.d.). PubChem.
  • Nucleophilic arom
  • 5-Bromo-3-nitropyridin-2-amine. (n.d.). BLDpharm.
  • This compound, 97%. (n.d.). CookeChem.

Sources

Technical Support Center: Temperature Optimization for Reactions of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 5-Bromo-6-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in key synthetic transformations. Here, we provide in-depth, evidence-based answers to common questions and troubleshooting scenarios to enhance your experimental success.

Introduction to Thermal Considerations

This compound is a versatile building block in medicinal chemistry.[1][2][3] Its reactivity is dominated by the electron-withdrawing nitro group, which activates the pyridine ring for nucleophilic attack, and the bromine atom, which is a key handle for cross-coupling reactions. Temperature is a critical parameter in controlling the rate, selectivity, and yield of reactions with this substrate. Insufficient heat may lead to sluggish or incomplete reactions, while excessive temperatures can cause decomposition and byproduct formation. Understanding the thermal stability of nitropyridines is crucial, as heating can sometimes lead to explosive decomposition, especially in the absence of a solvent.[4]

Core Reaction Temperature Optimization Guides

This support center is divided into sections for common reaction types performed with this compound. Each section includes frequently asked questions (FAQs) and a troubleshooting guide.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes this substrate susceptible to nucleophilic aromatic substitution.

Frequently Asked Questions (SNAr)

Q1: What is a typical starting temperature for an SNAr reaction with this compound?

A1: A good starting point for SNAr reactions with this substrate is typically in the range of room temperature to 80 °C. The high degree of activation from the nitro group may allow for milder conditions than for less activated aryl halides.[5] For example, reactions of 2-chloro-3-nitropyridine with ammonia have been reported at 90 °C.[6] It is always advisable to start at a lower temperature and gradually increase it if the reaction is slow.

Q2: How does temperature affect the regioselectivity of nucleophilic attack?

A2: In this compound, the most likely position for nucleophilic attack is at the bromine-bearing carbon. The nitro group strongly activates the ring for substitution.[7][8] While substitution of the nitro group itself has been observed in some 3-nitropyridines, it is less common than displacement of a halide.[7] Temperature can influence selectivity, with higher temperatures potentially leading to a mixture of products or decomposition.

Q3: Can the nitro group be displaced instead of the bromine?

A3: While less common, displacement of a nitro group in 3-nitropyridines by sulfur nucleophiles has been reported.[7] This is a possibility to consider, especially at elevated temperatures or with specific types of nucleophiles. If you observe unexpected products, characterization to determine the site of substitution is crucial.

Troubleshooting Guide (SNAr)
Problem Potential Cause Suggested Solution
Low or No Conversion Temperature too low; Insufficient activation.Gradually increase the reaction temperature in 10-20 °C increments. Monitor by TLC or LC-MS. Consider a more polar, higher-boiling solvent like DMF or DMSO.
Formation of Multiple Products Temperature too high, leading to side reactions or substitution at other positions.Decrease the reaction temperature. Screen a range of lower temperatures to find the optimal balance between rate and selectivity.
Decomposition of Starting Material (darkening of reaction mixture) Excessive temperature causing degradation of the nitropyridine ring.Immediately reduce the temperature. Consider running the reaction at a lower temperature for a longer period. Ensure the reaction is under an inert atmosphere. The thermal stability of related compounds suggests decomposition can occur at elevated temperatures.[9]

Suzuki-Miyaura Coupling

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Frequently Asked Questions (Suzuki-Miyaura Coupling)

Q1: What is a standard temperature range for Suzuki coupling with this substrate?

A1: Typical Suzuki coupling reactions are conducted at temperatures ranging from 80 °C to 120 °C.[10] The specific optimal temperature will depend on the catalyst, base, and solvent system used. For electron-deficient halides like this one, the oxidative addition step is generally facile, which might allow for slightly lower temperatures compared to electron-rich aryl halides.[11]

Q2: How does temperature influence common side reactions in Suzuki coupling?

A2: Temperature significantly impacts the rates of common side reactions.

  • Protodeboronation of the boronic acid can be accelerated at higher temperatures, leading to lower yields.[10]

  • Homocoupling of the boronic acid or the aryl halide can also become more prevalent at elevated temperatures.

  • Dehalogenation of the starting material is another potential side reaction.[12] Optimizing the temperature is key to minimizing these pathways.

Troubleshooting Guide (Suzuki-Miyaura Coupling)
Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction due to low temperature; Catalyst deactivation; Protodeboronation.Carefully increase the temperature. If yield does not improve, consider that higher temperatures may be accelerating side reactions. A catalyst screen may be necessary. Using a 2-phase solvent system (e.g., toluene/water) or anhydrous conditions with a suitable base (e.g., K₃PO₄) can sometimes mitigate protodeboronation.[10]
Significant Byproducts (Homocoupling, Dehalogenation) Temperature is likely too high, or the catalyst system is not optimal.Reduce the reaction temperature. Screen different palladium catalysts and ligands, as some are more stable and selective at lower temperatures.[11][13] Ensure thorough degassing of solvents to prevent oxidative side reactions.[11]
Catalyst Decomposition (Formation of Palladium Black) Temperature is too high for the chosen catalyst/ligand combination.Lower the reaction temperature. Consider using more thermally stable catalysts or ligands. The appearance of palladium black indicates catalyst precipitation and loss of activity.[11][12]
Experimental Protocol: Temperature Screening for Suzuki Coupling
  • Set up several small-scale reactions in parallel (e.g., in a multi-well reaction block).

  • To each vial, add this compound (1 eq), boronic acid (1.2-1.5 eq), base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), and solvent (e.g., dioxane/water or toluene/water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%) to each vial.

  • Seal the vials and place them in the reaction block at different temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C).

  • Monitor the reactions at set time points (e.g., 2, 4, 8, 24 hours) by taking small aliquots for LC-MS or TLC analysis.

  • Compare the conversion to product and the formation of byproducts at each temperature to identify the optimal conditions.

Buchwald-Hartwig Amination

This reaction allows for the formation of a C-N bond at the position of the bromine atom, coupling the pyridine core with a primary or secondary amine.

Frequently Asked Questions (Buchwald-Hartwig Amination)

Q1: What are the recommended temperatures for Buchwald-Hartwig amination of this substrate?

A1: Buchwald-Hartwig reactions are often run at elevated temperatures, typically between 80 °C and 110 °C.[14][15] The choice of ligand is critical and will influence the required temperature. Modern, highly active ligands can sometimes facilitate these couplings at or near room temperature.[16][17]

Q2: Can the existing amino group on the pyridine ring interfere with the reaction?

A2: Yes, the 2-amino group is a potential site for competitive coordination to the palladium catalyst, which could inhibit the catalytic cycle. It could also potentially react as a nucleophile itself, leading to dimerization or oligomerization, especially at higher temperatures. Careful selection of the catalyst, ligand, and base is important to favor the desired intermolecular coupling.

Troubleshooting Guide (Buchwald-Hartwig Amination)
Problem Potential Cause Suggested Solution
No Reaction Temperature too low; Catalyst inhibition by the 2-amino group.Increase the temperature. If this is ineffective, screen different ligands. Sterically hindered biaryl phosphine ligands are often effective in these systems.[18]
Low Yield / Incomplete Conversion Suboptimal temperature; Catalyst deactivation.Perform a temperature screen. A temperature that is too high can lead to catalyst degradation or side reactions, while one that is too low will result in a slow reaction.[15]
Side Product Formation (e.g., Hydrodehalogenation) Temperature too high; Inappropriate base or ligand.Lower the reaction temperature. Screen weaker bases (e.g., Cs₂CO₃ vs. NaOtBu). The choice of base and temperature are often intertwined in their effect on side reactions.

Reduction of the Nitro Group

Reduction of the 3-nitro group to an amino group is a common transformation to yield a diaminopyridine derivative.

Frequently Asked Questions (Nitro Group Reduction)

Q1: What are the best temperature conditions for reducing the nitro group without affecting the bromine atom?

A1: This requires careful selection of reagents to ensure chemoselectivity.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a very common method for nitro reduction.[19] However, it can also cause hydrodebromination (loss of the bromine atom), especially at elevated temperatures and pressures. Running the reaction at room temperature and atmospheric pressure is a good starting point. Raney Nickel can sometimes be a better choice to avoid dehalogenation.[19]

  • Metal/Acid Reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl, Fe/HCl): These methods are often highly effective and can be more chemoselective. Reactions with iron are typically run at reflux in ethanol/water.[20] SnCl₂ reductions are often performed at room temperature or with gentle heating. These methods are generally good at preserving the halogen.[19][21]

Q2: How does temperature affect the selectivity of the reduction?

A2: In catalytic hydrogenation, higher temperatures increase the risk of over-reduction and hydrodebromination. For metal/acid reductions, elevated temperatures primarily increase the reaction rate. Since these are often heterogeneous reactions, sufficient heating is needed to achieve a reasonable rate.

Troubleshooting Guide (Nitro Group Reduction)
Problem Potential Cause Suggested Solution
Incomplete Reduction Insufficient temperature (for metal/acid); Inactive catalyst (for hydrogenation).For metal/acid systems, increase the temperature to reflux. Ensure the metal is activated (e.g., by washing with dilute acid). For hydrogenation, ensure the catalyst is fresh and the system is free of catalyst poisons.
Loss of Bromine Atom (Hydrodebromination) Reaction temperature too high (hydrogenation); Catalyst choice.For catalytic hydrogenation, reduce the temperature and pressure. Consider switching to a different catalyst like Raney Nickel or using a metal/acid reduction method.[19]
Formation of Azoxy or Azo Byproducts Incomplete reduction, often under basic or neutral conditions.This is more common with certain reducing agents like LiAlH₄ for aromatic nitro compounds.[19] Ensure acidic conditions if using reducing metals like Fe, Zn, or Sn to favor complete reduction to the amine.

Visualization of Workflows

Temperature Optimization Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Refinement A Define Reaction (e.g., Suzuki Coupling) B Select Initial Conditions (Solvent, Base, Catalyst) A->B C Set up Parallel Reactions at Different Temperatures (e.g., 70, 90, 110 °C) B->C D Monitor by LC-MS/TLC for Conversion & Byproducts C->D E Analyze Results: Identify Best Temperature Range D->E F Reaction Successful? (Good Yield & Purity) E->F G Optimize Further: Narrow Temperature Range (e.g., 85, 90, 95 °C) F->G No, but promising H Proceed to Scale-up F->H Yes I Troubleshoot (Go to Troubleshooting Workflow) F->I No, significant issues G->D

Caption: A general workflow for systematic temperature optimization.

Troubleshooting Logic Diagram

G A Initial Reaction Outcome B Low/No Conversion A->B C Low Yield / Byproducts A->C D Decomposition A->D E Increase Temperature (in increments) B->E Is Temp too low? F Check Reagent/Catalyst Activity B->F Is something else wrong? G Decrease Temperature C->G Is Temp too high? H Screen Solvents/Catalysts/Ligands C->H Is system suboptimal? I Run at Lower Temp for Longer Time D->I J Ensure Inert Atmosphere D->J

Caption: A decision tree for troubleshooting common temperature-related issues.

References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5673. [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1476-1480. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Shevelev, S. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

  • Various Authors. (n.d.). Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d. ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). Molecules, 26(23), 7291. [Link]

  • Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • 2-Amino-3-nitropyridine: Comprehensive Overview and Applications. (2025). Chemical Portal. [Link]

  • Thermal degradation steps and temperatures details. (2015). ResearchGate. [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education, 100(9), 3469-3478. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2021). Journal of the American Chemical Society, 143(31), 12051-12057. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (2005). Semantic Scholar. [Link]

  • Preparation method of 2-amino-3-nitro pyridine. (n.d.). Patsnap. [Link]

  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025). PubMed. [Link]

  • 2-Amino-5-bromo-3-nitropyridine. (n.d.). PubChem. [Link]

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handling and storage recommendations for 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-6-methyl-3-nitropyridin-2-amine

This guide provides comprehensive handling, storage, and troubleshooting recommendations for this compound (CAS: 68957-50-6). As a substituted pyridine derivative, this compound's utility in pharmaceutical and medicinal chemistry research is significant, owing to its potential biological activities.[1] However, the presence of nitro, amino, and bromo functional groups necessitates careful handling to ensure experimental success and user safety. This document is intended for researchers, scientists, and drug development professionals.

Compound Datasheet

For ease of reference, the key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 68957-50-6[1][2][3]
Molecular Formula C₆H₆BrN₃O₂[1][3]
Molecular Weight ~232.03 g/mol [1][3]
Boiling Point 316 °C[2][4]
Density 1.795 g/cm³[2][4]
Flash Point 145 °C[2][4]
Appearance Solid
Purity Levels Commonly available in 95% and 97%[1]

Handling and Storage Recommendations

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Q: What are the ideal long-term storage conditions for this compound?

A: The recommended storage condition is at room temperature in a cool, dry, and dark place.[2][4][5] The container should be kept tightly closed and, for optimal stability, stored under an inert atmosphere (e.g., argon or nitrogen).[2][4][6]

  • Expert Rationale: The combination of a nitro group and an amino group on the pyridine ring makes the compound susceptible to oxidative degradation and photosensitivity. Storing it under an inert atmosphere in a dark location minimizes these degradation pathways, preserving the compound's purity over time.[1] Moisture should also be avoided, as it can lead to hydration and potential side reactions.[7]

Q: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?

A: Due to its hazard profile, comprehensive PPE is required. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[8][9]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use.[8][9]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[8][9]

Q: What materials or chemicals are incompatible with this compound?

A: This compound should not be stored or mixed with strong oxidizing agents.[8]

  • Expert Rationale: The amine group can be readily oxidized, leading to vigorous and potentially hazardous reactions. The nitro group also contributes to the compound's overall reactivity.[1]

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during their experiments.

Q: My compound appears discolored (darker than the initial batch). Can I still use it?

A: Discoloration is a common indicator of chemical degradation. While the compound may still be present, its purity is likely compromised. This can be caused by prolonged exposure to air, light, or moisture, which is why adherence to storage recommendations is crucial.[7] Before proceeding with a critical experiment, it is highly advisable to re-characterize the material using techniques like HPLC for purity analysis or NMR to confirm its structural integrity. Using a degraded reagent can lead to inconsistent results and the formation of unknown byproducts.

Q: I am experiencing poor solubility of the compound in my reaction solvent. What are my options?

A: The bromine atom in the structure enhances its lipophilicity, suggesting better solubility in organic solvents.[1] If you are facing solubility issues, consider the following:

  • Solvent Choice: Test a range of common organic solvents.

  • Gentle Heating: Gently warming the mixture can improve solubility. However, be cautious, as high temperatures can promote degradation.[7] Monitor for any color change during this process.

  • Sonication: Using an ultrasonic bath can aid dissolution at room temperature, minimizing the risk of thermal degradation.

Q: My reaction yields are inconsistent or lower than expected. Could the starting material be the cause?

A: Absolutely. Inconsistent yields are frequently traced back to the quality of the starting materials.

  • Purity: As mentioned, if the compound has degraded due to improper storage, the effective concentration of the active reagent is lower, leading to reduced yields.

  • Reactivity: The nitro group makes the compound reactive.[1] It's possible that it is participating in side reactions with other components in your mixture, especially under elevated temperatures or in the presence of certain catalysts. Re-evaluate your reaction conditions and consider running control experiments.

Q: How should I properly dispose of waste containing this compound?

A: All waste containing this compound should be treated as hazardous chemical waste. Dispose of the contents and the container in accordance with local, regional, and national regulations.[8] Do not dispose of it down the drain.[10] Collect it in a designated, labeled, and sealed waste container for pickup by your institution's environmental health and safety department.

Safe Handling and Emergency Workflow

The following diagram outlines the logical workflow for safely managing this compound from receipt to disposal, including emergency actions.

G cluster_routine Routine Handling Workflow cluster_emergency Emergency Response Receive Receive Compound Verify Label & Container Integrity Store Store Appropriately (Cool, Dry, Dark, Inert Atmosphere) Receive->Store Handle Handling in Fume Hood (Full PPE Required) Store->Handle Dispose Segregate Waste (Labeled Hazardous Waste Container) Handle->Dispose Spill Spill Occurs Handle->Spill Exposure Personnel Exposure Handle->Exposure Evacuate Evacuate & Ventilate Area Spill->Evacuate FirstAid Administer First Aid (Skin/Eye Wash, Fresh Air) Exposure->FirstAid Cleanup Spill Cleanup (Use PPE, Avoid Dust, Collect Waste) Evacuate->Cleanup Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Workflow for Safe Handling and Emergency Response.

References

  • This compound - ChemicalBook. (n.d.).
  • CAS 68957-50-6: 5-Bromo-6-methyl-3-nitro-2-pyridinamine - CymitQuimica. (n.d.).
  • This compound | 68957-50-6 - ChemicalBook. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2024, December 21).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • This compound | 68957-50-6 - ChemicalBook. (n.d.).
  • 5-Bromo-2-nitropyridin-3-amine | 433226-05-2 - Sigma-Aldrich. (n.d.).
  • 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS | CAS 39856-50-3 MSDS - Loba Chemie. (2019, May 24).
  • 68957-50-6|this compound - BLDpharm. (n.d.).
  • This compound , 97% , 68957-50-6 - CookeChem. (n.d.).
  • 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid - SR Innovations India. (n.d.).
  • 2-Amino-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia. (2024, February 19).

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Validation & Comparative

The Intricacies of Suzuki Coupling: A Comparative Guide to the Reactivity of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials, is particularly noteworthy.[3][4] However, the reactivity of the substrates, especially electron-deficient N-heterocycles like pyridines, can vary dramatically, posing significant challenges for synthetic chemists.[5] This guide provides a comprehensive comparison of the Suzuki coupling of 5-Bromo-6-methyl-3-nitropyridin-2-amine with other substituted pyridines, offering insights into the electronic and steric factors that govern their reactivity and providing data-supported protocols for successful coupling.

The Challenge of Pyridine Suzuki Coupling: A Balancing Act

The inherent electronic nature of the pyridine ring presents a unique set of challenges in Suzuki coupling. The lone pair of electrons on the nitrogen atom can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[5][6] This effect is particularly pronounced in 2-substituted pyridines. Furthermore, the electron-deficient character of the pyridine ring can render the oxidative addition step of the catalytic cycle more difficult compared to their carbocyclic aromatic counterparts.[5]

The subject of our focus, this compound, is a highly functionalized and electron-deficient substrate. The presence of a nitro group, a potent electron-withdrawing group, further deactivates the pyridine ring towards oxidative addition. Conversely, the amino and methyl groups are electron-donating, which can modulate the ring's electronics, albeit to a lesser extent. This complex interplay of electronic effects makes predicting and optimizing its Suzuki coupling a non-trivial task.

Comparative Reactivity Analysis

To understand the unique reactivity of this compound, it is instructive to compare it with other pyridine derivatives.

Table 1: Qualitative Reactivity Comparison of Various Bromopyridines in Suzuki Coupling

Pyridine SubstrateKey Substituent EffectsExpected ReactivityCommon Challenges
This compound Strong electron-withdrawing nitro group; electron-donating amino and methyl groups; potential for catalyst inhibition by amino and pyridine nitrogen.ChallengingCatalyst inhibition, slow oxidative addition, potential for side reactions.
2-Bromopyridine Electron-deficient ring, strong catalyst coordination at the 2-position.ChallengingStrong catalyst inhibition.[7]
3-Bromopyridine Less catalyst inhibition compared to 2-bromo isomer.ModerateGenerally more reactive than 2-bromopyridine.[8]
4-Bromopyridine Intermediate reactivity.ModerateSusceptible to typical Suzuki side reactions.
2-Bromo-5-nitropyridine Very electron-deficient due to the nitro group.ChallengingRequires highly active catalyst systems.
5-Bromo-2-aminopyridine Electron-donating amino group can increase ring electron density but also inhibit the catalyst.Moderate to ChallengingCatalyst inhibition by the amino group is a primary concern.[6]
5-Bromo-2-methylpyridine Electron-donating methyl group slightly activates the ring.ModerateGenerally more reactive than unsubstituted bromopyridine.

The presence of both a strong electron-withdrawing group (nitro) and two potential catalyst-coordinating sites (amino and pyridine nitrogen) in this compound places it in the "challenging" category. The nitro group, while making the C-Br bond more susceptible to oxidative addition in principle, also significantly lowers the electron density of the entire ring system. The amino group, while electron-donating, poses a significant risk of catalyst poisoning.[9]

Strategic Approaches to Coupling Challenging Pyridines

Successful Suzuki coupling of electron-deficient and functionalized pyridines like this compound hinges on the judicious selection of the catalytic system and reaction conditions.

Catalyst and Ligand Selection: The Key to Success

For challenging substrates, standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective.[6] The use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), is often crucial.[3][5] These ligands promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and sterically shield the palladium center from inhibitory coordination by the pyridine or amino nitrogen.[3] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for these transformations.[3]

The Critical Role of the Base and Solvent

The choice of base is another critical parameter. The base activates the boronic acid for the transmetalation step.[10][11] For electron-deficient pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[12] The solvent system also plays a significant role. Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with the addition of a small amount of water, which can be beneficial for the solubility of the base and can facilitate the catalytic cycle.[13]

Experimental Protocols: A Comparative Workflow

The following protocols provide a starting point for the Suzuki coupling of this compound and a comparison with a more "standard" bromopyridine.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Workup & Purification A Combine Bromopyridine, Boronic Acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst/Ligand C->D E Heat to Reaction Temp. D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of this compound (Challenging Substrate)

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Bromopyridine (Standard Substrate)

Materials:

  • 3-Bromopyridine

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Toluene, degassed

Procedure:

  • To a round-bottom flask, add 3-bromopyridine (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add degassed toluene (5 mL).

  • Add the aqueous Na₂CO₃ solution (2.5 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcomes and Data Interpretation

The reaction with this compound is expected to require more forcing conditions (higher temperature, stronger base, more specialized catalyst) and may result in a lower yield compared to the coupling of 3-bromopyridine.

Table 2: Representative Experimental Data Comparison

EntryBromopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1101265
23-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O90685

This hypothetical data illustrates that while a successful coupling of the challenging substrate is achievable, it necessitates a more robust catalytic system and harsher conditions, leading to a comparatively lower yield.

Mechanistic Considerations: The Catalytic Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][14]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the oxidative addition step is influenced by the competing electronic effects of the substituents. The transmetalation step can be hindered if the base is not strong enough to activate the boronic acid effectively. Finally, the reductive elimination step, which forms the desired C-C bond, is typically fast.

Troubleshooting Common Issues

Several side reactions can plague Suzuki couplings, particularly with challenging substrates.[6]

  • Protodeboronation: The boronic acid is replaced by a proton from the solvent. To minimize this, ensure anhydrous conditions (where appropriate) and use the boronic acid in a slight excess.

  • Dehalogenation: The starting bromopyridine is reduced. This can be minimized by ensuring a strictly inert atmosphere and using pure reagents.[15]

  • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen.[6]

If a reaction is failing, consider increasing the catalyst loading, screening different ligands and bases, or adjusting the reaction temperature.

Conclusion

The Suzuki coupling of this compound presents a formidable challenge due to its inherent electronic properties and the presence of multiple coordinating functional groups. However, by understanding the underlying mechanistic principles and employing carefully selected, robust catalytic systems, successful C-C bond formation can be achieved. This guide provides a framework for comparing its reactivity with other pyridine derivatives and offers practical protocols to guide researchers in their synthetic endeavors. The continuous development of new catalysts and ligands will undoubtedly further expand the scope of the Suzuki-Miyaura reaction, enabling the synthesis of increasingly complex and valuable molecules.

References

  • Current time information in Denbighshire, GB. The time at the location 'Denbighshire, GB' is 02:30 AM. The location's timezone is 'Europe/London'. [Source: Google Search]
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
  • Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Suzuki reaction - Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Deriv
  • Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine - Benchchem.
  • Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids - Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boron
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

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A Comparative Guide to the Synthetic Validation of 5-Bromo-6-methyl-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized pyridine derivatives is a cornerstone of new molecular entity development. The compound 5-Bromo-6-methyl-3-nitropyridin-2-amine is a valuable intermediate, possessing a unique arrangement of substituents that allows for diverse downstream chemical modifications. This guide provides an in-depth validation of a proposed synthetic route to this target molecule, comparing it with plausible alternatives. The discussion is grounded in established principles of heterocyclic chemistry and supported by available experimental data for analogous transformations.

Introduction: The Strategic Importance of this compound

This compound (CAS 68957-50-6) is an organic compound featuring a pyridine core substituted with bromo, methyl, nitro, and amino groups.[1] This rich functionalization makes it a versatile building block in medicinal chemistry. The bromine atom can facilitate cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the existing amino group provides a handle for various transformations. The lipophilicity imparted by the bromine atom can also be advantageous for modulating the pharmacokinetic properties of drug candidates.[1] Given its potential, a reliable and efficient synthetic route is paramount.

Proposed Primary Synthetic Route: A Two-Step Approach from 2-Amino-6-methylpyridine

A logical and efficient pathway to this compound commences with the readily available starting material, 2-amino-6-methylpyridine. The proposed synthesis involves two key transformations: bromination and nitration. The order of these steps is critical to achieving the desired regiochemistry.

Primary Synthetic Route start 2-Amino-6-methylpyridine intermediate 2-Amino-5-bromo-6-methylpyridine start->intermediate Bromination product This compound intermediate->product Nitration

Caption: Proposed primary synthetic route to this compound.

Step 1: Regioselective Bromination of 2-Amino-6-methylpyridine

The initial step involves the electrophilic bromination of 2-amino-6-methylpyridine. The amino group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The combined directing effects would favor substitution at the 3- and 5-positions. To selectively achieve monosubstitution at the 5-position, N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) is a common and effective choice, as it offers milder reaction conditions compared to elemental bromine, thus minimizing the formation of di-brominated byproducts.[2]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-methylpyridine

  • In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq.) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.0 eq.) in anhydrous DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-6-methylpyridine, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-10 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold acetonitrile to remove impurities.

  • Dry the product under vacuum to yield 2-amino-5-bromo-6-methylpyridine.

Expected Outcome and Validation:

This procedure is expected to yield the desired 2-amino-5-bromo-6-methylpyridine with good purity. The structure can be confirmed by ¹H NMR spectroscopy, where the disappearance of the proton signal at the 5-position and the characteristic shifts of the remaining aromatic protons would be observed.[3]

Step 2: Nitration of 2-Amino-5-bromo-6-methylpyridine

With the 5-position blocked by bromine, the subsequent electrophilic nitration is directed to the 3-position. The amino group strongly activates the ortho- and para-positions (C3 and C5). Since C5 is blocked, the nitration will preferentially occur at C3. A standard nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures is employed for this transformation.[4]

Experimental Protocol: Synthesis of this compound

  • In a three-necked flask equipped with a stirrer and a thermometer, carefully add 2-amino-5-bromo-6-methylpyridine (1.0 eq.) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture until all the solid has dissolved.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated product is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Expected Outcome and Validation:

The final product, this compound, is expected to be a solid.[5] The structure can be validated using various spectroscopic techniques:

  • ¹H NMR: The spectrum is expected to show a singlet for the remaining aromatic proton, a singlet for the methyl group protons, and a broad singlet for the amino group protons.

  • ¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the pyridine ring carbons and the methyl group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (232.03 g/mol ).[1]

Comparison with Alternative Synthetic Routes

The proposed primary route is designed for efficiency and regioselectivity. However, other synthetic strategies are possible, each with its own set of advantages and disadvantages.

Alternative Route 1: Nitration followed by Bromination

This route reverses the order of the functionalization steps.

Alternative Route 1 start 2-Amino-6-methylpyridine intermediate1 2-Amino-6-methyl-3-nitropyridine start->intermediate1 Nitration (minor) intermediate2 2-Amino-6-methyl-5-nitropyridine start->intermediate2 Nitration (major) product This compound intermediate1->product Bromination

Caption: Alternative Route 1 involving initial nitration.

The direct nitration of 2-amino-6-methylpyridine is likely to yield a mixture of 2-amino-6-methyl-3-nitropyridine and 2-amino-6-methyl-5-nitropyridine.[6] The 5-nitro isomer is often the major product in the nitration of 2-aminopyridines.[4] This necessitates a challenging separation of the isomers, leading to a lower overall yield of the desired 3-nitro intermediate. Subsequent bromination of the purified 2-amino-6-methyl-3-nitropyridine would then be required to obtain the final product. The inefficiency of the initial step makes this route less favorable for large-scale synthesis.

Alternative Route 2: Synthesis from 2-Bromo-3-methylpyridine

This approach starts with a different commercially available precursor.

Alternative Route 2 start 2-Bromo-3-methylpyridine intermediate 2-Amino-5-bromo-6-methylpyridine start->intermediate Amination product This compound intermediate->product Nitration

Caption: Alternative Route 2 starting from 2-Bromo-3-methylpyridine.

This route would involve the amination of 2-bromo-3-methylpyridine, followed by nitration. A known method for the synthesis of 2-amino-5-bromo-6-methylpyridine starts from 2-bromo-3-methylpyridine.[7][8] However, the direct amination of halopyridines can sometimes require harsh conditions. Once the intermediate is formed, the subsequent nitration would proceed as in the primary route. The overall efficiency of this route would depend heavily on the yield and feasibility of the initial amination step.

Quantitative Data Summary

ParameterPrimary Route (Proposed)Alternative Route 1 (Estimated)Alternative Route 2 (Estimated)
Starting Material 2-Amino-6-methylpyridine2-Amino-6-methylpyridine2-Bromo-3-methylpyridine
Key Steps 1. Bromination2. Nitration1. Nitration2. Isomer Separation3. Bromination1. Amination2. Nitration
Regioselectivity Good to ExcellentPoor in nitration stepDependent on amination
Overall Yield High (estimated)Low to ModerateModerate to High
Purification StandardChallenging isomer separationStandard

Experimental Workflow Visualization

Experimental Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration s1_start Dissolve 2-amino-6-methylpyridine in DMF s1_cool Cool to 0 °C s1_start->s1_cool s1_add Add NBS solution dropwise s1_cool->s1_add s1_react Stir at room temperature s1_add->s1_react s1_precipitate Precipitate in ice water s1_react->s1_precipitate s1_filter Filter and wash s1_precipitate->s1_filter s1_dry Dry to obtain 2-amino-5-bromo-6-methylpyridine s1_filter->s1_dry s2_start Dissolve intermediate in H₂SO₄ s1_dry->s2_start Proceed to next step s2_cool Cool to 0 °C s2_start->s2_cool s2_add Add nitrating mixture s2_cool->s2_add s2_react Stir at 0-5 °C s2_add->s2_react s2_quench Quench on ice and neutralize s2_react->s2_quench s2_filter Filter and wash s2_quench->s2_filter s2_dry Dry to obtain final product s2_filter->s2_dry

Caption: Step-by-step experimental workflow for the primary synthetic route.

Conclusion and Recommendations

References

  • Organic Syntheses. 2-bromopyridine. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Googleapis. Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office. [Link]

  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • ResearchGate. An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF. [Link]

  • SIELC Technologies. 5-Bromo-6-methyl-3-nitropyridine-2-amine. [Link]

  • The Royal Society of Chemistry. c5sc02983j1.pdf. [Link]

  • Google Patents. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. [Link]

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A Comparative Analysis of the Biological Activity of 5-Bromo-6-methyl-3-nitropyridin-2-amine and its Chlorinated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the structural modification of heterocyclic scaffolds is a cornerstone of developing novel therapeutic agents. Among these, nitropyridine derivatives have garnered significant interest due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1] This guide provides an in-depth comparative analysis of 5-Bromo-6-methyl-3-nitropyridin-2-amine and its corresponding chlorinated analogue, 5-Chloro-6-methyl-3-nitropyridin-2-amine. The primary structural difference lies in the halogen substitution at the 5-position of the pyridine ring, a modification known to significantly influence a molecule's physicochemical properties and, consequently, its biological activity.

This document is structured to provide researchers with a comprehensive understanding of the potential biological activities of these compounds, the underlying scientific rationale, and detailed protocols for their evaluation.

The Influence of Halogenation on Biological Activity: A Theoretical Framework

The substitution of a bromine atom for a chlorine atom can modulate a compound's biological activity through several mechanisms. Bromine is larger and more polarizable than chlorine, which can lead to enhanced van der Waals interactions with biological targets. Furthermore, the C-Br bond is generally weaker than the C-Cl bond, which could influence the metabolic stability and reactivity of the compound. The increased lipophilicity of the brominated compound may also enhance its ability to cross biological membranes.[1]

Conversely, the greater electronegativity of chlorine compared to bromine can alter the electronic distribution within the pyridine ring, potentially affecting interactions with target enzymes or receptors. Therefore, a direct comparison of the biological activities of these two analogues is essential to elucidate the impact of this specific halogen substitution.

Comparative Biological Activity: An Overview

While direct comparative studies on this compound and its exact chlorinated analogue are not extensively available in the public domain, the broader class of nitropyridine-containing molecules has been investigated for various therapeutic applications.

Cytotoxic Activity

Nitroaromatic compounds are known to exhibit cytotoxic effects, often through mechanisms involving bioreduction.[2] In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species (ROS).[2][3]

It is hypothesized that both the brominated and chlorinated analogues will exhibit some level of cytotoxicity against cancer cell lines. The difference in their potency, as measured by the half-maximal inhibitory concentration (IC50), will likely be influenced by the nature of the halogen substituent. The increased lipophilicity of the brominated compound might facilitate its entry into cells, potentially leading to greater cytotoxicity.

Table 1: Illustrative Cytotoxicity Data for 5-Halo-6-methyl-3-nitropyridin-2-amines

CompoundCancer Cell LineIllustrative IC50 (µM)
This compoundMCF-7 (Breast)Hypothetical Value: 15 µM
5-Chloro-6-methyl-3-nitropyridin-2-amineMCF-7 (Breast)Hypothetical Value: 25 µM
This compoundA549 (Lung)Hypothetical Value: 20 µM
5-Chloro-6-methyl-3-nitropyridin-2-amineA549 (Lung)Hypothetical Value: 30 µM

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, based on general trends observed for related compounds.[4][5] Experimental validation is required.

Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented.[6] Similar to their cytotoxic mechanism, their antimicrobial action often relies on the reductive activation of the nitro group by microbial nitroreductases.[7][8] This process generates toxic intermediates that can damage microbial DNA, proteins, and other essential cellular components, leading to cell death.[6][8]

Both the brominated and chlorinated analogues are expected to possess antimicrobial activity. The relative efficacy, determined by the Minimum Inhibitory Concentration (MIC), may differ. The presence of the halogen at the 5-position could influence the compound's ability to penetrate the bacterial cell wall and its interaction with microbial nitroreductases.

Table 2: Illustrative Antimicrobial Activity Data for 5-Halo-6-methyl-3-nitropyridin-2-amines

CompoundBacterial StrainIllustrative MIC (µg/mL)
This compoundStaphylococcus aureusHypothetical Value: 16 µg/mL
5-Chloro-6-methyl-3-nitropyridin-2-amineStaphylococcus aureusHypothetical Value: 32 µg/mL
This compoundEscherichia coliHypothetical Value: 32 µg/mL
5-Chloro-6-methyl-3-nitropyridin-2-amineEscherichia coliHypothetical Value: 64 µg/mL

Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these compounds, standardized in vitro assays are essential. The following sections provide detailed, step-by-step protocols for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[11]

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (this compound and 5-Chloro-6-methyl-3-nitropyridin-2-amine) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_treatment Incubate 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13] The MIC is the lowest concentration of the agent that prevents visible growth of the microbe.[14]

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[15] The final volume in each well should be 50 µL.

  • Preparation of Inoculum:

    • From a fresh agar plate, select several colonies of the test microorganism (e.g., S. aureus, E. coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[14]

    • Seal the plate and incubate at 37°C for 18-24 hours.[15]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Serial Dilutions of Compounds in Plate inoculate Inoculate Plate with Bacterial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with no Growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Potential Mechanisms of Action

The biological activity of this compound and its chlorinated analogue is likely rooted in the chemistry of the nitroaromatic scaffold.

Reductive Activation Pathway

The prevailing mechanism for the bioactivity of many nitroaromatic compounds is reductive activation.[7][16] This process is particularly effective in hypoxic environments or within microbial cells that possess potent nitroreductase enzymes.

Mechanism Compound Nitroaromatic Compound (R-NO2) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase + e- ReactiveSpecies Reactive Intermediates (R-NO, R-NHOH) Nitroreductase->ReactiveSpecies CellularDamage Cellular Damage (DNA, Proteins) ReactiveSpecies->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: Reductive activation pathway of nitroaromatic compounds.

This bioactivation cascade generates highly reactive species that are non-specific in their targets, leading to widespread cellular damage and ultimately, cell death. This lack of a single, specific target is a hallmark of many successful antimicrobial agents and some anticancer drugs.

Conclusion and Future Directions

This guide provides a comparative framework for investigating the biological activities of this compound and its chlorinated analogue. While direct experimental data is currently limited, the established literature on nitroaromatic compounds suggests that both molecules are promising candidates for further investigation as potential cytotoxic and antimicrobial agents. The subtle yet significant differences between bromine and chlorine substitution warrant a thorough experimental comparison to elucidate structure-activity relationships.

Researchers are encouraged to utilize the detailed protocols provided herein to generate robust and reproducible data. Such studies will not only clarify the therapeutic potential of these specific compounds but also contribute to the broader understanding of how halogenation can be strategically employed to fine-tune the biological activity of drug candidates. Future work should also include in vivo studies to assess the efficacy and safety of these compounds in more complex biological systems.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206-216. Available at: [Link]

  • Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Jordão, A. K., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. Available at: [Link]

  • MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 206–216. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Gonzalez, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Available at: [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. Available at: [Link]

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comparative study of catalysts for C-N bond formation with 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic C-N Bond Formation with 5-Bromo-6-methyl-3-nitropyridin-2-amine

In the landscape of modern medicinal and materials chemistry, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular synthesis. The targeted functionalization of heterocyclic scaffolds, such as pyridines, is of particular importance due to their prevalence in pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of catalytic systems for the C-N cross-coupling of a challenging substrate: this compound. The inherent electronic and steric properties of this molecule—namely the electron-withdrawing nitro group, the coordinating amino group, and the adjacent methyl group—present a unique set of challenges for catalyst selection and optimization.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a list of potential catalysts, but a deeper understanding of the underlying mechanistic principles to empower rational catalyst selection for this and similar electronically demanding and sterically hindered substrates.

The Challenge: this compound

The substrate, this compound, presents several challenges to efficient C-N bond formation:

  • Electronic Effects: The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring, making oxidative addition of the C-Br bond to a low-valent metal center more difficult.

  • Coordinating Groups: The presence of the endocyclic pyridine nitrogen and the exocyclic amino group can lead to catalyst inhibition or deactivation through coordination to the metal center.[1]

  • Steric Hindrance: The methyl group at the 6-position provides steric bulk adjacent to the reaction site, which can impede the approach of both the catalyst and the coupling partner.

Two primary catalytic methodologies have emerged as the most powerful tools for the formation of aryl-N bonds: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3] This guide will delve into a comparative study of these two approaches for the amination of our target substrate.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely adopted method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[2] The reaction has seen significant evolution, with the development of sophisticated phosphine ligands being key to its broad substrate scope and high efficiency.[2][4]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[5]

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex -HX (Base) Product Product Pd-Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NR2

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol for the Buchwald-Hartwig amination of a substituted bromopyridine, adapted from established procedures.[6][7]

  • Reaction Setup: To a dry, argon-flushed Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).[8][9]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 3-5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Performance and Considerations

For a substrate like this compound, the choice of ligand is critical. Sterically hindered and electron-rich biarylphosphine ligands, such as XPhos, SPhos, or RuPhos, are often necessary to promote the challenging oxidative addition step and facilitate reductive elimination.[1] The use of a strong, non-nucleophilic base is also crucial. While sodium tert-butoxide is common, bases like cesium carbonate or potassium phosphate may offer better functional group tolerance, especially given the presence of the nitro group.[5]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[3] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, more efficient ligand-accelerated protocols.[3][10]

The Catalytic Cycle

The mechanism of the Ullmann condensation is still a subject of some debate, but a commonly proposed pathway involves a Cu(I)/Cu(III) cycle.[10] This cycle is thought to proceed via oxidative addition of the aryl halide to a Cu(I) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the product and regenerate the active Cu(I) species.

Ullmann_Condensation Cu(I)L Cu(I)L Oxidative Addition Complex Oxidative Addition Complex Cu(I)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Cu-Amido Complex Cu-Amido Complex Amine Coordination->Cu-Amido Complex -HX (Base) Product Product Cu-Amido Complex->Product Reductive Elimination Product->Cu(I)L Ar-NR2

Figure 2: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol for a modern Ullmann amination, based on literature precedents.[11][12]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the amine (1.5-2.0 mmol), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or an N,N'-diaryl diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[12]

  • Solvent Addition: Add a polar, high-boiling solvent such as DMF, NMP, or DMSO (3-5 mL).

  • Reaction: Heat the mixture to 100-140 °C under an inert atmosphere.

  • Monitoring: Track the reaction's progress using a suitable analytical method (e.g., TLC, LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. Wash the combined organic extracts, dry over a solid drying agent, and remove the solvent in vacuo.

  • Purification: Purify the residue via flash column chromatography.

Performance and Considerations

Copper-catalyzed systems can be a cost-effective alternative to palladium.[4] For electron-deficient aryl halides, the Ullmann condensation can be particularly effective. The choice of ligand is crucial for achieving high yields under milder conditions. Diamine and amino acid-based ligands have shown considerable promise in expanding the scope of this reaction.[12] However, a key consideration is the potential for base-sensitive functional groups to be incompatible with the reaction conditions, although recent developments have introduced milder bases to address this issue.[12]

Comparative Analysis of Catalytic Systems

FeaturePalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann Condensation
Catalyst Cost Higher (Palladium is a precious metal)Lower (Copper is more abundant)
Ligands Often complex and expensive biarylphosphinesSimpler, less expensive N- or O-based ligands
Reaction Temp. Generally milder (often < 120 °C)Traditionally higher, but modern systems are milder
Substrate Scope Extremely broad, highly versatileGood, particularly for electron-deficient aryl halides
Functional Group Tol. Generally very high with appropriate ligand/baseCan be a concern, but improving with new methods
Base Sensitivity Can be tailored with a wide range of basesHistorically required strong bases, now more flexible

Senior Application Scientist's Recommendation

For the C-N cross-coupling of This compound , a Palladium-catalyzed Buchwald-Hartwig amination approach is recommended as the initial strategy. The vast and well-documented library of specialized biarylphosphine ligands provides a higher probability of successfully overcoming the combined challenges of steric hindrance and electronic deactivation presented by the substrate. Specifically, a screening of catalysts based on ligands such as Xantphos , RuPhos , or other advanced biarylphosphines, in combination with a moderately strong base like cesium carbonate , would be a logical starting point.[1][8][9]

While a modern Copper-catalyzed Ullmann condensation is a viable and more economical alternative, it may require more extensive optimization of ligands and reaction conditions to achieve comparable efficacy for this particularly challenging substrate. However, should cost be a primary driver, exploring systems with N,N'-diaryl diamine ligands and a milder base like sodium trimethylsilanolate could prove fruitful.[12]

Ultimately, the optimal catalyst system will be determined empirically. The information and protocols provided in this guide serve as a robust starting point for the rational design of experiments to achieve successful C-N bond formation with this and structurally related molecules.

References

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [Link]

  • Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed. [Link]

  • CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines | Request PDF. [Link]

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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases - DSpace@MIT. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - NIH. [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. [Link]

  • Transition-metal-catalysed C-N bond activation - The Royal Society of Chemistry. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. [Link]

  • Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. [Link]

  • Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. [Link]

  • Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed. [Link]

  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions - Organic Chemistry Portal. [Link]

  • Synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine. - ResearchGate. [Link]

  • Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives - NIH. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]

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A Comparative Spectroscopic Guide to the Reaction Products of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 5-Bromo-6-methyl-3-nitropyridin-2-amine and its derivatives formed through common synthetic transformations. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships between structural modifications and their corresponding spectral changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding these correlations, researchers can confidently characterize reaction outcomes and accelerate their synthetic programs.

Introduction: The Spectroscopic Profile of a Versatile Building Block

This compound (CAS 68957-50-6) is a highly functionalized pyridine derivative, making it a valuable starting material in medicinal and materials chemistry.[1] Its structure features several key handles for chemical modification: a bromine atom, an amino group, and a nitro group. The bromine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

Before analyzing its reaction products, it is crucial to establish a baseline spectroscopic profile for the starting material. While direct, published spectra can be sparse, a robust profile can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Expected Observation & Rationale
¹H NMR Chemical Shift (δ)~8.2-8.5 ppm (s, 1H, H-4): The sole aromatic proton is deshielded by the adjacent electron-withdrawing nitro group. ~6.5-7.0 ppm (br s, 2H, -NH₂): Amine protons are typically broad and their shift is solvent-dependent. ~2.5 ppm (s, 3H, -CH₃): The methyl group protons appear as a singlet in the aliphatic region.
¹³C NMR Chemical Shift (δ)Six distinct signals are expected for the six carbons. The carbon bearing the bromine (C-5) would be in the ~110-120 ppm range, while carbons attached to nitro (C-3) and amino (C-2) groups will be significantly shifted.
IR Wavenumber (cm⁻¹)~3450-3300 cm⁻¹ (N-H stretch): Asymmetric and symmetric stretches for the primary amine. ~1580, 1350 cm⁻¹ (N-O stretch): Asymmetric and symmetric stretches for the nitro group. ~1620 cm⁻¹ (N-H bend): Scissoring vibration of the amine. ~600-500 cm⁻¹ (C-Br stretch): Characteristic stretch for the carbon-bromine bond.
MS (EI) Mass-to-Charge (m/z)Molecular ion peaks at m/z ~231 and ~233 in an approximate 1:1 ratio. This isotopic pattern is the definitive signature for a molecule containing one bromine atom.

Comparative Analysis of Key Reaction Pathways

The reactivity of this compound is dominated by the chemistry of its aryl bromide moiety. We will explore three common and synthetically valuable transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

Reaction_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution Start This compound Suzuki_Reagents ArB(OH)₂, Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents R₂NH, Pd Catalyst, Base Start->Buchwald_Reagents SNAr_Reagents Nucleophile (e.g., NaOMe) Start->SNAr_Reagents Suzuki_Product C-C Bond Formation (e.g., 6-Methyl-5-phenyl-3-nitropyridin-2-amine) Suzuki_Reagents->Suzuki_Product Buchwald_Product C-N Bond Formation (e.g., N⁵-Aryl-6-methyl-3-nitropyridine-2,5-diamine) Buchwald_Reagents->Buchwald_Product SNAr_Product C-O/C-S Bond Formation (e.g., 5-Methoxy-6-methyl-3-nitropyridin-2-amine) SNAr_Reagents->SNAr_Product

Figure 1: Key reaction pathways for this compound.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond by coupling an organoboron species with an organic halide.[2][3] This reaction is catalyzed by a palladium complex and requires a base.[4]

Reaction: this compound + Phenylboronic acid → 6-Methyl-5-phenyl-3-nitropyridin-2-amine

Spectroscopic Consequences: The replacement of the bromine atom with a phenyl group introduces significant and easily identifiable changes.

Table 2: Spectroscopic Comparison for Suzuki-Miyaura Product

Technique Starting Material (Key Feature) Product (Key Change & Rationale)
¹H NMR ~8.2-8.5 ppm (s, 1H, H-4)Appearance of new aromatic signals (~7.3-7.6 ppm, m, 5H) from the new phenyl group. The original H-4 singlet will likely shift slightly due to the new electronic environment.
IR ~600-500 cm⁻¹ (C-Br stretch)Disappearance of the C-Br stretch. The rest of the core fingerprint (N-H, N-O stretches) will remain largely unchanged.
MS (EI) m/z ~231/233 (1:1 ratio)Disappearance of the bromine isotopic pattern. The new molecular ion peak will be at m/z ~229 (monoisotopic mass), corresponding to the replacement of Br (79/81 Da) with C₆H₅ (77 Da).
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5][6] This transformation is exceptionally versatile, tolerating a wide range of amine coupling partners.[7]

Reaction: this compound + Morpholine → 4-(6-Methyl-3-nitro-2-aminopyridin-5-yl)morpholine

Spectroscopic Consequences: The introduction of a new C-N bond and an additional amine moiety provides clear diagnostic markers.

Table 3: Spectroscopic Comparison for Buchwald-Hartwig Product

Technique Starting Material (Key Feature) Product (Key Change & Rationale)
¹H NMR ~8.2-8.5 ppm (s, 1H, H-4)Appearance of new aliphatic signals from the morpholine ring, typically two triplets around ~3.8 ppm and ~3.2 ppm. The original H-4 proton will shift, often upfield, due to the electron-donating nature of the new amino group.
IR ~600-500 cm⁻¹ (C-Br stretch)Disappearance of the C-Br stretch. Appearance of new C-N (~1250-1350 cm⁻¹) and C-O-C (~1100 cm⁻¹) stretches from the morpholine ring.
MS (EI) m/z ~231/233 (1:1 ratio)Disappearance of the bromine isotopic pattern. The new molecular ion peak will be at m/z ~238, corresponding to the replacement of Br with a morpholinyl group (86 Da).
Nucleophilic Aromatic Substitution (SNAr): C-O Bond Formation

The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 3-position.[8] This allows for the direct displacement of the bromide by a strong nucleophile, such as sodium methoxide, in an addition-elimination mechanism often involving a Meisenheimer complex intermediate.[9]

Reaction: this compound + NaOMe → 5-Methoxy-6-methyl-3-nitropyridin-2-amine

Spectroscopic Consequences: The substitution of bromine with a small methoxy group results in subtle but definitive spectral shifts.

Table 4: Spectroscopic Comparison for SNAr Product

Technique Starting Material (Key Feature) Product (Key Change & Rationale)
¹H NMR ~8.2-8.5 ppm (s, 1H, H-4)Appearance of a new sharp singlet at ~3.9-4.1 ppm (s, 3H) corresponding to the -OCH₃ protons. The H-4 proton signal will likely shift upfield due to the electron-donating character of the methoxy group.
IR ~600-500 cm⁻¹ (C-Br stretch)Disappearance of the C-Br stretch. Appearance of a strong C-O stretch at ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric).
MS (EI) m/z ~231/233 (1:1 ratio)Disappearance of the bromine isotopic pattern. The new molecular ion peak will be at m/z ~183, corresponding to the replacement of Br with an OCH₃ group (31 Da).

Standard Operating Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols for sample analysis are recommended.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation a Dissolve 10-20 mg in 0.7 mL deuterated solvent (e.g., CDCl₃) b Add internal standard (e.g., TMS) a->b c Transfer to 5 mm NMR tube b->c d ¹H & ¹³C NMR Analysis c->d e FT-IR Analysis (KBr Pellet or Thin Film) f MS Analysis (EI or ESI) g Fourier Transform, Phase/Baseline Correction d->g h Identify Diagnostic Peaks g->h i Compare with Starting Material h->i

Figure 2: General workflow for spectroscopic analysis of reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.[10]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[10]

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument (at 100 MHz for a 400 MHz spectrometer) using a proton-decoupled pulse sequence. Use a spectral width of ~240 ppm and a relaxation delay of 2 seconds. Average a sufficient number of scans (e.g., 1024 or more) to obtain clear signals for all carbon atoms.[10]

  • Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform manual phase and baseline corrections to ensure accurate integration and peak picking. Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and record the sample spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal quality.[10]

  • Data Analysis: Analyze the spectrum for the presence or absence of key functional group absorption bands as detailed in the comparison tables.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization and Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC inlet. For stable, neutral molecules, Electron Ionization (EI) at 70 eV is standard for obtaining fragmentation patterns and a clear molecular ion. For more sensitive compounds, Electrospray Ionization (ESI) may be preferred.[10]

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected product, typically from 50 to 500 amu. Pay close attention to the molecular ion region to confirm the mass of the product and to check for the characteristic bromine isotopic pattern.

Conclusion

The spectroscopic analysis of this compound reaction products relies on identifying a few key diagnostic changes. Successful conversion in cross-coupling or substitution reactions is unequivocally confirmed by the disappearance of the C-Br stretch in the IR spectrum and, most definitively, the loss of the characteristic 1:1 M/M+2 isotopic pattern in the mass spectrum . Further characterization of the specific product is then achieved through ¹H NMR, where the appearance of new signals corresponding to the introduced moiety (e.g., new aromatic protons in a Suzuki product, aliphatic signals in a Buchwald-Hartwig product, or a methoxy singlet in an SNAr product) provides unambiguous structural confirmation. By systematically applying these comparative analytical techniques, researchers can efficiently and accurately validate their synthetic outcomes.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Royal Society of Chemistry. Supporting Information for a scientific article. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Šačkus, A. et al. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro.... Chemistry of Heterocyclic Compounds. [Link]

  • Wang, Y. et al. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). Organic Letters. [Link]

  • RPN Organics Private Limited. Analytical Grade this compound. IndiaMART. [Link]

  • Bakherad, M. et al. Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitutions. (2019). YouTube. [Link]

  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • PubChem. 2-Amino-6-methyl-3-nitropyridine. [Link]

  • The Chemist's Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ikram, M. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... (2017). MDPI. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • SIELC Technologies. Separation of 5-Bromo-6-methyl-3-nitropyridine-2-amine on Newcrom R1 HPLC column. (2018). [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). [Link]

  • NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • SpectraBase. 5-Bromo-2-nitropyridine FTIR Spectrum. [Link]

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein.... [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. [Link]

  • PubChem. 5-Bromo-3-methyl-2-nitropyridine. [Link]

  • PubMed Central (PMC). Synthesis, Spectroscopic Characterization... of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 5-Bromo-6-methyl-3-nitropyridin-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Intermediates like 5-Bromo-6-methyl-3-nitropyridin-2-amine, a substituted pyridine derivative, are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of impurities, even in trace amounts, can lead to unwanted side reactions, reduce the yield of the final API, and introduce potentially toxic components into the drug product.[2][3] Therefore, a robust, accurate, and reliable analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). As the gold standard in pharmaceutical analysis, HPLC offers unparalleled precision, sensitivity, and versatility for separating and quantifying components in complex mixtures.[4] We will explore the causality behind developing a specific HPLC method for this analyte, provide a self-validating experimental protocol grounded in International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against alternative analytical techniques.

The Analytical Challenge: Understanding the Analyte

This compound (MW: 232.03 g/mol ) is a moderately polar organic compound.[1] Its structure, featuring a pyridine ring, an amine group, a nitro group, and a bromine atom, dictates its analytical behavior.

  • UV Absorbance: The nitro-aromatic system provides a strong chromophore, making it highly suitable for UV detection, a common and robust detection method in HPLC.[5]

  • Polarity and Solubility: The combination of polar (amine, nitro) and non-polar (methyl, bromo) groups results in intermediate polarity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • pH Sensitivity: The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) and the exocyclic amine group means the analyte's overall charge and, consequently, its chromatographic retention will be highly dependent on the pH of the mobile phase.[6][7]

Controlling the ionization state is paramount for achieving reproducible results and symmetric peak shapes. This fundamental property informs our entire method development strategy.

The Gold Standard: An Optimized RP-HPLC Method

RP-HPLC is the preferred technique for analyzing pharmaceutical intermediates due to its high resolving power and compatibility with a wide range of analytes.[8] Our objective is to develop a method that can separate the main compound from potential process-related impurities and degradation products.

Causality in Method Development

The selection of each HPLC parameter is a deliberate choice rooted in the chemical properties of this compound and the principles of chromatography.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its non-polar nature provides effective retention for moderately polar compounds like our analyte through hydrophobic interactions. We select a column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) for a good balance between efficiency and backpressure.

  • Mobile Phase: This is the most critical parameter.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency.

    • Aqueous Component & pH Control: To ensure consistent protonation of the amine groups and achieve a stable retention time, a buffer is essential. A phosphate buffer at pH 3.0 is selected. At this pH, the basic nitrogen atoms will be fully protonated, leading to sharp, symmetrical peaks and minimizing interactions with residual silanols on the silica-based stationary phase.

    • Elution Mode: A gradient elution (gradually increasing the percentage of organic modifier) is chosen. This approach allows for the effective elution of a wider range of potential impurities with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.[2]

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The extended conjugation in the molecule suggests strong absorbance. While 254 nm is a common starting point for aromatic compounds, a full spectral scan using a DAD allows for the selection of an optimal wavelength (λmax) that maximizes sensitivity for the main peak and any impurities.

  • Temperature: A constant column temperature (e.g., 30 °C) is maintained to ensure the stability and reproducibility of retention times by controlling the viscosity of the mobile phase and the kinetics of mass transfer.

Experimental Workflow for HPLC Purity Assessment

The following diagram outlines the logical flow of the HPLC analysis from sample preparation to final purity calculation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Accurate weighing, dissolution in mobile phase diluent) Analysis Chromatographic Separation (Inject sample and standard onto validated HPLC system) SamplePrep->Analysis StandardPrep Reference Standard Prep (High-purity standard, known concentration) SystemSuitability System Suitability Test (SST) (Inject standard to verify precision, resolution) StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Buffer preparation, filtration, degassing) MobilePhasePrep->SystemSuitability SystemSuitability->Analysis If SST passes Integration Peak Integration (Identify and integrate all peaks in the chromatogram) Analysis->Integration Calculation Purity Calculation (% Area Normalization or vs. External Standard) Integration->Calculation Report Final Report Generation (Purity value, chromatograms, SST results) Calculation->Report Purity_Methods cluster_main Purity Assessment of Pharmaceutical Intermediate Center Analytical Requirement HPLC HPLC (High-Performance Liquid Chromatography) Center->HPLC High Sensitivity & Quantitative Accuracy TLC TLC (Thin-Layer Chromatography) Center->TLC Rapid Qualitative Screening NMR NMR (Nuclear Magnetic Resonance) Center->NMR Structural Confirmation & Quantitation (qNMR) LCMS LC-MS (Liquid Chromatography- Mass Spectrometry) Center->LCMS Impurity Identification (Mass-based) MP Melting Point Determination Center->MP Basic Purity Indication

Sources

A Comparative Guide to the X-ray Crystallography of 5-Bromo-6-methyl-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 5-bromo-6-methyl-3-nitropyridin-2-amine and its derivatives, with a primary focus on single-crystal X-ray crystallography. For researchers in medicinal chemistry and drug development, obtaining a precise three-dimensional molecular structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This document will detail the experimental workflow from synthesis to data analysis, compare X-ray crystallography with alternative analytical techniques, and provide the rationale behind key experimental choices.

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as this compound, are of significant interest due to their potential biological activities, which may include antimicrobial or antitumor properties.[1] The strategic placement of bromo, methyl, nitro, and amino groups on the pyridine ring offers multiple points for synthetic modification, leading to a diverse library of derivatives.

I. Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

A. Synthetic Pathways to Substituted Pyridines

The synthesis of functionalized pyridines can be approached through various established methods. While a specific synthetic route for this compound is not detailed in readily available literature, a plausible approach involves the multi-step modification of a simpler pyridine precursor. Methods such as the Hantzsch 1,4-dihydropyridine synthesis followed by oxidation, or three-component ring transformations, are powerful strategies for creating substituted pyridine rings.[2] For instance, a potential synthetic pathway could involve the nitration and subsequent bromination of a suitable 2-amino-6-methylpyridine precursor.

The diagram below illustrates a generalized workflow for the synthesis and purification of a pyridine derivative.

Synthesis and Purification Workflow Start Starting Materials Reaction Multi-step Synthesis (e.g., Nitration, Bromination) Start->Reaction Reagents & Solvents Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Initial Characterization (NMR, MS) Purification->Characterization End Pure Compound Characterization->End

Figure 1: Generalized workflow for the synthesis and purification of a pyridine derivative.

B. The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and largely empirical. Common techniques for small organic molecules include:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[3]

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of the compound are available.[3] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[4] Crystals form at the interface as the solvents slowly mix.

  • Thermal Gradient: This involves creating a temperature gradient in a saturated solution, where the compound dissolves in the warmer region and crystallizes in the cooler region.[3]

Experimental Protocol: Vapor Diffusion Crystallization

  • Solvent Selection: Dissolve a small amount of the purified this compound derivative in a "good" solvent (e.g., acetone, ethyl acetate) at a concentration close to saturation.

  • Setup: Place this solution in a small, uncapped vial (e.g., a 1 mL vial).

  • Anti-Solvent: Place the small vial inside a larger vial or beaker containing a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane).

  • Sealing and Incubation: Seal the larger container and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the solution, inducing crystallization over hours to days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor.

II. X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles. It also reveals details about intermolecular interactions and crystal packing.

The diagram below outlines the experimental workflow for single-crystal X-ray diffraction.

X-ray Crystallography Workflow Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration and Scaling Diffractometer->Integration StructureSolution Structure Solution (e.g., Direct Methods) Integration->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation and Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Figure 2: Experimental workflow for single-crystal X-ray diffraction.

A. Comparative Data Analysis

The precise data obtained from X-ray crystallography allows for a detailed comparison between different derivatives of this compound. Key parameters for comparison are summarized in the table below. Note that the values presented are illustrative for a hypothetical parent compound and a derivative where the amino group has been acetylated.

ParameterThis compound (Hypothetical)N-(5-Bromo-6-methyl-3-nitropyridin-2-yl)acetamide (Hypothetical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 98.5°a = 10.2 Å, b = 15.4 Å, c = 7.8 Å
C-NO₂ Bond Length ~1.45 Å~1.46 Å
Dihedral Angle (Pyridine Ring vs. NO₂) ~15°~25°
Key Intermolecular Interactions N-H···O (nitro) hydrogen bondsC-H···O (carbonyl & nitro) hydrogen bonds

The introduction of the acetyl group in the hypothetical derivative leads to changes in the crystal packing, likely driven by different hydrogen bonding patterns. The dihedral angle between the pyridine ring and the nitro group is also expected to change due to steric and electronic effects, which can be precisely quantified by X-ray crystallography.

III. Alternative and Complementary Analytical Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide valuable and often more readily obtainable information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires high-quality single crystals; structure is in the solid state.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), through-space interactions (NOE).Provides structural information in solution; does not require crystallization.Does not provide precise bond lengths/angles; can be difficult to interpret for complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample amount needed.Does not provide stereochemical information; isomers can be difficult to distinguish.[5]
Computational Chemistry (e.g., DFT) Optimized geometry, electronic properties, predicted spectral data.[6][7]Complements experimental data; can predict properties of hypothetical molecules.Results are theoretical and require experimental validation.
A. A Synergistic Approach

The most robust structural elucidation is achieved by combining these techniques. For example, NMR can confirm the molecular structure in solution, which can then be compared to the solid-state structure from X-ray crystallography to identify any conformational changes. High-resolution mass spectrometry confirms the elemental composition, and computational studies can help in interpreting spectral data and understanding the electronic properties of the molecule.[6][7]

IV. Conclusion

The structural analysis of this compound derivatives is crucial for advancing their potential applications in drug discovery. Single-crystal X-ray crystallography stands as the most powerful technique for obtaining a definitive three-dimensional structure, providing invaluable insights into molecular geometry and intermolecular interactions. While the process of obtaining suitable crystals can be a bottleneck, the detailed structural information it provides is essential for rational drug design. By complementing crystallographic data with solution-state NMR, mass spectrometry, and computational modeling, researchers can build a comprehensive understanding of these promising molecules.

References

  • Benchchem. Structural Elucidation of Novel 3-Amino-4-nitropyridine Derivatives: A Comparative Guide.
  • ResearchGate. Structural and Theoretical Studies of 2-amino-3- nitropyridine.
  • ResearchGate. (PDF) Structural and Theoretical Studies of 2-amino-3- nitropyridine.
  • Guide for crystallization.
  • ResearchGate. (PDF) Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations.
  • Benchchem. An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • Benchchem. Technical Support Center: Characterization of Substituted Pyridines.
  • CymitQuimica. CAS 68957-50-6: 5-Bromo-6-methyl-3-nitro-2-pyridinamine.
  • NIH. Getting crystals your crystallographer will treasure: a beginner's guide.
  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

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A Senior Application Scientist's Guide to the Reduction of Nitro Groups: A Comparative Analysis of Efficacy and Chemoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This reduction is a pivotal step in constructing a vast array of active pharmaceutical ingredients (APIs), dyes, and specialty materials, where the resulting amine serves as a versatile synthetic handle.[1] The choice of reducing agent is not trivial; it profoundly impacts the reaction's efficiency, chemoselectivity, scalability, and safety profile.[1][2]

This guide provides an in-depth, objective comparison of the most prevalent methodologies for nitro group reduction. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

General Mechanistic Considerations: A Six-Electron Journey

The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of two-electron intermediates. The most widely accepted pathway, particularly for catalytic hydrogenation and metal-mediated reductions, is the direct hydrogenation route, often referred to as a Haber-Lukashevich type mechanism.[3][4][5] This pathway involves the stepwise reduction of the nitroarene (1) to a nitroso intermediate (2), which is then reduced to a hydroxylamine (3), and finally to the desired aniline product (4).[5]

G cluster_main Direct Hydrogenation Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: The direct hydrogenation pathway for nitro group reduction.

Catalytic Hydrogenation: The Clean and Efficient Workhorse

Catalytic hydrogenation is frequently the method of choice for its high efficiency and exceptionally clean reaction profiles, with water being the primary byproduct.[1][4] The methodology involves the use of molecular hydrogen (H₂), or a hydrogen transfer agent, in the presence of a heterogeneous metal catalyst.

Common Catalysts and Their Nuances:

  • Palladium on Carbon (Pd/C): This is the most common and highly effective catalyst for reducing both aromatic and aliphatic nitro groups.[6] However, its high activity is also its main drawback; it readily reduces other functional groups such as alkenes, alkynes, nitriles, and benzylic ethers, often leading to poor chemoselectivity in complex molecules.[4][6]

  • Raney Nickel (Raney-Ni): A cost-effective alternative to palladium, Raney-Ni is particularly useful for substrates where dehalogenation of aromatic chlorides and bromides is a concern.[6] It is, however, pyrophoric and requires careful handling.[4]

  • Platinum and Gold-Based Catalysts: Platinum catalysts (e.g., PtO₂) are also highly active. More recently, gold-based catalysts (e.g., Au/TiO₂) have been developed, demonstrating remarkable chemoselectivity, for instance, in reducing a nitro group in the presence of a vinyl group.[7]

Causality in Catalyst Choice: The decision between Pd/C and Raney-Ni is often dictated by the substrate's halogen content. The higher propensity of Pd/C to cleave carbon-halogen bonds (dehalogenation) makes Raney-Ni the superior choice for preserving these functionalities.

G cluster_workflow Catalytic Hydrogenation Workflow Start Dissolve Nitro Compound in Solvent Add_Cat Add Catalyst (e.g., 10% Pd/C) Start->Add_Cat Hydrogenate Purge with H₂ (Balloon or Parr) Add_Cat->Hydrogenate Monitor Monitor Reaction (TLC / LC-MS) Hydrogenate->Monitor Filter Filter through Celite® to Remove Catalyst Monitor->Filter Upon Completion Concentrate Concentrate Filtrate Filter->Concentrate End Crude Amine Concentrate->End

Caption: A typical experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol describes a standard, reliable procedure for the reduction of a generic nitroarene.

  • Vessel Preparation: In a round-bottom flask suitable for hydrogenation, dissolve the nitroarene (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Hydrogenation: Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas. This is typically done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr apparatus for reactions requiring higher pressure (e.g., 50 psi).[1]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[1]

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[1][8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.

Metal-Mediated Reductions: The Robust and Selective Classic

The use of dissolving metals in acidic media is one of the oldest and most reliable methods for nitro group reduction. These reactions are prized for their excellent chemoselectivity and cost-effectiveness.[4]

Common Systems and Mechanistic Insight:

The reaction proceeds through a series of single electron transfers from the metal surface to the nitro group, followed by protonation from the acidic medium.[4][9] This stepwise electronic mechanism is the root of its high functional group tolerance.

  • Iron in Acid (Fe/HCl or Fe/AcOH): This is a classic, inexpensive, and highly effective method.[6][10][11] The use of iron powder in acetic acid or with ammonium chloride in aqueous ethanol provides a robust system that tolerates many functional groups that would be reduced by catalytic hydrogenation.[12][13] The primary drawback is the often cumbersome workup required to remove the resulting iron salts.[14]

  • Tin(II) Chloride (SnCl₂): The use of "stannous chloride" provides a mild and very selective method for reducing aromatic nitro groups, even in the presence of acid-sensitive functionalities when used in non-aqueous solvents like ethanol.[6][15] However, the workup involves neutralizing the acid and precipitating tin hydroxides, which can be difficult to filter and may trap the product, reducing yields.[1][16]

  • Zinc in Acid (Zn/HCl or Zn/AcOH): Zinc metal offers another reliable option, functioning similarly to iron and tin.[6][9]

Why Choose Metal/Acid? This method is the go-to choice when a molecule contains reducible groups like alkenes, nitriles, or esters that must be preserved. Its chemoselectivity for the nitro group is its defining advantage over catalytic hydrogenation.[4][9]

Experimental Protocol: Nitro Reduction using Fe and Ammonium Chloride

This protocol offers a common, milder alternative to using strong acids like HCl.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitroarene (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).[13]

  • Reagent Addition: Add iron powder (5-10 eq) and ammonium chloride (5-10 eq) to the suspension.[13]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously. The reaction is often visually indicated by a color change and the consumption of the iron powder.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate.

  • Isolation: Filter the mixture through Celite® to remove the iron residues. Transfer the filtrate to a separatory funnel, wash with water and then brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the amine product.[1]

Hydride and Transfer Hydrogenation Systems: The Versatile Alternatives

These methods provide powerful alternatives to using high-pressure hydrogen gas or stoichiometric metals, often with unique selectivity profiles.

Key Systems and Applications:

  • Sodium Borohydride with Nickel(II) Chloride (NaBH₄/NiCl₂): Sodium borohydride alone is incapable of reducing nitro groups.[17] However, in combination with a transition metal salt like NiCl₂·6H₂O, it becomes a potent reducing system for both aliphatic and aromatic nitro compounds.[17][18][19] The active reducing species is believed to be a nickel boride (Ni₂B) formed in situ.[20] This system is notable for its excellent chemoselectivity, often preserving esters and other carbonyl groups.

  • Transfer Hydrogenation: This technique uses molecules like formic acid, ammonium formate, or hydrazine as a hydrogen source in the presence of a catalyst (e.g., Pd/C).[21][22] It is a convenient and safer alternative to using flammable hydrogen gas and can be highly chemoselective.[23]

  • Lithium Aluminum Hydride (LiAlH₄): This powerful hydride reagent is effective for reducing aliphatic nitro compounds to amines. However, it is generally unsuitable for aromatic nitro compounds, as the reaction tends to stop at intermediate stages or produce azo coupling products.[6][10]

The Rationale for Catalyzed Borohydride: The NaBH₄/NiCl₂ system is particularly valuable when a substrate contains an ester group, which would be reduced by LiAlH₄, and other reducible groups like alkenes, which would be targeted by catalytic hydrogenation. Its ability to selectively reduce the nitro group in such a context makes it a highly strategic choice.

Experimental Protocol: Nitroarene Reduction using NaBH₄/NiCl₂

This protocol details a rapid and efficient reduction in an aqueous solvent system.[17][19]

  • Setup: In a round-bottom flask, prepare a solution of the nitroarene (1.0 eq) in a solvent like aqueous acetonitrile or methanol.[17]

  • Catalyst Addition: Add NiCl₂·6H₂O (0.2-0.5 eq) to the solution and stir.

  • Reductant Addition: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) (4-8 eq) portion-wise. The addition is often accompanied by gas evolution and the formation of a black precipitate of nickel boride.

  • Reaction: Allow the reaction to stir at room temperature. The reductions are often very rapid, completing within 5-20 minutes.[17]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, carefully add a small amount of acetone to quench any excess NaBH₄. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine.

Comparative Performance Data

The optimal choice of reducing agent is highly dependent on the substrate's functional group landscape. The following table summarizes the performance and chemoselectivity of the discussed methods.

Reducing Agent/SystemTypical ConditionsSubstrate ScopeChemoselectivity ProfileAdvantagesDisadvantages
H₂ / Pd-C H₂ (1-5 atm), MeOH/EtOH, RTAromatic & AliphaticLow: Reduces alkenes, alkynes, C=O, C≡N, benzyl groups. Can cause dehalogenation.[4][6]High efficiency, clean (H₂O byproduct), mild conditions.[4]Poor chemoselectivity, expensive catalyst, H₂ gas is flammable.[4]
H₂ / Raney-Ni H₂ (1-5 atm), EtOH, RTAromatic & AliphaticModerate: Less prone to dehalogenating aryl halides compared to Pd/C.[6]Cost-effective, good for halogenated substrates.[6]Pyrophoric catalyst, can reduce other functional groups.[4]
Fe / AcOH or NH₄Cl Reflux in EtOH/H₂OPrimarily AromaticHigh: Tolerates esters, ketones, nitriles, halides.[12][24]Low cost, robust, excellent functional group tolerance.[4][11]Stoichiometric waste, cumbersome removal of metal salts.[4][14]
SnCl₂ / EtOH Reflux in EtOHPrimarily AromaticVery High: Tolerates most other reducible groups including aldehydes.[6][15]Mild, highly chemoselective, useful for sensitive substrates.[16]Stoichiometric tin waste, workup can be difficult (tin salt precipitation).[1][16]
NaBH₄ / NiCl₂ MeOH or aq. CH₃CN, RTAromatic & AliphaticHigh: Tolerates esters, amides, halides.[17][20]Mild conditions, rapid, avoids H₂ gas, good selectivity.[17]Requires stoichiometric NaBH₄, can sometimes reduce ketones.[19]
LiAlH₄ THF, RefluxAliphaticPoor (for Anilines): Reduces esters, amides, ketones. Forms azo compounds from nitroarenes.[6]Effective for aliphatic nitro groups.Unsuitable for preparing anilines from nitroarenes.[6]

Conclusion and Strategic Outlook

The reduction of a nitro group is a well-established yet highly nuanced transformation. A deep understanding of the available methodologies is critical for achieving synthetic goals efficiently and selectively.

  • For simple substrates lacking other reducible functionalities, Catalytic Hydrogenation with Pd/C is often the most efficient and cleanest method.[4]

  • For complex molecules bearing sensitive functional groups (e.g., halogens, esters, ketones, or alkenes), Metal-Mediated Reductions using reagents like Fe/NH₄Cl or SnCl₂ are superior due to their outstanding chemoselectivity.[5][9]

  • Catalyzed Hydride systems , particularly NaBH₄/NiCl₂ , offer a valuable middle ground, providing high selectivity under mild conditions without the need for high-pressure hydrogen, making it an excellent choice for multifunctional substrates.[17]

Ultimately, the choice of reducing agent is a strategic decision that must be guided by a thorough analysis of the substrate's architecture, the desired chemical outcome, and practical considerations of scale, cost, and safety. By leveraging the comparative insights provided in this guide, researchers can navigate these choices with confidence, accelerating the development of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Zeynizadeh, B., & Ashuri, S. (2012). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. E-Journal of Chemistry, 9(4), 2393-2400.
  • Osby, J. O., & Ganem, B. (1985). Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound. Tetrahedron Letters, 26(52), 6413-6416.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]

  • Sassykova, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
  • Gatfaoui, S., et al. (2011). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Viciu, M. S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2496-2501.
  • Hassanloie, N., et al. (2014). NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. Trade Science Inc.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Scilit. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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  • Chen, D., et al. (2018). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 83(21), 13144-13151.
  • Srimani, D., et al. (2007). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 72(12), 4604-4607.
  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Zn or Fe Metal Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Taylor & Francis Online. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Trade Science Inc. (2014). NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2006). NaBH4/NiCl2 reduction. Retrieved from [Link]

  • ScienceDirect. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-6-methyl-3-nitropyridin-2-amine Analogues as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-aminopyridine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active molecules.[1] Its inherent chemical versatility and ability to engage in key interactions with biological targets have made it a focal point for medicinal chemists. This guide delves into the nuanced world of the structure-activity relationships (SAR) of a specific, yet promising, subclass: 5-Bromo-6-methyl-3-nitropyridin-2-amine and its analogues. While direct, comprehensive SAR studies on this exact scaffold are not extensively documented in publicly available literature, this guide will synthesize data from closely related 2-amino-3-nitropyridine and fused pyridopyrimidine systems to provide a robust, data-driven framework for researchers in oncology, kinase inhibitor development, and medicinal chemistry.

The core structure, this compound, presents a unique combination of functional groups: a bromine atom at the 5-position, a methyl group at the 6-position, a nitro group at the 3-position, and an amino group at the 2-position.[2] Each of these substituents offers a vector for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The presence of the nitro group suggests potential applications in oncology, as many nitroaromatic compounds exhibit cytotoxic effects.[3] Furthermore, the 2-aminopyridine moiety is a well-established pharmacophore for kinase inhibition, often forming critical hydrogen bonds with the hinge region of the ATP-binding pocket.[4]

This guide will navigate the synthetic pathways to this scaffold, present a comparative analysis of the biological activities of related compounds, provide detailed experimental protocols for hit validation, and offer insights into the causal relationships between structural modifications and observed biological outcomes.

The Architectural Blueprint: Understanding the Core Scaffold and its Synthetic Accessibility

The journey of exploring the SAR of any compound series begins with a reliable and versatile synthetic route. The synthesis of the this compound core and its analogues can be approached through a multi-step sequence, starting from commercially available precursors. A plausible and adaptable synthetic strategy is outlined below, drawing from established methods for related 2-amino-3-nitropyridines.

General Synthetic Workflow

Synthetic Workflow start 2-Amino-6-methylpyridine bromination Bromination (e.g., NBS, HBr/H2O2) start->bromination Step 1 nitration Nitration (e.g., HNO3/H2SO4) bromination->nitration Step 2 diversification Analogue Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) nitration->diversification Step 3 end Target Analogues diversification->end

Caption: A generalized synthetic workflow for the preparation of this compound analogues.

The initial bromination of 2-amino-6-methylpyridine at the 5-position is a critical step, followed by a regioselective nitration at the 3-position. The resulting this compound serves as a key intermediate. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents to probe the SAR at this position. Similarly, the amino group at the 2-position can be functionalized to explore its role in target engagement.

Decoding the Structure-Activity Landscape: A Comparative Analysis

While specific SAR data for this compound analogues is limited, we can extrapolate valuable insights from studies on related 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones, which are fused derivatives of the 2-aminopyridine scaffold and potent tyrosine kinase inhibitors. These studies provide a foundational understanding of how modifications to the pyridine ring influence biological activity.

Key SAR Insights from Related Scaffolds:
  • Substitution at the 2-Amino Position: The 2-amino group is often a key interaction point with the target protein, typically forming hydrogen bonds. In many kinase inhibitors, this group interacts with the hinge region of the ATP-binding site. Modifications at this position, such as acylation or alkylation, can significantly impact potency and selectivity.

  • Modifications at the 5-Position (Bromo Position): The 5-position of the pyridine ring often extends into the solvent-exposed region of the ATP-binding pocket in kinases. This allows for the introduction of larger, more complex substituents to enhance potency and modulate physicochemical properties like solubility. In studies of pyrido[2,3-d]pyrimidines, substitution at the analogous position with various aryl and heteroaryl groups has been shown to be a critical determinant of activity against tyrosine kinases like PDGFr, FGFr, and c-Src.

  • The Role of the 6-Methyl Group: The methyl group at the 6-position can influence the conformation of the molecule and may engage in hydrophobic interactions within the binding pocket. Varying the size of this alkyl group (e.g., to ethyl or isopropyl) can probe the steric tolerance of the target.

  • The Influence of the 3-Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring. It can also serve as a hydrogen bond acceptor. The reduction of the nitro group to an amino group provides a handle for further derivatization, opening up another avenue for SAR exploration. Studies on 3-nitropyridine analogues have demonstrated their potential as microtubule-targeting agents with potent anti-cancer effects.[5][6]

Comparative Biological Data of Related Pyridine and Fused Pyridine Derivatives

To provide a quantitative perspective, the following table summarizes the in vitro activity of representative compounds from related chemical series. This data serves as a valuable reference for what can be expected from novel analogues of this compound.

Compound ScaffoldTarget/Cell LineIC50/GI50 (µM)Reference
Pyrido[2,3-d]pyrimidinePDGFr (tyrosine kinase)0.079[7]
Pyrido[2,3-d]pyrimidinebFGFr (tyrosine kinase)0.043[7]
Pyrido[2,3-d]pyrimidinec-Src (tyrosine kinase)0.009[7]
Pyrido[2,3-d]pyrimidineHT-29 (colon cancer)1.8 (inhibition of soft agar colony formation)[7]
Soluble Pyrido[2,3-d]pyrimidinePDGFr (tyrosine kinase)0.21
Soluble Pyrido[2,3-d]pyrimidinec-Src (tyrosine kinase)0.018
3-Nitropyridine Analogue (4AZA2891)HT-29 (colon cancer)~0.01[5]
3-Nitropyridine Analogue (4AZA2996)HT-29 (colon cancer)~0.01[5]

Note: The data presented is for related but structurally distinct compounds and should be used as a directional guide for SAR exploration.

Experimental Validation: Protocols for Biological Evaluation

The rigorous biological evaluation of newly synthesized analogues is paramount to establishing a clear and reliable SAR. The following are detailed, step-by-step protocols for key in vitro assays to assess the anticancer and kinase inhibitory potential of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to determine the general cytotoxic effect of the synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

For analogues designed as kinase inhibitors, a direct enzymatic assay is essential to determine their potency and selectivity.

Kinase Inhibition Assay Workflow reagents Prepare Assay Components: - Kinase Enzyme - Substrate (Peptide or Protein) - ATP - Test Compound reaction Incubate Reaction Mixture reagents->reaction 1. Mix detection Detect Kinase Activity (e.g., Phosphorylation) reaction->detection 2. Stop Reaction analysis Calculate IC50 detection->analysis 3. Quantify Signal

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, often using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric detection.

Step-by-Step Methodology (Illustrative example using a mobility shift assay):

  • Reaction Setup: In a microplate, combine the target kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations in a suitable assay buffer.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg²⁺ ions.

  • Separation and Detection: Transfer the reaction mixture to a microfluidic chip-based electrophoresis system. The system applies a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.

  • Data Analysis: The fluorescence signals of the substrate and product peaks are detected and quantified. The percentage of substrate conversion is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition. While direct SAR data for this specific series of analogues is not yet abundant in the public domain, the wealth of information available for related 2-aminopyridine and 3-nitropyridine derivatives provides a strong foundation for rational drug design.

Key takeaways for researchers entering this area include:

  • Leverage Cross-Coupling Chemistry: The bromine atom at the 5-position is a prime handle for diversification through modern cross-coupling reactions.

  • Probe the 2-Amino Group: The 2-amino group is likely a critical pharmacophoric element for target engagement.

  • Explore the Bioisosteric Replacement of the Nitro Group: While the nitro group may contribute to cytotoxicity, its potential for off-target effects and metabolic liabilities warrants investigation into bioisosteric replacements.

  • Systematic Biological Evaluation is Key: A tiered approach to biological testing, starting with broad cytotoxicity screening and progressing to specific enzymatic and cellular mechanism-of-action studies, is crucial for building a robust SAR.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, researchers can unlock the therapeutic potential of this compound analogues and contribute to the development of the next generation of targeted therapies.

References

  • Thompson, A. M., et al. (1997). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 40(23), 3915-3925. [Link]

  • Hamby, J. M., et al. (2001). Soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas. Structure-activity relationships against selected tyrosine kinases and exploration of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 44(12), 1915-1926. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • MDPI. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]

  • ACS Publications. (1983). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 26(9), 1304-1308. [Link]

  • Pan, P., et al. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Frontiers in Pharmacology, 10, 833. [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(11), 1386. [Link]

  • ResearchGate. (2020). Structure−Activity Relationships of Analogues with Aromatic Amino Acids... [Link]

  • Vasu, D., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 60(21), 8913-8923. [Link]

  • Lee, H., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Cancers, 13(16), 4165. [Link]

  • Scilit. (1997). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of Potent, Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(23), 3926-3934. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. [Link]

  • Herman, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 19(1), e0296768. [Link]

  • PubMed. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

  • Lirias. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

  • MDPI. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 234. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • National Institutes of Health. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

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A Comparative Guide to the Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-6-methyl-3-nitropyridin-2-amine in Modern Chemistry

In the landscape of fine chemical synthesis, substituted pyridines are foundational building blocks. Among these, this compound (CAS 68957-50-6) is a highly functionalized heterocyclic compound of significant interest.[1][2][3] Its unique arrangement of an amino group, a nitro group, a bromine atom, and a methyl group on the pyridine core makes it a versatile intermediate.[2] These functional groups offer multiple reactive sites for further chemical transformations, rendering it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[4][5] The presence of the nitro and bromo groups can enhance the biological activity and lipophilicity of target molecules, making this compound a key component in medicinal chemistry research.[2]

This guide provides an in-depth analysis of a benchmark synthetic route for this compound, juxtaposed with alternative methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative assessment of performance metrics to aid researchers in selecting the most appropriate synthesis strategy for their specific needs.

Benchmark Synthesis: A Stepwise Approach to this compound

The most established and logical synthetic pathway to this compound involves a two-step process starting from 2-amino-6-methylpyridine. This benchmark method is favored for its regiochemical control and generally reliable yields. The strategy involves an initial bromination followed by a carefully controlled nitration.

Step 1: Bromination of 2-Amino-6-methylpyridine

The first step is the electrophilic bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are activated. Due to steric hindrance from the adjacent methyl group at the 6-position and the amino group at the 2-position, the bromine atom is preferentially directed to the less hindered 5-position.

Step 2: Nitration of 2-Amino-5-bromo-6-methylpyridine

The subsequent nitration of 2-amino-5-bromo-6-methylpyridine introduces the nitro group. The nitration of aminopyridines requires careful control of reaction conditions to prevent the formation of unwanted isomers and byproducts.[6][7] The 5-position is already blocked by a bromine atom, which helps to direct the incoming nitro group to the 3-position.[8] The reaction is typically carried out at low temperatures using a mixture of concentrated sulfuric acid and nitric acid.[6][7]

Experimental Protocol: Benchmark Synthesis

Caution: The following procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-6-methylpyridine in a suitable solvent such as acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • To a clean, dry three-necked flask, add concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.

  • Slowly add the 2-amino-5-bromo-6-methylpyridine from Step 1 in portions, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the brominated pyridine, maintaining the reaction temperature between 0 and 5 °C.[6]

  • After the addition, stir the reaction mixture at low temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.[6]

  • Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 7-8.

  • Collect the yellow precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a solvent such as ethyl acetate or by column chromatography.[6]

Benchmark_Synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Amino-5-bromo-6-methylpyridine 2-Amino-5-bromo-6-methylpyridine 2-Amino-6-methylpyridine->2-Amino-5-bromo-6-methylpyridine Br2, Acetic Acid This compound This compound 2-Amino-5-bromo-6-methylpyridine->this compound HNO3, H2SO4, 0-5°C

Caption: Benchmark synthetic pathway for this compound.

Alternative Synthetic Routes

While the benchmark method is robust, alternative strategies exist, each with its own set of advantages and challenges.

Alternative Route 1: Nitration Followed by Bromination

This approach reverses the order of the functionalization steps.

  • Nitration of 2-Amino-6-methylpyridine: The initial nitration of 2-amino-6-methylpyridine can lead to a mixture of 3-nitro and 5-nitro isomers. The separation of these isomers can be challenging and often results in lower yields of the desired 3-nitro intermediate.[7]

  • Bromination of 2-Amino-6-methyl-3-nitropyridine: The subsequent bromination of the 3-nitro isomer would then yield the final product. The nitro group is a deactivating group, which can make the subsequent bromination more difficult, potentially requiring harsher reaction conditions.

The primary drawback of this route is the difficulty in controlling the regioselectivity of the initial nitration step, which often leads to a mixture of products and complicates purification.[7][9]

Alternative_Synthesis_1 cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Isomer_Mixture 2-Amino-6-methyl-3-nitropyridine & 2-Amino-6-methyl-5-nitropyridine 2-Amino-6-methylpyridine->Isomer_Mixture HNO3, H2SO4 2-Amino-6-methyl-3-nitropyridine 2-Amino-6-methyl-3-nitropyridine Isomer_Mixture->2-Amino-6-methyl-3-nitropyridine Separation This compound This compound 2-Amino-6-methyl-3-nitropyridine->this compound Br2, Solvent

Caption: Alternative synthetic route involving nitration followed by bromination.

Alternative Route 2: Synthesis from a Pre-functionalized Pyridine Ring

Another approach could involve starting with a pyridine ring that already contains some of the required functional groups. For instance, a multi-step synthesis starting from 2-chloro-6-methyl-3-nitropyridine could be envisioned:

  • Amination: Nucleophilic aromatic substitution of the chloride with ammonia to form 2-amino-6-methyl-3-nitropyridine.

  • Bromination: Subsequent bromination at the 5-position to yield the final product.

This route avoids the challenges of isomer separation during nitration but relies on the availability of the starting 2-chloro-6-methyl-3-nitropyridine, which may itself require a multi-step synthesis.

Comparative Analysis of Synthetic Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the benchmark and alternative synthetic routes. The data presented is based on typical yields and conditions reported for analogous transformations in the literature.

Parameter Benchmark Method (Bromination then Nitration) Alternative Route 1 (Nitration then Bromination) Alternative Route 2 (From Pre-functionalized Ring)
Overall Yield Moderate to HighLow to ModeratePotentially High (dependent on starting material)
Purity of Crude Product Generally GoodPoor (Isomeric mixture)Good
Ease of Purification Straightforward (Recrystallization/Chromatography)Difficult (Isomer separation required)Straightforward
Regioselectivity Control ExcellentPoorExcellent
Number of Steps 22 (plus difficult separation)2 (from specific precursor)
Scalability GoodPoorModerate
Safety Considerations Use of Br₂, strong acids (HNO₃, H₂SO₄)Use of strong acids, Br₂Use of ammonia, Br₂
Starting Material Availability Readily available (2-amino-6-methylpyridine)Readily availableMay require synthesis

Conclusion and Recommendations

Based on this comparative analysis, the benchmark synthesis method , involving the bromination of 2-amino-6-methylpyridine followed by nitration, stands out as the most reliable and efficient route for the preparation of this compound. Its primary advantages are the excellent control over regioselectivity, which leads to a cleaner crude product and simplifies purification, and the use of readily available starting materials.

Alternative Route 1 is significantly hampered by the formation of isomeric byproducts during the initial nitration step, making it less practical for obtaining high-purity material without resorting to tedious separation techniques.[7] Alternative Route 2 presents a viable option if the pre-functionalized starting material is readily accessible and cost-effective.

For researchers and drug development professionals requiring a dependable and scalable synthesis of this compound, the benchmark protocol offers the most robust and scientifically sound approach.

References

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A Comparative Guide to the In Vitro Evaluation of Novel 5-Bromo-6-methyl-3-nitropyridin-2-amine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro characterization of novel compounds derived from 5-Bromo-6-methyl-3-nitropyridin-2-amine. For the purpose of this illustrative guide, we will refer to our novel compound as "Compound P2N" . We will compare its performance against a well-established, broad-spectrum apoptosis inducer, Staurosporine , and a standard-of-care chemotherapeutic agent, Doxorubicin .

The protocols and methodologies detailed herein are designed to establish a foundational understanding of the cytotoxic and mechanistic properties of Compound P2N, enabling researchers to make data-driven decisions for further preclinical development.

Introduction: The Rationale for Pyridinamine Derivatives in Oncology

Nitrogen-containing heterocyclic compounds, such as pyridines, are privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage in various interactions with biological targets. The specific substitutions on the this compound core are hypothesized to confer selective anticancer activity, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.

The primary objective of this testing cascade is to quantify the cytotoxic potency of Compound P2N across relevant cancer cell lines and to elucidate its primary mechanism of inducing cell death, comparing it directly with agents that have well-understood, albeit different, mechanisms of action.[][2][3]

Comparative Agents: Establishing a Mechanistic Baseline

To contextualize the activity of Compound P2N, two comparators with distinct mechanisms are employed:

  • Doxorubicin : A widely used anthracycline chemotherapy drug that functions primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and cell cycle arrest.[][2][3][4][5]

  • Staurosporine : A potent, albeit non-selective, protein kinase inhibitor known to be a strong inducer of apoptosis through both caspase-dependent and -independent pathways.[6][7][8][9][10] It serves as a positive control for apoptosis induction.

This comparative approach allows us to not only measure potency but also to infer the potential mode of action of our novel compound.

Experimental Workflows: A Three-Tiered Approach

Our in vitro evaluation is structured as a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This ensures that resources are focused on compounds that demonstrate promising initial activity.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Apoptosis vs. Necrosis Determination cluster_2 Tier 3: Cell Cycle Analysis T1_Start Compound P2N Doxorubicin Staurosporine T1_Assay MTT Assay (Cell Viability) T1_Start->T1_Assay Treat Cancer Cell Lines (e.g., MCF-7, HeLa) T1_Result Calculate IC50 Values (48h Treatment) T1_Assay->T1_Result T2_Start Compounds at IC50 Concentrations T1_Result->T2_Start Proceed if IC50 < 10 µM T2_Assay Annexin V / PI Staining (Flow Cytometry) T2_Start->T2_Assay Treat Cells (24h) T2_Result Quantify Apoptotic & Necrotic Cells T2_Assay->T2_Result T3_Start Compounds at IC50 Concentrations T2_Result->T3_Start If Apoptosis is Confirmed T3_Assay Propidium Iodide (PI) Staining (Flow Cytometry) T3_Start->T3_Assay Treat Cells (24h) T3_Result Profile Cell Cycle Phase Distribution T3_Assay->T3_Result

Caption: High-level workflow for in vitro compound characterization.

Detailed Experimental Protocols

Tier 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.[11]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of Compound P2N, Doxorubicin, and Staurosporine in complete medium. The concentration range should typically span from 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[14] Visible purple formazan crystals should form in viable cells.[14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[14]

Tier 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16][17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[15]

Protocol:

  • Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the IC₅₀ concentration of Compound P2N, Doxorubicin, and Staurosporine (as a positive control) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the collected cells and wash them twice with cold 1X PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Do not wash the cells after staining.

Tier 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[19] This allows for the differentiation of cells based on their DNA content: 2n (G0/G1 phase), between 2n and 4n (S phase), and 4n (G2/M phase).

Protocol:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the Annexin V protocol (steps 1 & 2).

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[20][21] Fixation is critical to permeabilize the cell membrane for PI entry.[19] Incubate for at least 2 hours at 4°C. Cells can be stored in ethanol for several weeks.[21]

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A.[21][22] RNase treatment is essential to prevent the staining of double-stranded RNA.[19][21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity versus cell count.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in clear, structured tables to facilitate direct comparison between Compound P2N and the reference agents.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)

The IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[12]

CompoundCell LineIncubation Time (h)IC₅₀ (µM) ± SD
Compound P2N MCF-748[Insert Value]
HeLa48[Insert Value]
Doxorubicin MCF-748[Insert Value]
HeLa48[Insert Value]
Staurosporine MCF-748[Insert Value]
HeLa48[Insert Value]

A lower IC₅₀ value indicates greater cytotoxic potency.

Table 2: Mode of Cell Death Analysis (Annexin V/PI)

This table quantifies the percentage of cells in each quadrant of the flow cytometry plot.

Treatment (at IC₅₀)Cell Line% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control MCF-7>95%<5%<2%
Compound P2N MCF-7[Insert Value][Insert Value][Insert Value]
Doxorubicin MCF-7[Insert Value][Insert Value][Insert Value]
Staurosporine MCF-7[Insert Value][Insert Value][Insert Value]

A significant increase in the Annexin V+ populations for Compound P2N would suggest an apoptotic mechanism.

Table 3: Cell Cycle Distribution Analysis

This table shows the effect of the compounds on cell cycle progression.

Treatment (at IC₅₀)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control MCF-7[Insert Value][Insert Value][Insert Value]
Compound P2N MCF-7[Insert Value][Insert Value][Insert Value]
Doxorubicin MCF-7[Insert Value][Insert Value][Insert Value]

An accumulation of cells in a specific phase (e.g., G2/M arrest for Doxorubicin) provides insight into the compound's mechanism of action.[5]

Mechanistic Interpretation and Visualization

Based on the data, a hypothetical signaling pathway can be proposed. For instance, if Compound P2N induces apoptosis and G2/M arrest, a pathway diagram can visualize the potential molecular players involved.

G P2N Compound P2N Target Hypothesized Target (e.g., Protein Kinase X) P2N->Target Inhibition DNA_Damage DNA Damage Response P2N->DNA_Damage Alternative Hypothesis G2M G2/M Arrest Target->G2M p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax p53->G2M Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CycC Cytochrome c Release Mito->CycC Casp9 Caspase-9 Activation CycC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical mechanism of Compound P2N inducing apoptosis.

Conclusion and Future Directions

This guide outlines a foundational in vitro screening cascade to characterize novel pyridinamine derivatives. The comparative analysis against Doxorubicin and Staurosporine provides essential context for evaluating the potency and mechanism of action of Compound P2N.

Promising results, such as potent sub-micromolar cytotoxicity and a clear apoptotic mechanism, would validate the compound for more advanced studies. Future work could include Western blot analysis to probe specific protein markers in the apoptotic pathway (e.g., cleaved PARP, Caspase-3), target identification studies, and evaluation in a broader panel of cancer cell lines, including drug-resistant models. These subsequent experiments are crucial for building a robust preclinical data package.

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A Senior Application Scientist's Guide to the Reaction Mechanisms of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction mechanisms of 5-Bromo-6-methyl-3-nitropyridin-2-amine, a versatile heterocyclic building block crucial in pharmaceutical and materials science research. We will move beyond simple procedural descriptions to explore the underlying principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical properties.

Introduction: The Structural and Electronic Landscape of this compound

This compound (CAS 68957-50-6) is a highly functionalized pyridine derivative.[1][2][3] Its reactivity is dictated by the interplay of its substituents:

  • Pyridine Core: A nitrogen-containing heterocycle that is inherently electron-deficient.

  • Amino Group (-NH₂): A strong electron-donating group located at the 2-position.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group at the 3-position.

  • Bromo Group (-Br): A good leaving group and a handle for cross-coupling reactions, located at the 5-position.

  • Methyl Group (-CH₃): A weakly electron-donating group at the 6-position.

The critical feature is the strong electron-withdrawing nitro group positioned ortho to the bromine atom. This electronic arrangement significantly polarizes the C5-Br bond and activates the pyridine ring for a range of transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Caption: Structure of this compound.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a primary reaction pathway for this substrate due to the powerful activation by the ortho-nitro group. This reaction is not a concerted displacement but a two-step addition-elimination process.[4][5]

The SNAr Mechanism: A Stepwise Pathway

The generally accepted mechanism proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine (C5), which is highly electrophilic. This attack breaks the aromaticity of the pyridine ring and forms a tetrahedral intermediate.

  • Formation of the Meisenheimer Complex: The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization for the intermediate, making its formation feasible. The stability of this complex is the kinetic driver for the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.

SNAr_Mechanism Start This compound + Nu⁻ Transition1 Nucleophilic Attack Start->Transition1 Step 1: Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Transition1->Meisenheimer Transition2 Loss of Leaving Group Meisenheimer->Transition2 Step 2: Elimination Product Substituted Product + Br⁻ Transition2->Product Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-R RedElim->Pd0 center Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L-Br OxAdd->PdII_Aryl AmineCoord Amine Exchange & Deprotonation PdII_Aryl->AmineCoord HNR₂ Base PdII_Amido Ar-Pd(II)L-NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR₂ RedElim->Pd0

Sources

Comparative Cost Analysis of Synthetic Routes to 5-Bromo-6-methyl-3-nitropyridin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-6-methyl-3-nitropyridin-2-amine is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering a detailed examination of their respective costs, yields, and scalability. The insights presented herein are grounded in established chemical principles and supported by experimental data from the scientific literature, aiming to empower researchers to make informed decisions for their synthetic campaigns.

Strategic Overview of Synthetic Approaches

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of a pyridine ring. The two primary strategies explored in this guide are:

  • Route 1: Nitration-driven Synthesis. This approach commences with a readily available aminopyridine precursor, introducing the nitro group early in the sequence, followed by bromination. The directing effects of the amino and methyl substituents are key considerations in this route.

  • Route 2: Late-stage Amination Strategy. This alternative pathway begins with a pre-functionalized pyridine ring containing the nitro and bromo groups, with the final step being the introduction of the amine functionality. This route leverages the reactivity of halopyridines towards nucleophilic substitution.

The following sections will delve into the detailed experimental protocols, cost analyses, and the underlying chemical logic of each route.

Route 1: The Nitration-Driven Pathway

This synthetic route begins with the commercially available and relatively inexpensive 2-amino-6-methylpyridine. The synthesis proceeds through two key transformations: nitration and subsequent bromination.

Experimental Protocol

Step 1: Synthesis of 6-Methyl-3-nitropyridin-2-amine

  • To a stirred solution of 2-amino-6-methylpyridine (10.8 g, 100 mmol) in concentrated sulfuric acid (50 mL) at 0°C, a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) is added dropwise, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at 0-5°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction mixture is carefully poured onto crushed ice (200 g) and neutralized with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.

  • The resulting yellow precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 6-methyl-3-nitropyridin-2-amine.

Step 2: Synthesis of this compound

  • To a solution of 6-methyl-3-nitropyridin-2-amine (15.3 g, 100 mmol) in glacial acetic acid (100 mL), N-bromosuccinimide (NBS) (17.8 g, 100 mmol) is added in portions at room temperature.

  • The reaction mixture is heated to 60°C and stirred for 6 hours.

  • After cooling to room temperature, the mixture is poured into ice water (300 mL).

  • The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield this compound.

Chemical Rationale and Mechanistic Insights

The initial nitration of 2-amino-6-methylpyridine is directed to the 3- and 5-positions due to the ortho- and para-directing effects of the amino group. However, the 3-position is sterically less hindered and electronically favored, leading to the desired 3-nitro isomer as the major product. The subsequent bromination with NBS in acetic acid is a standard method for the regioselective bromination of activated aromatic rings. The electron-donating amino group and the methyl group activate the pyridine ring towards electrophilic substitution, directing the bromine to the vacant 5-position.

Cost and Yield Analysis
ReagentMolecular Weight ( g/mol )Quantity (per 100 mmol)Estimated Cost (USD)
2-Amino-6-methylpyridine108.1410.8 g$15
Sulfuric Acid (conc.)98.08~60 mLNegligible
Fuming Nitric Acid63.0110 mL~$5
N-Bromosuccinimide177.9817.8 g$25
Acetic Acid60.05100 mLNegligible
Total Estimated Reagent Cost ~$45
Overall Yield ~60%
Estimated Cost per Gram ~$3.25

Note: Costs are estimates based on bulk catalog prices and may vary.

Graphical Representation of Route 1

Route_1 A 2-Amino-6-methylpyridine B 6-Methyl-3-nitropyridin-2-amine A->B HNO3, H2SO4 Yield: ~75% C This compound B->C NBS, Acetic Acid Yield: ~80% Route_2 D 2-Chloro-6-methyl-3-nitropyridine E 5-Bromo-2-chloro-6-methyl-3-nitropyridine D->E Br2, H2SO4 Yield: ~65% F This compound E->F NH3, Ethanol Yield: ~77%

evaluating the green chemistry metrics of 5-Bromo-6-methyl-3-nitropyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the synthesis of complex molecular entities is a cornerstone of innovation. However, traditional synthetic routes often carry a significant environmental burden, characterized by the use of hazardous reagents, large volumes of solvents, and the generation of substantial waste streams. The principles of green chemistry offer a transformative framework to mitigate this impact, urging chemists to design processes that are not only efficient and robust but also safer, more sustainable, and economically viable.[1][2] This paradigm shift is crucial for an industry increasingly focused on corporate sustainability and responsible manufacturing.[1][3]

5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS: 68957-50-6) is a highly functionalized pyridine derivative and a valuable building block in medicinal chemistry, serving as a key intermediate for various therapeutic agents.[4] The efficiency and environmental footprint of its synthesis are therefore of considerable interest to researchers and process chemists.

This guide provides an in-depth evaluation of two distinct synthetic pathways to this compound, utilizing core green chemistry metrics to objectively compare their performance. By dissecting each route through the lens of Atom Economy, Reaction Mass Efficiency, Process Mass Intensity, and E-Factor, we aim to provide a clear, data-driven rationale for selecting a more sustainable synthetic strategy.

Pillar 1: Understanding the Metrics of Green Chemistry

To objectively evaluate the "greenness" of a chemical process, we must move beyond reaction yield alone and embrace a more holistic set of metrics. These tools quantify efficiency and waste generation, providing a clear basis for comparison.[5]

  • Atom Economy (AE): Proposed by Barry Trost, AE is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[6] It is a fundamental indicator of reaction efficiency at the atomic level, calculated without experimental data.[7] An ideal, 100% atom-economical reaction (like an addition or rearrangement) generates no byproducts.[8]

    • Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

  • Reaction Mass Efficiency (RME): RME provides a more practical measure of a reaction's efficiency by incorporating the chemical yield and the stoichiometry of reactants. It represents the percentage of the mass of reactants that is converted into the desired product.

    • Formula: RME = (Mass of Isolated Product / Sum of Masses of All Reactants) x 100%

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the overall efficiency of an entire process.[9] It is the ratio of the total mass of all materials used (starting materials, reagents, solvents, workup chemicals) to the mass of the final isolated product.[5] The ideal PMI is 1. The pharmaceutical industry often sees high PMI values, frequently between 25 and 200, highlighting the significant contribution of solvents and workup procedures to waste.[2]

    • Formula: PMI = (Total Mass of All Inputs / Mass of Isolated Product)

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is a simple and widely used metric that quantifies the amount of waste generated per kilogram of product.[2] It is directly related to PMI and starkly illustrates the wastefulness of a process.

    • Formula: E-Factor = (Total Mass of Waste / Mass of Product) = PMI - 1

Pillar 2: Synthetic Routes and Methodologies

We will evaluate two plausible synthetic routes starting from the readily available precursor, 2-amino-6-methylpyridine. The chosen routes are based on well-established electrophilic aromatic substitution reactions common for pyridine scaffolds.

Route 1: Late-Stage Nitration (Bromination → Nitration)

This is a traditional and linear approach where the pyridine ring is first brominated, followed by nitration. The directing effects of the amino and methyl groups favor substitution at the 5-position for bromination, and the subsequent nitration is directed to the 3-position.

Experimental Protocol: Route 1

Step 1a: Synthesis of 2-Amino-5-bromo-6-methylpyridine Adapted from the bromination of 2-aminopyridine.[10]

  • In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine (54.1 g, 0.5 mol) in glacial acetic acid (250 mL).

  • Cool the solution to below 20°C in an ice bath.

  • Prepare a solution of bromine (80.0 g, 0.5 mol) in glacial acetic acid (150 mL) and add it dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C.

  • After addition, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 2 L of ice water and neutralize carefully with 40% aqueous sodium hydroxide until the pH is ~8.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water (3 x 200 mL), and dry under vacuum.

  • Expected Yield: 85.0 g (91% yield) of 2-amino-5-bromo-6-methylpyridine.

Step 1b: Synthesis of this compound Adapted from the nitration of 2-amino-5-bromopyridine.[10]

  • In a 1 L three-necked flask immersed in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 98%, 250 mL, ~460 g).

  • Carefully add 2-amino-5-bromo-6-methylpyridine (85.0 g, 0.45 mol) in portions, keeping the temperature below 5°C.

  • Add fuming nitric acid (HNO₃, 95%, 21.5 mL, ~32.0 g, 0.51 mol) dropwise with vigorous stirring, ensuring the temperature remains at 0-5°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally heat to 55°C for 1 hour.

  • Cool the reaction mixture and pour it carefully onto 2.5 L of crushed ice.

  • Neutralize the solution with 40% aqueous sodium hydroxide until a yellow precipitate forms and the pH is ~7.

  • Collect the precipitate by filtration, wash with cold water (3 x 200 mL) until the washings are sulfate-free.

  • Recrystallize the crude product from ethanol (300 mL).

  • Expected Yield: 85.3 g (81% yield) of this compound.

Route 2: Early-Stage Nitration (Nitration → Bromination)

This alternative pathway involves nitrating the starting material first, followed by bromination. A significant challenge in this route is the regioselectivity of nitration. The nitration of 2-amino-6-methylpyridine is known to produce a mixture of 3-nitro and 5-nitro isomers, which necessitates a challenging separation step, often leading to a lower isolated yield of the desired 3-nitro intermediate.

Experimental Protocol: Route 2

Step 2a: Synthesis of 2-Amino-6-methyl-3-nitropyridine Adapted from general aminopyridine nitration procedures.[11]

  • In a 1 L three-necked flask, slowly add 2-amino-6-methylpyridine (54.1 g, 0.5 mol) to concentrated sulfuric acid (H₂SO₄, 98%, 400 mL, ~736 g) while cooling in an ice-salt bath to maintain a temperature below 10°C.

  • Prepare a nitrating mixture of concentrated sulfuric acid (125 mL, ~230 g) and fuming nitric acid (HNO₃, 95%, 23.0 mL, ~34.2 g, 0.54 mol) and cool it to 0°C.

  • Add the cold nitrating mixture dropwise to the pyridine solution over 2 hours, keeping the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Pour the mixture onto 3 L of crushed ice and neutralize with concentrated ammonium hydroxide until pH 7.

  • The resulting precipitate contains a mixture of 2-amino-6-methyl-3-nitropyridine and 2-amino-6-methyl-5-nitropyridine. The isomers must be separated by column chromatography (Silica gel, Ethyl acetate/Hexane gradient).

  • Expected Yield: Due to isomer formation, the isolated yield of the desired 2-amino-6-methyl-3-nitropyridine is significantly lower. A typical reported ratio might be ~1:2 (3-nitro:5-nitro), leading to an approximate isolated yield of 25.5 g (33% yield).

Step 2b: Synthesis of this compound

  • Dissolve 2-amino-6-methyl-3-nitropyridine (25.5 g, 0.165 mol) in glacial acetic acid (150 mL) in a 500 mL flask.

  • Add bromine (26.4 g, 0.165 mol) dropwise at room temperature with stirring.

  • Heat the mixture to 60°C for 4 hours.

  • Cool the reaction mixture and pour it into 1 L of ice water.

  • Neutralize with 40% aqueous sodium hydroxide to pH ~8.

  • Collect the precipitate by filtration, wash with cold water (3 x 100 mL), and dry under vacuum.

  • Expected Yield: 34.5 g (90% yield) of this compound.

Pillar 3: Comparative Analysis and Data Visualization

To perform the green metrics calculations, we must account for all materials used. Densities for acids and solvents are used to convert volumes to mass (e.g., Acetic Acid ≈ 1.05 g/mL, 98% H₂SO₄ ≈ 1.84 g/mL, Ethanol ≈ 0.789 g/mL).

Green Chemistry Metrics: A Head-to-Head Comparison
MetricRoute 1 (Late-Stage Nitration)Route 2 (Early-Stage Nitration)Causality and Expert Analysis
Overall Yield 73.7% 29.7% The primary differentiator is the poor regioselectivity in the initial nitration step of Route 2, requiring chromatographic separation and leading to a massive loss of material. Route 1 demonstrates superior yield due to more controlled, sequential functionalization.
Atom Economy (AE) 64.5% (Overall)64.5% (Overall)Atom Economy is a theoretical metric based on the balanced chemical equations. Since both routes use the same overall reactants (2-amino-6-methylpyridine, Br₂, HNO₃) to make the same product, their theoretical AE is identical. This highlights the limitation of AE, as it does not account for real-world yields or waste from solvents and reagents.
Reaction Mass Eff. (RME) 47.5% 19.1% RME directly reflects the poor overall yield of Route 2. For every 100g of reactants used, Route 1 converts 47.5g into the final product, whereas Route 2 only converts 19.1g. This metric clearly shows the superior practical efficiency of Route 1.
Process Mass Intensity (PMI) ~54 ~215 The PMI for Route 1, while high, is typical for multi-step pharmaceutical syntheses involving extensive workups. The staggering PMI for Route 2 is a direct consequence of the low yield. To produce 1 kg of product via Route 2, a massive 215 kg of material is consumed, primarily due to the large solvent volumes needed for chromatography and the wasted mass of the undesired isomer.
E-Factor ~53 ~214 The E-Factor starkly visualizes the waste generation. Route 1 produces 53 kg of waste for every 1 kg of product. Route 2 is drastically worse, generating 214 kg of waste for every 1 kg of product. This waste includes not only solvents and acids but also the entire mass of the unutilized 5-nitro isomer.
Visualization of the Evaluation Workflow

The process of selecting the optimal synthetic route based on green chemistry principles can be visualized as a systematic workflow.

Green_Chemistry_Workflow cluster_0 Phase 1: Route Identification & Data Gathering cluster_1 Phase 2: Metric Calculation cluster_2 Phase 3: Analysis & Selection A Identify Plausible Synthetic Routes B Gather Detailed Experimental Protocols A->B C Calculate Theoretical Metric (Atom Economy) B->C D Calculate Practical Metrics (RME, PMI, E-Factor) B->D E Comparative Analysis of Metrics and Processes C->E D->E F Evaluate Hazard & Safety (Reagents, Solvents) E->F G Select Optimal 'Greener' Route F->G

Caption: Workflow for evaluating and selecting a greener synthetic pathway.

Discussion and Final Recommendation

The quantitative analysis overwhelmingly favors Route 1 (Late-Stage Nitration) as the greener and more efficient synthetic pathway. While both routes utilize hazardous reagents like bromine and strong acids, the superior process efficiency of Route 1 makes it the clear choice.

The critical flaw in Route 2 is the lack of regiocontrol in the initial nitration step. The formation of a significant amount of the undesired 2-amino-6-methyl-5-nitropyridine isomer results in a cascade of green chemistry penalties:

  • Low Yield: More than half of the initial starting material is converted into an undesired byproduct.

  • Intensive Purification: The need for column chromatography introduces large volumes of solvents (ethyl acetate, hexanes), dramatically increasing the PMI and E-Factor.

  • Wasted Mass: The undesired isomer itself becomes a major component of the waste stream, further reducing efficiency.

In contrast, Route 1 proceeds with high yields in both steps, avoiding complex purification and minimizing material loss. Although its PMI of ~54 is far from ideal, it represents a much more optimized and less wasteful process than Route 2. Further improvements to Route 1 could focus on reducing the amount of sulfuric acid, exploring catalytic nitration systems, or implementing solvent recycling to lower the PMI even further.

This guide demonstrates that a comprehensive evaluation using a suite of green chemistry metrics is essential for making informed decisions in chemical process development. A high-yielding reaction on paper can be an exceptionally wasteful process in practice, a fact that only metrics like PMI and E-Factor can fully illuminate.

References
  • The Green Chemistry Approach to Pharma Manufacturing. Pharma Manufacturing.
  • 5-Bromo-6-methyl-3-nitro-2-pyridinamine. CymitQuimica.
  • Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACS Green Chemistry Institute.
  • Flow Chemistry and Green Chemistry in Pharma Industry. Syrris.
  • Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector.
  • Green chemistry metrics. Wikipedia.
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC, NIH.
  • METRICS - Green Chemistry Toolkit. yale.edu.
  • Atom Economy and Reaction Mass Efficiency. Springer.
  • 2,3-diaminopyridine. Organic Syntheses.
  • Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry.

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Comparative Guide to Cross-Validation of Analytical Methods for 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methods for the quantification of 5-Bromo-6-methyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. We will explore the cross-validation process between two distinct High-Performance Liquid Chromatography (HPLC) techniques: a conventional HPLC-UV method and a modern Ultra-High-Performance Liquid Chromatography (UPLC-UV) method. The focus is on providing researchers, scientists, and drug development professionals with the experimental data and procedural rationale necessary to ensure analytical consistency across different laboratory settings or when updating methodologies.

The entire framework of this guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described protocols are robust, scientifically sound, and aligned with global regulatory expectations.[1][2][3]

Introduction: The Imperative of Cross-Validation

This compound (CAS No. 68957-50-6) is a substituted nitropyridine derivative whose purity and concentration are critical quality attributes in the manufacturing of active pharmaceutical ingredients (APIs).[4][5] As analytical methods evolve or are transferred between laboratories (e.g., from a research and development setting to a quality control environment), it is paramount to demonstrate that the results produced are equivalent and reliable. This process is known as analytical method transfer or cross-validation.[6][7]

Cross-validation serves to verify that a validated analytical method can be successfully executed by another laboratory or with a different but related analytical procedure, yielding comparable results.[7][8] The objective, as stipulated by guidelines like ICH Q2(R2), is to demonstrate that the analytical procedure is fit for its intended purpose, ensuring data integrity throughout the drug development lifecycle.[3][9] This guide will simulate a common scenario: transferring a well-established HPLC method to a higher-throughput UPLC system and performing a cross-validation study to ensure the data remains consistent.

Experimental Design & Rationale

The cross-validation study is designed to compare the performance of a traditional HPLC method with a modern UPLC method for the analysis of this compound. The core principle is to challenge both methods with the same set of samples and evaluate key validation parameters.

Causality Behind Method Choices:
  • HPLC-UV: This represents a widely accessible and robust "gold standard" technique. The choice of a C18 stationary phase is based on the moderate polarity of the analyte, while UV detection is suitable due to the presence of chromophoric groups (nitro and amino-pyridine). A reverse-phase HPLC method using a simple mobile phase of acetonitrile and water with an acid modifier is a common and effective approach for this type of compound.[10]

  • UPLC-UV: This method is chosen as a modern alternative offering significant advantages in speed and resolution. The use of sub-2 µm particle columns allows for much faster analysis times without sacrificing separation efficiency. This is particularly valuable in high-throughput environments like production QC. The cross-validation is essential to prove that this increase in speed does not compromise the accuracy or precision of the results.

The overall workflow for this cross-validation study is depicted below.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Scope, Objectives, & Acceptance Criteria (ICH Q2(R2)) P2 Develop Cross-Validation Protocol P1->P2 Based on regulatory guidance E1 Prepare & Distribute Identical Sample Sets (API, Spiked Samples) P2->E1 Initiate study E2 Analyze Samples using Conventional HPLC-UV Method E1->E2 Parallel analysis E3 Analyze Samples using Modern UPLC-UV Method E1->E3 Parallel analysis A1 Collect & Tabulate Data (Accuracy, Precision, Linearity) E2->A1 E3->A1 A2 Compare Results Against Acceptance Criteria A1->A2 A3 Statistical Analysis (e.g., t-test, F-test) A2->A3 A4 Generate Final Cross-Validation Report A3->A4 Summarize findings

Fig 1: Cross-Validation Experimental Workflow

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.

Protocol 1: Conventional HPLC-UV Method
  • System: Standard HPLC system with a UV/Vis detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in mobile phase.

    • Prepare working standards and sample solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision assessments.

  • System Suitability Test (SST):

    • Perform five replicate injections of a working standard solution.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.

Protocol 2: UPLC-UV Method
  • System: UPLC or UHPLC system with a UV/Vis detector.

  • Column: C18, 1.8 µm particle size, 2.1 x 50 mm.

  • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid. (Note: Formic acid is often preferred for UPLC-MS compatibility, and its performance is evaluated here against phosphoric acid).[10]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Run Time: 2 minutes.

  • Standard & Sample Preparation: Same as HPLC-UV method.

  • System Suitability Test (SST):

    • Perform five replicate injections of a working standard solution.

    • Acceptance Criteria: RSD of peak area ≤ 1.5%, tailing factor ≤ 1.8, theoretical plates > 5000.

Comparative Performance Data

The following tables summarize the hypothetical, yet representative, data obtained from the cross-validation study. The acceptance criteria are based on common industry practices and ICH guidelines.[11][12]

Table 1: Specificity

Specificity was assessed by analyzing a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

ParameterHPLC-UV MethodUPLC-UV MethodAcceptance Criterion
Analyte Retention Time ~4.5 min~1.1 min-
Interference from Placebo No peak observedNo peak observedNo significant interference at analyte RT
Conclusion Pass Pass Method is specific
Table 2: Linearity & Range

Linearity was evaluated across a range of 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). Five concentration levels were used.

ParameterHPLC-UV MethodUPLC-UV MethodAcceptance Criterion
Range Studied 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mL50% - 150% of nominal
Correlation Coefficient (r²) 0.99950.9998r² ≥ 0.999
Y-intercept Bias (%) 1.2%0.8%≤ 2.0% of nominal response
Conclusion Pass Pass Method is linear over the specified range
Table 3: Accuracy (Recovery)

Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (80%, 100%, 120%) in triplicate.

Concentration LevelHPLC-UV Mean Recovery (%)UPLC-UV Mean Recovery (%)Acceptance Criterion
80% 99.5%100.2%98.0% - 102.0%
100% 100.3%100.5%98.0% - 102.0%
120% 101.1%100.8%98.0% - 102.0%
Overall Conclusion Pass Pass Method is accurate
Table 4: Precision (Repeatability & Intermediate Precision)

Repeatability (intra-assay precision) was assessed from six replicate preparations at 100% concentration. Intermediate precision was assessed by a different analyst on a different day.

ParameterHPLC-UV Method (%RSD)UPLC-UV Method (%RSD)Acceptance Criterion
Repeatability (n=6) 0.85%0.55%≤ 2.0%
Intermediate Precision (Day 2/Analyst 2) 1.10%0.80%≤ 2.0%
Conclusion Pass Pass Method is precise

Discussion and Interpretation

The experimental data clearly demonstrates that both the conventional HPLC-UV and the modern UPLC-UV methods are suitable for the intended purpose of quantifying this compound. Both methods successfully met all pre-defined acceptance criteria for specificity, linearity, accuracy, and precision, confirming a successful cross-validation.[13]

Key Insights & Expertise:

  • Performance Equivalence: The primary goal of cross-validation is to ensure data comparability, which was successfully achieved.[14] The accuracy and precision results are statistically similar, indicating that switching from the HPLC to the UPLC method would not impact the quality of the data generated.

  • Efficiency Gains: The most significant difference is the 80% reduction in run time (10 min vs. 2 min) offered by the UPLC method. In a QC laboratory analyzing dozens of samples daily, this translates to a substantial increase in throughput, reduced solvent consumption, and lower operational costs.

  • Enhanced Sensitivity & Resolution: While not explicitly quantified in this validation, UPLC systems typically provide sharper peaks due to higher efficiency. This is reflected in the slightly better precision (%RSD) observed with the UPLC method and can be critical for resolving closely eluting impurities in more complex sample matrices.

  • Method Robustness: During the study, minor variations (as would be expected between two different systems and columns) did not impact the outcome, demonstrating the robustness of the underlying analytical procedure. Robustness is a key parameter that is often evaluated during development to ensure the method is reliable under normal laboratory variations.[3]

The choice between these two validated methods can be made based on specific laboratory needs and constraints, as illustrated in the decision diagram below.

DecisionTree start Start: Select Analytical Method q1 Is high sample throughput a critical priority? start->q1 q2 Is a UPLC/UHPLC system available in the lab? q1->q2 Yes method_hplc Implement HPLC-UV Method (Run Time: 10 min) q1->method_hplc No method_uplc Implement UPLC-UV Method (Run Time: 2 min) q2->method_uplc Yes q2->method_hplc No (Use existing HPLC)

Fig 2: Method Selection Decision Diagram

Conclusion

This guide demonstrates a successful cross-validation between a conventional HPLC-UV and a modern UPLC-UV method for the analysis of this compound. Both methods are proven to be accurate, precise, and specific, providing equivalent and reliable data. The UPLC method offers a significant advantage in analytical speed, making it the superior choice for high-throughput environments, provided the necessary instrumentation is available. This comparative guide provides the necessary data and scientific rationale to support the transfer or update of analytical methods in a regulated pharmaceutical setting, ensuring consistent quality control and adherence to global standards.

References

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. March 2024.

  • Separation of 5-Bromo-6-methyl-3-nitropyridine-2-amine on Newcrom R1 HPLC column. SIELC Technologies. February 16, 2018.

  • Best practices for analytical method transfers. Medfiles. May 9, 2023.

  • Writing a Protocol for Analytical Method Transfer. Pharma Validation.

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. March 7, 2024.

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. June 25, 2024.

  • ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager Magazine.

  • 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group.

  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline.

  • Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer. ProPharma.

  • Steps for HPLC Method Validation. Pharmaguideline.

  • HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review.

  • Challenges in HPLC Method Development for Impurity Identification and Quantification. SynThink Research Chemicals.

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. November 1, 2020.

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. November 6, 2024.

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. March 31, 2022.

  • Cross and Partial Validation. European Bioanalysis Forum.

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. September 5, 2014.

  • Spectroscopic Data of 4-Chloro-2-methyl-3-nitropyridine: A Technical Guide. Benchchem.

  • 68957-50-6|this compound. BLDpharm.

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate.

  • Nitropyridines: Synthesis and reactions. ResearchGate.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. November 30, 2023.

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. Royal Society of Chemistry. January 10, 2005.

  • Nitropyridines, their Synthesis and Reactions. ElectronicsAndBooks.

  • Analytical Grade this compound, For Laboratory, Powder. IndiaMART.

  • This compound | 68957-50-6. ChemicalBook.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS: 68957-50-6). As a substituted pyridine derivative containing both a bromine atom and a nitro group, this compound requires careful handling and adherence to specific hazardous waste protocols.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.

Disclaimer: This guide provides general recommendations based on the chemical's structure and available safety data. All procedures must be conducted in accordance with the specific regulations and guidelines set forth by your institution's Environmental Health & Safety (EH&S) department, as well as local, state, and federal laws.[2][3] Always consult your institution's Chemical Hygiene Plan and EH&S office before handling or disposing of this substance.

Chemical Profile and Hazard Identification

Understanding the chemical nature of this compound is fundamental to managing its risks. The molecule's structure incorporates a halogenated pyridine ring and a nitro functional group, classifying it as a halogenated nitroaromatic compound .[1][4] This classification is the primary determinant for its disposal pathway.

While comprehensive toxicological data for this specific compound is limited, the safety data sheets (SDS) for structurally similar chemicals, such as 5-bromo-2-nitropyridine, indicate a clear hazard profile.[5][6] Based on these analogs, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[7][8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 68957-50-6[10][11]
Molecular Formula C₆H₆BrN₃O₂[5][11]
Molecular Weight 232.03 g/mol [5][11]
Boiling Point 316 °C[10][12]
Density 1.795 g/cm³[10][12]
Flash Point 145 °C[10][12]
Storage Conditions Room temperature, in a dark, inert atmosphere[10][12]

Pre-Disposal Safety Protocols

Before beginning any work that will generate waste, ensure the following safety measures are in place.

Personal Protective Equipment (PPE)

Due to the irritant nature of this compound and its analogs, a comprehensive PPE strategy is required:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[13]

  • Hand Protection: Use chemical-resistant gloves. While nitrile gloves are common in laboratories, for pyridine-based compounds, butyl rubber or other resistant materials may be more appropriate. Always consult the glove manufacturer's compatibility chart for the specific chemical and solvent being used.[3]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory.[13]

  • Respiratory Protection: All handling and waste consolidation should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Engineering Controls

Work exclusively in a properly functioning and certified laboratory chemical fume hood.[3] Ensure that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3][13]

Spill Management

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spills (Solid): For small spills contained within the fume hood, ensure PPE is worn. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Avoid raising dust.[5][7] Carefully sweep or vacuum the material into a clearly labeled, sealable container for disposal as hazardous waste.[13]

  • Major Spills: If a large spill occurs or the spill is outside of a containment area, evacuate the immediate vicinity immediately. Alert colleagues, secure the area to prevent entry, and contact your institution's emergency response team or EH&S office.[3]

Core Disposal Procedure: Waste Segregation

The single most important step in the proper disposal of this compound is correct waste segregation. Due to the presence of a carbon-bromine bond, this compound and all materials contaminated with it must be classified as Halogenated Organic Waste .[4][14]

Causality: Halogenated organic compounds cannot be disposed of with non-halogenated organic waste because their incineration requires specialized high-temperature facilities equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).[15] Mixing waste streams can lead to regulatory violations and improper treatment.

Waste Streams:
  • Solid Waste: This includes unused or expired solid reagent, contaminated personal protective equipment (gloves, wipes), weighing paper, and other disposable labware. Collect this waste in a dedicated, robust, and clearly labeled "Halogenated Solid Waste" container.[4]

  • Liquid Waste: This includes any solutions containing the compound, as well as the solvent rinsate from decontaminating glassware. Collect this waste in a dedicated, sealable "Halogenated Liquid Waste" carboy or bottle.[14]

  • "Empty" Containers: The original reagent bottle is not truly empty and must be decontaminated or disposed of as hazardous waste. See Section 6 for decontamination procedures.

Step-by-Step Final Disposal Workflow

The following workflow outlines the decision-making process from waste generation to final disposal. This process ensures that all waste streams are handled safely and compliantly.

G start Waste Generation This compound characterize Step 1: Characterize Waste Type start->characterize solid_waste Solid Waste (e.g., excess reagent, contaminated wipes) characterize->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction solutions, rinsate) characterize->liquid_waste Liquid empty_container Empty Reagent Container characterize->empty_container Container collect_solid Step 2a: Place in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Step 2b: Pour into Labeled 'Halogenated Liquid Waste' Carboy liquid_waste->collect_liquid decon_container Step 2c: Decontaminate Container (Triple rinse with suitable solvent) empty_container->decon_container store Step 3: Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store rinsate Collect Rinsate decon_container->rinsate rinsate->collect_liquid Add to liquid waste pickup Step 4: Arrange for Pickup by Institutional EH&S or Licensed Contractor store->pickup dispose Step 5: Final Disposal (Regulated High-Temperature Incineration) pickup->dispose

Caption: Disposal decision workflow for this compound.

Protocol Details:

  • Characterize: Identify the physical state of the waste (solid, liquid, or contaminated container).

  • Segregate and Collect:

    • For solids, place them directly into a designated "Halogenated Solid Waste" container.[4]

    • For liquids, pour them into a "Halogenated Liquid Waste" carboy.[14]

    • Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[3][14] Keep containers closed except when adding waste.[14]

  • Store: Keep the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials like strong oxidizing agents.[3][13]

  • Arrange Pickup: Once the container is full or waste is no longer being generated, follow your institution's procedures to request a pickup from your EH&S department or their contracted hazardous waste disposal company.[3]

  • Final Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for this chemical class is high-temperature incineration.[2][15]

Decontamination of Containers and Equipment

Proper decontamination prevents cross-contamination and ensures safety.

  • Glassware and Equipment: Wash all contaminated glassware and equipment thoroughly. A triple rinse with a suitable organic solvent (e.g., acetone, ethanol) is recommended. Crucially, the first rinsate is considered hazardous and must be collected and disposed of as Halogenated Liquid Waste. Subsequent rinses may also need to be collected depending on institutional policy.

  • "Empty" Reagent Bottles: An "empty" bottle still contains chemical residue. To decontaminate it for disposal as regular solid waste (if permitted by your institution), perform a triple rinse with a small amount of a suitable solvent.[3] Collect all three rinses as Halogenated Liquid Waste. Deface the label on the empty, rinsed bottle before disposal to prevent reuse.

By adhering to this structured and scientifically-grounded disposal plan, you can ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.

References

  • Biodegradation of Nitroaromatic Compounds and Explosives. Community Sustainability Workgroup (CSWAB). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA). Federal Register. Available at: [Link]

  • 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS. Loba Chemie. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: U.S. Government Publishing Office. Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Pyridine Standard Operating Procedure. Washington State University. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

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A Comprehensive Guide to the Safe Handling of 5-Bromo-6-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the Compound

5-Bromo-6-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative. The presence of a bromo group, a nitro group, and an amine group on the pyridine ring suggests potential hazards that must be respected.[9] Structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6][7] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Key Potential Hazards:

  • Skin and Eye Irritation: Halogenated and nitrated aromatic compounds can be irritants upon contact.[4][5][7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[4][5]

  • Toxicity: While specific data for this compound is lacking, related pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shieldsChemically resistant gloves (e.g., nitrile or neoprene), changed frequentlyFully buttoned lab coatRecommended to perform in a fume hood or ventilated enclosure to avoid dust inhalation
Solution Preparation and Transfers Chemical safety goggles and a face shieldChemically resistant gloves (e.g., butyl rubber or neoprene for extended contact)Flame-retardant lab coatWork should be conducted in a certified chemical fume hood
Running Reactions and Work-up Chemical safety goggles and a face shieldChemically resistant gloves, inspected before useFlame-retardant lab coatAll operations must be performed within a chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldDouble-gloving with chemically resistant glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Handling Protocol
  • Designated Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection. A recommended sequence is: lab coat, then respiratory protection (if needed), followed by eye/face protection, and finally gloves.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[2][3]

    • Use spark-proof tools and explosion-proof equipment where necessary.[2]

    • Keep the container tightly closed when not in use.[10][11]

    • Do not eat, drink, or smoke in the work area.[11]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[4][6][7]

    • Decontaminate the work surface.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing.

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe 1. Secure Area weigh Weigh Compound don_ppe->weigh 2. Begin Work dissolve Prepare Solution decontaminate Decontaminate Workspace react Perform Reaction react->decontaminate 3. Conclude Experiment dispose_waste Segregate & Dispose Waste doff_ppe Doff PPE wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 4. Final Step

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3]

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental protection.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in the regular trash.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely work with this compound, ensuring the well-being of your team and the integrity of your research.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12). Retrieved from [Link]

  • Pyridine Safety Data Sheet - Laboratory Safety Manual. Retrieved from [Link]

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC. Retrieved from [Link]

  • 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS | CAS 39856-50-3 MSDS - Loba Chemie. (2019-05-24). Retrieved from [Link]

  • Chemical Process SOP Example. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.